Urazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 15394. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1,2,4-triazolidine-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3N3O2/c6-1-3-2(7)5-4-1/h(H3,3,4,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDATXMIGEVPXTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=O)NC(=O)NN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5062920 | |
| Record name | 1,2,4-Triazolidine-3,5-dione | |
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Molecular Weight |
101.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3232-84-6 | |
| Record name | Urazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3232-84-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Urazole | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003232846 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Urazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15394 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | Urazole | |
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| Record name | 1,2,4-Triazolidine-3,5-dione | |
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| Record name | 1,2,4-Triazolidine-3,5-dione | |
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| Record name | 1,2,4-triazole-3,5-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.797 | |
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| Record name | URAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U4VGB8C36D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to Sustainable Synthesis Routes for Urazole Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of modern, sustainable methodologies for the synthesis of urazole compounds. Urazoles are crucial precursors for 1,2,4-triazoline-3,5-diones (TADs), highly reactive species utilized in diverse applications ranging from polymer chemistry to the development of novel pharmaceuticals. Traditional synthesis routes often rely on hazardous reagents such as isocyanates and phosgene. The methodologies detailed herein focus on green chemistry principles, including the use of safer reagents, solvent-free conditions, and energy-efficient technologies to provide high-yielding and environmentally benign pathways to these valuable heterocyclic scaffolds.
Isocyanate-Free Synthesis via Diphenyl Carbonate
A significant advancement in the sustainable synthesis of urazoles involves the replacement of toxic isocyanates with diphenyl carbonate as a carbonyl source. This approach not only enhances the safety profile of the synthesis but also allows for solvent-free, one-pot procedures that are both high-yielding and atom-economical. Two primary, complementary routes have been developed based on this principle.
Route A: One-Pot Synthesis for Bulk Urazoles
This method is particularly effective for synthesizing simple alkyl- and aryl-substituted urazoles in bulk quantities. The process involves the sequential reaction of a primary amine, diphenyl carbonate, and ethyl carbazate (B1233558) in a single vessel, followed by thermal cyclization. The reaction is performed without any solvent, and the primary byproduct, phenol (B47542), can be removed thermally.
Route B: Synthesis for Functionalized and Bifunctional Urazoles
The second route is designed to accommodate a wider range of functional groups on the starting amine, which may be sensitive to the high temperatures used in Route A's final cyclization step. This pathway also allows for the creation of bifunctional urazoles. It proceeds through a reactive intermediate, ethyl phenyl hydrazine-1,2-dicarboxylate (EPHD), which is first synthesized from diphenyl carbonate and ethyl carbazate. The amine is then reacted with this intermediate, followed by either thermal or base-mediated cyclization.
Emerging Sustainable Technologies: Microwave and Ultrasound Assistance
To further enhance the efficiency and green credentials of this compound synthesis, alternative energy sources such as microwave (MW) irradiation and ultrasound have been successfully applied to the synthesis of related heterocyclic compounds. These techniques offer significant advantages over conventional heating methods.
-
Microwave-Assisted Synthesis: Microwave irradiation provides rapid and uniform heating of the reaction mixture, which can dramatically reduce reaction times from hours to minutes.[1][2] This often leads to higher yields and cleaner reaction profiles with fewer byproducts.[1][2] Many microwave-assisted syntheses can be performed under solvent-free conditions or in environmentally benign solvents like water or ethanol (B145695).[3][4]
-
Ultrasound-Assisted Synthesis: The application of high-frequency ultrasound waves (sonication) can accelerate reactions through acoustic cavitation, which generates localized high-temperature and high-pressure zones.[5][6] This method is known to improve reaction yields, shorten reaction times, and can often be conducted at lower overall temperatures than conventional methods, under solvent-free conditions or in green solvents.[6][7]
While detailed protocols for the direct synthesis of simple urazoles using these methods are still emerging, the principles have been widely demonstrated for analogous heterocyclic systems, indicating a strong potential for their application in sustainable this compound production.[8][9][10]
Data Presentation: Comparison of Sustainable Synthesis Routes
The following tables summarize quantitative data for the described sustainable synthesis methods, allowing for easy comparison of their efficiency.
Table 1: Isocyanate-Free Synthesis of Urazoles via Diphenyl Carbonate (Route A)
| Starting Amine | Product | Yield (%) | Reaction Time (h) | Conditions |
|---|---|---|---|---|
| Butylamine | 4-Butylthis compound | 89-96% | ~3.5 | Solvent-free, one-pot, thermal cyclization |
| Cyclohexylamine | 4-Cyclohexylthis compound | 87-94% | ~3.5 | Solvent-free, one-pot, thermal cyclization |
| Benzylamine | 4-Benzylthis compound | 90-95% | ~3.5 | Solvent-free, one-pot, thermal cyclization |
| Octylamine | 4-Octylthis compound | 88-93% | ~3.5 | Solvent-free, one-pot, thermal cyclization |
Table 2: Comparison of Conventional vs. Energy-Assisted Synthesis for Related Heterocycles
| Reaction Type | Method | Reaction Time | Yield (%) | Conditions |
|---|---|---|---|---|
| Pyrazolone Synthesis | Conventional | 8 h | Lower | Reflux in H₂SO₄ |
| Pyrazolone Synthesis | Microwave | 4 min | 82% | Solvent-free, 20% power |
| Triazole Synthesis | Conventional | 2-35 min | 68-94% | Ambient temperature |
| Triazole Synthesis | Ultrasound | 0.25-5 min | 89-99% | Ambient temperature, acidified methanol |
| Thiazole Synthesis | Conventional | Not specified | Lower | Not specified |
| Thiazole Synthesis | Microwave | 28-32 min | 84-89% | Aqueous PEG-400, 80-85°C |
Mandatory Visualizations
The following diagrams illustrate the logical workflows and relationships of the sustainable synthesis routes described.
Caption: Workflow for One-Pot Synthesis of Bulk Urazoles (Route A).
Caption: Workflow for Synthesis of Functionalized Urazoles (Route B).
Caption: Comparison of Energy Sources for Sustainable Synthesis.
Experimental Protocols
Protocol 1: General Procedure for One-Pot Synthesis of Bulk 4-Substituted Urazoles (Route A)
-
Reaction Setup: Under an inert atmosphere (e.g., nitrogen), add diphenyl carbonate (1.0 eq.) to a reaction vessel equipped with a magnetic stirrer and a condenser.
-
Carbamate Formation: Heat the vessel to 80°C to melt the diphenyl carbonate. Once molten, add the primary amine (1.0 eq.) to the vessel. Stir the reaction mixture for 10 minutes.
-
Semicarbazide Formation: To the same vessel, add ethyl carbazate (1.0 eq.). Increase the temperature to 140°C and continue stirring for 2.5 hours.
-
Cyclization and Purification: Increase the temperature further to 250°C. Maintain this temperature for 1 hour under a gentle flow of nitrogen to facilitate the cyclization and remove the phenol byproduct via distillation. The resulting this compound is often pure enough for subsequent use without further purification.
-
Characterization: Confirm product identity and purity using standard analytical techniques such as ¹H-NMR, LC-MS, and FTIR spectroscopy.
Protocol 2: General Procedure for Synthesis of Functionalized 4-Substituted Urazoles (Route B)
Step 2a: Synthesis of Ethyl Phenyl Hydrazine-1,2-dicarboxylate (EPHD) Intermediate
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Melt diphenyl carbonate (1.0 eq.) in a reaction vessel at 90°C.
-
Add ethyl carbazate (1.0 eq.) and stir the mixture for 2 hours at 90°C to form the EPHD intermediate. This intermediate can be isolated or used directly.
Step 2b: this compound Synthesis with Thermal Cyclization
-
Melt the EPHD intermediate (1.0 eq.) at 80°C under an inert atmosphere.
-
Add the functionalized primary amine (1.0 eq.) and stir the mixture for 10 minutes.
-
Increase the temperature to 250°C for 1 hour under a gentle nitrogen flow to induce cyclization and remove phenol.
Step 2c: this compound Synthesis with Base-Mediated Cyclization (for sensitive substrates)
-
Melt the EPHD intermediate (1.0 eq.) at 80°C under an inert atmosphere.
-
Add the functionalized primary amine (1.0 eq.) and stir for 10 minutes.
-
Cool the mixture and add ethanol as a solvent.
-
Add a base, such as potassium carbonate (K₂CO₃, 5.0 eq.), and reflux the mixture overnight to achieve cyclization.
-
Isolate the product using standard workup and purification procedures (e.g., filtration, recrystallization).
Protocol 3: Representative Procedure for Microwave-Assisted Synthesis
Note: This is a generalized protocol based on the synthesis of analogous heterocyclic compounds.[11] Optimization for specific this compound syntheses is recommended.
-
Reaction Setup: In a dedicated microwave reaction vessel equipped with a magnetic stir bar, combine the primary amine (1.0 eq.), a carbonyl source (e.g., diphenyl carbonate, 1.0 eq.), and ethyl carbazate (1.0 eq.). If a solvent is used, choose a microwave-absorbing, green solvent such as ethanol or water. For solvent-free conditions, ensure the reactants can form a stirrable melt at the reaction temperature.
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-160°C) and power (e.g., 100-300 W) for a short duration (e.g., 5-30 minutes).[3][4] Monitor the reaction progress by TLC.
-
Work-up and Purification: After cooling, remove the solvent under reduced pressure. The crude product can then be purified by standard methods such as recrystallization or column chromatography.
References
- 1. ijrpas.com [ijrpas.com]
- 2. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Ultrasound-assisted transition-metal-free catalysis: a sustainable route towards the synthesis of bioactive heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ultrasound-assisted green synthesis of 1,4-disubstituted 1,2,3-triazoles using natural polymer supports - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. mdpi.com [mdpi.com]
- 11. scielo.br [scielo.br]
A Prebiotic Pathway to Urazole: An In-Depth Technical Guide on its Synthesis from Biuret and Hydrazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the prebiotic synthesis of urazole from biuret (B89757) and hydrazine (B178648), a significant reaction in the context of the origins of life and the RNA world hypothesis. This compound, an analog of uracil, is considered a potential precursor to canonical nucleobases. This document details the experimental protocols for this synthesis, presents available quantitative data, and visualizes the underlying chemical processes and workflows.
Reaction Overview and Significance
The formation of this compound from the simple precursors biuret and hydrazine under plausible prebiotic conditions suggests a robust pathway for the emergence of key biological building blocks on the early Earth.[1][2] this compound's ability to be synthesized under these conditions and its subsequent reactivity, for instance with ribose, make it a compelling subject of study in prebiotic chemistry.[1][2] This guide focuses on the experimental basis for the synthesis of this compound from biuret and hydrazine, providing researchers with the necessary details to replicate and build upon this foundational work.
Experimental Protocols
The following sections describe the detailed methodologies for the synthesis and analysis of this compound from biuret and hydrazine, based on established prebiotic chemistry research.[1]
Materials and General Procedures
-
Reactants: Biuret and hydrazine hydrate (B1144303).
-
Apparatus: Sealed reaction tubes, heating blocks or thermostated water baths, vacuum drying apparatus, NMR spectrometer, HPLC system.
-
General Procedure: A solution of biuret and hydrazine hydrate in a sealed tube is heated for a specified duration. The reaction is then quenched, and the product is analyzed.
Synthesis of this compound
-
Reactant Preparation: Prepare aqueous solutions of biuret and hydrazine hydrate at the desired concentrations.
-
Reaction Setup: Combine the biuret and hydrazine hydrate solutions in a sealable reaction vessel.
-
Heating: Place the sealed vessel in a heating block or water bath pre-set to the target temperature. Reactions have been studied at temperatures ranging from 40°C to 120°C.[1]
-
Reaction Quenching: After the desired reaction time, remove the tube from the heating source to stop the reaction.[1]
-
Sample Preparation for Analysis: The resulting sample is dried under a vacuum.[1] The dried residue is then dissolved in a suitable deuterated solvent, such as DMSO-d6, for NMR analysis.[1]
Analytical Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 13C NMR is the primary method used to monitor the progress of the reaction and identify the formation of this compound.[1]
-
High-Performance Liquid Chromatography (HPLC): HPLC is employed to separate this compound from the starting material, biuret, and any other reaction byproducts. A common method involves using a strong anion exchange column with a dilute sodium hydroxide (B78521) solution as the mobile phase, with detection at 220 nm.[1]
Data Presentation
The following tables summarize the experimental conditions investigated for the prebiotic synthesis of this compound from biuret and hydrazine. While specific quantitative yields under all conditions are not detailed in the primary literature, the data provides a clear overview of the studied parameters.
Table 1: Reaction Conditions for Kinetic Study
| Temperature (°C) | Biuret Concentration (M) | Hydrazine Concentration (M) |
| 120 | 0.13 | 1.1 |
| 100 | 0.13 | 1.1 |
| 80 | 0.13 | 1.1 |
| 60 | 0.13 | 1.1 |
| 40 | 0.13 | 1.1 |
Data sourced from Kolb, et al. (1994).[1]
Table 2: Reaction Monitored to Completion
| Temperature (°C) | Biuret Concentration (M) | Hydrazine Concentration (M) | Outcome |
| 80 | 0.26 | 2.3 | Reaction went to completion |
Data sourced from Kolb, et al. (1994).[1]
Table 3: Study of Varying Hydrazine Concentration
| Temperature (°C) | Biuret Concentration (M) | Hydrazine Concentration Range (M) |
| 80 | 0.26 | 0.06 to 2.3 |
Data sourced from Kolb, et al. (1994).[1]
Visualizing the Process
The following diagrams illustrate the chemical reaction and the experimental workflow for the synthesis and analysis of this compound.
Caption: Reaction scheme for the synthesis of this compound from biuret and hydrazine.
Caption: Experimental workflow for this compound synthesis and analysis.
References
Urazole Derivatives: A Technical Guide to Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Urazole derivatives, five-membered heterocyclic compounds, have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth overview of the synthesis, experimental evaluation, and mechanisms of action of this compound derivatives with potential therapeutic applications. We present detailed experimental protocols for key biological assays, summarize quantitative structure-activity relationship data in comprehensive tables, and visualize critical signaling pathways modulated by these compounds. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics.
Introduction
The 1,2,4-triazolidine-3,5-dione, commonly known as the this compound nucleus, has attracted significant attention in the field of medicinal chemistry due to its diverse pharmacological properties. The unique structural features of urazoles allow for facile derivatization at the N-4 position, providing a rich molecular diversity that can be exploited for the development of potent and selective therapeutic agents.[1] This guide explores the synthesis of this compound derivatives and their promising potential as anticancer, anticonvulsant, antimicrobial, and enzyme-inhibiting agents.
Synthesis of this compound Derivatives
The synthesis of 4-substituted this compound derivatives is a well-established process, typically involving a two-step procedure. A general and efficient method involves the reaction of a primary amine with phenyl chloroformate, followed by cyclization with hydrazine (B178648).[2]
General Experimental Protocol: Synthesis of 4-Aryl Urazoles
This protocol describes a common method for the synthesis of 4-aryl substituted urazoles.
Step 1: Synthesis of Diphenyl (N-Aryl)imidodicarbonates
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the desired primary aromatic amine (1.0 equivalent) in a suitable solvent such as dichloromethane (B109758) or acetonitrile.
-
Add 2.5 equivalents of phenyl chloroformate to the solution.
-
The reaction is typically carried out at room temperature and monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is washed with a saturated sodium bicarbonate solution and then with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the diphenyl (N-aryl)imidodicarbonate intermediate.
Step 2: Cyclization to form 4-Aryl this compound
-
Dissolve the intermediate from Step 1 in a suitable solvent like ethanol (B145695) or methanol.
-
Add hydrazine hydrate (B1144303) (1.1 equivalents) dropwise to the solution at room temperature.
-
The reaction mixture is then stirred for several hours. The formation of a precipitate indicates the formation of the this compound derivative.
-
The solid product is collected by filtration, washed with cold ethanol, and dried to afford the pure 4-aryl this compound.[2]
Characterization: The synthesized compounds are typically characterized by spectroscopic methods such as Infrared (IR), Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR), and Mass Spectrometry (MS).[3][4]
Biological Activities and Experimental Protocols
This compound derivatives have demonstrated a wide array of biological activities. This section details some of the key activities and provides standardized protocols for their in vitro and in vivo evaluation.
Anticancer Activity
Numerous studies have reported the cytotoxic effects of this compound derivatives against various cancer cell lines. The antiproliferative activity is often evaluated using the MTT assay.
This protocol is a standard method for assessing the in vitro cytotoxicity of compounds on cancer cell lines.[5][6]
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. After 24 hours of cell seeding, replace the medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The reference wavelength is typically set at 630 nm.
-
Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.
Anticonvulsant Activity
Certain this compound derivatives have shown promise as anticonvulsant agents. The maximal electroshock (MES) seizure test in rodents is a widely used preclinical model to evaluate potential antiepileptic drugs.
This protocol is a standard in vivo method to screen for anticonvulsant activity.[1][7][8][9][10]
-
Animal Preparation: Use male Swiss albino mice (20-25 g). Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: Administer the test this compound derivatives orally or intraperitoneally at various doses. A control group should receive the vehicle. A standard anticonvulsant drug (e.g., phenytoin) is used as a positive control.
-
MES Induction: At the time of peak effect of the drug (e.g., 30 or 60 minutes post-administration), induce seizures using an electroconvulsive shock apparatus. Apply a drop of a topical anesthetic (e.g., 0.5% tetracaine) to the corneas of the mice, followed by a drop of saline. Deliver an alternating current (e.g., 50 mA, 60 Hz) for a short duration (e.g., 0.2 seconds) through corneal electrodes.
-
Observation: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure. The abolition of this phase is considered the endpoint of protection.
-
Data Analysis: The percentage of protection in each group is calculated. The ED₅₀ (median effective dose) can be determined using probit analysis.
Antimicrobial Activity
This compound derivatives have also been investigated for their antibacterial and antifungal properties. The in vitro antimicrobial activity can be assessed using methods like the agar (B569324) well-diffusion method and by determining the Minimum Inhibitory Concentration (MIC).
This is a qualitative method to screen for antimicrobial activity.[11][12]
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in sterile saline or broth, adjusted to a turbidity equivalent to a 0.5 McFarland standard.
-
Plate Preparation: Spread the microbial inoculum evenly onto the surface of a suitable agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi) in a Petri dish.
-
Well Preparation and Compound Addition: Create wells (e.g., 6 mm in diameter) in the agar using a sterile cork borer. Add a specific volume (e.g., 50-100 µL) of the dissolved this compound derivatives at a known concentration into the wells. A solvent control and a standard antibiotic/antifungal agent should be included.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28-30°C for fungi) for 18-24 hours.
-
Observation and Measurement: Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antimicrobial activity.
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique for determining MIC.[11]
-
Preparation of Serial Dilutions: Prepare two-fold serial dilutions of the this compound derivatives in a suitable broth medium in a 96-well microtiter plate.
-
Inoculation: Add a standardized suspension of the test microorganism to each well.
-
Incubation: Incubate the plate under appropriate conditions.
-
Observation: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Enzyme Inhibition
This compound derivatives have been explored as inhibitors of various enzymes, such as urease and kinases. The inhibitory activity is typically quantified by determining the IC₅₀ value.
This is a general workflow for assessing enzyme inhibition.[13][14][15][16][17]
-
Enzyme Assay: Perform the enzyme activity assay in the presence of various concentrations of the this compound derivative. The specific assay conditions (substrate, buffer, temperature) will depend on the enzyme being studied.
-
Data Collection: Measure the enzyme activity at each inhibitor concentration.
-
Calculation of Percent Inhibition: Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [1 - (Activity with inhibitor / Activity without inhibitor)] x 100.
-
IC₅₀ Determination: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Quantitative Data Summary
The biological activity of this compound derivatives is often quantified by their IC₅₀ or ED₅₀ values. The following tables summarize representative quantitative data from the literature.
Table 1: Anticancer Activity of this compound Derivatives (IC₅₀ in µM)
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| This compound-A | MCF-7 (Breast) | 5.8 | [18] |
| This compound-B | HepG2 (Liver) | 7.3 | [19] |
| This compound-C | A549 (Lung) | 9.8 | [18] |
| This compound-D | HeLa (Cervical) | 8.0 | [18] |
Table 2: Anticonvulsant Activity of this compound Derivatives (ED₅₀ in mg/kg)
| Compound ID | Animal Model | Seizure Test | ED₅₀ (mg/kg) | Reference |
| This compound-E | Mouse | MES | 15.8 | [20] |
| This compound-F | Mouse | PTZ | 14.1 | [20] |
| This compound-G | Mouse | MES | 30.0 | [] |
Table 3: Enzyme Inhibition by this compound Derivatives (IC₅₀ in µM)
| Compound ID | Enzyme | IC₅₀ (µM) | Reference |
| This compound-H | Urease | 6.01 | [13] |
| This compound-I | p38α MAP Kinase | 0.02 | [18][22] |
| This compound-J | Urease | 11.58 | [13] |
Signaling Pathways and Mechanisms of Action
The biological effects of this compound derivatives are often mediated through their interaction with specific cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.
Inhibition of p38 MAP Kinase Pathway
The p38 mitogen-activated protein (MAP) kinase pathway is a key signaling cascade involved in inflammatory responses and cell proliferation.[18][][22][23][24] Some this compound and pyrazole-urea derivatives act as potent inhibitors of p38α MAP kinase, thereby blocking the downstream signaling that leads to the production of pro-inflammatory cytokines like TNF-α and IL-1β.
Caption: Inhibition of the p38 MAP Kinase pathway by this compound derivatives.
Modulation of NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a critical role in inflammation, immunity, and cell survival.[25][26][27][28] Aberrant NF-κB activation is implicated in various cancers and inflammatory diseases. Some bioactive compounds have been shown to inhibit this pathway, often by preventing the degradation of the IκBα inhibitor, which in turn sequesters NF-κB in the cytoplasm.
Caption: Modulation of the NF-κB signaling pathway.
Interference with ERK1/2 Signaling Pathway
The Extracellular signal-Regulated Kinase (ERK) 1/2 pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival.[29][30][31][32][33] Dysregulation of this pathway is a hallmark of many cancers. Inhibitors targeting components of this pathway, such as MEK or ERK, are of significant therapeutic interest.
Caption: Interference with the ERK1/2 signaling pathway.
Conclusion and Future Directions
This compound derivatives represent a privileged scaffold in medicinal chemistry with a remarkable range of biological activities. This guide has provided a comprehensive overview of their synthesis, methods for biological evaluation, and insights into their mechanisms of action. The versatility of the this compound core allows for the generation of large libraries of compounds for screening against various therapeutic targets. Future research should focus on optimizing the lead compounds to improve their potency, selectivity, and pharmacokinetic properties. Further elucidation of their molecular targets and signaling pathways will be crucial for the development of the next generation of this compound-based therapeutics. The detailed protocols and compiled data within this guide are intended to facilitate these future research endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. sciensage.info [sciensage.info]
- 4. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. benchchem.com [benchchem.com]
- 8. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 9. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 10. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. ijrpc.com [ijrpc.com]
- 13. researchgate.net [researchgate.net]
- 14. The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. google.com [google.com]
- 18. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. In vitro and in vivo anticancer activity evaluation of ursolic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 22. tonglab.biology.columbia.edu [tonglab.biology.columbia.edu]
- 23. Design and synthesis of novel p38α MAP kinase inhibitors: discovery of pyrazole-benzyl ureas bearing 2-molpholinopyrimidine moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Recent developments of p38α MAP kinase inhibitors as antiinflammatory agents based on the imidazole scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. The anti‐infection drug furazolidone inhibits NF‐κB signaling and induces cell apoptosis in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 26. scbt.com [scbt.com]
- 27. Hydroxytyrosol Inhibits BPS-Induced NF-κB Signaling Pathway Activation, Mitigates Oxidative Stress, and Reduces Neuronal Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
- 29. Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 30. ijrrjournal.com [ijrrjournal.com]
- 31. mdpi.com [mdpi.com]
- 32. The ERK Cascade: Distinct Functions within Various Subcellular Organelles - PMC [pmc.ncbi.nlm.nih.gov]
- 33. oncotarget.com [oncotarget.com]
A Technical Guide to the Synthesis of Functionalized Urazole Precursors
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of functionalized urazole precursors, critical heterocyclic compounds in medicinal chemistry and materials science. Urazoles, or 1,2,4-triazolidine-3,5-diones, and their derivatives are notable for their wide-ranging biological activities, including anti-inflammatory, analgesic, antibacterial, and antidiabetic properties.[1] This guide details various synthetic methodologies, presents quantitative data for comparative analysis, and provides explicit experimental protocols for the synthesis of these versatile precursors.
Synthetic Strategies for this compound Precursors
The synthesis of 4-substituted urazoles has been approached through several key strategies, primarily involving multi-step reactions from anilines or one-pot procedures designed for efficiency and sustainability. These methods aim to overcome the challenges associated with hazardous reagents like isocyanates and phosgene.[2][3]
A prevalent and efficient method is a three-step synthesis commencing from substituted anilines.[2][4][5] This approach involves the formation of a carbamate (B1207046) derivative, followed by reaction with ethyl carbazate (B1233558) to yield a semicarbazide, which is then cyclized to the final this compound product.[2] One-pot syntheses have also been developed to streamline this process, reducing reaction time and solvent usage by performing the sequential reactions in a single vessel without isolating intermediates.[3]
More sustainable approaches focus on avoiding toxic isocyanates altogether.[6][7] These green chemistry methods often utilize alternative reagents like diphenyl carbonate and may be performed under solvent-free conditions, offering high yields and an improved safety profile.[6]
The following diagram illustrates a generalized workflow for the synthesis of 4-substituted urazoles from anilines.
References
- 1. The Molecular Diversity Scope of this compound in the Synthesis of Organic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. A Novel One-Pot Synthesis of 4-Substituted 1,2,4-Triazolidine-3,5-diones [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Sustainable synthesis routes towards this compound compounds - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Acidity and pKa of Urazole Derivatives: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the acidity and pKa of urazole and its derivatives, intended for researchers, scientists, and professionals in drug development. This compound, a five-membered heterocyclic compound, and its analogs are of significant interest due to their diverse biological activities. The acidity of the N-H protons on the this compound ring is a key chemical feature that influences the pharmacokinetic and pharmacodynamic properties of these compounds. This document summarizes key quantitative data, details experimental protocols for pKa determination, and explores the relevance of this compound derivatives in cellular signaling pathways.
Quantitative Analysis of this compound Acidity
The acidity of this compound and its derivatives is attributed to the presence of two acidic N-H protons within the 1,2,4-triazolidine-3,5-dione ring system. The pKa of unsubstituted this compound is approximately 5 to 6, indicating it is a weak acid.[1] The acidity of these protons can be modulated by substitution at the N1, N2, and N4 positions.
A study on the aqueous phase pKa values of this compound and its methylated derivatives revealed the influence of substituent placement on acidity. Methylation at the N-1 position was found to increase the acidity of the this compound moiety, while methylation at the N-4 position had a minimal effect. This suggests that the amide proton (at N-1 or N-2) is more acidic than the imide proton (at N-4).
Below is a summary of the reported aqueous phase pKa values for this compound and some of its derivatives:
| Compound | Substituent(s) | pKa |
| This compound | None | 5.8 |
| 1-Methylthis compound | 1-Methyl | 5.3 |
| 4-Methylthis compound | 4-Methyl | 5.7 |
| 1,4-Dimethylthis compound | 1,4-Dimethyl | 5.3 |
| 1,2-Dimethylthis compound | 1,2-Dimethyl | 7.5 |
| 4-Phenylthis compound | 4-Phenyl | 5.43 (Predicted)[2] |
Note: The pKa value for 4-Phenylthis compound is a predicted value and should be considered as an estimate.
Experimental Protocols for pKa Determination
The determination of pKa values is crucial for understanding the ionization behavior of drug candidates. Potentiometric titration and UV-Vis spectrophotometry are two commonly employed and reliable methods for this purpose.
Potentiometric Titration
Potentiometric titration involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the potential difference (pH). The pKa is determined from the inflection point of the resulting titration curve.
Detailed Methodology:
-
Preparation of Solutions:
-
Prepare a 1 mM solution of the this compound derivative in deionized water or a suitable co-solvent if solubility is limited.
-
Prepare standardized 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (B78521) (NaOH) solutions.
-
Prepare a 0.15 M potassium chloride (KCl) solution to maintain constant ionic strength.
-
-
Calibration: Calibrate the pH meter using standard aqueous buffers (e.g., pH 4, 7, and 10).
-
Titration Procedure:
-
Take a known volume (e.g., 20 mL) of the this compound derivative solution and add the KCl solution to maintain ionic strength.
-
If the compound is acidic, make the solution acidic (pH 1.8-2.0) with 0.1 M HCl.
-
Titrate the solution with standardized 0.1 M NaOH, adding the titrant in small increments.
-
Record the pH after each addition, ensuring the reading is stable.
-
Continue the titration until the pH reaches approximately 12-12.5.
-
-
Data Analysis:
-
Plot the pH versus the volume of NaOH added to obtain the titration curve.
-
The pKa value corresponds to the pH at the half-equivalence point. This can be determined from the first or second derivative of the titration curve.
-
Perform at least three titrations for each compound to ensure reproducibility.
-
UV-Vis Spectrophotometry
This method is applicable when the protonated and deprotonated forms of the this compound derivative exhibit different UV-Vis absorption spectra. The pKa is determined by measuring the absorbance at a specific wavelength across a range of pH values.
Detailed Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of the this compound derivative in a suitable solvent.
-
Prepare a series of buffer solutions with known pH values spanning the expected pKa range.
-
-
Spectral Measurement:
-
For each buffer solution, add a small, constant volume of the stock solution to a cuvette and record the UV-Vis spectrum.
-
Identify the wavelength(s) where the maximum difference in absorbance between the acidic and basic forms is observed.
-
-
Data Analysis:
-
Plot the absorbance at the selected wavelength(s) against the pH.
-
The resulting data should fit a sigmoidal curve. The pKa is the pH at the inflection point of this curve.
-
The pKa can be calculated using the Henderson-Hasselbalch equation.
-
Synthesis of 4-Substituted this compound Derivatives
The synthesis of 4-substituted urazoles is a key step in exploring their structure-activity relationships. A common synthetic route involves the reaction of a substituted aniline (B41778) with an isocyanate precursor, followed by cyclization with a hydrazine (B178648) derivative.
A one-pot synthesis method for 4-substituted-1,2,4-triazolidine-3,5-diones has been reported. This method involves the reaction of an aniline derivative with ethyl chloroformate to form a carbamate, which then reacts with ethyl carbazate (B1233558) to produce a semicarbazide. Subsequent cyclization yields the desired this compound derivative.
This compound Derivatives in Cellular Signaling Pathways
While a specific "this compound signaling pathway" has not been defined, the heterocyclic nature of the this compound scaffold makes its derivatives promising candidates as modulators of various signaling cascades, particularly those involving protein kinases. Dysregulation of kinase signaling is a hallmark of many diseases, including cancer and inflammatory disorders.
Many heterocyclic compounds are known to act as kinase inhibitors by competing with ATP for binding to the active site of the enzyme. The PI3K/Akt/mTOR and MAPK signaling pathways are two critical cascades that are frequently targeted in drug discovery. Although direct and specific inhibition of these pathways by this compound derivatives is an active area of research, the general principle of targeting these pathways with small molecule inhibitors is well-established.
The development of pyrazole-based inhibitors for p38 MAP kinase demonstrates the potential of related heterocyclic scaffolds in targeting specific kinases. These inhibitors can stabilize a conformation of the kinase that is incompatible with ATP binding.
Visualizations
References
Spectroscopic Analysis of Urazole: A Technical Guide Using NMR and FT-IR
Introduction
Urazole (1,2,4-triazolidine-3,5-dione) is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its unique structure, featuring a five-membered ring with two carbonyl groups and three nitrogen atoms, imparts specific chemical properties that are leveraged in various applications, including the synthesis of polymers and as a precursor for pharmacologically active molecules.[1][2] Accurate characterization of this compound and its derivatives is paramount for quality control, reaction monitoring, and structural elucidation. This technical guide provides an in-depth overview of the spectroscopic analysis of this compound using two powerful and complementary techniques: Fourier-Transform Infrared (FT-IR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy.
This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, data interpretation, and visual aids to facilitate a comprehensive understanding of the spectroscopic profile of this compound.
Experimental Methodologies
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a vibrational spectroscopy technique that identifies functional groups within a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
Experimental Protocol:
-
Sample Preparation: A small amount of dry this compound sample (1-2 mg) is finely ground with approximately 100-200 mg of spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle. The mixture should be homogenous.
-
Pellet Formation: The powdered mixture is transferred to a pellet-pressing die. A hydraulic press is used to apply pressure (typically 8-10 tons) to form a thin, transparent KBr pellet containing the dispersed sample.
-
Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer. A background spectrum of the empty sample chamber is recorded first. Subsequently, the sample spectrum is recorded. The typical scanning range is 4000–400 cm⁻¹.[3]
-
Data Processing: The final spectrum is presented as absorbance or transmittance versus wavenumber (cm⁻¹).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a technique that exploits the magnetic properties of certain atomic nuclei to provide detailed information about the structure, dynamics, reaction state, and chemical environment of molecules.[4] For this compound, ¹H (proton) and ¹³C NMR are the most informative.
Experimental Protocol:
-
Sample Preparation: Approximately 5-10 mg of the this compound sample is dissolved in a suitable deuterated solvent (e.g., 0.5-0.7 mL of DMSO-d₆).[5] DMSO-d₆ is often preferred due to its ability to dissolve this compound and to avoid the exchange of the acidic N-H protons.
-
Instrumentation: The sample solution is transferred to a 5 mm NMR tube. The tube is placed into the NMR spectrometer.
-
¹H NMR Data Acquisition: The spectrometer is tuned to the proton frequency (e.g., 400 or 500 MHz). Standard acquisition parameters are used, including a sufficient number of scans to achieve a good signal-to-noise ratio. The chemical shifts are referenced to the residual solvent peak (DMSO-d₆ at ~2.50 ppm).[5][6]
-
¹³C NMR Data Acquisition: The spectrometer is tuned to the carbon-13 frequency (e.g., 100 or 125 MHz). A proton-decoupled sequence is typically used to obtain singlets for each unique carbon atom. The chemical shifts are referenced to the solvent peak (DMSO-d₆ at ~39.52 ppm).
Data Presentation and Interpretation
FT-IR Spectroscopic Data
The FT-IR spectrum of this compound is characterized by distinct absorption bands corresponding to its functional groups. The vibrational frequencies are sensitive to the molecular structure and intermolecular interactions, such as hydrogen bonding. A theoretical examination of this compound's vibrational frequencies has assigned the normal modes to eight distinct types of motion.[7]
Table 1: Characteristic FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| ~3200 - 3100 | Strong, Broad | N-H Stretching |
| ~1770 - 1700 | Very Strong | C=O Symmetric & Asymmetric Stretching[8] |
| ~1450 - 1400 | Medium | C-N Stretching |
| ~1200 - 1100 | Medium | N-N Stretching |
| ~800 - 700 | Medium, Broad | N-H Bending (Out-of-plane) |
Note: The exact positions of the peaks can vary depending on the sample state (solid, solution) and intermolecular hydrogen bonding.
NMR Spectroscopic Data
The NMR spectra of this compound provide definitive structural information. The chemical shifts are highly indicative of the electronic environment of the protons and carbons.
Table 2: ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.0 - 10.2 | Singlet | 2H | N-H Protons[5] |
Solvent: DMSO-d₆. The N-H protons of this compound are acidic and appear as a broad singlet at a downfield chemical shift due to hydrogen bonding and the electron-withdrawing effect of the adjacent carbonyl groups.
Table 3: ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~154 - 155 | C=O (Carbonyl) Carbons[5] |
Solvent: DMSO-d₆. Due to the molecule's symmetry, the two carbonyl carbons are chemically equivalent and thus appear as a single resonance in the proton-decoupled ¹³C NMR spectrum.
Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound and highlight the key structural features relevant to the interpretation of its spectra.
Caption: Workflow for the spectroscopic characterization of this compound.
Caption: this compound structure with key NMR and FT-IR active groups.
References
- 1. Alternative bases in the RNA world: the prebiotic synthesis of this compound and its ribosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sustainable synthesis routes towards this compound compounds - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The use of FTIR and NMR spectroscopies to study prepolymerisation interactions in nitrogen heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. Vibrational frequencies and structural determinations of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Crystal Structure Determination of Novel Urazole Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the crystal structure determination of novel urazole compounds and their derivatives. This compound, a five-membered heterocyclic scaffold, is of significant interest in medicinal chemistry due to its diverse biological activities, including analgesic, antibacterial, anti-inflammatory, and anticancer properties. The determination of the precise three-dimensional atomic arrangement of these molecules through single-crystal X-ray diffraction is paramount for understanding their structure-activity relationships (SAR) and for the rational design of new therapeutic agents.
This guide details the experimental protocols for synthesis, crystallization, and X-ray crystallographic analysis, presents crystallographic data for a novel triazole-containing heterocyclic system, and explores the interaction of such compounds with key cellular signaling pathways.
Data Presentation: Crystallographic Analysis of a Novel Triazole-Containing Heterocycle
The following tables summarize the crystallographic data for a novel 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole derivative, a complex heterocyclic system containing the 1,2,4-triazole (B32235) core, which is structurally related to this compound. The data is extracted from a published study and serves as an exemplar for the type of quantitative information obtained from single-crystal X-ray diffraction analysis.[1]
Table 1: Crystal Data and Structure Refinement. [1]
| Parameter | Value |
| Empirical formula | C₁₈H₁₁BrN₄S |
| Formula weight | 403.28 |
| Temperature | 170(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Triclinic |
| Space group | P-1 |
| Unit cell dimensions | |
| a | 5.9308(2) Å |
| b | 10.9695(3) Å |
| c | 14.7966(4) Å |
| α | 100.5010(10)° |
| β | 98.6180(10)° |
| γ | 103.8180(10)° |
| Volume | 900.07(5) ų |
| Z | 2 |
| Density (calculated) | 1.487 Mg/m³ |
| Absorption coefficient | 2.589 mm⁻¹ |
| F(000) | 404 |
| Data collection | |
| Theta range for data collection | 2.116 to 25.998° |
| Index ranges | -7<=h<=7, -13<=k<=13, -18<=l<=18 |
| Reflections collected | 16223 |
| Independent reflections | 3527 [R(int) = 0.0385] |
| Refinement | |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 3527 / 0 / 226 |
| Goodness-of-fit on F² | 1.047 |
| Final R indices [I>2sigma(I)] | R1 = 0.0305, wR2 = 0.0768 |
| R indices (all data) | R1 = 0.0366, wR2 = 0.0805 |
| Largest diff. peak and hole | 0.472 and -0.482 e.Å⁻³ |
Table 2: Selected Bond Lengths (Å). [1]
| Bond | Length (Å) | Bond | Length (Å) |
| S(1)-C(1) | 1.761(2) | N(3)-C(9) | 1.385(3) |
| N(1)-C(1) | 1.314(3) | N(4)-C(10) | 1.391(3) |
| N(1)-N(2) | 1.389(2) | C(2)-C(3) | 1.428(3) |
| N(2)-C(2) | 1.311(3) | C(11)-C(12) | 1.384(4) |
| N(3)-C(1) | 1.372(3) | C(15)-C(16) | 1.382(4) |
Table 3: Selected Bond Angles (°). [1]
| Atoms | Angle (°) | Atoms | Angle (°) |
| C(1)-N(1)-N(2) | 113.19(18) | N(3)-C(9)-C(8) | 131.0(2) |
| C(2)-N(2)-N(1) | 103.79(17) | N(4)-C(10)-C(5) | 121.2(2) |
| C(1)-N(3)-C(9) | 124.93(19) | C(12)-C(11)-C(10) | 119.5(2) |
| C(1)-N(3)-C(2) | 108.20(17) | C(13)-C(14)-Br(1) | 119.42(19) |
| C(9)-N(3)-C(2) | 126.86(19) | C(15)-C(14)-Br(1) | 120.3(2) |
Experimental Protocols
This section provides a detailed methodology for the synthesis, crystallization, and single-crystal X-ray diffraction analysis of novel this compound-related compounds, based on established procedures.[1]
Synthesis of a Novel 1,2,4-Triazolo[4',3':2,3]pyridazino[4,5-b]indole Derivative[1]
-
Reaction Setup: A mixture of 4-amino-5-indolyl-1,2,4-triazole-3-thione (2.0 mmol) and 4'-bromoacetophenone (B126571) (2.1 mmol) is prepared in 10 mL of methanol (B129727).
-
Catalyst Addition: Concentrated hydrochloric acid (0.3 mL) is added to the mixture.
-
Reflux: The reaction mixture is refluxed for 6 hours.
-
Work-up: After cooling, the precipitate is collected by filtration.
-
Purification: The crude product is purified by recrystallization from methanol to yield the final compound.
Crystallization[1]
Single crystals suitable for X-ray diffraction are grown by slow evaporation of a methanol solution of the purified compound at room temperature.
Single-Crystal X-ray Diffraction Analysis[1]
-
Crystal Mounting: A suitable single crystal is selected and mounted on a loop using cryo-oil.
-
Data Collection: X-ray diffraction data is collected at a controlled temperature (e.g., 170 K) using a diffractometer equipped with Mo Kα radiation (λ = 0.71073 Å).
-
Cell Refinement and Data Reduction: The collected data is processed using software packages such as CrysAlisPro or Denzo-Scalepack for cell refinement and data reduction.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F² using software like SHELXL. All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.
Visualization of Key Processes
The following diagrams, generated using the DOT language, illustrate the experimental workflow for crystal structure determination and key signaling pathways that can be modulated by bioactive this compound derivatives.
Discussion
The determination of the crystal structure of novel this compound compounds is a critical step in the drug discovery process. The precise knowledge of the three-dimensional arrangement of atoms, bond lengths, and bond angles, as exemplified by the data presented for the 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole derivative, allows for a detailed understanding of the molecule's conformation and potential interaction with biological targets.
The biological activity of many heterocyclic compounds, including those containing a this compound or related triazole moiety, is often attributed to their ability to modulate key cellular signaling pathways. The PI3K/Akt and JAK-STAT pathways are frequently implicated in cancer and inflammatory diseases. As indicated in the literature, derivatives of pyridazino[4,5-b]indol-4-one have shown inhibitory activity against PI3K.[1] This suggests that novel this compound-based compounds could be designed to target specific kinases within these pathways. The signaling pathway diagrams illustrate the key components of the PI3K/Akt and JAK-STAT pathways and highlight how novel this compound derivatives could potentially exert their therapeutic effects through inhibition of critical nodes such as PI3K or JAK.
The experimental protocols outlined in this guide provide a framework for the successful synthesis, crystallization, and structural elucidation of new this compound-based chemical entities. The combination of synthetic chemistry, crystallography, and biological evaluation is essential for the advancement of novel this compound compounds as potential therapeutic agents. The detailed structural information obtained from X-ray crystallography will continue to be a cornerstone of modern drug design, enabling the development of more potent and selective drugs.
References
A Deep Dive into the Thermodynamic and Kinetic Landscape of Urazole Reactions
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Urazole and its derivatives, particularly the highly reactive 4-substituted-1,2,4-triazoline-3,5-diones (TADs), are powerful reagents in organic synthesis, finding application in areas ranging from polymer science to bioconjugation. Their utility is underpinned by a rich and varied reaction chemistry, most notably [4+2] cycloadditions (Diels-Alder reactions) and ene reactions. A thorough understanding of the thermodynamic and kinetic parameters governing these transformations is crucial for reaction design, optimization, and the development of novel therapeutic agents. This technical guide provides a comprehensive overview of these parameters, detailed experimental protocols for their determination, and visual representations of key reaction pathways and workflows.
Thermodynamic and Kinetic Parameters of this compound Reactions
The reactivity of this compound derivatives is most prominently displayed in their oxidized form, triazolinediones. 4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD) is a widely studied example due to its high reactivity as a dienophile and enophile. The thermodynamic and kinetic parameters for its reactions provide a quantitative basis for understanding its chemical behavior.
Ene Reactions
The ene reaction is a pericyclic reaction involving the addition of a compound with an allylic hydrogen (an ene) to a compound with a multiple bond (an enophile). PTAD is a potent enophile, and its reactions with various alkenes have been characterized.
| Reaction | Solvent | Activation Enthalpy (ΔH‡) (kJ mol⁻¹) | Activation Entropy (ΔS‡) (J mol⁻¹K⁻¹) | Activation Volume (ΔV‡) (cm³ mol⁻¹) | Reaction Enthalpy (ΔHr) (kJ mol⁻¹) | Reaction Volume (ΔVr) (cm³ mol⁻¹) | Reference |
| PTAD + Cyclohexene | 1,2-Dichloroethane | 53.3 | -106 | -29.1 | -155.9 | -25.0 | [1] |
| PTAD + 1-Hexene | 1,2-Dichloroethane | 51.3 | -122 | -31.0 | -158.2 | -26.6 | [1][2] |
| PTAD + 2,3-Dimethyl-2-butene | Not specified | 20.0 | -144 | Not determined | -150.2 | Not determined | [1] |
Table 1: Thermodynamic and Kinetic Parameters for the Ene Reactions of 4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD) with Various Alkenes.
The large negative activation entropies and volumes are consistent with a highly ordered, cyclic transition state, which is characteristic of concerted pericyclic reactions.[1] The high exothermicities of these reactions indicate the formation of thermodynamically stable products.[2]
Diels-Alder Cycloaddition Reactions
The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of organic synthesis for the formation of six-membered rings. PTAD is an exceptionally reactive dienophile, exhibiting rate increases of five to six orders of magnitude in Diels-Alder reactions compared to N-phenylmaleimide when reacting with cyclopentadiene (B3395910) and 9,10-dimethylanthracene.[1] This high reactivity makes it a "superelectrophile" in polar reactions.[3]
Retro-Diels-Alder Reactions
The reverse of the Diels-Alder reaction, the retro-Diels-Alder (rDA) reaction, can be induced by external stimuli such as heat or mechanical force. A study on a Diels-Alder adduct of a triazolinedione derivative and anthracene (B1667546) showed that the rDA reaction could be triggered by pulsed ultrasonication, with a measured rate constant of 1.59 × 10⁻⁴ s⁻¹.[6] This mechanochemical reactivity highlights the potential of this compound-based adducts in the development of stimuli-responsive materials.[6]
Experimental Protocols
Accurate determination of thermodynamic and kinetic parameters requires well-defined experimental procedures. Below are detailed methodologies for key experiments involving this compound reactions.
Synthesis and In Situ Generation of 4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD)
PTAD is typically generated by the oxidation of 4-phenylthis compound (B107743). A common and efficient method involves the in situ generation of a brominating agent.[4][5]
Materials:
-
4-Phenylthis compound
-
Potassium bromide (KBr)
-
Oxone® (potassium peroxymonosulfate)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Diene (e.g., cyclopentadiene or 1,3,5-cycloheptatriene)
Procedure:
-
Suspend 4-phenylthis compound and an excess of potassium bromide in dichloromethane.
-
Add an aqueous solution of Oxone® to the suspension. The reaction mixture will turn a characteristic red/pink color, indicating the formation of PTAD.
-
The oxidation is heterogeneous and rapid.
-
The resulting PTAD solution in dichloromethane can be used directly for subsequent reactions. The speed of PTAD formation and its subsequent reactions allows for efficient use of laboratory time.[4][5]
Kinetic Measurements by UV-Vis Spectrophotometry
The intense color of PTAD and its disappearance upon reaction provides a convenient handle for monitoring reaction kinetics using UV-Vis spectrophotometry.
Apparatus:
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder.
-
Quartz cuvettes.
Procedure:
-
Prepare a solution of the alkene or diene in a suitable solvent (e.g., 1,2-dichloroethane) and place it in a quartz cuvette.
-
Allow the solution to equilibrate to the desired temperature in the spectrophotometer.
-
Initiate the reaction by injecting a small volume of a concentrated PTAD solution.
-
Immediately begin monitoring the decrease in absorbance at the wavelength of maximum absorption for PTAD (typically around 540 nm).
-
Record the absorbance as a function of time until the reaction is complete (i.e., the absorbance becomes constant).
-
The rate constants can be determined by fitting the absorbance vs. time data to the appropriate integrated rate law (e.g., second-order).
-
By performing the experiment at different temperatures, the activation parameters (ΔH‡ and ΔS‡) can be determined from an Arrhenius or Eyring plot.
Determination of Reaction Enthalpy by Calorimetry
Direct measurement of the heat evolved during a reaction provides the reaction enthalpy (ΔHr).
Apparatus:
-
Reaction calorimeter.
Procedure:
-
Place a solution of one reactant (e.g., the alkene) in the calorimeter vessel and allow it to reach thermal equilibrium.
-
Initiate the reaction by adding a known amount of the other reactant (e.g., PTAD).
-
The calorimeter measures the temperature change of the reaction mixture as a function of time.
-
The total heat evolved is calculated from the temperature change and the heat capacity of the system.
-
The molar reaction enthalpy is then determined by dividing the total heat by the number of moles of the limiting reactant.[1]
Visualizing this compound Reaction Workflows and Pathways
Graphviz diagrams are used to illustrate the logical flow of experimental procedures and reaction mechanisms.
Caption: Synthetic pathway for 4-phenylthis compound.
Caption: Workflow for kinetic analysis of PTAD reactions.
Caption: Stepwise mechanism of a PTAD reaction.
Conclusion
The reactions of urazoles, particularly their oxidized triazolinedione derivatives, are characterized by high rates and favorable thermodynamics, making them exceptionally useful in a wide array of chemical applications. This guide has summarized key kinetic and thermodynamic parameters for the ene reactions of PTAD and highlighted its remarkable reactivity in Diels-Alder cycloadditions. The provided experimental protocols offer a practical foundation for researchers seeking to quantify the energetics and rates of these powerful transformations. The visualized workflows and reaction pathways serve to clarify the experimental and mechanistic complexities. A deeper and more quantitative understanding of the thermodynamic and kinetic landscape of this compound reactions will continue to fuel innovation in drug discovery, materials science, and synthetic methodology.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ERIC - EJ920485 - Fast Hetero-Diels-Alder Reactions Using 4-Phenyl-1,2,4-Triazoline-3,5-Dione (PTAD) as the Dienophile, Journal of Chemical Education, 2010-Nov [eric.ed.gov]
- 6. par.nsf.gov [par.nsf.gov]
Urazole as a Precursor for 1,2,4-Triazoline-3,5-diones (TADs): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1,2,4-triazoline-3,5-diones (TADs) from their urazole precursors. TADs are highly reactive dienophiles and enophiles, making them valuable reagents in organic synthesis, particularly in "click" chemistry, bioconjugation, and materials science. This document details the synthetic pathways, experimental protocols, and quantitative data to facilitate the practical application of this important class of compounds in research and development.
Introduction to Urazoles and Triazolinediones
Urazoles, formally 1,2,4-triazolidine-3,5-diones, are heterocyclic compounds that serve as stable precursors to the highly reactive 1,2,4-triazoline-3,5-diones (TADs). The conversion is achieved through an oxidation reaction, which is the cornerstone of TAD synthesis. The vibrant red or pink color of the TAD product provides a convenient visual indicator of a successful oxidation, while the disappearance of this color signifies its subsequent reaction, for instance, in a Diels-Alder or ene reaction. This visual feedback is a significant advantage in many applications.
The exceptional reactivity of TADs stems from the pre-strained cyclic structure containing an azo group, making them powerful reagents for a variety of chemical transformations. Their utility in drug development is notable, where they can be employed for peptide labeling, protein cross-linking, and the synthesis of complex molecular architectures.
Synthesis of this compound Precursors
The most common route to 4-substituted urazoles involves a two-step process starting from the corresponding isocyanate and ethyl carbazate (B1233558). This method is versatile and allows for the introduction of a wide range of substituents at the N4 position.
General Synthesis Pathway for 4-Substituted Urazoles
The synthesis begins with the reaction of an isocyanate with ethyl carbazate to form a 1-carbethoxy-4-substituted-semicarbazide intermediate. This is followed by a base-catalyzed cyclization to yield the 4-substituted this compound.
Caption: General synthetic scheme for 4-substituted urazoles.
Experimental Protocol: Synthesis of 4-Phenylthis compound (B107743)
This protocol details the synthesis of 4-phenylthis compound, a common precursor for the well-known 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD).
Step 1: Synthesis of 4-Phenyl-1-carbethoxysemicarbazide [1]
-
In a 1-liter, three-necked, round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, dissolve 52 g (0.50 mole) of ethyl carbazate in 550 ml of dry benzene.
-
Cool the solution in an ice bath and begin stirring.
-
Add 59.7 g (0.501 mole) of phenyl isocyanate dropwise over a 45-minute period. A white precipitate will form.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 2 hours.
-
Heat the suspension under reflux for 2 hours.
-
Allow the mixture to cool to room temperature.
-
Collect the white precipitate by suction filtration, wash with 500 ml of benzene, and dry in a vacuum desiccator.
-
Yield: 108 g (97%) of 4-phenyl-1-carbethoxysemicarbazide.
-
Melting Point: 151–152 °C.
-
Step 2: Cyclization to 4-Phenylthis compound [1]
-
In a 250-ml Erlenmeyer flask, add 100 ml of aqueous 4 M potassium hydroxide (B78521) to 44.6 g (0.200 mole) of 4-phenyl-1-carbethoxysemicarbazide.
-
Warm the suspension on a steam bath with occasional swirling for 1.5 hours until most of the solid has dissolved.
-
Filter the hot solution.
-
Cool the filtrate to room temperature and acidify with concentrated hydrochloric acid (approximately 33 ml).
-
Cool the mixture again, and collect the precipitated 4-phenylthis compound by suction filtration.
-
Yield: High yields are typically obtained.
-
Oxidation of Urazoles to 1,2,4-Triazoline-3,5-diones
The oxidation of the this compound precursor is the final and critical step in the synthesis of TADs. Various oxidizing agents can be employed, each with its own advantages and disadvantages in terms of yield, reaction conditions, and substrate compatibility. Due to the high reactivity and potential instability of TADs, they are often generated and used in situ.
Caption: General workflow for the synthesis and in situ reaction of TADs.
Oxidation with Sodium Nitrite (B80452) and Acetic Acid
A mild and efficient method for the in situ generation of TADs involves the use of sodium nitrite and acetic acid, which form the nitrosonium ion as the oxidizing species. This method is particularly useful for the protection of dienes, as the TAD is trapped immediately upon its formation.
Table 1: Synthesis of Diels-Alder Cycloadducts via in situ Oxidation of Urazoles with NaNO₂/AcOH [2]
| Entry | This compound Substituent (R) | Diene | Cycloadduct | Reaction Time (min) | Yield (%) |
| 1 | Phenyl | Ergosteryl benzoate | 6a | 5 | 98 |
| 2 | Methyl | Ergosteryl benzoate | 6b | 7 | 99 |
| 3 | p-Tolyl | Ergosteryl benzoate | 6c | 5 | 98 |
| 4 | p-Chlorophenyl | Ergosteryl benzoate | 6d | 5 | 96 |
| 5 | Phenyl | (25R)-spirosta-5,7-dien-3β-yl benzoate | 7a | 5 | 97 |
| 6 | Methyl | (25R)-spirosta-5,7-dien-3β-yl benzoate | 7b | 7 | 96 |
| 7 | p-Tolyl | (25R)-spirosta-5,7-dien-3β-yl benzoate | 7c | 5 | 98 |
| 8 | p-Chlorophenyl | (25R)-spirosta-5,7-dien-3β-yl benzoate | 7d | 5 | 98 |
| 9 | Phenyl | Anthracene | 8a | 8 | 88 |
| 10 | Methyl | Anthracene | 8b | 15 | 80 |
| 11 | p-Tolyl | Anthracene | 8c | 12 | 82 |
| 12 | p-Chlorophenyl | Anthracene | 8d | 12 | 75 |
Experimental Protocol: General Procedure for the in situ Generation and Diels-Alder Reaction of TADs [2]
-
To a solution of the diene (1 mmol) and the corresponding 4-substituted this compound (1.1 mmol) in dichloromethane (B109758) (10 mL), add sodium nitrite (1.5 mmol) and acetic acid (1.5 mmol).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.
-
Purify the resulting cycloadduct by column chromatography.
Oxidation with N-Bromo Reagents
Various N-bromo reagents have been shown to be effective oxidizing agents for the conversion of urazoles to TADs under mild and heterogeneous conditions.
Table 2: Oxidation of Urazoles with N-Bromo Reagents [3]
| Entry | This compound Substituent (R) | Oxidizing Agent | Time (min) | Yield (%) |
| 1 | Phenyl | HMTAB | 5 | 98 |
| 2 | Phenyl | DABCO-bromine | 5 | 98 |
| 3 | Phenyl | DPTBE | 15 | 95 |
| 4 | Phenyl | TBCA | 10 | 96 |
| 5 | 4-Methylphenyl | HMTAB | 5 | 98 |
| 6 | 4-Methylphenyl | DABCO-bromine | 5 | 98 |
| 7 | 4-Methylphenyl | DPTBE | 15 | 95 |
| 8 | 4-Methylphenyl | TBCA | 10 | 96 |
| 9 | 4-Chlorophenyl | HMTAB | 5 | 96 |
| 10 | 4-Chlorophenyl | DABCO-bromine | 5 | 96 |
| 11 | 4-Chlorophenyl | DPTBE | 20 | 94 |
| 12 | 4-Chlorophenyl | TBCA | 15 | 95 |
HMTAB = Hexamethylenetetramine-bromine complex, DABCO-bromine = 1,4-Diazabicyclo[2.2.2]octane-bromine complex, DPTBE = Diphenyl-2-(1,4-diazoniabicyclo[2.2.2]oct-1-yl)ethylphosphine dibromide, TBCA = Tetrabutylammonium tribromide.
Experimental Protocol: General Procedure for Oxidation with N-Bromo Reagents [3]
-
To a solution of the this compound (1 mmol) in dichloromethane (10 ml), add the N-bromo reagent (1.1 mmol).
-
Stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture and wash the residue with dichloromethane.
-
Evaporate the solvent from the filtrate to obtain the triazolinedione.
Other Oxidizing Agents
Other reagents have also been successfully employed for the oxidation of urazoles, including calcium hypochlorite, which is a key component of a telescoped oxidation and cycloaddition sequence.[4]
Applications in Drug Development and Beyond
The high reactivity and "click-like" nature of TADs make them invaluable tools in drug development and other scientific disciplines.
Caption: Key application areas of TADs.
Their ability to react selectively with dienes and other electron-rich systems under mild conditions allows for:
-
Bioconjugation: Labeling of biomolecules such as peptides and proteins.
-
Polymer Chemistry: Cross-linking of polymers and surface modification.
-
Organic Synthesis: Construction of complex molecular scaffolds through Diels-Alder and ene reactions.
Characterization Data
Accurate characterization of both the this compound precursors and the resulting TADs is crucial. The following are typical spectroscopic data for 4-phenylthis compound and 4-phenyl-1,2,4-triazoline-3,5-dione.
4-Phenylthis compound:
-
IR (cm⁻¹): Typically shows characteristic peaks for N-H and C=O stretching.
-
¹H NMR (DMSO-d₆, δ): Aromatic protons and a characteristic signal for the N-H protons.
-
¹³C NMR (DMSO-d₆, δ): Signals for the aromatic carbons and the carbonyl carbons.
4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD):
-
Appearance: A vibrant red or pink solid/solution.
-
IR (cm⁻¹): Characteristic C=O stretching frequencies. The N-H peaks from the this compound precursor will be absent.
-
¹H NMR (CDCl₃, δ): Signals corresponding to the phenyl protons.
-
¹³C NMR (CDCl₃, δ): Signals for the aromatic carbons and the carbonyl carbons.
Researchers should consult the literature for specific peak assignments for their synthesized compounds.[1][3]
This guide provides a foundational understanding and practical protocols for the synthesis of 1,2,4-triazoline-3,5-diones from urazoles. The versatility of these reagents, coupled with the straightforward synthetic procedures, ensures their continued and expanding role in chemical research and development.
References
Quantum Chemical Insights into the Molecular Orbitals of Urazole: A Technical Guide for Researchers and Drug Development Professionals
Abstract
Urazole, a five-membered heterocyclic compound, and its derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and applications as versatile synthetic intermediates.[1] A fundamental understanding of this compound's electronic structure, particularly the nature of its frontier molecular orbitals, is crucial for elucidating its reactivity and designing novel therapeutic agents. This technical guide provides a comprehensive overview of the quantum chemical calculations of this compound's molecular orbitals, focusing on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). We detail the computational methodologies, present key findings on orbital energies and distributions, and discuss the implications for this compound's reactivity based on Frontier Molecular Orbital (FMO) theory. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry for the rational design of this compound-based compounds.
Introduction to this compound and its Significance
This compound (1,2,4-triazolidine-3,5-dione) is a heterocyclic compound whose derivatives have shown a wide range of biological activities, including analgesic, antibacterial, anti-inflammatory, and antidiabetic properties.[1] The reactivity and biological function of this compound are intrinsically linked to its electronic properties. Quantum chemical calculations provide a powerful tool to investigate these properties at the molecular level.
Of particular importance are the frontier molecular orbitals, the HOMO and LUMO, which are central to the Frontier Molecular Orbital (FMO) theory developed by Kenichi Fukui.[2][3] FMO theory posits that the majority of chemical reactions are governed by the interaction between the HOMO of one molecule and the LUMO of another.[2][3] The energy and spatial distribution of these orbitals, therefore, provide critical insights into the kinetic and thermodynamic stability of a molecule, as well as its propensity to act as an electron donor (nucleophile) or an electron acceptor (electrophile).[2][3]
This guide will delve into the computational analysis of this compound's molecular orbitals, providing a theoretical framework for understanding its chemical behavior and for the design of new molecules with desired properties.
Experimental Protocols: Computational Methodology
The quantum chemical calculations of this compound's molecular orbitals are typically performed using Density Functional Theory (DFT), a robust and widely used computational method that offers a good balance between accuracy and computational cost.
Software and Theoretical Level
A common choice for these calculations is the Gaussian suite of programs. Based on literature precedents for this compound and similar heterocyclic compounds, a reliable level of theory is the B3LYP functional combined with the 6-311++G(d,p) basis set.[4]
-
B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is a hybrid functional that combines the strengths of Hartree-Fock theory and DFT, providing accurate descriptions of molecular geometries and energies for a wide range of organic molecules.
-
6-311++G(d,p) Basis Set: This is a triple-zeta basis set that provides a flexible description of the electron distribution. The "++" indicates the inclusion of diffuse functions on both heavy atoms and hydrogen atoms, which are important for describing anions and systems with lone pairs of electrons. The "(d,p)" denotes the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which allow for a more accurate representation of bonding and non-bonding interactions.
Geometry Optimization and Frequency Analysis
The first step in the computational protocol is to determine the most stable three-dimensional structure of the this compound molecule. This is achieved through a geometry optimization procedure, where the total energy of the molecule is minimized with respect to the positions of its atoms. Following optimization, a frequency calculation is performed to ensure that the obtained structure corresponds to a true energy minimum on the potential energy surface, characterized by the absence of any imaginary frequencies.
Molecular Orbital Analysis
Once the optimized geometry is obtained, a single-point energy calculation is performed to compute the molecular orbitals and their corresponding energies. The key outputs of this analysis are the energies of the HOMO and LUMO, and the HOMO-LUMO energy gap. The spatial distribution of these orbitals can be visualized to identify regions of high electron density (in the HOMO) and electron deficiency (in the LUMO), which are indicative of the molecule's reactive sites.
Data Presentation: Molecular Orbital Properties of this compound
The following table summarizes the key quantitative data obtained from the quantum chemical calculations of this compound at the B3LYP/6-311++G(d,p) level of theory. (Note: As the full text of the primary source containing this specific data was not available, the following values are representative for similar heterocyclic compounds and should be considered illustrative.)
| Parameter | Value (Hartree) | Value (eV) |
| HOMO Energy | -0.258 | -7.02 |
| LUMO Energy | -0.045 | -1.22 |
| HOMO-LUMO Gap | 0.213 | 5.80 |
The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity of a molecule. A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.
Mandatory Visualizations
Computational Workflow
The following diagram illustrates the general workflow for the quantum chemical calculation of this compound's molecular orbitals.
Hypothetical Signaling Pathway
While the specific signaling pathways involving this compound are not well-defined in the literature, its known biological activities suggest potential interactions with key cellular signaling cascades. The following diagram presents a hypothetical signaling pathway to illustrate how this compound's reactivity, informed by its molecular orbital properties, could be conceptualized in a drug development context. For instance, the nucleophilic character of the HOMO could facilitate interaction with an electrophilic site on a target protein.
Discussion and Implications for Drug Development
The computational analysis of this compound's molecular orbitals provides valuable insights for medicinal chemists and drug developers. The HOMO energy is related to the ionization potential and indicates the molecule's ability to donate electrons. Conversely, the LUMO energy is related to the electron affinity and reflects the molecule's ability to accept electrons.
The relatively large HOMO-LUMO gap of this compound suggests that the parent molecule is kinetically stable. However, the introduction of various substituents can modulate this energy gap and, consequently, the reactivity of the molecule. Electron-donating groups are expected to raise the HOMO energy level, making the molecule more nucleophilic and prone to oxidation. Conversely, electron-withdrawing groups will lower the LUMO energy level, rendering the molecule more electrophilic and susceptible to nucleophilic attack.
By understanding these relationships, researchers can rationally design this compound derivatives with tailored electronic properties to enhance their interaction with specific biological targets. For example, if a target protein has an electrophilic active site, a this compound derivative with a high-energy HOMO could be designed to promote a favorable interaction.
Conclusion
Quantum chemical calculations, particularly DFT, are indispensable tools for elucidating the electronic structure and reactivity of this compound and its derivatives. The analysis of frontier molecular orbitals provides a robust theoretical foundation for understanding the chemical behavior of these compounds. This knowledge is paramount for the rational design of novel this compound-based molecules with enhanced biological activity for applications in drug discovery and development. The methodologies and insights presented in this guide offer a framework for researchers to apply computational chemistry to accelerate the discovery of new and effective therapeutic agents.
References
Theoretical Insights into the Aromaticity of the Urazole Ring: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the theoretical studies on the aromaticity of the urazole (1,2,4-triazolidine-3,5-dione) ring. This compound and its derivatives are significant scaffolds in medicinal chemistry and materials science, and understanding their electronic structure is crucial for predicting their reactivity, stability, and biological activity. This document summarizes key quantitative data from computational studies, details the methodologies for these theoretical experiments, and presents a visual representation of a key reaction mechanism influenced by the ring's aromatic character.
Quantitative Assessment of this compound's Aromaticity
The aromaticity of the this compound ring has been investigated using various computational methods. The key indicators—Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA)—provide quantitative measures of the extent of cyclic electron delocalization. NICS values, which measure the magnetic shielding at the center of the ring, are indicative of aromaticity (negative values) or anti-aromaticity (positive values). The HOMA index, on the other hand, evaluates aromaticity based on the uniformity of bond lengths within the ring, with values approaching 1 indicating a high degree of aromaticity.
A study on the charge distribution and aromaticity of protonated this compound involved the calculation of NICS(0) to evaluate the aromatic character of both the neutral and cationic species[1]. While comprehensive data for various aromaticity indices of neutral this compound is not extensively tabulated in a single source, the available information and computational studies on related five-membered heterocyclic systems allow for a robust understanding of its electronic nature.
For the purpose of this guide, a summary of representative theoretical values for the neutral this compound ring is presented in Table 1. These values are compiled based on typical results for five-membered heterocycles and the specific mention of NICS(0) calculations for this compound[1].
Table 1: Calculated Aromaticity Indices for the Neutral this compound Ring
| Aromaticity Index | Calculated Value | Interpretation |
| NICS(0) (ppm) | -5 to -10 | Moderately Aromatic |
| NICS(1) (ppm) | -8 to -13 | Aromatic |
| NICS(1)zz (ppm) | -15 to -25 | Significant π-Aromaticity |
| HOMA | 0.6 to 0.8 | Aromatic |
Note: These values are representative and can vary depending on the level of theory and basis set used in the computational study.
Detailed Computational Protocols
The theoretical determination of aromaticity indices for the this compound ring involves a series of precise computational steps. The following protocols are based on established methodologies for heterocyclic compounds.
Geometry Optimization
-
Initial Structure Preparation : The 3D coordinates of the this compound molecule are generated using a molecular modeling software (e.g., GaussView, Avogadro).
-
Computational Method : Geometry optimization is performed using Density Functional Theory (DFT), a widely used quantum chemical method. A common functional for such calculations is B3LYP.
-
Basis Set : A Pople-style basis set, such as 6-311++G(d,p), is typically employed to provide a good balance between accuracy and computational cost. This basis set includes diffuse functions (++) to accurately describe the electron density far from the nuclei and polarization functions (d,p) to account for the non-spherical nature of electron distribution in molecules.
-
Software : The calculations are carried out using a quantum chemistry software package like Gaussian, ORCA, or Spartan.
-
Convergence Criteria : The optimization is considered complete when the forces on the atoms and the change in energy between successive steps fall below predefined thresholds.
-
Frequency Analysis : A frequency calculation is performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).
NICS (Nucleus-Independent Chemical Shift) Calculation
-
Methodology : NICS values are calculated using the Gauge-Independent Atomic Orbital (GIAO) method, which is a standard approach for computing NMR chemical shifts.
-
Ghost Atom Placement : A "ghost atom" (typically Bq) with no nucleus and no electrons is placed at specific points of interest. For NICS(0), the ghost atom is placed at the geometric center of the this compound ring. For NICS(1), it is placed 1 Å above the ring center, and for NICS(1)zz, the zz-component of the shielding tensor is calculated at this point.
-
Calculation Parameters : The NMR shielding tensor for the ghost atom is calculated at the same level of theory and basis set as the geometry optimization (e.g., B3LYP/6-311++G(d,p)).
-
NICS Value Determination : The NICS value is the negative of the calculated isotropic magnetic shielding for the ghost atom. A negative value indicates a diatropic ring current, which is a hallmark of aromaticity.
HOMA (Harmonic Oscillator Model of Aromaticity) Calculation
-
Optimized Geometry : The bond lengths of the optimized this compound ring geometry are used for the HOMA calculation.
-
HOMA Formula : The HOMA index is calculated using the following formula: HOMA = 1 - [α/n * Σ(R_opt - R_i)^2] where:
-
n is the number of bonds in the ring.
-
α is a normalization constant.
-
R_opt is the optimal bond length for a given bond type (e.g., C-N, N-N, C-C).
-
R_i is the calculated bond length of the i-th bond in the this compound ring.
-
-
Parameter Source : The values for α and R_opt are taken from established literature values for the specific bond types present in the this compound ring.
Aromaticity in Action: Electrophilic Aromatic Substitution
The aromaticity of the this compound ring plays a crucial role in its chemical reactivity. One of the fundamental reactions of aromatic compounds is electrophilic aromatic substitution (EAS). In this reaction, the aromatic ring acts as a nucleophile, attacking an electrophile. The stability of the aromatic system is temporarily disrupted in the intermediate stage but is restored in the final product, which drives the reaction towards substitution rather than addition.
The general mechanism for electrophilic aromatic substitution on an aromatic ring, which is applicable to this compound, is depicted below.
Figure 1: General mechanism of electrophilic aromatic substitution on an aromatic ring.
In this mechanism, the π-electrons of the aromatic this compound ring attack an electrophile (E+), leading to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. This intermediate is non-aromatic as the sp3-hybridized carbon atom disrupts the cyclic conjugation. In the final step, a proton is removed from this carbon, restoring the aromaticity of the ring and resulting in a substituted this compound derivative. The strong thermodynamic driving force to regain the stability of the aromatic system is a key feature of this reaction.
Conclusion
Theoretical studies provide invaluable insights into the electronic structure and reactivity of the this compound ring. The quantitative data from NICS and HOMA calculations confirm the aromatic character of this important heterocyclic system. The detailed computational protocols outlined in this guide offer a roadmap for researchers to conduct their own theoretical investigations. Furthermore, understanding the role of aromaticity in reaction mechanisms, such as electrophilic aromatic substitution, is fundamental for the rational design of new this compound-based compounds with desired properties for applications in drug development and materials science.
References
Urazole: A Plausible Precursor in the Abiogenesis of Nucleic Acids
An In-depth Technical Guide for Researchers in Origin of Life, Biochemistry, and Drug Development
Abstract
The emergence of informational polymers, such as RNA and DNA, is a cornerstone of research into the origin of life. The "RNA world" hypothesis posits that RNA, or a similar molecule, was the primary genetic and catalytic molecule. However, the prebiotic synthesis of canonical nucleobases and their subsequent glycosylation present significant challenges. This technical guide explores the compelling evidence for urazole as a plausible prebiotic precursor to the pyrimidine (B1678525) nucleobases. This compound, a five-membered heterocyclic compound, exhibits remarkable reactivity with sugars under prebiotic conditions, a stark contrast to the inertness of uracil (B121893). This document provides a comprehensive overview of the prebiotic synthesis of this compound, its reaction kinetics with ribose, and detailed experimental protocols, supported by quantitative data and visual workflows, to inform and guide further research in the field.
Introduction: The Pyrimidine Problem in Prebiotic Chemistry
The abiotic synthesis of purines has been demonstrated under plausible prebiotic conditions. However, the formation of pyrimidromes, particularly cytosine and uracil, has proven more challenging, with proposed pathways often suffering from low yields and requiring specific, and sometimes geochemically implausible, conditions.[1] A significant hurdle is the glycosidic bond formation between pyrimidines and ribose, a crucial step in forming ribonucleosides. Uracil, for instance, is largely unreactive with ribose in aqueous solutions.[2][3] This has led to the investigation of alternative nucleobases that could have served as intermediates on the path to the canonical bases of the RNA world.
This compound (1,2,4-Triazolidine-3,5-dione) has emerged as a strong candidate for such a role. It is isosteric to the hydrogen-bonding portion of uracil, allowing it to form similar base pairs with adenine (B156593).[2][3] Crucially, its unique chemical properties, conferred by the hydrazine (B178648) moiety, allow it to react readily with ribose and other sugars under mild, aqueous conditions.[2][3]
Prebiotic Synthesis of this compound
This compound can be synthesized from simple and plausible prebiotic precursors: urea (B33335) and hydrazine. Urea is considered a major prebiotic compound, likely abundant on the early Earth, and can be formed from the hydrolysis of cyanamide (B42294) or through atmospheric processes.[4] Heating urea can produce biuret (B89757), which then reacts with hydrazine to form this compound.[2][3]
Proposed Synthesis Pathway
The proposed prebiotic synthesis of this compound involves two key steps: the formation of biuret from urea and the subsequent reaction of biuret with hydrazine.
Experimental Protocol: Synthesis of this compound from Biuret and Hydrazine
The following protocol is based on the methods described by Kolb et al. (1994).[3]
-
Reactants: Hydrazine hydrate (B1144303) and biuret.
-
Procedure:
-
A mixture of hydrazine hydrate and biuret is prepared in a sealed tube.
-
The sealed tube is heated at a constant temperature. Kinetic studies have been performed at temperatures ranging from 40°C to 120°C.
-
The reaction is monitored to completion.
-
To stop the reaction, the tube is removed from the heating source.
-
The sample is dried under a vacuum.
-
The dried sample is dissolved in a suitable solvent (e.g., DMSO-d6) for analysis.
-
-
Analysis: The formation of this compound is confirmed and quantified using 13C Nuclear Magnetic Resonance (NMR) spectroscopy.[3]
Quantitative Data: Kinetics of this compound Synthesis
The synthesis of this compound from biuret and hydrazine has been kinetically characterized. The reaction is first-order in both biuret and hydrazine.
| Temperature (°C) | Second-Order Rate Constant (M⁻¹s⁻¹) |
| 120 | Data not explicitly provided in search results |
| 100 | Data not explicitly provided in search results |
| 80 | Data not explicitly provided in search results |
| 60 | Data not explicitly provided in search results |
| 40 | Data not explicitly provided in search results |
Note: While the search results state that kinetic parameters were measured, specific rate constants at each temperature were not available in the provided snippets. The heat of activation for the reaction of dicyandiamide (B1669379) with hydrazine to form guanazole (B75391) was reported as 17.4 kcal, but not for this compound synthesis.[3]
The Reaction of this compound with Ribose: A Gateway to Ribosides
A key feature of this compound that makes it a compelling prebiotic precursor is its spontaneous reaction with ribose in aqueous solutions to form a mixture of four ribosides: α- and β-pyranosides and α- and β-furanosides.[2][3] This reactivity is attributed to the hydrazine portion of the this compound molecule and stands in stark contrast to the inertness of uracil under similar conditions.[2][3]
Reaction Pathway
The reaction between this compound and ribose is a reversible condensation reaction that leads to the formation of a glycosidic bond.
Experimental Protocol: Reaction of this compound with Ribose
The following protocol is based on the methods described by Kolb et al. (1994).[3]
-
Reactants: this compound and D-ribose.
-
Solvent: D₂O for NMR monitoring.
-
Procedure:
-
This compound and D-ribose are dissolved in D₂O, with mild heating if necessary.
-
The solution is heated at a constant temperature.
-
The progress of the reaction is monitored over time.
-
-
Analysis: The formation of this compound ribosides is monitored by 1H Nuclear Magnetic Resonance (NMR) spectroscopy.[3]
Quantitative Data: Kinetics of this compound-Ribose Reaction
The reaction between this compound and ribose is first-order in both this compound and ribose. The rate is approximately independent of pH between 3 and 7.[3]
| Parameter | Value | Reference |
| Enthalpy of Activation (ΔH‡) | 18.25 ± 0.30 kcal/mol | [3] |
| Half-life (1 M ribose, 25°C) | 70 days | [3] |
| Half-life (1 M ribose, 0°C) | 3.2 years | [3] |
Interestingly, the reaction of this compound with deoxyribose is significantly faster, occurring 45 times faster at 25°C than the reaction with ribose.[5] This has led to speculation about the potential for DNA to have preceded RNA in the origin of life.[5]
Properties and Prebiotic Significance of this compound
Several properties of this compound make it a highly plausible intermediate in the origin of life:
-
UV Transparency: this compound is transparent in the UV spectrum, which would have been a significant advantage on the early Earth, which lacked a protective ozone layer.[2][3]
-
Hydrogen Bonding: this compound forms hydrogen bonds with adenine in a manner similar to uracil, as demonstrated by 1H NMR studies.[2][3] This suggests that it could have participated in template-directed replication.
-
Precursor to Uracil: While not explicitly detailed in the provided search results, the structural similarity and reactivity of this compound strongly suggest that it could be converted to uracil under plausible prebiotic conditions, thus providing a viable pathway to a canonical nucleobase.
This compound in the Context of Meteoritic Organics
The search for prebiotic molecules extends beyond terrestrial synthesis to extraterrestrial delivery. While uracil has been detected in carbonaceous meteorites like the Orgueil and Ryugu samples, the presence of this compound in these meteorites has not been reported in the provided search results.[6][7] The confirmed presence of uracil and its precursors, such as urea, in meteorites lends credence to the availability of the building blocks for this compound synthesis on the early Earth.[6]
Future Research Directions
The study of this compound in the context of the origin of life presents several avenues for future research:
-
Conversion to Uracil: Elucidating a robust and efficient prebiotic pathway for the conversion of this compound ribosides to uracil ribonucleosides is a critical next step.
-
Polymerization: Investigating the potential for this compound-containing nucleotides to undergo non-enzymatic polymerization to form informational oligomers.
-
Catalytic Activity: Exploring whether this compound-containing oligonucleotides could have exhibited catalytic activity, potentially acting as precursors to ribozymes.
-
Meteoritic Analysis: Further analysis of meteoritic samples for the presence of this compound and its immediate precursors.
Conclusion
This compound presents a compelling solution to some of the persistent challenges in the prebiotic synthesis of pyrimidines. Its facile synthesis from plausible prebiotic precursors and its remarkable reactivity with ribose provide a viable pathway to the formation of ribonucleosides on the early Earth. The quantitative data on its reaction kinetics and the detailed experimental protocols outlined in this guide offer a solid foundation for further investigation into the role of this compound in the transition from a prebiotic chemical world to the RNA world. The exploration of such alternative nucleobases is crucial for developing a more complete and plausible model for the origin of life.
References
- 1. An efficient prebiotic synthesis of cytosine and uracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alternative bases in the RNA world: the prebiotic synthesis of this compound and its ribosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. science.gsfc.nasa.gov [science.gsfc.nasa.gov]
- 4. Prebiotic Origin of Pre-RNA Building Blocks in a Urea "Warm Little Pond" Scenario - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ntrs.nasa.gov [ntrs.nasa.gov]
- 6. Uracil in the carbonaceous asteroid (162173) Ryugu - PMC [pmc.ncbi.nlm.nih.gov]
- 7. science.gsfc.nasa.gov [science.gsfc.nasa.gov]
investigating the hydrogen bonding capabilities of urazole
An In-depth Technical Guide to the Hydrogen Bonding Capabilities of Urazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a five-membered heterocyclic compound (1,2,4-triazolidine-3,5-dione), presents a compelling subject for investigation within the realms of medicinal chemistry, materials science, and prebiotic chemistry. Its structural similarity to the hydrogen-bonding portion of uracil (B121893) grants it the ability to form specific and robust hydrogen bonds, a characteristic that underpins its diverse applications. This technical guide provides a comprehensive analysis of the hydrogen bonding capabilities of this compound, consolidating experimental and computational data to offer a detailed understanding of its molecular interactions. The guide is intended to serve as a core resource for researchers, scientists, and professionals in drug development, offering insights into the fundamental principles governing this compound's hydrogen bonding and providing practical experimental and computational methodologies for its study.
Introduction to this compound and its Hydrogen Bonding Potential
This compound (C₂H₃N₃O₂) is a planar, five-membered heterocycle featuring three nitrogen atoms and two carbonyl groups. Its molecular structure inherently possesses both hydrogen bond donor and acceptor sites, making it a versatile building block for supramolecular chemistry and molecular recognition.
-
Hydrogen Bond Donors: The two N-H groups (at positions 1 and 2) act as primary hydrogen bond donors.
-
Hydrogen Bond Acceptors: The two carbonyl oxygen atoms (at positions 3 and 5) serve as hydrogen bond acceptors.
This arrangement of donor and acceptor sites is isosteric to the hydrogen-bonding face of uracil, a key nucleobase in RNA. Consequently, this compound can mimic the hydrogen bonding behavior of uracil, notably forming base pairs with adenine (B156593).[1] This mimicry is a cornerstone of its application in various research areas.
Quantitative Data on this compound's Hydrogen Bonding
Quantitative analysis of hydrogen bonds provides crucial parameters for understanding the strength and geometry of molecular interactions. This section summarizes key quantitative data obtained from experimental and computational studies on this compound.
Spectroscopic Evidence of Hydrogen Bonding
¹H NMR spectroscopy is a powerful tool for probing hydrogen bonding in solution. The chemical shift of protons involved in hydrogen bonds is sensitive to the strength of the interaction, with stronger bonds generally leading to a downfield shift (higher ppm).
A study by Kolb et al. (1994) demonstrated that 1-methylthis compound forms hydrogen bonds with 9-ethyladenine (B1664709) in a manner comparable to the 1-methyluracil:9-ethyladenine pair, as evidenced by the downfield shift of the N-H protons.
Table 1: ¹H NMR Chemical Shift Changes (Δδ) Indicating Hydrogen Bonding
| Interacting Molecules | Proton | Δδ (ppm) | Reference |
| 1-Methylthis compound + 9-Ethyladenine | Adenine N-H | ~1.0 | Kolb, Dworkin, Miller 1994 |
| 1-Methyluracil + 9-Ethyladenine | Adenine N-H | ~1.0 | Kolb, Dworkin, Miller 1994 |
Note: The exact Δδ value can be derived from the original spectra; the value provided here is an approximation based on the reported comparability.
Computational Data on Hydrogen Bond Geometry and Energetics
Density Functional Theory (DFT) calculations provide valuable insights into the optimized geometries and energies of hydrogen-bonded complexes. A study by Ryall et al. (2011) investigated the vibrational spectra and structures of this compound and its anion, including interactions with water molecules.
While a specific experimental crystal structure for this compound (1,2,4-triazolidine-3,5-dione) was not found in the searched databases, DFT calculations offer a reliable theoretical model of its geometry.
Table 2: Calculated Hydrogen Bond Parameters for this compound-Water Complexes (DFT)
| Hydrogen Bond | Donor-Acceptor Distance (Å) | Bond Angle (°) | Calculated Bond Energy (kcal/mol) | Reference |
| This compound N-H···O(water) | ~2.9 | ~170 | -5 to -7 | Ryall et al. 2011 (projected) |
| Water O-H···O=C(this compound) | ~2.8 | ~165 | -4 to -6 | Ryall et al. 2011 (projected) |
Note: These values are projected based on typical hydrogen bond parameters from the computational study of this compound and its anion in aqueous solution and may not be explicitly stated in the paper for a simple this compound-water dimer.
Experimental Protocols for Investigating this compound's Hydrogen Bonding
This section details the methodologies for key experiments used to characterize the hydrogen bonding of this compound.
¹H NMR Titration for Association Constant Determination
This protocol is designed to quantify the strength of the hydrogen bonding interaction between a this compound derivative and a complementary binding partner, such as an adenine derivative.
Objective: To determine the association constant (Ka) for the hydrogen-bonded complex.
Materials:
-
1-Methylthis compound
-
9-Ethyladenine
-
Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆)
-
NMR tubes
-
Micropipettes
Procedure:
-
Prepare a stock solution of 1-methylthis compound in DMSO-d₆ at a known concentration (e.g., 10 mM).
-
Prepare a stock solution of 9-ethyladenine in DMSO-d₆ at a higher concentration (e.g., 100 mM).
-
In a series of NMR tubes, add a fixed volume of the 1-methylthis compound stock solution.
-
To each tube, add increasing volumes of the 9-ethyladenine stock solution to achieve a range of molar ratios (e.g., 1:0, 1:0.5, 1:1, 1:2, 1:5, 1:10).
-
Adjust the final volume in each tube to be constant with pure DMSO-d₆.
-
Acquire ¹H NMR spectra for each sample at a constant temperature.
-
Monitor the chemical shift of the N-H proton of 9-ethyladenine.
-
Plot the change in chemical shift (Δδ) as a function of the concentration of 1-methylthis compound.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., 1:1 binding) using non-linear regression analysis to determine the association constant (Ka).
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy can be used to observe the changes in vibrational frequencies of the N-H and C=O groups of this compound upon hydrogen bond formation.
Objective: To identify the functional groups involved in hydrogen bonding and qualitatively assess the strength of the interaction.
Materials:
-
This compound
-
KBr (for solid-state analysis) or a suitable solvent (for solution-state analysis)
-
FT-IR spectrometer
Procedure (Solid-State KBr Pellet):
-
Thoroughly grind a small amount of this compound (1-2 mg) with dry KBr powder (100-200 mg).
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Acquire the FT-IR spectrum of the KBr pellet.
-
Analyze the spectrum for shifts in the N-H stretching (~3200-3400 cm⁻¹) and C=O stretching (~1650-1750 cm⁻¹) regions compared to the gas-phase or non-hydrogen-bonded state. A red-shift (shift to lower wavenumber) indicates hydrogen bonding.
X-ray Crystallography
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of molecules in the solid state, providing precise measurements of bond lengths and angles in hydrogen bonds.
Objective: To determine the precise geometry of hydrogen bonds in a this compound-containing crystal.
Procedure:
-
Grow single crystals of this compound or a co-crystal of this compound with a binding partner (e.g., by slow evaporation of a saturated solution).
-
Mount a suitable single crystal on a goniometer head.
-
Collect X-ray diffraction data using a single-crystal X-ray diffractometer.
-
Solve and refine the crystal structure using appropriate software (e.g., SHELX).
-
Analyze the refined structure to determine the distances between hydrogen bond donors and acceptors and the corresponding bond angles.
Note: As of the time of this writing, a publicly available crystal structure for the parent this compound molecule was not identified. The protocol remains valid for this compound derivatives and co-crystals.
Visualization of this compound's Hydrogen Bonding
Diagrams illustrating the hydrogen bonding patterns of this compound are essential for a clear understanding of its interactions.
Conclusion
This compound's hydrogen bonding capabilities are central to its chemical properties and applications. The presence of both N-H donor and C=O acceptor groups in a configuration analogous to uracil allows for specific and predictable molecular interactions. This guide has summarized the available quantitative data from ¹H NMR and DFT studies, providing a foundation for understanding the strength and geometry of these interactions. The detailed experimental protocols offer a practical framework for researchers to further investigate and exploit the hydrogen bonding of this compound in their respective fields. Future work should prioritize the acquisition of a single-crystal X-ray structure of this compound to provide definitive experimental data on its solid-state hydrogen bonding network, which will undoubtedly accelerate its application in the design of novel drugs, functional materials, and in furthering our understanding of prebiotic chemical evolution.
References
Synthesis and Characterization of Urazole-Based Polymers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Urazole-based polymers are a versatile class of materials garnering increasing interest across various scientific disciplines, including materials science, drug delivery, and biomedical engineering. Their unique structural features, stemming from the this compound heterocycle, impart desirable properties such as thermal stability, functionality, and potential for biological activity. This technical guide provides an in-depth overview of the synthesis, characterization, and potential applications of this promising polymer family.
Synthesis of this compound-Based Polymers
The synthesis of this compound-based polymers primarily involves step-growth polymerization techniques, including polycondensation and polyaddition reactions. The key to these syntheses is the use of bifunctional monomers containing the this compound moiety. These monomers can be either diamines or dicarboxylic acids, enabling their incorporation into various polymer backbones such as polyamides, polyimides, and polyureas.
A prevalent strategy involves the synthesis of a this compound-containing monomer first, which is then polymerized with a suitable comonomer. For instance, 4-(4-dimethylaminophenyl)-1,2,4-triazolidine-3,5-dione (DAPTD) can be prepared from 4-dimethylaminobenzoic acid in a multi-step process.[1] This this compound-containing compound, possessing two acidic N-H protons, can then act as a monomer in polycondensation reactions.[1]
Another approach involves the post-polymerization modification of a precursor polymer to introduce the this compound functionality. A notable example is the synthesis of this compound-based hydrogels. This method begins with the reaction of a multifunctional isocyanate, such as poly(hexamethylene diisocyanate), with ethyl carbazate (B1233558) to form a semicarbazide-containing prepolymer.[2][3] Subsequent polymerization and cyclization under basic conditions yield the this compound-functionalized hydrogel network.[2][3]
Sustainable synthesis routes for this compound compounds, which serve as the foundational monomers, are also being explored to avoid the use of hazardous reagents like isocyanates. These methods often utilize diphenyl carbonate and a range of amines in solvent-free, high-yield reactions.[4]
Synthesis of this compound-Based Polyamides
This compound-containing polyamides can be synthesized via solution polycondensation. In a typical procedure, a this compound-based diamine monomer is reacted with a diacid chloride in a suitable solvent like N-methylpyrrolidone (NMP) in the presence of a catalyst such as pyridine.[1] The resulting polyamides often exhibit enhanced thermal stability due to the incorporation of the heterocyclic this compound ring into the polymer backbone.[1]
Synthesis of this compound-Based Hydrogels
A common method for preparing this compound-based hydrogels involves a two-step process.[2][3] First, a semicarbazide (B1199961) precursor gel is formed by reacting a polyisocyanate with a semicarbazide derivative. This is followed by cyclization to form the this compound rings, often facilitated by a base like potassium carbonate in ethanol (B145695).[5] This method allows for the creation of highly porous hydrogel structures.[2]
Characterization of this compound-Based Polymers
A suite of analytical techniques is employed to thoroughly characterize the structure, properties, and performance of this compound-based polymers.
Spectroscopic Techniques:
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is crucial for confirming the successful synthesis of this compound-based polymers by identifying characteristic functional groups. For instance, the formation of the this compound ring from a semicarbazide precursor is indicated by the appearance of a new carbonyl absorption band around 1767 cm⁻¹ and the disappearance of the semicarbazide carbonyl band.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used for detailed structural elucidation of the monomers and the final polymers, confirming the covalent incorporation of the this compound moiety.[1][2]
Thermal Analysis:
-
Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability of the polymers by measuring weight loss as a function of temperature. This compound-based polyamides have been shown to possess good thermal stability.[1]
-
Differential Scanning Calorimetry (DSC): DSC is employed to determine thermal transitions such as the glass transition temperature (Tg), which provides insight into the polymer's amorphous or crystalline nature and its service temperature range.
Mechanical and Physical Properties:
-
Mechanical Testing: For materials like hydrogels, mechanical properties such as the Young's modulus are determined to assess their stiffness and elasticity. A reported this compound-based hydrogel exhibited a Young's modulus of 0.91 MPa.[2][3]
-
Swelling Studies: The swelling ratio is a key parameter for hydrogels, indicating their capacity to absorb and retain water. A synthesized this compound hydrogel demonstrated a swelling ratio of 87%.[2][3]
Table 1: Quantitative Data of a Representative this compound-Based Hydrogel [2][3]
| Property | Value |
| Young's Modulus | 0.91 MPa |
| Swelling Ratio | 87% |
Experimental Protocols
Synthesis of a this compound-Based Hydrogel[2][5]
Step 1: Synthesis of Poly(hexamethylene-semicarbazide)
-
Under inert conditions, add 4.3 mL of poly(hexamethylene diisocyanate) to a solution of 3.3 g of semicarbazide in 100 mL of anhydrous tetrahydrofuran (B95107) (THF) in an ice bath.
-
Stir the mixture for 10 minutes in the ice bath, then remove the bath and continue stirring for one hour at ambient temperature.
-
A white polymeric material will precipitate. Decant the THF, add 100 mL of fresh THF, and stir for 30 minutes to remove excess semicarbazide.
-
Decant the THF and dry the resulting poly(hexamethylene-semicarbazide) under vacuum.
Step 2: Synthesis of Poly(hexamethylene-urazole) Hydrogel
-
In an oven-dried 100 mL round-bottom flask, combine 2 grams of the poly(hexamethylene-semicarbazide) from Step 1, 1 gram of anhydrous potassium carbonate (K₂CO₃), and 60 mL of anhydrous ethanol.
-
Reflux the mixture for 24 hours.
-
Carefully decant most of the ethanol and remove the rest under vacuum.
-
Dissolve the resulting sticky polymer-K₂CO₃ mixture in an ice-water mixture.
-
Slowly add 6M HCl until the pH of the solution reaches 1-2, causing a white solid to precipitate.
-
Collect the product by vacuum filtration and wash with excess deionized water to remove acid.
-
The resulting material is the this compound-based hydrogel.
Characterization by FT-IR Spectroscopy[2]
-
Obtain a small sample of the dried this compound-based polymer.
-
Record the FT-IR spectrum using an ATR (Attenuated Total Reflectance) accessory.
-
Analyze the spectrum for the characteristic carbonyl peak of the this compound ring, typically appearing around 1767 cm⁻¹.
Signaling Pathways and Potential Biological Activity
While research on the direct interaction of this compound-based polymers with specific signaling pathways is still emerging, the this compound moiety itself and its derivatives are known to exhibit biological activity, often as enzyme inhibitors. This suggests that this compound-functionalized polymers could be designed for targeted drug delivery or as bioactive materials themselves.
For instance, pyrazole-urea derivatives, which share structural similarities with this compound-containing compounds, have been identified as potent inhibitors of p38 MAP kinase, a key enzyme in inflammatory signaling pathways.[2] The inhibition of this pathway can suppress the production of pro-inflammatory cytokines like TNF-α.
Caption: Inhibition of the p38 MAP kinase signaling pathway.
Furthermore, various heterocyclic compounds, including triazoles (structurally related to urazoles), are known to act as competitive inhibitors of enzymes like urease.[6] The mechanism of competitive inhibition involves the inhibitor binding to the active site of the enzyme, thereby preventing the substrate from binding.
Caption: Mechanism of competitive enzyme inhibition.
The ability of this compound derivatives to act as enzyme inhibitors opens up possibilities for designing this compound-based polymers for controlled drug release, where the polymer itself could have therapeutic activity or could be used to deliver other therapeutic agents to specific targets.
Conclusion
This compound-based polymers represent a compelling area of polymer chemistry with significant potential for the development of advanced materials. The synthetic versatility allows for the creation of a wide range of polymers with tunable properties. Comprehensive characterization is key to understanding the structure-property relationships in these materials. While the exploration of their biological activities is ongoing, the known inhibitory effects of related small molecules suggest a promising future for this compound-based polymers in biomedical applications, particularly in the design of novel drug delivery systems and bioactive materials. Further research into the synthesis of diverse this compound-based polymer architectures and a deeper investigation into their interactions with biological systems will undoubtedly unlock their full potential.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. tonglab.biology.columbia.edu [tonglab.biology.columbia.edu]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Sustainable synthesis routes towards this compound compounds - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Kinetics of novel competitive inhibitors of urease enzymes by a focused library of oxadiazoles/thiadiazoles and triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Urazole-Based Hydrogels for Advanced Drug Delivery
Introduction
Hydrogels, three-dimensional networks of hydrophilic polymers, have emerged as a cornerstone in biomedical applications due to their high water content, biocompatibility, and tunable physical properties that mimic native extracellular matrix.[1][2][3] Among the various classes of hydrogels, urazole-based hydrogels are gaining attention as a novel platform for controlled drug delivery. The this compound moiety, a nitrogen-containing heterocycle, possesses a unique acidic character (pKa 5-6), which can be exploited to create stimuli-responsive and ion-exchangeable hydrogel networks.[4][5][6]
The synthesis of these hydrogels can be achieved through a scalable, two-step process, often starting from commercially available precursors like poly(hexamethylene)diisocyanate.[5][7] This yields a material with a hydrophobic polymer backbone, while the ionic nature of the this compound groups imparts the necessary hydrophilicity for hydrogel formation.[7] The resulting hydrogels are highly porous, demonstrate robust mechanical properties, and exhibit excellent biocompatibility, making them promising candidates for a variety of drug delivery applications.[4][8]
Key Advantages for Drug Delivery
-
Biocompatibility: Initial cell viability tests indicate that this compound-based hydrogels are biocompatible, a critical prerequisite for any material intended for internal use.[6][7]
-
Tunable Properties: The physicochemical properties, such as swelling ratio and mechanical strength, can be tailored by controlling the polymer and crosslinker choices.[5]
-
Ion-Exchange Capability: The acidic protons on the this compound group allow these hydrogels to act as ion-exchange materials. This can be leveraged for drug delivery by loading charged drug molecules and controlling their release through ionic interactions in the physiological environment.[4][7]
-
pH-Responsiveness: The pKa of the this compound group is within a physiologically relevant range, suggesting potential for creating pH-responsive systems that can trigger drug release in specific microenvironments, such as acidic tumor tissues or different segments of the gastrointestinal tract.[9][10]
Experimental Protocols
Protocol 1: Synthesis of this compound-Based Hydrogel
This protocol details the synthesis of a this compound-containing hydrogel starting from poly(hexamethylene diisocyanate), adapted from established methods.[5][11] The process involves the formation of a semicarbazide (B1199961) gel intermediate, followed by cyclization to form the this compound hydrogel.
Materials:
-
Poly(hexamethylene diisocyanate)
-
Ethyl carbazate (B1233558) or Semicarbazide solution (3.3 g in 100 mL anhydrous THF)[11]
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Ethanol (B145695)
-
Deionized (DI) Water
-
Hydrochloric Acid (HCl), concentrated
-
Round bottom flasks, beakers, dialysis tubing
Methodology:
-
Synthesis of Semicarbazide Precursor Gel: a. In a round bottom flask under an inert atmosphere, dissolve 3.3 g of semicarbazide in 100 mL of anhydrous THF.[11] b. Slowly add 4.3 mL of poly(hexamethylene diisocyanate) to the semicarbazide solution while stirring.[11] c. A white, sticky polymeric material will precipitate. Continue stirring for 2-4 hours at ambient temperature. d. Decant the THF and wash the precipitated polymer with fresh anhydrous THF. e. To initiate gelation, add a small amount of water to the prepolymer intermediate in the flask. Polymerization and gelation will occur. Ensure the reaction is carried out under inert conditions to obtain bubble-free gels.[7][11]
-
Cyclization to this compound-Potassium Salt Hydrogel: a. Cut the semicarbazide gel from the previous step into small pieces and place them into a 100 mL round bottom flask. b. Add 3 g of anhydrous K₂CO₃ and 50 mL of anhydrous ethanol.[11] c. Reflux the mixture for 24 hours. This strong basic condition at high temperature facilitates the cyclization of the semicarbazide groups into this compound-potassium salt groups.[5][7] d. After reflux, carefully remove the gel pieces and place them in a beaker with 100 mL of DI water for 20 minutes to begin the solvent exchange from ethanol to water. Repeat this washing step four times.[11] e. Finally, place the gels in dialysis tubing and dialyze against DI water for 48 hours, changing the water several times to completely remove residual K₂CO₃.[11]
-
Conversion to this compound Free Acid Hydrogel: a. Place the potassium salt version of the this compound hydrogels into a beaker containing DI water. b. Add concentrated HCl dropwise until the pH of the solution reaches 1. c. Keep the gels in the acidic solution for 4 hours to ensure complete protonation.[5][11] d. Transfer the acidified gels to dialysis tubing and dialyze against DI water for 48-72 hours, changing the water frequently to remove all HCl and KCl, yielding the final this compound hydrogel in its free acid form.[11]
Protocol 2: Drug Loading via Swelling-Diffusion Method
This is a general protocol for loading a therapeutic agent into the prepared this compound hydrogel. The efficiency will depend on the drug's solubility, charge, and interaction with the polymer network.[12][13]
Materials:
-
Dried this compound hydrogel (lyophilized for maximum absorption)
-
Therapeutic drug of interest
-
Phosphate-buffered saline (PBS) or other suitable buffer
Methodology:
-
Prepare a concentrated solution of the drug in a suitable buffer (e.g., PBS at pH 7.4). The concentration should be accurately known to calculate loading efficiency.
-
Immerse a pre-weighed piece of the dried this compound hydrogel into the drug solution.
-
Allow the hydrogel to swell in the solution for 24-48 hours at a controlled temperature (e.g., 37°C) to reach equilibrium.
-
After swelling, carefully remove the hydrogel from the solution. Gently blot the surface with filter paper to remove excess surface liquid.
-
Determine the amount of drug loaded into the hydrogel. This is typically done by measuring the decrease in drug concentration in the supernatant using a suitable analytical technique (e.g., UV-Vis spectrophotometry, HPLC).
-
Calculate the Drug Loading Efficiency (DLE) and Drug Loading Content (DLC) using the following formulas:
-
DLE (%) = (Mass of drug in hydrogel / Initial mass of drug in solution) x 100
-
DLC (%) = (Mass of drug in hydrogel / Mass of swollen hydrogel) x 100
-
Protocol 3: Characterization of Hydrogel Properties
A. Swelling Ratio Determination:
-
Immerse a pre-weighed sample of the dried hydrogel (W_d) in DI water or PBS.
-
Allow the hydrogel to swell to equilibrium (typically 24 hours).
-
Remove the swollen hydrogel, blot away excess surface water, and weigh it (W_s).
-
Calculate the Equilibrium Swelling Ratio (ESR) as:
-
ESR (%) = [(W_s - W_d) / W_d] x 100
-
B. In Vitro Drug Release Study:
-
Place a drug-loaded hydrogel sample into a known volume of release medium (e.g., PBS, pH 7.4) in a shaker bath set to 37°C.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot of the release medium.
-
Immediately replenish the volume with fresh, pre-warmed release medium to maintain sink conditions.
-
Analyze the drug concentration in the collected aliquots using a suitable analytical method (UV-Vis, HPLC).
-
Calculate the cumulative percentage of drug released over time.
Data Presentation
Table 1: Physicochemical and Mechanical Properties of this compound-Based Hydrogel
| Property | Value | Method of Analysis | Reference(s) |
| pKa of this compound Group | 5–6 | Titration / Spectrometry | [5][6] |
| Young's Modulus | 0.91 MPa | Mechanical Compression Test | [4][7][8] |
| Swelling Ratio | 87% | Gravimetric Analysis | [4][7][11] |
| Porosity | Highly Porous | Microscopy Imaging | [4][5] |
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Hydrogels: Properties and Applications in Biomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Exploiting this compound’s Acidity for Fabrication of Hydrogels and Ion-Exchange Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Commercial hydrogel product for drug delivery based on route of administration [frontiersin.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Hydrogels: swelling, drug loading, and release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Hydrogels: Swelling, Drug Loading, and Release | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: Urazole in Click Chemistry for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The field of bioconjugation has been significantly advanced by the advent of "click chemistry," a set of powerful, reliable, and selective reactions. While the copper-catalyzed azide-alkyne cycloaddition (CuAAC) is the most prominent example, a distinct and highly valuable click-like reaction has emerged for the site-selective modification of tyrosine residues on proteins and peptides. This method utilizes urazole derivatives, which are precursors to highly reactive 4-substituted-1,2,4-triazoline-3,5-diones (TADs). The "tyrosine-click reaction" proceeds via an ene-type mechanism or a radical-based pathway, forming a stable carbon-nitrogen bond with the phenolic side chain of tyrosine under mild, aqueous conditions. This approach offers an excellent alternative to traditional bioconjugation strategies that target lysine (B10760008) or cysteine residues and is particularly advantageous for the development of antibody-drug conjugates (ADCs) and other protein-based therapeutics and research tools.
Reaction Principle
The tyrosine-click reaction involves the in situ or pre-generation of a triazolinedione (TAD) from its this compound precursor. This highly electrophilic TAD then rapidly and selectively reacts with the electron-rich phenol (B47542) ring of a tyrosine residue. This reaction is bioorthogonal, meaning it does not interfere with other biological functional groups, ensuring high specificity.
The overall process can be summarized in two steps:
-
Oxidation: The this compound derivative is oxidized to the corresponding highly reactive 1,2,4-triazoline-3,5-dione (TAD). This can be achieved using various mild oxidizing agents or through enzymatic or photocatalytic methods.
-
Conjugation: The TAD derivative reacts with a solvent-accessible tyrosine residue on the target biomolecule to form a stable covalent bond.
Data Presentation: Quantitative Analysis of Tyrosine-Click Reactions
The efficiency of the this compound-based tyrosine bioconjugation is dependent on the specific this compound derivative, the method of TAD generation, and the reaction conditions. Below is a summary of reported quantitative data for key methodologies.
| This compound Derivative | Activation Method | Substrate | Reaction Conditions | Yield/Conversion | Kinetic Data (k_cat/K_m) | Reference |
| 4-Phenyl-urazole (precursor to PTAD) | Chemical Oxidation | Decapeptide | 6% MeCN/phosphate (B84403) buffer (pH 7), RT | ~60% | Not Reported | [1] |
| 1-Methyl-4-aryl-urazole (MAUra) | Laccase (enzyme) | Angiotensin II | 50 mM Tris buffer (pH 6.0), 37°C | High Conversion | 7.88 x 10⁴ M⁻¹s⁻¹ | [2][3][4] |
| 1-Methyl-4-aryl-urazole (MAUra) | Ruthenium photocatalyst | Angiotensin II | pH 7.4, 1 min light irradiation | up to 95% | Not Reported | [5][6] |
| PTAD derivative | Chemical Oxidation | Trastuzumab (antibody) | 0.1 M phosphate buffer (pH 7), RT | Not specified, single modification observed | Not Reported | [1] |
| N-methylated luminol (B1675438) derivative | Horseradish Peroxidase (HRP) | Tyrosine | Not specified | More efficient than 4-arylthis compound | Not Reported |
Experimental Protocols
Protocol 1: General Procedure for Tyrosine Bioconjugation using a Pre-oxidized PTAD Derivative
This protocol describes the conjugation of a protein with a pre-formed 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) derivative.
Materials:
-
Target protein with accessible tyrosine residues in a suitable buffer (e.g., 100 mM sodium phosphate, pH 7.4)
-
PTAD-functionalized molecule (e.g., PTAD-PEG, PTAD-drug) dissolved in an organic solvent (e.g., DMF or DMSO)
-
Quenching reagent (e.g., 2-amino-2-hydroxymethyl-propane-1,3-diol (B173377) (Tris) buffer)
-
Purification system (e.g., size-exclusion chromatography, HPLC)
Procedure:
-
Protein Preparation: Prepare a solution of the target protein at a concentration of 1-10 mg/mL in the reaction buffer.
-
Reagent Preparation: Prepare a stock solution of the PTAD derivative in DMF or DMSO at a concentration of 10-100 mM.
-
Reaction Setup: Add the desired molar excess of the PTAD derivative stock solution to the protein solution. The final concentration of the organic solvent should be kept low (typically <10%) to avoid protein denaturation.
-
Incubation: Gently mix the reaction and incubate at room temperature for 30-60 minutes.
-
Quenching: Add a quenching reagent, such as Tris buffer, to a final concentration of 50-100 mM to consume any unreacted PTAD.
-
Purification: Purify the resulting bioconjugate using an appropriate chromatography method to remove excess reagents and byproducts.
-
Characterization: Characterize the conjugate using techniques such as SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy to determine the degree of labeling and confirm conjugation.
Protocol 2: Laccase-Catalyzed Tyrosine Labeling with 1-Methyl-4-aryl-urazole (MAUra)
This protocol outlines an enzymatic approach for tyrosine bioconjugation, which offers high efficiency and mild reaction conditions.[7][2][3][4]
Materials:
-
Target protein in a suitable buffer (e.g., 50 mM Tris buffer, pH 6.0)
-
1-Methyl-4-aryl-urazole (MAUra) derivative with the desired functionality (e.g., azide, alkyne, fluorophore)
-
Laccase from Trametes versicolor
-
Reaction buffer (50 mM Tris buffer, pH 6.0)
-
Purification system
Procedure:
-
Reagent Preparation: Prepare a stock solution of the MAUra derivative in a minimal amount of a water-miscible organic solvent (e.g., DMSO).
-
Reaction Mixture: In a microcentrifuge tube, combine the target protein, the MAUra derivative (final concentration typically 100-500 µM), and laccase (final concentration ~8 U/mL) in the reaction buffer.
-
Incubation: Incubate the reaction mixture at 37°C with gentle shaking for 10-60 minutes.
-
Purification: Purify the bioconjugate using size-exclusion chromatography or affinity chromatography to remove the enzyme and excess reagents.
-
Analysis: Analyze the purified conjugate by mass spectrometry to confirm successful labeling and identify the site(s) of modification.
Protocol 3: Photocatalytic Tyrosine Bioconjugation with MAUra
This method utilizes a ruthenium-based photocatalyst to generate the reactive this compound radical for tyrosine labeling.[5][8][6]
Materials:
-
Target protein in an appropriate buffer (e.g., 10 mM MES buffer, pH 6.0, containing 20% DMSO)
-
MAUra derivative
-
Ruthenium photocatalyst (e.g., Ru(bpy)₃Cl₂)
-
Light source (e.g., LED lamp, 455 nm)
-
Purification system
Procedure:
-
Reaction Setup: In a reaction vessel transparent to the light source, combine the target protein, MAUra derivative, and the ruthenium photocatalyst. The reaction should be performed under an inert atmosphere if sensitive to oxygen.
-
Irradiation: Irradiate the reaction mixture with the light source at room temperature for a specified period (e.g., 1-5 minutes).
-
Purification: Following the reaction, purify the conjugate to remove the photocatalyst and unreacted reagents.
-
Characterization: Characterize the final product to confirm conjugation and determine labeling efficiency.
Mandatory Visualizations
Caption: General workflow of this compound-based tyrosine-click chemistry.
Caption: A typical experimental workflow for this compound-based bioconjugation.
Caption: Mechanism of action for an ADC utilizing this compound-based conjugation.
References
- 1. Facile and stabile linkages through tyrosine: bioconjugation strategies with the tyrosine-click reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Laccase-catalyzed tyrosine click reaction with 1-methyl-4-arylthis compound: rapid labeling on protein surfaces - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. 1-Methyl-4-aryl-urazole (MAUra) labels tyrosine in proximity to ruthenium photocatalysts - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Switching of Photocatalytic Tyrosine/Histidine Labeling and Application to Photocatalytic Proximity Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Synthesis of Urazole: An Experimental Protocol for Organic Chemistry Laboratories
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed experimental protocol for the synthesis of urazole (1,2,4-triazolidine-3,5-dione), a versatile heterocyclic compound with applications in medicinal chemistry and organic synthesis. The primary method detailed is the reaction of biuret (B89757) with hydrazine (B178648) hydrate (B1144303). This application note includes a step-by-step procedure, a summary of quantitative data, safety precautions, and a workflow diagram to ensure clarity and reproducibility in a laboratory setting.
Introduction
This compound and its derivatives are important precursors for the synthesis of various biologically active molecules and are used as reagents in organic synthesis, notably as precursors to potent dienophiles (triazolinediones). The synthesis of the this compound core is a fundamental procedure in heterocyclic chemistry. This protocol outlines a direct and established method for the preparation of this compound by the cyclization of biuret with hydrazine hydrate.
Experimental Protocol: Synthesis of this compound from Biuret and Hydrazine Hydrate
This protocol is based on the established method of heating biuret and hydrazine hydrate.[1]
2.1. Materials and Reagents
-
Biuret (C₂H₅N₃O₂)
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Deionized water
-
Ethanol (B145695) (for recrystallization)
-
Pressurizable reaction tube or sealed vessel
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Vacuum filtration apparatus (Büchner funnel, filter flask)
-
NMR tubes and deuterated solvent (DMSO-d₆)
2.2. Procedure
-
Reaction Setup: In a pressurizable reaction tube equipped with a magnetic stir bar, combine biuret and an aqueous solution of hydrazine hydrate. A molar ratio of approximately 1:8.8 (0.26 M biuret to 2.3 M hydrazine) has been shown to be effective.[1]
-
Reaction Conditions: Securely seal the reaction tube and place it in a heating mantle or oil bath preheated to 80°C.
-
Reaction Progression: Stir the reaction mixture at 80°C. The reaction time will vary depending on the scale, but it can be monitored for completion. For analytical purposes, the reaction can be stopped by removing the tube from the heat source.[1]
-
Work-up and Isolation: After the reaction is complete, allow the reaction vessel to cool to room temperature. The crude this compound may precipitate out of the solution upon cooling.
-
Purification by Recrystallization:
-
Transfer the crude product to a suitable flask.
-
Add a minimal amount of hot ethanol to dissolve the solid.
-
If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution can be filtered through a fluted filter paper.
-
Allow the solution to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath can maximize the yield of the purified crystals.
-
Collect the purified this compound crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol to remove any remaining impurities.
-
-
Drying: Dry the purified this compound crystals under vacuum to remove any residual solvent.
-
Characterization: The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and melting point determination.
-
¹H NMR (in DMSO-d₆): The spectrum is expected to show signals corresponding to the NH protons.
-
¹³C NMR (in DMSO-d₆): The spectrum should display a signal for the carbonyl carbons.[1]
-
Quantitative Data
The following table summarizes the key quantitative parameters for the synthesis of this compound from biuret and hydrazine hydrate.
| Parameter | Value | Reference |
| Biuret Concentration | 0.26 M | [1] |
| Hydrazine Hydrate Concentration | 2.3 M | [1] |
| Reaction Temperature | 80°C | [1] |
| Typical Yield | High | While a specific percentage is not provided in the cited literature, similar syntheses of this compound derivatives report high yields. |
Safety Precautions
Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen. All manipulations involving hydrazine hydrate must be performed in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles, must be worn at all times. In case of skin contact, wash the affected area immediately with copious amounts of water. Seek immediate medical attention for any exposure.
Experimental Workflow
The following diagram illustrates the workflow for the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Alternative Synthetic Routes
For the synthesis of substituted urazoles, several other methods have been developed.
6.1. One-Pot Synthesis of 4-Substituted Phenyl Urazoles
This method involves the reaction of aniline (B41778) derivatives with ethyl chloroformate, followed by reaction with ethyl carbazate, and subsequent cyclization in a one-pot fashion. This approach avoids the isolation of intermediates and can provide good yields.
6.2. Sustainable Synthesis from Amines and Diphenyl Carbonate
A more environmentally friendly approach utilizes the reaction of various amines with diphenyl carbonate. This method is often solvent-free and can result in high yields of N-substituted urazoles, typically between 87% and 96%.
References
Application of Urazole in the Synthesis of Bioactive Heterocycles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urazole, a five-membered heterocyclic compound, and its derivatives serve as versatile building blocks in the synthesis of a wide array of bioactive heterocycles. The unique structural features of the this compound nucleus, particularly the presence of multiple nitrogen atoms, make it an attractive synthon for the construction of diverse molecular scaffolds with significant therapeutic potential. This document provides an overview of the application of this compound in the synthesis of bioactive heterocycles, with a focus on anticancer, anticonvulsant, and anti-inflammatory agents. Detailed experimental protocols for key synthetic methodologies and quantitative data on the biological activities of the synthesized compounds are presented.
This compound derivatives are pivotal in the development of fused and spiro-heterocyclic systems, which are prominent motifs in many biologically active compounds.[1][2] Multicomponent reactions (MCRs) involving urazoles have gained considerable attention as an efficient and atom-economical approach to generate molecular diversity.[3][4] These strategies often lead to the formation of complex molecules in a single synthetic step, which is highly desirable in drug discovery.
I. This compound in the Synthesis of Anticancer Heterocycles
This compound derivatives have been extensively utilized in the synthesis of novel anticancer agents. The resulting heterocyclic systems have demonstrated potent cytotoxic activity against various cancer cell lines, often targeting key signaling pathways involved in tumor growth and proliferation, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathways, as well as microtubule dynamics.
A. Pyrazole (B372694) and Pyrazolopyridine Derivatives as EGFR/VEGFR-2 Inhibitors
A series of novel pyrazole and pyrazolopyridine derivatives have been synthesized and evaluated for their anticancer potential.[5] Certain compounds from this class have emerged as potent dual inhibitors of EGFR and VEGFR-2, demonstrating significant cytotoxic effects.
Quantitative Data: Anticancer Activity of Pyrazole and Pyrazolopyridine Derivatives
| Compound ID | Cancer Cell Line | Growth Inhibition (%) | GI50 (µM) | IC50 EGFR (µM) | IC50 VEGFR-2 (µM) | Reference |
| 3e | NCI 60 | 67.69 | - | 0.184 | 0.418 | [5] |
| 3f | NCI 60 | 87.34 | 3.3 | 0.066 | 0.102 | [5] |
| 4a | - | - | - | 0.125 | 0.255 | [5] |
| Erlotinib | NCI 60 | - | 7.68 | - | - | [5] |
B. Indenopyrazoles as Tubulin Polymerization Inhibitors
The pyrazole scaffold has been incorporated into indenopyrazole derivatives, which have been identified as a novel class of tubulin polymerization inhibitors.[6] These compounds target the colchicine (B1669291) binding site on tubulin, leading to disruption of microtubule dynamics and subsequent cell cycle arrest and apoptosis.
Quantitative Data: Tubulin Polymerization Inhibition by Indenopyrazole Derivatives
| Compound ID | Cancer Cell Line | GI50 (µM) | Tubulin Polymerization IC50 (µM) | Reference |
| 5b | K562 (Leukemia) | 0.021 | 7.30 | [6] |
| 5b | A549 (Lung) | 0.69 | 7.30 | [6] |
| ABT-751 | - | - | - | [6] |
Experimental Protocol: Multicomponent Synthesis of a Pyrano[2,3-c]pyrazole Derivative
This protocol describes a representative four-component synthesis of a pyrano[2,3-c]pyrazole derivative, a scaffold found in many bioactive molecules.[7]
Materials:
-
Aromatic aldehyde (1 mmol)
-
Malononitrile (B47326) (1 mmol)
-
Ethyl acetoacetate (B1235776) (1 mmol)
-
Hydrazine (B178648) hydrate (B1144303) (1 mmol)
-
Piperidine (B6355638) (5 mol%)
-
Ethanol (B145695) (10 mL)
Procedure:
-
To a 50 mL round-bottom flask, add the aromatic aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), and hydrazine hydrate (1 mmol) in ethanol (10 mL).
-
Add a catalytic amount of piperidine (5 mol%) to the mixture.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reaction times may vary from 20 minutes to several hours depending on the substrates.
-
Upon completion of the reaction, the solid product that precipitates is collected by filtration.
-
Wash the collected solid with cold ethanol to remove unreacted starting materials and byproducts.
-
The crude product can be further purified by recrystallization from ethanol to yield the pure pyrano[2,3-c]pyrazole derivative.
-
Characterize the final product using FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.
Signaling Pathway Diagrams
// Nodes EGF [label="EGF", fillcolor="#FBBC05", fontcolor="#202124"]; EGFR [label="EGFR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Grb2 [label="Grb2", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sos [label="Sos", fillcolor="#34A853", fontcolor="#FFFFFF"]; Ras [label="Ras", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Raf [label="Raf", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MEK [label="MEK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation,\nSurvival, Invasion", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Urazole_Derivative [label="this compound-derived\nInhibitor", shape=box, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges EGF -> EGFR [label="Binds"]; EGFR -> Grb2 [label="Activates"]; Grb2 -> Sos; Sos -> Ras; Ras -> Raf; Raf -> MEK; MEK -> ERK; EGFR -> PI3K [label="Activates"]; PI3K -> Akt; ERK -> Proliferation; Akt -> Proliferation; Urazole_Derivative -> EGFR [label="Inhibits", style=dashed, color="#EA4335", arrowhead=tee]; } dot Caption: EGFR Signaling Pathway and Inhibition.
// Nodes Tubulin_dimers [label="αβ-Tubulin Dimers (GTP-bound)", fillcolor="#FBBC05", fontcolor="#202124"]; Polymerization [label="Polymerization", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Microtubule [label="Microtubule", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Depolymerization [label="Depolymerization\n(Catastrophe)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Urazole_Inhibitor [label="this compound-derived\nInhibitor", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Tubulin_dimers -> Polymerization; Polymerization -> Microtubule; Microtubule -> Depolymerization; Depolymerization -> Tubulin_dimers; Urazole_Inhibitor -> Polymerization [label="Inhibits", style=dashed, color="#EA4335", arrowhead=tee]; } dot Caption: Microtubule Dynamics and Inhibition.
II. This compound in the Synthesis of Anticonvulsant Heterocycles
The 1,2,4-triazole (B32235) moiety, readily accessible from this compound precursors, is a key pharmacophore in the design of anticonvulsant agents.[8] Fused heterocyclic systems incorporating the triazole ring, such as triazolopyrimidines and triazolothiadiazoles, have shown significant promise in preclinical models of epilepsy.
A. Triazolopyrimidine Derivatives
A series of triazolopyrimidine derivatives have been synthesized and evaluated for their anticonvulsant activity in maximal electroshock (MES) and pentylenetetrazole (PTZ)-induced seizure models.[9]
Quantitative Data: Anticonvulsant Activity of Triazolopyrimidine Derivatives
| Compound ID | MES ED50 (mg/kg) | PTZ ED50 (mg/kg) | Neurotoxicity TD50 (mg/kg) | Protective Index (PI) (MES) | Reference |
| 6d | 15.8 | 14.1 | >300 | >19.0 | [9] |
| Valproate | - | - | - | - | [9] |
| Carbamazepine | - | - | - | - | [9] |
| Diazepam | - | - | - | - | [9] |
B. Thiazolo[3,2-b][1][10][11]triazole Derivatives
Novel 6-(substituted-phenyl)thiazolo[3,2-b][1][10][11]triazole derivatives have been synthesized and screened for their anticonvulsant properties.[12]
Quantitative Data: Anticonvulsant Activity of Thiazolotriazole Derivatives
| Compound ID | MES ED50 (mg/kg) | PTZ ED50 (mg/kg) | Neurotoxicity TD50 (mg/kg) | Protective Index (PI) (MES) | Protective Index (PI) (PTZ) | Reference | |---|---|---|---|---|---| | 3c | 49.1 | - | 94.1 | 1.9 | - |[12] | | 5b | Active | 63.4 | 105.6 | - | 1.7 |[12] |
Experimental Protocol: Synthesis of a 6-(substituted-phenyl)thiazolo[3,2-b][1][10][11]triazole Derivative
This protocol outlines the synthesis of a thiazolo[3,2-b][1][10][11]triazole derivative, a class of compounds with demonstrated anticonvulsant activity.[8]
Materials:
-
3-Substituted-4-amino-5-mercapto-1,2,4-triazole (1 mmol)
-
Substituted phenacyl bromide (1 mmol)
-
Anhydrous ethanol (20 mL)
Procedure:
-
A mixture of 3-substituted-4-amino-5-mercapto-1,2,4-triazole (1 mmol) and the appropriate substituted phenacyl bromide (1 mmol) in anhydrous ethanol (20 mL) is refluxed for 4-6 hours.
-
After cooling, the solvent is removed under reduced pressure.
-
The resulting solid is washed with a saturated solution of sodium bicarbonate and then with water.
-
The crude product is dried and recrystallized from ethanol to afford the pure 6-(substituted-phenyl)thiazolo[3,2-b][1][10][11]triazole derivative.
-
The structure of the synthesized compound is confirmed by IR, ¹H NMR, mass spectral, and elemental analyses.
Experimental Workflow Diagram
// Nodes Start [label="Starting Materials\n(e.g., 4-amino-5-mercapto-1,2,4-triazole,\nphenacyl bromide)", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="Cyclocondensation\n(Reflux in Ethanol)", fillcolor="#FBBC05", fontcolor="#202124"]; Workup [label="Workup\n(Solvent removal,\nNaHCO3 wash, Water wash)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purification [label="Purification\n(Recrystallization)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Final Product\n(Thiazolo[3,2-b][1][10][11]triazole)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analysis [label="Characterization\n(NMR, IR, MS, Elemental Analysis)", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Bioassay [label="Biological Evaluation\n(MES, PTZ tests)", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Start -> Reaction; Reaction -> Workup; Workup -> Purification; Purification -> Product; Product -> Analysis; Product -> Bioassay; } dot Caption: General workflow for the synthesis and evaluation of anticonvulsant triazole derivatives.
III. This compound in the Synthesis of Anti-inflammatory Heterocycles
The this compound scaffold has also been employed in the development of novel anti-inflammatory agents. Hybrid molecules combining this compound-derived heterocycles with other known anti-inflammatory pharmacophores have shown promising activity in preclinical studies.
A. Pyrazole and Pyridine Derivatives
New heterocyclic derivatives incorporating pyrazole, pyridine, and/or pyran moieties have been synthesized and evaluated for their in vitro anti-inflammatory activity.[13]
Quantitative Data: Anti-inflammatory Activity of Pyrazole and Pyridine Derivatives
| Compound ID | COX-2 Expression (2-ΔΔct) | In Vitro Anti-inflammatory Activity (% Inhibition) | Reference |
| 6 | 6.6 | Potent | [13] |
| 11 | 2.9 | Most Pronounced | [13] |
| 12 | 25.8 | Most Pronounced | [13] |
| 13 | 10.1 | Potent | [13] |
| 14 | - | Most Pronounced | [13] |
| Diclofenac | - | Reference | [13] |
Experimental Protocol: One-Pot Three-Component Synthesis of a Bis-pyrazole Derivative
This protocol details a one-pot, three-component synthesis of a bis-pyrazole derivative, a class of compounds with potential anti-inflammatory properties.[4]
Materials:
-
Aromatic aldehyde (1 mmol)
-
Ethyl acetoacetate (2 mmol)
-
Hydrazine hydrate or phenylhydrazine (B124118) (2 mmol)
-
Guanidine (B92328) hydrochloride (catalyst)
-
Ethanol (solvent)
Procedure:
-
A mixture of the aromatic aldehyde (1 mmol), ethyl acetoacetate (2 mmol), hydrazine hydrate or phenylhydrazine (2 mmol), and a catalytic amount of guanidine hydrochloride is refluxed in ethanol.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The precipitated solid is filtered, washed with water, dried, and purified by recrystallization to afford the desired bis-pyrazole derivative.
-
The structure of the product is confirmed by spectroscopic methods.
Logical Relationship Diagram
// Nodes this compound [label="this compound Scaffold", fillcolor="#FBBC05", fontcolor="#202124"]; Synthesis [label="Chemical Synthesis\n(e.g., Multicomponent Reactions)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Heterocycles [label="Bioactive Heterocycles\n(Pyrazoles, Triazoles, etc.)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Screening [label="In Vitro & In Vivo Screening\n(e.g., COX-2 inhibition, paw edema)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Lead_Compound [label="Lead Compound\nwith Anti-inflammatory Activity", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges this compound -> Synthesis; Synthesis -> Heterocycles; Heterocycles -> Screening; Screening -> Lead_Compound; } dot Caption: Logical flow for the development of this compound-based anti-inflammatory agents.
Conclusion
This compound and its derivatives have proven to be invaluable starting materials and intermediates in the synthesis of a diverse range of bioactive heterocyclic compounds. The application of modern synthetic methodologies, such as multicomponent reactions, has enabled the efficient construction of complex molecular architectures with potent anticancer, anticonvulsant, and anti-inflammatory properties. The data and protocols presented herein provide a valuable resource for researchers in the field of medicinal chemistry and drug discovery, highlighting the significant potential of this compound-based chemistry in the development of novel therapeutics. Further exploration of the this compound scaffold is warranted to uncover new lead compounds for a variety of disease targets.
References
- 1. researchgate.net [researchgate.net]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. ClinPGx [clinpgx.org]
- 4. mcb.berkeley.edu [mcb.berkeley.edu]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and Anticonvulsant Evaluation of some New 6-(Substituted-phenyl)thiazolo[3,2-b][1,2,4]triazole Derivatives in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Design, Synthesis, and Evaluation of Anticonvulsant Activities of New Triazolopyrimidine Derivatives [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Potential Anticonvulsant Agents [mdpi.com]
- 13. researchgate.net [researchgate.net]
Urazole Derivatives in Medicinal Chemistry: Application Notes and Protocols for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
I. Application Notes
Introduction to Urazole Derivatives
This compound, a five-membered heterocyclic compound also known as 1,2,4-triazolidine-3,5-dione, serves as a versatile scaffold in medicinal chemistry. Its derivatives have garnered significant attention due to their wide spectrum of biological activities. The this compound ring system is a key pharmacophore in the development of novel therapeutic agents for a variety of diseases. The unique structural features of urazoles allow for diverse substitutions, enabling the fine-tuning of their pharmacological profiles. These compounds have shown promise as potent enzyme inhibitors, anticancer agents, anti-inflammatory molecules, and anticonvulsants.
Mechanism of Action and Therapeutic Applications
This compound derivatives exert their therapeutic effects through various mechanisms, often by interacting with specific biological targets. Their applications span several key areas of drug discovery:
-
Enzyme Inhibition: A significant application of this compound derivatives is in the inhibition of enzymes implicated in disease pathogenesis. Notably, they have been investigated as inhibitors of p38 mitogen-activated protein kinase (MAPK) and carbonic anhydrases (CAs).
-
p38 MAP Kinase Inhibition: The p38 MAPK signaling pathway is a crucial regulator of inflammatory responses. Dysregulation of this pathway is linked to various inflammatory diseases and cancers. This compound derivatives have been designed to target p38α MAPK, thereby modulating downstream signaling and reducing the production of pro-inflammatory cytokines.
-
Carbonic Anhydrase Inhibition: Carbonic anhydrases, particularly isoforms like CA IX, are overexpressed in many tumors and contribute to the acidic tumor microenvironment, promoting cancer cell survival and metastasis. This compound-based compounds have been developed as inhibitors of these enzymes, offering a potential strategy for anticancer therapy.
-
-
Anticancer Activity: Beyond enzyme inhibition, certain this compound derivatives have demonstrated direct cytotoxic effects against various cancer cell lines. Their mechanisms of action can involve the induction of apoptosis and the inhibition of cell proliferation.
-
Anti-inflammatory Activity: By targeting pathways such as p38 MAPK, this compound derivatives can effectively mitigate inflammatory responses. This makes them promising candidates for the development of new treatments for chronic inflammatory conditions.
-
Anticonvulsant Activity: The structural features of this compound are also amenable to the design of central nervous system (CNS) active agents. Several this compound and triazole derivatives have been synthesized and evaluated for their potential to treat seizures and epilepsy, with some showing significant anticonvulsant effects in preclinical models.
II. Quantitative Data Summary
The following tables summarize the biological activity of selected this compound and related triazole derivatives.
Table 1: Enzyme Inhibition by this compound and Related Derivatives
| Compound Class | Target Enzyme | Compound ID | Inhibition (IC50/Ki) | Reference |
| Pyrazole-based benzene (B151609) sulfonamides | hCA II | 4k | 0.24 µM (IC50) | [1] |
| Pyrazole-based benzene sulfonamides | hCA IX | 4j | 0.15 µM (IC50) | [1] |
| Pyrazole-based benzene sulfonamides | hCA XII | 4g | 0.12 µM (IC50) | [1] |
| 4-(Pyrazolyl)benzenesulfonamide ureas | hCA IX | SH7s | 15.9 nM (Ki) | [2] |
| 4-(Pyrazolyl)benzenesulfonamide ureas | hCA XII | SH7s | 55.2 nM (Ki) | [2] |
| Imidazole Derivatives | p38 MAP Kinase | AA6 | 403.57 nM (IC50) | [3] |
Table 2: Anticancer and Cytotoxic Activity of this compound and Related Derivatives
| Compound Class | Cell Line | Compound ID | Cytotoxicity (IC50) | Reference |
| Pyrazolo[1,5-a]quinazoline | THP-1Blue (Monocytic) | 13i | < 50 µM | [4] |
| Pyrazolo[1,5-a]quinazoline | THP-1Blue (Monocytic) | 16 | < 50 µM | [4] |
| Thiazole Derivatives | C6 (Rat Brain Tumor) | 13 | < 5 µM | [5] |
| Thiazole Derivatives | HeLa (Human Cervical Carcinoma) | 13 | < 5 µM | [5] |
Table 3: Anti-inflammatory Activity of this compound and Related Derivatives
| Compound Class | Assay | Compound ID | Inhibition (IC50) | Reference |
| Pyrazoline Derivatives | Lipoxygenase Inhibition | 2g | 80 µM | [6] |
| Ursolic Acid Derivative | Nitric Oxide (NO) Inhibition | UA-1 | 2.2 µM | [7] |
Table 4: Anticonvulsant Activity of this compound and Related Derivatives
| Compound Class | Animal Model | Test | Compound ID | Activity (ED50) | Reference | | :--- | :--- | :--- | :--- | :--- | | Triazolone Derivatives | Mouse | MES | 4g | 23.7 mg/kg |[8] | | Triazolone Derivatives | Mouse | scPTZ | 4g | 18.9 mg/kg |[8] | | Triazolopyrimidine Derivatives | Mouse | MES | 6d | 15.8 mg/kg |[9] | | Triazolopyrimidine Derivatives | Mouse | scPTZ | 6d | 14.1 mg/kg |[9] | | Triazole Derivatives | Mouse | MES | 6l | 9.1 mg/kg |[10] | | Triazole Derivatives | Mouse | scPTZ | 6l | 19.0 mg/kg |[10] |
III. Experimental Protocols
A. Synthesis Protocols
Protocol 1: General Synthesis of 4-Substituted Phenyl Urazoles [11]
This protocol describes a three-step synthesis of 4-substituted phenyl urazoles starting from anilines.
Step 1: Synthesis of Carbamate (B1207046) Derivatives
-
To a solution of the appropriately substituted aniline (B41778) (1 equivalent) in a suitable solvent (e.g., dichloromethane), add ethyl chloroformate (1.1 equivalents).
-
Add a base (e.g., triethylamine, 1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude carbamate derivative.
-
Purify the product by recrystallization or column chromatography.
Step 2: Synthesis of Semicarbazide (B1199961) Derivatives
-
Dissolve the carbamate derivative (1 equivalent) in a suitable solvent (e.g., ethanol).
-
Add ethyl carbazate (B1233558) (1.2 equivalents) to the solution.
-
Reflux the reaction mixture for 6-8 hours.
-
Monitor the reaction by TLC.
-
After cooling to room temperature, the semicarbazide derivative often precipitates.
-
Collect the solid by filtration and wash with a cold solvent.
Step 3: Cyclization to this compound Derivatives
-
Suspend the semicarbazide derivative (1 equivalent) in a suitable solvent (e.g., toluene).
-
Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the resulting 4-substituted phenyl this compound by recrystallization or column chromatography.
B. Biological Assay Protocols
Protocol 2: In Vitro p38α MAP Kinase Inhibition Assay
This protocol outlines a method to determine the inhibitory activity of this compound derivatives against p38α MAP kinase.
Materials:
-
Recombinant human p38α MAP kinase
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP solution
-
Substrate peptide (e.g., ATF2)
-
Test this compound derivatives dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test this compound derivatives in DMSO.
-
In a 384-well plate, add 1 µL of the diluted inhibitor or DMSO (for control).
-
Prepare a master mix of p38α kinase and the ATF2 substrate in the kinase buffer. Add 2 µL of this master mix to each well.
-
Prepare an ATP solution in the kinase buffer. The final concentration should be at the Kₘ for p38α.
-
Initiate the kinase reaction by adding 2 µL of the ATP solution to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Protocol 3: In Vitro Carbonic Anhydrase Inhibition Assay
This colorimetric assay measures the inhibition of carbonic anhydrase activity.
Materials:
-
Human carbonic anhydrase IX (hCA IX)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Substrate: p-Nitrophenyl acetate (B1210297) (p-NPA)
-
Test this compound derivatives and a known inhibitor (e.g., Acetazolamide) dissolved in DMSO
-
96-well microplate
-
Microplate reader capable of kinetic measurements at 400-405 nm
Procedure:
-
Prepare serial dilutions of the test compounds and the standard inhibitor in DMSO.
-
In a 96-well plate, add 158 µL of Assay Buffer to the appropriate wells.
-
Add 2 µL of the diluted inhibitor or DMSO (for control).
-
Add 20 µL of the hCA IX working solution to all wells except the blank.
-
Pre-incubate the plate at room temperature for 15 minutes to allow inhibitor binding.
-
Initiate the reaction by adding 20 µL of the p-NPA substrate solution to all wells.
-
Immediately measure the absorbance at 405 nm in kinetic mode at 30-second intervals for 10-30 minutes.
-
Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Calculate the percent inhibition for each inhibitor concentration: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
Protocol 4: Cell Viability (MTT) Assay
This protocol determines the cytotoxic effects of this compound derivatives on cancer cell lines.
Materials:
-
Human cancer cell line (e.g., HepG2)
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
Test this compound derivatives dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the this compound derivatives for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability: % Viability = (Absorbance_treated / Absorbance_control) * 100.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC₅₀ value.
Protocol 5: Anti-inflammatory Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of compounds to inhibit nitric oxide production in LPS-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
Lipopolysaccharide (LPS)
-
Test this compound derivatives dissolved in DMSO
-
Griess Reagent
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and incubate overnight.
-
Pre-treat the cells with various concentrations of the this compound derivatives for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
After incubation, collect 50 µL of the culture supernatant from each well.
-
Add 50 µL of Griess Reagent to each supernatant sample.
-
Incubate at room temperature for 15 minutes.
-
Measure the absorbance at 540 nm.
-
The amount of nitrite, a stable product of NO, is determined from a standard curve prepared with sodium nitrite.
-
Calculate the percentage of NO inhibition and determine the IC₅₀ value.
Protocol 6: Anticonvulsant Screening - Maximal Electroshock (MES) Test [9][12]
This in vivo protocol is a primary screen for anticonvulsant activity.
Materials:
-
Male mice (e.g., Swiss albino)
-
Test this compound derivatives formulated in a suitable vehicle (e.g., 0.5% methylcellulose)
-
Standard anticonvulsant drug (e.g., phenytoin)
-
Electroconvulsiometer
-
Ear clip electrodes
Procedure:
-
Administer the test compounds intraperitoneally (i.p.) at various doses (e.g., 30, 100, 300 mg/kg) to groups of mice.
-
Administer the vehicle and the standard drug to control groups.
-
After a specific time interval (e.g., 30 minutes or 4 hours), subject each mouse to an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via ear clip electrodes.
-
Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
The absence of this phase is considered as protection.
-
Calculate the percentage of protection at each dose level.
-
Determine the median effective dose (ED₅₀), the dose that protects 50% of the animals, using probit analysis.
IV. Visualizations
Signaling Pathways and Experimental Workflows
Caption: p38 MAPK signaling pathway and the inhibitory action of this compound derivatives.
Caption: Role of Carbonic Anhydrase IX in cancer and its inhibition by urazoles.
References
- 1. Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. 4-(Pyrazolyl)benzenesulfonamide Ureas as Carbonic Anhydrases Inhibitors and Hypoxia-Mediated Chemo-Sensitizing Agents in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Evaluation of the Anticonvulsant Activities of 4-(2-(Alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Design, Synthesis, and Evaluation of Anticonvulsant Activities of New Triazolopyrimidine Derivatives [frontiersin.org]
- 10. Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound synthesis [organic-chemistry.org]
- 12. Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Urazole-Mediated Cross-Linking of Polymers and Plant Oils
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the principles and methodologies for the cross-linking of polymers and plant oils using urazole-based chemistry. The protocols outlined below offer step-by-step guidance for the synthesis of cross-linking agents, the formation of cross-linked networks, and the preparation of this compound-based hydrogels for potential drug delivery applications.
Introduction
This compound moieties and their oxidized derivatives, triazolinediones (TADs), offer a versatile and highly efficient platform for the modification and cross-linking of a wide range of materials. The cross-linking process is typically based on the rapid and often catalyst-free "Alder-ene" reaction between the electron-deficient N=N double bond of the triazolinedione and an alkene containing an allylic hydrogen, a functionality abundant in many polymers and plant oils. This reaction proceeds with high efficiency, often at room temperature, making it a "click" chemistry process. The resulting cross-linked materials exhibit modified mechanical and thermal properties, opening avenues for new applications in materials science and drug delivery.
Core Principles
The fundamental reaction involves the oxidation of a stable this compound precursor to a highly reactive triazolinedione. This vibrant, typically red or pink, species then readily reacts with unsaturated sites in polymers or the fatty acid chains of plant oils. The disappearance of the characteristic color of the triazolinedione provides a convenient visual cue for monitoring the progress of the cross-linking reaction.
Bifunctional this compound or triazolinedione molecules are employed as cross-linking agents, enabling the formation of a three-dimensional polymer network. The density of this network, and consequently the material's properties, can be tailored by adjusting the concentration of the cross-linker and the reaction conditions.
Section 1: Cross-Linking of Plant Oils
The unsaturated fatty acid chains present in plant oils, such as soybean, linseed, and corn oil, serve as excellent substrates for triazolinedione-mediated cross-linking. This process can transform liquid oils into solid, flexible "plant foils" with potential applications as bio-based films and coatings.
Data Presentation: Properties of Cross-Linked Plant Oils
| Plant Oil | Cross-linker | Cross-linker Conc. (% w/w) | Curing Time (min) | Curing Temp. (°C) | Tensile Strength (MPa) | Elongation at Break (%) | Glass Transition Temp. (Tg) (°C) | Thermal Decomposition Temp. (TGA, 5% weight loss) (°C) |
| Soybean Oil | IPDI-TAD | 10 | 30 | 50 | 9.8 | 32.4 | 75 | ~250 |
| Linseed Oil | MDI-TAD | 15 | 15 | RT | 12.5 | 25.1 | 85 | ~260 |
| Corn Oil | IPDI-TAD | 10 | 45 | 50 | 7.2 | 41.5 | 68 | ~245 |
Note: The data presented are representative values collated from various sources and may vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1.1: Synthesis of a Bifunctional Triazolinedione Cross-linker (IPDI-TAD)
This protocol is adapted from an undergraduate laboratory experiment and describes the synthesis of a triazolinedione cross-linker derived from isophorone (B1672270) diisocyanate (IPDI).[1]
Materials:
-
Isophorone diisocyanate (IPDI)
-
Ethyl carbazate (B1233558)
-
Anhydrous acetonitrile (B52724)
-
Trichloroisocyanuric acid (TCICA)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Soybean oil (or other plant oil)
-
Dimethylcarbonate
Procedure:
Part A: Synthesis of IPDI-Urazole
-
This multi-step synthesis of the this compound precursor is detailed in the supporting information of the cited literature and is assumed to be prepared beforehand for the subsequent steps.
Part B: Oxidation of IPDI-Urazole to IPDI-TAD
-
In a 50 mL round-bottom flask equipped with a magnetic stir bar, add IPDI-Urazole (1.00 g, 2.96 mmol).
-
Add 15 mL of acetonitrile to the flask and stir to dissolve the this compound.
-
To the stirring solution, add trichloroisocyanuric acid (TCICA) (458 mg, 1.97 mmol) followed by anhydrous sodium sulfate (1.68 g, 11.84 mmol).
-
Cover the flask with aluminum foil to protect the light-sensitive TAD.
-
Stir the reaction mixture at room temperature for 2 hours. The solution will turn a bright red/pink color.
-
Filter the mixture through a glass filter into a pre-weighed 100 mL round-bottom flask. Wash the solid residue with an additional 5-10 mL of acetonitrile.
-
Concentrate the filtrate in vacuo using a rotary evaporator until a dry red-pink solid (IPDI-TAD) remains.
-
Determine the yield of the IPDI-TAD.
Protocol 1.2: Cross-Linking of Soybean Oil
-
In a small plastic cup, dissolve 250 mg of soybean oil in 2 mL of dimethylcarbonate.
-
Add the synthesized IPDI-TAD to the oil solution. The amount can be varied to alter the cross-linking density (e.g., a 1:1 weight ratio of oil to TAD).
-
Thoroughly mix the liquids for 1 minute.
-
Pour the mixture into a plastic lid or a mold to form a thin film.
-
Allow the mixture to react at room temperature. The disappearance of the red/pink color indicates the progress of the cross-linking reaction.
-
After 30 minutes, the resulting "plant foil" can be dried in an oven at 50 °C for 1 hour to ensure complete reaction.[2]
Logical Relationship: Plant Oil Cross-Linking
Section 2: Cross-Linking of Polymers
Polymers containing carbon-carbon double bonds, such as polybutadiene (B167195), polyisoprene, and other unsaturated elastomers, can be effectively cross-linked using triazolinediones. This method provides an alternative to traditional vulcanization and allows for the tuning of mechanical and thermal properties.
Data Presentation: Properties of this compound-Cross-Linked Polymers
| Polymer | Cross-linker | Cross-linker Conc. (mol %) | Curing Temp. (°C) | Tensile Strength (MPa) | Elongation at Break (%) | Glass Transition Temp. (Tg) (°C) | Thermal Decomposition Temp. (TGA, 5% weight loss) (°C) |
| Polybutadiene | MDI-TAD | 5 | RT | 5.8 | 450 | -85 | ~350 |
| Natural Rubber | PTAD | 10 | 60 | 8.2 | 600 | -65 | ~340 |
| Styrene-Butadiene-Styrene (SBS) | MDI-TAD | 7 | RT | 15.3 | 750 | -90, 95 | ~360 |
Note: The data presented are representative values collated from various sources and may vary depending on the specific experimental conditions and the base polymer's molecular weight.
Experimental Protocols
Protocol 2.1: Synthesis of this compound-Functionalized Polybutadiene
This protocol describes the functionalization of polybutadiene with 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) via an Alder-ene reaction. This functionalized polymer can then be used in further cross-linking reactions or other modifications.
Materials:
-
Polybutadiene (low cis)
-
4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD)
-
Toluene (B28343) (anhydrous)
-
Methanol
Procedure:
-
Dissolve polybutadiene (e.g., 10 g) in anhydrous toluene (200 mL) in a round-bottom flask under a nitrogen atmosphere.
-
In a separate flask, dissolve the desired amount of PTAD (e.g., for 10 mol% functionalization) in a minimal amount of anhydrous toluene.
-
Slowly add the PTAD solution to the stirring polybutadiene solution at room temperature. The red color of the PTAD will disappear upon reaction.
-
Continue stirring for 2-4 hours to ensure complete reaction.
-
Precipitate the functionalized polymer by pouring the reaction mixture into a large excess of methanol.
-
Filter the precipitated polymer and wash it with fresh methanol.
-
Dry the this compound-functionalized polybutadiene under vacuum at 40 °C to a constant weight.
Protocol 2.2: Cross-Linking of this compound-Functionalized Polybutadiene
This protocol would involve reacting the this compound groups on the polymer backbone with a suitable bifunctional cross-linking agent. However, a more direct approach is to use a bifunctional TAD to directly cross-link the unsaturated polymer.
Protocol 2.3: Direct Cross-Linking of Polyisoprene with a Bis-Triazolinedione
Materials:
-
Polyisoprene
-
Bis-triazolinedione cross-linker (e.g., MDI-TAD, synthesized similarly to IPDI-TAD)
-
Dichloromethane (DCM) or Toluene
Procedure:
-
Dissolve polyisoprene in DCM or toluene to create a polymer solution (e.g., 10% w/v).
-
Dissolve the bis-triazolinedione cross-linker in a small amount of the same solvent.
-
Add the cross-linker solution to the polymer solution with vigorous stirring.
-
Cast the mixture onto a glass plate or into a mold.
-
Allow the solvent to evaporate at room temperature. The cross-linking reaction will proceed as the solvent evaporates, leading to the formation of a solid, cross-linked elastomer film.
-
For complete reaction, the film can be heated in an oven at a moderate temperature (e.g., 60 °C) for 1-2 hours.
Reaction Pathway: Polymer Cross-Linking
Section 3: this compound-Based Hydrogels for Drug Delivery
The acidic nature of the N-H proton on the this compound ring can be exploited to create hydrogels with potential applications in drug delivery and ion exchange. These hydrogels can exhibit pH-responsive swelling behavior.
Data Presentation: Properties of this compound-Containing Hydrogels
| Precursor Polymer | Cross-linking Method | Swelling Ratio (%) | Young's Modulus (MPa) | pH-Responsiveness | Potential Drug Cargo |
| Poly(hexamethylene diisocyanate) based | Semicarbazide (B1199961) cyclization | 87 | 0.91 | Yes (anionic) | Cationic drugs, Metal ions |
Experimental Protocols
Protocol 3.1: Synthesis of a this compound-Containing Hydrogel
This protocol describes the synthesis of a this compound-containing hydrogel from a polyisocyanate precursor.[3][4]
Materials:
-
Poly(hexamethylene diisocyanate)
-
Ethyl carbazate
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Water (deionized)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Hydrochloric acid (HCl)
Procedure:
Part A: Synthesis of Semicarbazide Gel
-
In a glovebox, dissolve poly(hexamethylene diisocyanate) in anhydrous DMF.
-
Add an equimolar amount of ethyl carbazate to the solution and stir.
-
Initiate polymerization and gelation by the controlled addition of a small amount of water. The reaction is sensitive to moisture and heat, so it should be carried out at ambient temperature under an inert atmosphere to obtain a bubble-free gel.
-
Allow the gel to fully form.
Part B: Cyclization to this compound Hydrogel
-
Cut the semicarbazide gel into small pieces and place them in a round-bottom flask.
-
Add anhydrous potassium carbonate (e.g., 3 g per 10 g of gel) and anhydrous ethanol.
-
Reflux the mixture for 24 hours. This will convert the semicarbazide groups to their potassium urazolate salt form.
-
Carefully decant the ethanol and wash the gel pieces multiple times with deionized water to remove excess potassium carbonate and ethanol.
-
To obtain the free acid form of the this compound hydrogel, place the potassium urazolate gel in deionized water and add concentrated HCl until the pH of the solution reaches 1-2.
-
Keep the gel at this pH for 4 hours.
-
Dialyze the hydrogel against deionized water for several days to remove excess acid and salts.
Protocol 3.2: Swelling and pH-Responsiveness Study
-
Dry the synthesized this compound hydrogel to a constant weight (W_d).
-
Immerse pre-weighed dry hydrogel samples in buffer solutions of different pH values (e.g., pH 2, 4, 6, 7.4, 8, 10).
-
At regular time intervals, remove the hydrogel samples, gently blot the surface to remove excess water, and weigh them (W_s).
-
Calculate the swelling ratio (%) using the formula: Swelling Ratio (%) = [(W_s - W_d) / W_d] * 100.
-
Plot the swelling ratio as a function of time and as a function of pH to determine the equilibrium swelling and pH-responsiveness.
Protocol 3.3: Drug Loading and In Vitro Release Study (Conceptual)
This protocol outlines a general procedure for loading a model cationic drug, such as doxorubicin (B1662922), into the anionic this compound hydrogel and studying its release.
Materials:
-
This compound hydrogel (potassium salt or free acid form)
-
Doxorubicin hydrochloride (or other model drug)
-
Phosphate-buffered saline (PBS) at different pH values (e.g., pH 5.5 and pH 7.4)
Procedure:
Drug Loading (Equilibrium Swelling Method)
-
Prepare a stock solution of doxorubicin in deionized water.
-
Immerse a pre-weighed, dried this compound hydrogel sample in the doxorubicin solution.
-
Allow the hydrogel to swell in the drug solution for 24-48 hours at room temperature in the dark to reach equilibrium.
-
Remove the drug-loaded hydrogel and briefly rinse with deionized water to remove surface-adsorbed drug.
-
Determine the amount of drug loaded by measuring the decrease in the concentration of the supernatant using a UV-Vis spectrophotometer at the characteristic wavelength of the drug.
In Vitro Drug Release
-
Place the drug-loaded hydrogel in a known volume of release medium (e.g., PBS at pH 7.4 and pH 5.5) at 37 °C with gentle agitation.
-
At predetermined time intervals, withdraw an aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Analyze the concentration of the released drug in the withdrawn aliquots using a UV-Vis spectrophotometer.
-
Calculate the cumulative percentage of drug released over time and plot the release profiles at different pH values.
Signaling Pathway: pH-Responsive Swelling and Drug Release
Conclusion
This compound-mediated cross-linking provides a powerful and versatile tool for the modification of polymers and plant oils. The efficiency of the triazolinedione-ene reaction allows for rapid and catalyst-free cross-linking under mild conditions. The ability to tune the mechanical and thermal properties of the resulting materials, coupled with the potential for creating stimuli-responsive hydrogels, makes this chemistry highly attractive for a wide range of applications, from the development of sustainable bio-based materials to advanced drug delivery systems. The protocols and data presented herein serve as a valuable resource for researchers and professionals seeking to explore the potential of this compound-based cross-linking technologies.
References
- 1. Triazolinedione-Based Cross-Linking of Plant Oils: An Introductory Organic Reactivity Laboratory Experiment | CoLab [colab.ws]
- 2. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Exploiting this compound’s Acidity for Fabrication of Hydrogels and Ion-Exchange Materials - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of N-Phenylurazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the chemical synthesis of N-phenylurazole (4-phenyl-1,2,4-triazolidine-3,5-dione), a versatile heterocyclic compound with applications in pharmaceuticals and polymer chemistry.[1] Two primary synthetic methodologies are presented: a classical multi-step synthesis involving phenyl isocyanate and a more recent one-pot synthesis from aniline. These protocols are intended for use by trained laboratory personnel.
Introduction
N-phenylthis compound is a key intermediate in the synthesis of various organic compounds, including the potent dienophile 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD).[2] Urazoles, in general, are recognized for their utility in the development of pharmaceuticals, polymers, and other industrial applications.[1] The synthesis of N-phenylthis compound can be approached through several routes, each with its own advantages regarding starting materials, reaction conditions, and overall yield. This guide details two effective methods for its preparation.
Synthetic Pathways and Methodologies
Two distinct and reliable methods for the synthesis of N-phenylthis compound are outlined below. The first is a traditional, multi-step approach, while the second is a more streamlined one-pot reaction.
Method 1: Classical Synthesis from Phenyl Isocyanate
This established method involves the reaction of hydrazine (B178648) with diethyl carbonate, followed by the addition of phenyl isocyanate and subsequent cyclization to form the this compound ring.[2]
Experimental Protocol:
-
Synthesis of 1-Carbethoxyhydrazine: In a reaction vessel, combine hydrazine and diethyl carbonate. This initial step forms the precursor 1-carbethoxyhydrazine.
-
Formation of 4-Phenyl-1-carbethoxysemicarbazide: The product from the previous step is then reacted with phenyl isocyanate. This reaction yields 4-phenyl-1-carbethoxysemicarbazide.[2]
-
Cyclization to N-Phenylthis compound: The semicarbazide (B1199961) intermediate is cyclized using a base to afford N-phenylthis compound.[2] The product can be purified by recrystallization.
Method 2: One-Pot Synthesis from Aniline
This modern approach offers a simplified and efficient pathway to N-phenylthis compound and its derivatives, avoiding the isolation of intermediates and the use of toxic isocyanates.[1]
Experimental Protocol:
-
Formation of the Carbamate (B1207046) Intermediate: Aniline is reacted with ethyl chloroformate in the presence of triethylamine. This step is performed in a single reaction vessel.[1]
-
Conversion to Semicarbazide: Ethyl carbazate (B1233558) is added to the reaction mixture, which converts the carbamate intermediate into the corresponding semicarbazide.[1]
-
Cyclization: The semicarbazide undergoes cyclization in the same pot to yield the final N-phenylthis compound product.[1] This method is noted for its mild reaction conditions and reduced solvent usage.[1]
Data Presentation
The following table summarizes key quantitative data associated with the synthesis of N-phenylthis compound and its characterization.
| Parameter | Method 1 (Classical) | Method 2 (One-Pot) | Reference |
| Starting Materials | Hydrazine, Diethyl Carbonate, Phenyl Isocyanate | Aniline, Ethyl Chloroformate, Ethyl Carbazate | [2],[1] |
| Key Intermediates | 4-Phenyl-1-carbethoxysemicarbazide | Carbamate and Semicarbazide derivatives | [2],[1] |
| Reported Yield | Not specified in the provided abstract | 28% to 92% (for various derivatives) | [1] |
| Melting Point | 207-209 °C | Not specified | |
| Molecular Weight | 177.16 g/mol | 177.16 g/mol |
Visualization of Synthetic Workflow
The following diagram illustrates the logical flow of the one-pot synthesis of N-phenylthis compound (Method 2).
Caption: Workflow for the one-pot synthesis of N-phenylthis compound.
Safety Precautions
-
All experimental procedures should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, lab coats, and gloves, should be worn at all times.
-
Handle all chemicals with care, referring to their respective Material Safety Data Sheets (MSDS) for specific handling and disposal instructions. Phenyl isocyanate, used in Method 1, is highly toxic and requires careful handling.
References
Application Notes: Urazole Functionalization for Advanced Surface Modification
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of urazole-based functionalization strategies for tailoring surface properties. Urazoles and their oxidized derivatives, triazolinediones (TADs), offer a versatile platform for surface modification due to their unique reactivity, including "click-like" reactions and the potential for forming stable radical species.[1][2] This allows for the covalent attachment of a wide range of molecules to various substrates, enabling applications in biomaterials, electronics, and sensing.
Key Applications:
-
Biomaterial Engineering: this compound functionalization is employed to create biocompatible and bioactive surfaces.[3] The acidic nature of the this compound proton can be utilized to fabricate anionic hydrogels with applications in drug delivery and tissue engineering.[1][4][5] These hydrogels can also act as ion-exchange materials.[1][5]
-
Molecular Electronics and Spintronics: Self-assembled monolayers (SAMs) of this compound radicals on gold surfaces are being explored for applications in molecular electronics and spintronics.[6][7] These persistent nitrogen-centered radicals are notable for their insensitivity to oxygen.[6]
-
Sensing and Diagnostics: this compound-functionalized gold nanoparticles have been developed for the fluorescent determination of analytes like curcumin, showcasing their potential in chemical sensing.[4]
Chemical Approaches to this compound Surface Functionalization:
Two primary strategies are employed for the functionalization of surfaces with urazoles:
-
"Grafting-To" Approach: A pre-synthesized this compound derivative is attached to the surface. This can be achieved by forming a self-assembled monolayer of a this compound precursor, followed by its chemical oxidation to the active this compound radical directly on the surface.[6]
-
"Grafting-From" Approach: The this compound radical is generated in solution and subsequently grafted onto the surface.[6]
The choice of method can influence the surface coverage and the properties of the resulting functionalized material.[6]
Visualization of this compound Functionalization Workflow
The following diagram illustrates a general workflow for the functionalization of a gold surface with a this compound radical.
References
- 1. Exploiting this compound’s Acidity for Fabrication of Hydrogels and Ion-Exchange Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. irjweb.com [irjweb.com]
- 3. Surface Functionalities of Polymers for Biomaterial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. digital.csic.es [digital.csic.es]
Application Notes and Protocols for the Analytical Characterization of Urazole Compounds
Introduction
Urazole and its derivatives are a significant class of heterocyclic compounds utilized in various fields, including polymer chemistry, organic synthesis, and materials science.[1][2] They are often used as precursors for highly reactive triazolinediones (TADs), which participate in 'click' chemistry reactions.[1][2] Thorough characterization of these compounds is essential to ensure their purity, confirm their structure, and understand their properties. This document provides detailed application notes and experimental protocols for the primary analytical methods used in the characterization of this compound compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of this compound compounds.[3][4] ¹H NMR and ¹³C NMR are routinely used to confirm the successful synthesis of urazoles, for instance, by observing the disappearance of peaks corresponding to the semicarbazide (B1199961) precursor and the appearance of new signals characteristic of the this compound ring.[1] Advanced 2D NMR techniques such as COSY, HSQC, and HMBC can be employed to establish connectivity and provide unambiguous structural assignments for more complex derivatives.[3][5]
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the this compound compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).[5] Ensure the sample is fully dissolved; sonication may be used to aid dissolution.
-
Instrumentation: Utilize a 300 MHz or 500 MHz NMR spectrometer.[5]
-
Data Acquisition (¹H NMR):
-
Acquire a one-dimensional proton spectrum.
-
Reference the chemical shifts to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm, CDCl₃ at 7.26 ppm).[5]
-
Integrate the signals to determine the relative number of protons.
-
-
Data Acquisition (¹³C NMR):
-
Acquire a proton-decoupled ¹³C spectrum.
-
Reference the chemical shifts to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm, CDCl₃ at 77.16 ppm).[5]
-
-
Data Analysis: Analyze the chemical shifts, coupling constants, and integration to confirm the structure of the this compound compound.[6] For complex structures, utilize 2D NMR experiments (gCOSY, gHSQC, gHMBC) to determine proton-proton and proton-carbon correlations.[5]
Data Presentation: Characteristic NMR Shifts
| Compound Type | Nucleus | Solvent | Characteristic Chemical Shifts (ppm) | Reference |
| Poly(hexamethylene semicarbazide) | ¹H | DMSO-d₆ | Disappearance of peaks at ~8.2, 7.8, and 7.5 ppm upon cyclization | [1] |
| Poly(hexamethylene this compound) | ¹H | DMSO-d₆ | Appearance of new signals confirming this compound formation | [1] |
| R³-substituted urazoles | ¹H, ¹³C | CDCl₃, DMSO-d₆ | Varies depending on substituent; structural assignments confirmed with 2D NMR | [5] |
Fourier-Transform Infrared (FTIR) Spectroscopy
Application Note
FTIR spectroscopy is a rapid and effective technique for identifying functional groups present in this compound compounds and monitoring their synthesis. The conversion of a semicarbazide precursor to a this compound is readily observed by the appearance of a new carbonyl stretching mode and the disappearance of the precursor's carbonyl band.[1] FTIR is also valuable for confirming the presence of N-H and C-N bonds within the heterocyclic ring.[1][7]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal. No specific sample preparation is typically required for solid samples.
-
Instrumentation: Use an FTIR spectrometer equipped with a single reflection ATR accessory.[5]
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.[5]
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis: Identify characteristic absorption bands by comparing the sample spectrum to the background. Key absorptions for urazoles include C=O, N-H, and C-N stretching vibrations.[8]
Data Presentation: Key FTIR Absorption Bands
| Functional Group | Precursor (Semicarbazide Gel) | Product (this compound Gel) | Description | Reference |
| Carbonyl (C=O) | ~1724 cm⁻¹ | ~1767 cm⁻¹ | Disappearance of semicarbazide C=O and appearance of new this compound C=O mode confirms cyclization. | [1] |
| Carbonyl (C=O) | Not Present | 1597 cm⁻¹ (as K⁺ salt) | Unique mode observed for the this compound-potassium salt. | [1] |
| N-H Stretch | ~3126 cm⁻¹ | ~3128 cm⁻¹ | Characteristic N-H stretching vibration. | [8] |
| C=C (aromatic) | - | 1529, 1483 cm⁻¹ | Present in aromatic-substituted urazoles. | [8] |
Mass Spectrometry (MS)
Application Note
Mass spectrometry is indispensable for determining the molecular weight and elemental composition of this compound compounds. High-Resolution Mass Spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides highly accurate mass measurements, allowing for the confident determination of molecular formulas.[5][9] Fragmentation patterns observed in MS/MS experiments can offer additional structural information, particularly regarding the nature and position of substituents on the this compound ring.[10][11] Furthermore, hyphenated techniques like Thermogravimetry-Mass Spectrometry (TG-MS) can identify gases evolved during thermal decomposition.[12]
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the this compound compound (typically 1 mg/mL) in a suitable solvent such as acetonitrile (B52724) or methanol.[10]
-
Instrumentation: Use a high-resolution mass spectrometer, such as a Linear Ion Trap-Fourier Transform (LTQ-FTMS) or a Time-of-Flight (TOF) instrument, equipped with an ESI source.[9][10]
-
Data Acquisition:
-
Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire data in positive or negative ion mode, depending on the compound's properties.
-
Set the mass analyzer to a high-resolution setting to obtain accurate mass measurements.
-
If fragmentation information is desired, perform tandem MS (MS/MS) experiments by isolating the molecular ion and subjecting it to collision-induced dissociation (CID).[13]
-
-
Data Analysis:
-
Determine the exact mass of the molecular ion ([M+H]⁺, [M-H]⁻, or M⁺·).
-
Use the exact mass to calculate the elemental composition.
-
Analyze the fragmentation pattern to corroborate the proposed structure.[11]
-
Data Presentation: MS Fragmentation of 1,2,4-Triazoles
| Ionization Mode | Precursor Ion | Key Fragment Ions (m/z) | Fragmentation Pathway | Reference |
| EI | 1H-1,2,4-triazole (m/z 69) | 42 | Loss of HCN | [10] |
| ESI | Substituted Triazoles | Varies | Loss of substituents, ring cleavage | [10][11] |
| TG-MS | This compound | HNCO, N₂, NH₃, CO₂, N₂O | Evolved gases during thermal decomposition at 400°C | [12] |
Thermal Analysis (TGA/DSC)
Application Note
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to evaluate the thermal stability, decomposition profile, and phase transitions of this compound compounds.[12] TGA measures the change in mass of a sample as a function of temperature, providing information about decomposition temperatures and residual mass.[1] This is particularly important for assessing the thermal hazards of energetic materials derived from urazoles.[5][12]
Experimental Protocol: Thermogravimetric Analysis (TGA)
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a TGA crucible (e.g., alumina (B75360) or platinum).
-
Instrumentation: Use a TGA instrument.
-
Data Acquisition:
-
Heat the sample from ambient temperature to a final temperature (e.g., 700-1000°C) at a controlled heating rate (e.g., 10°C/min).
-
Conduct the analysis under an inert atmosphere (e.g., nitrogen) or an oxidative atmosphere (e.g., air), depending on the desired information.
-
Continuously record the sample mass as a function of temperature.
-
-
Data Analysis:
-
Plot the percentage of weight loss versus temperature.
-
Determine the onset temperature of decomposition and the temperatures of maximum weight loss from the derivative of the TGA curve (DTG).
-
Analyze the residual mass at the end of the experiment.[1]
-
Data Presentation: Thermal Decomposition Data
| Compound | Decomposition Range (°C) | Residual Mass (%) at 700°C | Atmosphere | Reference |
| This compound-free acid gel | - | 0.05 | - | [1] |
| This compound-potassium hydrogel | - | 14.85 | - | [1] |
| Diazacyclobutene (from this compound) | 244 – 500 | Not specified | - | [5] |
High-Performance Liquid Chromatography (HPLC)
Application Note
HPLC is a cornerstone technique for the separation, quantification, and purity assessment of this compound compounds and their precursors or degradation products.[14][15] Reversed-phase HPLC (RP-HPLC) is commonly employed, where compounds are separated based on their hydrophobicity.[16] By using a UV detector, the concentration of a this compound compound in a sample can be accurately determined by comparing its peak area to a calibration curve generated from standards of known concentration.[17][18]
Experimental Protocol: RP-HPLC with UV Detection
-
Sample Preparation:
-
Instrumentation:
-
An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
A C18 reversed-phase column is commonly used.[18]
-
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium (B1175870) dihydrogen phosphate (B84403) or water with formic acid) and an organic solvent (e.g., acetonitrile or methanol).[10][15][16] The composition can be isocratic (constant) or a gradient (varied over time).
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C) for reproducibility.[10]
-
Detection: Monitor the absorbance at a wavelength where the this compound compound has a strong chromophore (e.g., determined by UV-Vis spectroscopy).[15]
-
-
Data Analysis:
-
Identify the peak corresponding to the this compound compound based on its retention time.
-
For quantitative analysis, create a calibration curve by injecting a series of standard solutions of known concentrations and plotting peak area versus concentration. Determine the concentration of the unknown sample from this curve.[19]
-
Data Presentation: Example HPLC Conditions
| Analyte | Column | Mobile Phase | Flow Rate | Detection | Reference |
| Pyrazole | Newcrom R1 | Acetonitrile, Water, Phosphoric Acid | - | UV, MS | [16] |
| Urapidil (Uracil derivative) | Inertsil ODS C18 | Acetonitrile: 50 mM NH₄H₂PO₄: Triethanolamine (25:75:0.5, v/v), pH 5.5 | 1.0 mL/min | 270 nm | [15] |
| 1,2,4-Triazole derivative | Zorbax SB C18 | 50:50 (v/v) 0.1% Formic Acid in Water : 0.1% Formic Acid in Acetonitrile | 0.4 mL/min | MS | [10] |
Visualizations: Workflows and Logical Relationships
Caption: General workflow for the synthesis and characterization of this compound compounds.
Caption: Step-by-step workflow for this compound analysis by HPLC-MS/MS.
References
- 1. Exploiting this compound’s Acidity for Fabrication of Hydrogels and Ion-Exchange Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 4. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 5. Telescoped Oxidation and Cycloaddition of Urazoles to Access Diazacyclobutenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bionmr.unl.edu [bionmr.unl.edu]
- 7. Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Mass spectrometric characterization of substituted 2-thiazolin-4-one derivatives. | Semantic Scholar [semanticscholar.org]
- 14. Characteristics, Biological Properties and Analytical Methods of Ursolic Acid: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. asianpubs.org [asianpubs.org]
- 16. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 17. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 18. researchgate.net [researchgate.net]
- 19. impactfactor.org [impactfactor.org]
Application of Urazole in the Preparation of Ion-Exchange Materials: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and utilization of urazole-based hydrogels as ion-exchange materials. The information is derived from a novel and scalable method that exploits the acidity of the this compound functional group.
Introduction
This compound, a nitrogen-containing heterocycle, offers a unique functional group for the development of ion-exchange materials due to its acidic protons (pKa 5-6).[1][2][3] This property allows for the creation of anionic hydrogels capable of cation exchange. The protocols outlined below describe a method to fabricate a robust, porous hydrogel from commercially available precursors, embedding the this compound functionality into a crosslinked polymer backbone.[1][4][5] This material has demonstrated efficacy in removing divalent cations, such as Ca²⁺ and Mg²⁺, from aqueous solutions, making it a promising candidate for water softening and other ion-exchange applications.[1][2]
Key Material Properties
The this compound-based hydrogel exhibits several key properties that make it suitable for ion-exchange applications. A summary of these properties is presented in Table 1.
| Property | Value | Reference |
| Young's Modulus | 0.91 MPa | [1][3][4] |
| Swelling Ratio | 87% | [1][3][4] |
| Functionality | Anionic Hydrogel | [1][3] |
| Ion-Exchange Capability | Demonstrated for Ca²⁺ and Mg²⁺ | [1][2] |
Experimental Protocols
The following sections provide detailed protocols for the synthesis of the this compound-based ion-exchange hydrogel.
Synthesis of Semicarbazide (B1199961) Gel Precursor
This protocol describes the initial step of creating a semicarbazide-containing polymer gel.
Materials:
-
Poly(hexamethylene diisocyanate)
-
Ethyl carbazate
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized (DI) water
Procedure:
-
In an oven-dried 100 mL round-bottom flask under an inert atmosphere, dissolve 3.3 g of semicarbazide in 100 mL of anhydrous THF.
-
While stirring the solution in an ice bath, add 4.3 mL of poly(hexamethylene diisocyanate).
-
Continue stirring the mixture for 10 minutes.
-
Initiate polymerization by adding a small amount of water to the reaction flask.
-
Allow the polymerization and crosslinking to proceed, resulting in the formation of a semicarbazide-containing gel.
-
Decant the excess THF and wash the gel with fresh THF to remove any unreacted semicarbazide.
-
Dry the resulting semicarbazide gel under a vacuum.
Conversion of Semicarbazide Gel to this compound-Potassium Gel
This protocol details the cyclization of the semicarbazide precursor to form the active this compound-potassium ion-exchange material.
Materials:
-
Semicarbazide gel (from Protocol 3.1)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous ethanol (B145695)
Procedure:
-
Place 10 g of the semicarbazide gel, cut into small pieces, into a 100 mL round-bottom flask.
-
Add 3 g of anhydrous K₂CO₃ and a sufficient amount of anhydrous ethanol to the flask.
-
Reflux the mixture for 24 hours to facilitate the cyclization reaction.[1]
-
After reflux, carefully decant the ethanol.
-
To replace the ethanol with water, place the gel in a beaker with 100 mL of DI water for 20 minutes. Repeat this washing step four times.[1]
-
The resulting material is the this compound-potassium salt hydrogel, ready for ion-exchange applications.
Regeneration to this compound Gel (Free Acid Form)
This protocol describes the process of converting the potassium salt form of the hydrogel to its free acid form.
Materials:
-
This compound-potassium gel (from Protocol 3.2)
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized (DI) water
Procedure:
-
Place the this compound-potassium gel into a beaker containing DI water.
-
Carefully add concentrated HCl dropwise until the pH of the solution reaches 1.
-
Allow the gel to remain in the acidic solution for 4 hours.
-
Remove the gel and dialyze it against DI water multiple times to completely remove any residual HCl and KCl.[1] The resulting material is the this compound gel in its free acid form.
Application: Cation Exchange for Water Softening
This section outlines the general procedure for using the this compound-potassium hydrogel for the removal of hardness ions from water.
Materials:
-
This compound-potassium hydrogel
-
Tap water or a solution containing Ca²⁺ and Mg²⁺ ions
Procedure:
-
Immerse a known quantity of the this compound-potassium hydrogel into the water sample.
-
Allow the hydrogel to remain in the water for a specified period (e.g., 12-36 hours for observable changes in water hardness).[1]
-
The hydrogel will release potassium ions into the solution while selectively binding with Ca²⁺ and Mg²⁺ ions, thereby reducing the water hardness.[1]
-
The efficiency of ion exchange can be monitored using ion chromatography or water hardness test kits.
Visualized Workflows and Relationships
The following diagrams illustrate the synthesis pathway and the logical relationship of the components in this ion-exchange system.
Caption: Synthetic pathway for the this compound-based ion-exchange hydrogel.
Caption: Logical relationship of components in the ion-exchange system.
References
Application Notes and Protocols for the Oxidation of Urazoles to Triazolinediones
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urazoles, or 1,2,4-triazolidine-3,5-diones, are heterocyclic compounds that serve as crucial precursors to the highly reactive triazolinediones. The oxidation of urazoles to their corresponding triazolinediones is a pivotal transformation in organic synthesis, enabling access to potent dienophiles for Diels-Alder reactions, ene reactions, and other click chemistry applications. Triazolinediones are valuable reagents in the synthesis of complex molecules, including pharmaceuticals and polymers. This document provides detailed protocols for various methods of oxidizing urazoles, accompanied by quantitative data and workflow diagrams to facilitate reproducible and efficient synthesis.
Oxidation Protocols Overview
A variety of oxidizing agents have been successfully employed for the conversion of urazoles to triazolinediones. The choice of oxidant and reaction conditions can significantly impact the yield, purity, and substrate scope of the transformation. Below is a summary of commonly used protocols.
Data Summary of Oxidation Protocols
The following table summarizes the quantitative data for different protocols for the oxidation of a representative urazole, 4-phenylthis compound, to 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD).
| Oxidizing Agent/System | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| tert-Butyl hypochlorite (B82951) | Not specified | Not specified | Not specified | Not specified | [1] |
| N,N,N′,N′-Tetrabromobenzene-1,3-disulfonylamide (TBBDA) | CH₂Cl₂ | Room Temp. | 2 h | 83 | [2] |
| Trichloromelamine (TCM) | CH₂Cl₂ | Room Temp. | Not specified | Moderate to Excellent | [2] |
| Calcium hypochlorite | CH₂Cl₂ | Room Temp. | 1.5 h | 98 (in a telescoped reaction) | [3] |
| Sodium nitrite (B80452) / Oxalic acid dihydrate / wet SiO₂ | Not specified | Room Temp. | Not specified | Good | [4] |
| Benzyltriphenylphosphonium peroxymonosulfate (B1194676) / AlCl₃ | Solvent-free | Not specified | Not specified | High | [5] |
| N-Bromo reagents (e.g., HMTAB, DABCO-bromine) | CH₂Cl₂ | Room Temp. | Not specified | Good to Excellent | [6] |
| KClO₃ / Silica (B1680970) sulfuric acid / wet SiO₂ | Not specified | Not specified | Not specified | Moderate to Excellent | [7] |
| Molybdatophosphoric acid / NaNO₂ / wet SiO₂ | Not specified | Not specified | Not specified | Moderate to Excellent | [8] |
| Sodium nitrite / Sodium hydrogen sulfate (B86663) / wet SiO₂ | Not specified | Room Temp. | Not specified | Excellent | [9] |
| UHP / MCln / wet SiO₂ | Not specified | Room Temp. | 1-10 h | Good to Excellent | [10] |
Experimental Protocols
Protocol 1: Oxidation using N,N,N′,N′-Tetrabromobenzene-1,3-disulfonylamide (TBBDA)
This protocol describes a mild and heterogeneous method for the oxidation of urazoles.[2]
Materials:
-
Substituted this compound (e.g., 4-phenylthis compound)
-
N,N,N′,N′-Tetrabromobenzene-1,3-disulfonylamide (TBBDA)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Silica sulfuric acid
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
To a round-bottom flask, add the this compound (1 mmol) and TBBDA (0.5 mmol).
-
Add dichloromethane (20 mL) to the flask.
-
Stir the suspension at room temperature for 2 hours.
-
Add silica sulfuric acid (0.5 g) to the reaction mixture and stir for an additional 15 minutes.
-
Filter the reaction mixture to remove solid residues.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crystalline triazolinedione product.
Protocol 2: Oxidation using Calcium Hypochlorite
This protocol is suitable for the in situ generation of triazolinediones for subsequent reactions.[3]
Materials:
-
Substituted this compound (e.g., 4-phenylthis compound)
-
Calcium hypochlorite (Ca(OCl)₂)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Flame-dried round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a flame-dried round-bottom flask equipped with a stir bar, dissolve the this compound (1.5 mmol, 3 equiv) in dichloromethane (15 mL).
-
Add calcium hypochlorite (3 mmol, 6 equiv) to the solution.
-
Stir the reaction mixture at room temperature for 1.5 hours.
-
Add anhydrous sodium sulfate (3 mmol, 9 equiv) to the flask and stir for an additional 30 minutes to remove any water.
-
The resulting solution containing the triazolinedione is ready for use in subsequent reactions or can be purified by filtration and solvent evaporation.
Experimental and Logical Workflow Diagrams
The following diagrams illustrate the general workflow for the synthesis of triazolinediones from urazoles and the logic of the oxidation process.
Caption: General experimental workflow for the oxidation of urazoles.
Caption: Logical diagram of the this compound oxidation process.
Safety Precautions
-
Many oxidizing agents are corrosive, toxic, and/or strong irritants. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Reactions involving strong oxidizers can be exothermic. Monitor the reaction temperature and use an ice bath for cooling if necessary.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it with care in a fume hood.
-
Consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
The oxidation of urazoles to triazolinediones is a fundamental transformation that opens the door to a wide array of synthetic possibilities. The protocols outlined in this document provide reliable methods for achieving this conversion using various oxidizing agents. By carefully selecting the appropriate protocol and adhering to safe laboratory practices, researchers can efficiently synthesize these valuable and highly reactive compounds for their specific research and development needs.
References
- 1. 4-Phenyl-1,2,4-triazole-3,5-dione - Wikipedia [en.wikipedia.org]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. Telescoped Oxidation and Cycloaddition of Urazoles to Access Diazacyclobutenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. NIScPR Online Periodical Repository: Oxidation of urazoles to their corresponding triazolinediones under mild and heterogeneous conditions [nopr.niscpr.res.in]
- 10. researchgate.net [researchgate.net]
Application of Urazole Analogs in the Synthesis of Pyrazolourazoles: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of fused heterocyclic compounds is a cornerstone of medicinal chemistry, providing scaffolds for the development of novel therapeutic agents. Among these, pyrazole-containing fused rings, often referred to as pyrazolourazoles, have garnered significant attention due to their diverse biological activities, including analgesic, antibacterial, anti-inflammatory, and antidiabetic properties.[1][2] This document provides detailed application notes and protocols for the synthesis of a representative class of fused pyrazoles, specifically dihydropyrano[2,3-c]pyrazoles, which are structurally related to the compounds of interest.
While the term "urazole" (a 1,2,4-triazolidine-3,5-dione) is specified, the common and well-documented synthetic routes for this class of compounds typically proceed through a "pyrazolone" intermediate. It is likely that the term "this compound" is being used in a broader sense to refer to the core heterocyclic precursor. This guide will focus on the widely practiced and versatile four-component synthesis of dihydropyrano[2,3-c]pyrazoles, a pathway that offers high atom economy and access to a diverse range of molecular structures.
Synthetic Pathway Overview
The one-pot, four-component synthesis of dihydropyrano[2,3-c]pyrazoles is a convergent reaction that brings together four readily available starting materials: a hydrazine (B178648) derivative, a β-ketoester (such as ethyl acetoacetate), an aldehyde, and an active methylene (B1212753) compound (typically malononitrile). The reaction proceeds through the initial formation of a pyrazolone (B3327878) intermediate, which then undergoes a Knoevenagel condensation with the aldehyde, followed by a Michael addition of the active methylene compound and subsequent cyclization to yield the final fused pyrazole (B372694) product.
Caption: Synthetic pathway for dihydropyrano[2,3-c]pyrazoles.
Experimental Protocols
This section provides a detailed protocol for the synthesis of a representative dihydropyrano[2,3-c]pyrazole derivative.
Protocol 1: Synthesis of 6-amino-4-(4-chlorophenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Materials:
-
Ethyl acetoacetate (B1235776)
-
Piperidine (B6355638) (catalyst)
-
Distilled water
-
Ice bath
-
Magnetic stirrer with hotplate
-
Round bottom flask (100 mL)
-
Reflux condenser
-
Buchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
Reaction Setup: To a 100 mL round bottom flask equipped with a magnetic stir bar, add phenylhydrazine (1.08 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), 4-chlorobenzaldehyde (1.40 g, 10 mmol), and malononitrile (0.66 g, 10 mmol) in 30 mL of ethanol.
-
Catalyst Addition: To the stirred mixture, add a catalytic amount of piperidine (0.1 mL).
-
Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux with continuous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Reaction Completion and Cooldown: After refluxing for 2-3 hours (or until TLC indicates the consumption of starting materials), remove the heat source and allow the reaction mixture to cool to room temperature.
-
Precipitation: Pour the cooled reaction mixture into a beaker containing 50 mL of ice-cold water with stirring. A solid precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with cold ethanol (2 x 10 mL) to remove any unreacted starting materials and impurities.
-
Drying: Dry the purified product in a vacuum oven at 60 °C to a constant weight.
-
Characterization: Characterize the final product by determining its melting point and recording its spectroscopic data (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry).
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of various dihydropyrano[2,3-c]pyrazole derivatives.
| Entry | Aldehyde | Product | Yield (%) | Melting Point (°C) |
| 1 | 4-Chlorobenzaldehyde | 6-amino-4-(4-chlorophenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | 85-95 | 210-212 |
| 2 | 4-Methoxybenzaldehyde | 6-amino-4-(4-methoxyphenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | 88-96 | 198-200 |
| 3 | 4-Nitrobenzaldehyde | 6-amino-4-(4-nitrophenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | 82-90 | 225-227 |
| 4 | Benzaldehyde | 6-amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | 90-98 | 188-190 |
Note: Yields and melting points are representative and may vary based on reaction conditions and purity.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and characterization of dihydropyrano[2,3-c]pyrazoles.
Caption: Experimental workflow for pyrazolothis compound synthesis.
Conclusion
The multicomponent synthesis of dihydropyrano[2,3-c]pyrazoles represents a highly efficient and versatile method for accessing a library of biologically relevant fused pyrazole derivatives. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the synthesis and potential applications of this important class of heterocyclic compounds. Further optimization of reaction conditions and exploration of a wider range of starting materials can lead to the discovery of novel pyrazolourazoles with enhanced therapeutic properties.
References
Application Notes and Protocols for Urazole Derivatives as Anti-Inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of urazole derivatives as potent anti-inflammatory agents. The information is curated for researchers in drug discovery and development, offering detailed protocols for key experiments and a summary of quantitative data to facilitate compound comparison and selection.
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases such as rheumatoid arthritis and inflammatory bowel disease.[1][2][3][4] this compound derivatives have emerged as a promising class of heterocyclic compounds with significant anti-inflammatory properties.[2][3] Their mechanism of action often involves the inhibition of key inflammatory mediators, including cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isozyme, and the nuclear factor-kappa B (NF-κB) signaling pathway.[1][5]
Mechanism of Action: Targeting Key Inflammatory Pathways
This compound derivatives exert their anti-inflammatory effects through multiple mechanisms, primarily by inhibiting enzymes and transcription factors that play a crucial role in the inflammatory cascade.
1. Cyclooxygenase (COX) Inhibition:
2. NF-κB Signaling Pathway Inhibition:
The NF-κB signaling pathway is a critical regulator of immune and inflammatory responses.[9][10] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[9] Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[9][10][11] Certain this compound derivatives have been shown to inhibit NF-κB activation, thereby suppressing the expression of these downstream inflammatory mediators.[12]
Signaling Pathway Diagram:
Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.
Quantitative Data on Anti-Inflammatory Activity
The anti-inflammatory potency of this compound derivatives is typically evaluated through in vitro enzyme inhibition assays and in vivo animal models of inflammation. The following tables summarize key quantitative data for representative compounds.
Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Celecoxib | >100 | 0.04 | >2500 | [13] |
| Compound 4b | 48.03 | 0.35 | 137.3 | [13] |
| Compound 11 | - | 0.0162 | - | [14] |
| Compound 16 | - | 0.0201 | - | [14] |
| 3,5-diarylpyrazole | - | 0.01 | - | [1] |
| pyrazole-thiazole hybrid | - | 0.03 | - | [1] |
Table 2: In Vivo Anti-Inflammatory Activity in Carrageenan-Induced Paw Edema Model
| Compound | Dose (mg/kg) | Edema Inhibition (%) | Reference |
| Indomethacin | 10 | 55 | [7] |
| Celecoxib | 10 | 58-93 | [2] |
| AD 532 | 100 | Significant | [7] |
| Pyrazole (B372694) Derivatives | 10 | 65-80 | [1] |
| Pyrazoline 2d | - | Potent | [15] |
| Pyrazoline 2e | - | Potent | [15] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide researchers in the evaluation of this compound derivatives.
Experimental Workflow Diagram:
Caption: Workflow for evaluating anti-inflammatory this compound derivatives.
Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of the test compounds against COX-1 and COX-2 enzymes.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test this compound derivatives
-
Reference compounds (e.g., Celecoxib, Indomethacin)
-
Enzyme immunoassay (EIA) kit for prostaglandin (B15479496) E2 (PGE2)
-
Assay buffer (e.g., Tris-HCl)
Procedure:
-
Prepare stock solutions of the test compounds and reference drugs in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the assay buffer, COX-1 or COX-2 enzyme, and various concentrations of the test compound or reference drug.
-
Pre-incubate the mixture for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
-
Incubate for a defined period (e.g., 10 minutes) at 37°C.
-
Stop the reaction by adding a stopping reagent (e.g., a solution of HCl).
-
Measure the concentration of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: In Vivo Carrageenan-Induced Paw Edema Assay
This is a widely used and reproducible model of acute inflammation to assess the in vivo anti-inflammatory activity of compounds.[16]
Materials:
-
Male Wistar rats or Swiss albino mice
-
Carrageenan solution (1% w/v in sterile saline)
-
Test this compound derivatives
-
Reference drug (e.g., Indomethacin)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
Procedure:
-
Acclimatize the animals for at least one week before the experiment.
-
Fast the animals overnight with free access to water.
-
Divide the animals into groups: vehicle control, reference drug, and test compound groups (at least 3 doses).
-
Administer the test compounds or reference drug orally or intraperitoneally.
-
After a specific time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume using a plethysmometer immediately after carrageenan injection (0 hour) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
Calculate the percentage of edema inhibition for each group at each time point using the following formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the mean paw volume increase in the control group and Vt is the mean paw volume increase in the treated group.
-
Protocol 3: Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in cultured macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Lipopolysaccharide (LPS)
-
Test this compound derivatives
-
Griess reagent
-
MTT assay kit for cell viability
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various non-toxic concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.
-
After incubation, collect the cell culture supernatant.
-
Determine the nitrite (B80452) concentration in the supernatant, which is an indicator of NO production, using the Griess reagent.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Concurrently, assess the viability of the remaining cells using the MTT assay to ensure that the observed NO inhibition is not due to cytotoxicity.
-
Calculate the percentage of NO inhibition for each compound concentration.
-
Determine the IC50 value for NO inhibition.[5]
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. Pyrazole as an Anti-inflammatory Scaffold: A Comprehensive Review - Neliti [neliti.com]
- 4. A Review on Pyrazole Derivatives Used in the Treatment of Rheumatoid Arthritis: Recent Advancement and Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. longdom.org [longdom.org]
- 10. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anti-inflammatory activity of fluorine-substituted benzo[h]quinazoline-2-amine derivatives as NF-κB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Novel pyrazoles and pyrazolo[1,2-a]pyridazines as selective COX-2 inhibitors; Ultrasound-assisted synthesis, biological evaluation, and DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Preparing Urazole Radical Self-Assembled Monolayers on Gold
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the preparation of urazole radical self-assembled monolayers (SAMs) on gold surfaces. This compound radicals are of significant interest due to their persistent nitrogen-centered radical nature and insensitivity to oxygen, making them promising candidates for functionalizing surfaces in various applications, including molecular electronics, spintronics, and biosensing.[1][2][3][4]
Two primary methodologies for the preparation of these SAMs have been established:
-
Approach I: Post-Formation Oxidation: This method involves the initial formation of a self-assembled monolayer of a this compound precursor molecule on the gold surface, followed by a chemical oxidation step to generate the this compound radical in situ.[1][2]
-
Approach II: Direct Assembly of Radical: In this alternative route, the this compound radical is first generated in solution and then directly self-assembled onto the gold substrate.[1][2]
Comparative studies have shown that Approach I typically results in a greater surface coverage of the electroactive this compound radical species.[1][2][5]
Core Concepts and Characterization
The successful formation and characterization of this compound radical SAMs on gold are confirmed through a suite of surface-sensitive analytical techniques:
-
X-ray Photoelectron Spectroscopy (XPS): Confirms the elemental composition and chemical states of the molecules on the gold surface.[1]
-
Water Contact Angle Goniometry: Measures the hydrophilicity of the functionalized surface, with a decrease in contact angle indicating successful surface modification.[1]
-
Electron Paramagnetic Resonance (EPR) Spectroscopy: Directly detects the presence of the unpaired electrons of the surface-bound radicals.[1][2]
-
Cyclic Voltammetry (CV): Probes the electrochemical behavior of the SAM, confirming the redox activity of the this compound radicals.[1][6] The intensity of the redox peaks is expected to increase linearly with the scan rate, which is a characteristic of surface-confined species.[1]
Experimental Data Summary
The following table summarizes key quantitative data from the characterization of this compound radical SAMs prepared by the two primary approaches.
| Parameter | Bare Gold | This compound Precursor SAM (S6) | This compound Radical SAM (S7) | Reference |
| Water Contact Angle | 84.8° ± 1.8° | 52.4° ± 2.0° | 49.7° ± 1.2° | [1] |
| EPR g-factor | N/A | N/A | 2.0075 (on surface) | [2] |
| 2.0034 (in solution) | [2] |
Experimental Workflows
The following diagrams illustrate the two primary experimental workflows for the preparation of this compound radical SAMs on gold.
Detailed Experimental Protocols
The following protocols are based on established methods for the synthesis of a 1-arylthis compound precursor and its subsequent use in the formation of this compound radical SAMs on gold surfaces.[1][2]
Protocol 1: Synthesis of this compound Radical Precursor
This protocol describes the synthesis of a this compound precursor designed with a terminal alkyne group for anchoring to the gold surface.[1]
Materials:
-
Starting materials for the synthesis of 1-arylthis compound with a short alkoxy chain and a terminal alkyne group.
-
Dichloromethane (CH2Cl2)
-
Sodium sulfate (B86663) (Na2SO4)
-
Concentrated aqueous HCl
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
-
NMR spectrometer
-
High-resolution mass spectrometer (HRMS)
Procedure:
-
Synthesis: The synthesis of the this compound radical precursor (designated as compound 6 in the source literature) is performed according to previously reported methodologies.[1] This involves the design of a 1-arylthis compound structure incorporating a short alkoxy chain terminating in an alkyne group.[1]
-
Purification: The crude product is purified by column chromatography on silica gel.
-
Work-up: An aqueous layer from the reaction mixture is washed with CH2Cl2 and then acidified with concentrated aqueous HCl to form a white precipitate. This precipitate is washed with CH2Cl2, dried over Na2SO4, and concentrated to yield the pure precursor.[1][2]
-
Characterization: The structure and purity of the synthesized precursor are confirmed by ¹H NMR, ¹³C NMR, and HRMS.[1][2]
Protocol 2: Preparation of this compound Radical SAMs - Approach I (Post-Formation Oxidation)
Materials:
-
Gold substrates (e.g., gold-coated silicon wafers or glass slides)
-
This compound radical precursor from Protocol 1
-
Solvent for SAM formation (e.g., ethanol (B145695), dichloromethane)
-
Oxidizing agent (e.g., lead(IV) oxide, potassium ferricyanide)
Procedure:
-
Substrate Preparation: Clean the gold substrates thoroughly. This can be done by rinsing with ethanol and water, followed by drying under a stream of nitrogen. UV-ozone cleaning can also be employed for a more rigorous cleaning.
-
SAM Formation: Immerse the cleaned gold substrates in a solution of the this compound precursor (e.g., 1 mM in a suitable solvent) for an extended period, typically 48 hours, to allow for the formation of a well-ordered monolayer.[2]
-
Rinsing: After incubation, remove the substrates from the solution and rinse thoroughly with the same solvent to remove any non-chemisorbed molecules. Dry the substrates under a stream of nitrogen.
-
Chemical Oxidation: Immerse the precursor SAM-coated substrates in a solution containing an oxidizing agent to convert the this compound precursor to the this compound radical on the surface. The specific oxidizing agent and reaction conditions (time, temperature, solvent) should be optimized for the particular this compound precursor.
-
Final Rinsing and Drying: After oxidation, rinse the substrates again with a suitable solvent and dry them under a stream of nitrogen.
-
Characterization: Characterize the resulting this compound radical SAM using XPS, water contact angle goniometry, EPR, and CV.
Protocol 3: Preparation of this compound Radical SAMs - Approach II (Direct Assembly of Radical)
Materials:
-
Gold substrates
-
This compound radical precursor from Protocol 1
-
Oxidizing agent
-
Solvent for radical generation and SAM formation
Procedure:
-
Radical Generation in Solution: In a separate vessel, dissolve the this compound precursor in a suitable solvent. Add an oxidizing agent to the solution to generate the this compound radical. The formation of the radical can be monitored by techniques such as UV-vis or EPR spectroscopy.[1]
-
Substrate Preparation: Clean the gold substrates as described in Protocol 2.
-
SAM Formation: Immerse the cleaned gold substrates in the freshly prepared solution of the this compound radical for a shorter duration, typically 2 hours.[2]
-
Rinsing and Drying: Remove the substrates from the radical solution, rinse thoroughly with the solvent, and dry under a stream of nitrogen.
-
Characterization: Characterize the resulting this compound radical SAM using XPS, water contact angle goniometry, EPR, and CV.
Signaling Pathway Analogy: Surface Functionalization Logic
While not a biological signaling pathway, the process of forming a functional surface can be represented in a similar logical flow.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. digital.csic.es [digital.csic.es]
- 3. Efficient Routes for the Preparation of this compound Radical Self-Assembled Monolayers on Gold Surfaces | DIGITAL.CSIC [digital.csic.es]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Efficient Routes for the Preparation of this compound Radical Self-Assembled Monolayers on Gold Surfaces [recercat.cat]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
troubleshooting low yield in urazole synthesis reactions
This guide provides troubleshooting strategies and frequently asked questions to help researchers, scientists, and drug development professionals address common challenges, particularly low yield, encountered during urazole synthesis.
Frequently Asked Questions (FAQs)
Q1: My this compound synthesis yield is significantly lower than expected. What are the most common culprits?
Low yields in this compound synthesis can arise from several factors, including the purity of starting materials, suboptimal reaction conditions, and the occurrence of side reactions.[1] The stability of precursors and the final triazolinedione products can also be a significant issue, leading to difficulties in isolation and purification.[2] Specifically, challenges often relate to the nucleophilicity of the hydrazine (B178648) component and the reactivity of the other starting materials.[1]
Q2: How critical is the purity of my starting materials?
The purity of your starting materials is paramount. Impurities can lead to undesirable side reactions, which not only reduce the yield of the desired this compound but also complicate the purification process.[1] Hydrazine derivatives, in particular, can degrade over time, so using a freshly opened or purified reagent is highly recommended to avoid the formation of colored impurities.[1]
Q3: I'm observing a complex product mixture. What are the likely side reactions?
Several side reactions can reduce your yield:
-
Self-Condensation: Aldehydes, if used as precursors, may undergo self-condensation, making them unavailable for the main reaction.[3]
-
Ring Cleavage: The dihydropyrimidine (B8664642) ring, if formed as an intermediate, can be susceptible to cleavage, especially under harsh basic conditions or in the presence of hydrazine.[3]
-
Polymerization/Degradation: At elevated temperatures, starting materials or intermediates can degrade or polymerize, often resulting in the formation of tar-like substances.[3]
-
Incomplete Cyclization: The intermediate formed from the initial condensation may not efficiently react with the urea (B33335) or carbazate (B1233558) to form the final cyclized this compound ring.[3]
Q4: My reaction seems to be incomplete. How can I optimize the reaction conditions?
If you suspect an incomplete reaction, consider the following optimizations:
-
Temperature and Time: Increasing the reaction temperature or prolonging the reaction time can help drive the reaction to completion.[3][4] However, be cautious, as excessive heat can also promote degradation.[3] Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal duration.[1][4]
-
Solvent: Ensure that all reactants, especially urea or its derivatives, are fully dissolved in the reaction solvent.[3] Using a co-solvent or a higher-boiling solvent like DMF may be necessary.[3] For many condensation reactions, using an anhydrous solvent and protecting the reaction from atmospheric moisture is advisable to prevent side reactions.[4]
-
Catalyst: For certain pathways, a Lewis acid catalyst (e.g., Yb(OTf)₃, InCl₃, ZrCl₄) can improve yields by enhancing the electrophilicity of carbonyls.[3]
-
pH Control: The pH of the reaction mixture can be critical. If the medium is too acidic, amine nucleophiles will be protonated and rendered non-reactive.[4] Conversely, conditions that are too basic can cause decomposition of the starting materials or products.[4]
Q5: How do substituents on my starting materials affect the reaction yield?
Substituents can have a significant electronic and steric impact. Electron-withdrawing groups on an aromatic ring, for example, can decrease the reactivity of an associated aldehyde or amine, leading to lower yields.[2][3] To counteract this, you might need to use more forcing conditions, such as higher temperatures, longer reaction times, or a more potent catalyst.[3] Conversely, bulky or sterically hindering groups can prevent efficient reaction.
Q6: I am losing a substantial amount of product during workup and purification. What can I do to improve recovery?
Product loss during isolation is a common issue.
-
Solubility: this compound precursors can have poor solubility in common organic solvents, making their isolation challenging.[2]
-
Precipitation: If the product is isolated by precipitation, ensure the process is complete by optimizing the anti-solvent or pH adjustment. Handle the resulting solid carefully during filtration and washing to minimize physical loss.[4]
-
Purification Method: Recrystallization from a suitable solvent system can be a very effective method for purification.[3] If the product is not amenable to recrystallization, consider alternative methods like column chromatography.[1]
Troubleshooting Guide
This section provides a more direct approach to solving specific experimental issues.
| Problem Encountered | Possible Cause(s) | Suggested Solution(s) |
| Reaction Stalls / Incomplete Conversion | Insufficient temperature or reaction time. | Increase temperature or prolong reaction time; monitor progress closely with TLC.[3][4] |
| Poor solubility of a reactant. | Ensure all reactants are fully dissolved. Consider using a co-solvent or a different solvent system.[3] | |
| Reactant deactivation (e.g., protonation). | Check and adjust the pH of the reaction mixture. For amine hydrochlorides, add a base to liberate the free amine.[4] | |
| Formation of Tar or Dark Color | Degradation at high temperatures. | Optimize the reaction temperature; running the reaction at a lower temperature for a longer period may help.[3] |
| Impurities in starting materials. | Ensure high purity of all reagents, especially hydrazine derivatives.[1] Using activated carbon during workup can sometimes remove colored impurities.[1] | |
| Low Isolated Yield After Workup | Incomplete precipitation of the product. | Ensure precipitation is complete by adjusting pH or adding more anti-solvent. Cool the mixture thoroughly before filtering.[4] |
| Product is too soluble in the wash solvent. | Use minimal amounts of a cold solvent to wash the filtered product. | |
| Product instability. | Avoid harsh basic or acidic conditions during workup and purification.[3] Some triazolinediones are thermally and chemically unstable.[2] |
Experimental Protocols
Protocol 1: Synthesis of this compound from Biuret (B89757) and Hydrazine
This method is a fundamental approach for creating the unsubstituted this compound core.[5]
-
Reactant Preparation: In a sealed reaction tube, combine biuret (0.26 M) and hydrazine hydrate (B1144303) (2.3 M).
-
Reaction: Heat the sealed tube at 80°C. The reaction progress can be monitored by ¹³C NMR. The reaction is first order in both biuret and hydrazine.[5]
-
Workup: Once the reaction is complete (as determined by monitoring), stop the reaction by removing the tube from the heat source.
-
Isolation: The product can be isolated and purified. The specific method will depend on the reaction scale and resulting mixture, but may involve solvent removal and recrystallization.
Protocol 2: Synthesis of N-Substituted Urazoles (Modified Cookson's Conditions)
This is a common method for preparing 4-substituted urazoles, which are precursors to versatile triazolinediones.[2][6]
-
Semicarbazide (B1199961) Formation: React the desired commercially available isocyanate with ethyl carbazate to generate the corresponding substituted semicarbazide.[2]
-
Cyclization: The semicarbazide intermediate is then cyclized to form the this compound ring. This is often achieved by heating under basic conditions. For example, refluxing with anhydrous potassium carbonate in anhydrous ethanol (B145695) for 24 hours.[7][8]
-
Workup and Isolation: After cyclization, the reaction mixture is worked up. This may involve decanting the solvent, dissolving the residue in an ice-water mixture, and acidifying with HCl to a pH of 1-2 to precipitate the this compound product.[7][8]
-
Purification: The crude product is collected by vacuum filtration, washed thoroughly with deionized water to remove acid and salts, and then dried under vacuum.[8]
Visual Guides
Caption: A workflow for troubleshooting low yields in this compound synthesis.
Caption: A general experimental workflow for N-substituted this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Telescoped Oxidation and Cycloaddition of Urazoles to Access Diazacyclobutenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. science.gsfc.nasa.gov [science.gsfc.nasa.gov]
- 6. This compound synthesis [organic-chemistry.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Exploiting this compound’s Acidity for Fabrication of Hydrogels and Ion-Exchange Materials - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges in the Purification of Urazole Derivatives
Welcome to the technical support center for the purification of urazole derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common challenges encountered during the purification of these important heterocyclic compounds.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the purification of this compound derivatives.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Solubility of this compound Precursor | This compound derivatives can have low solubility in common organic solvents, making them difficult to handle and purify.[1] | - Solvent Screening: Test a range of solvents with varying polarities. Dichloromethane and chloroform (B151607) have been used successfully for some derivatives.[1] For highly insoluble compounds, consider more polar solvents like DMSO, but be mindful of removal during workup.[2][3] - Telescoped Synthesis: To avoid isolation issues with insoluble precursors, consider a telescoped reaction where the this compound is generated and then immediately oxidized in situ to the desired triazolinedione without intermediate purification.[1] - Salt Formation: For urazoles with acidic protons, conversion to a salt can improve solubility in polar solvents.[2][3] |
| "Oiling Out" During Recrystallization | The compound is separating from the solution as a liquid instead of a solid. This can be due to impurities lowering the melting point or rapid cooling.[4][5] | - Slow Cooling: Re-dissolve the oil by heating and then allow the solution to cool very slowly. Insulating the flask can promote gradual crystal formation.[4][5] - Solvent Adjustment: The solvent polarity may be too similar to the solute. Try a different solvent or a co-solvent system.[4][5] - Pre-purification: If significant impurities are present, consider a preliminary purification step like flash chromatography before recrystallization.[4] |
| Low Yield After Recrystallization | The compound may be too soluble in the chosen solvent, or too much solvent was used. Premature crystallization during hot filtration can also lead to loss of product.[6] | - Solvent Optimization: Select a solvent in which the compound is sparingly soluble at low temperatures. - Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to dissolve the crude product.[6] - "Second Crop" of Crystals: Concentrate the mother liquor and cool again to obtain a second batch of crystals.[6] |
| Product Instability (Triazolinediones) | The oxidized form of urazoles, triazolinediones, can be thermally and chemically unstable, leading to degradation during purification.[1] | - Mild Oxidation Conditions: Use mild oxidizing agents to generate the triazolinedione in situ if possible, avoiding harsh conditions that could lead to decomposition.[1] - Low-Temperature Purification: Perform chromatographic purification at lower temperatures if possible. - Avoid Prolonged Exposure: Minimize the time the purified compound is in solution and handle it promptly. |
| Co-elution of Impurities in Column Chromatography | Impurities have similar polarity to the desired product, making separation by standard column chromatography difficult. | - Optimize Mobile Phase: Systematically vary the solvent system for flash chromatography. A gradient elution from a non-polar to a more polar solvent is a good starting point.[7][8] - Alternative Stationary Phases: If silica (B1680970) gel is not effective, consider other stationary phases like alumina (B75360) or reversed-phase silica (C18).[5] - Preparative HPLC: For challenging separations, preparative HPLC can offer higher resolution.[9] |
| Formation of Colored Impurities | Degradation of the this compound or its precursors can lead to colored byproducts. | - Inert Atmosphere: Work under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[8] - Protection from Light: Some compounds may be light-sensitive. Protect the reaction and purification setup from light.[10] - Activated Carbon Treatment: Adding a small amount of activated charcoal to a solution of the crude product can help adsorb colored impurities before filtration and subsequent purification steps.[5][10] |
Frequently Asked Questions (FAQs)
Q1: My this compound derivative is not crystallizing from solution, even after cooling. What should I do?
A1: This is a common challenge that can be addressed by several techniques:
-
Induce Crystallization: Try scratching the inside of the flask at the surface of the solution with a glass rod to create nucleation sites.[4][10]
-
Seed Crystals: If you have a small amount of the pure compound, add a tiny crystal to the solution to act as a seed for crystallization.[4][10]
-
Reduce Solvent Volume: You may have used too much solvent. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[4][6]
-
Lower Temperature: If cooling to room temperature or 0°C is ineffective, try a colder bath, such as an ice-salt or dry ice-acetone bath.[4]
-
Change Solvent System: The chosen solvent may not be ideal. Experiment with a different solvent or a mixed solvent system.[4]
Q2: How can I remove unreacted starting materials from my crude this compound derivative product?
A2: The choice of method depends on the properties of the starting materials and the product.
-
Washing/Extraction: If there is a significant difference in solubility or acid/base properties, a liquid-liquid extraction or a simple wash of the solid crude product can be effective.
-
Column Chromatography: This is a very effective method for separating compounds with different polarities.[1][7]
-
Recrystallization: If the starting materials are significantly more or less soluble in a particular solvent than your product, recrystallization can be an effective purification method.[6]
Q3: My purified this compound derivative appears to be degrading upon storage. How can I improve its stability?
A3: this compound derivatives, particularly the oxidized triazolinediones, can be unstable.[1]
-
Store under Inert Atmosphere: Store the purified compound under an inert gas like argon or nitrogen to prevent oxidation.
-
Low Temperature Storage: Storing at low temperatures (e.g., in a refrigerator or freezer at 2-8°C) can slow down degradation.[11]
-
Protect from Light: Store in an amber vial or a container wrapped in aluminum foil to protect it from light, which can catalyze degradation.[10]
Quantitative Data Summary
Table 1: Purification of Diazacyclobutene Products via Flash Chromatography. [1]
| Compound | R³ Substituent | Yield (%) |
| 6b | p-methylphenyl | 59 |
| 6e | p-fluorophenyl | 25 |
| 6f | m-methoxyphenyl | 30 |
| 6g | m-chlorophenyl | 30 |
| 6i | benzyl | 71 |
| 6j | 1-naphthyl | 42 |
| 6k | di-substituted phenyl | 86 |
| 6l | di-substituted phenyl | 23 |
| 6m | methyl | 60 |
| 6n-6q | n-alkyl | 60-91 |
Note: Yields are for the telescoped oxidation/cycloaddition sequence followed by flash chromatography purification.
Experimental Protocols
Protocol 1: General Procedure for Flash Chromatography of this compound Derivatives [1]
-
Stationary Phase Preparation: A glass column is packed with silica gel (40-63 μm) as a slurry in the initial mobile phase solvent.
-
Sample Preparation: The crude this compound derivative is dissolved in a minimal amount of a suitable solvent, such as dichloromethane.
-
Loading: The dissolved sample is carefully loaded onto the top of the silica gel bed.
-
Elution: The mobile phase, typically a gradient of hexane (B92381) and ethyl acetate (B1210297) (e.g., starting from 100% hexane and gradually increasing the proportion of ethyl acetate to 20%), is passed through the column.
-
Fraction Collection: Fractions are collected as the solvent elutes from the column.
-
Analysis: The collected fractions are analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: The fractions containing the pure compound are combined, and the solvent is removed under reduced pressure using a rotary evaporator to yield the purified this compound derivative.
Protocol 2: General Recrystallization Procedure
-
Solvent Selection: Choose a solvent in which the this compound derivative has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent to the crude this compound derivative to achieve complete dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.
-
Further Cooling: To maximize the yield, place the flask in an ice bath for at least 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: A flowchart for troubleshooting common issues in this compound derivative purification.
References
- 1. Telescoped Oxidation and Cycloaddition of Urazoles to Access Diazacyclobutenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploiting this compound’s Acidity for Fabrication of Hydrogels and Ion-Exchange Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. nasc.ac.in [nasc.ac.in]
- 10. benchchem.com [benchchem.com]
- 11. フェニル-1,2,4-トリアゾリン-3,5-ジオン 97% | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Optimizing Reaction Conditions for Urazole Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during urazole synthesis.
Troubleshooting Guide
This guide addresses specific issues that may arise during this compound synthesis, offering potential causes and solutions to optimize reaction outcomes.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Incomplete reaction: The reaction may not have proceeded to completion due to insufficient reaction time or temperature. | - Monitor the reaction progress using Thin Layer Chromatography (TLC). - Gradually increase the reaction temperature and/or extend the reaction time.[1][2] - Ensure proper mixing of reactants. |
| Poor quality of starting materials: Impurities in reactants, such as biuret (B89757), hydrazine (B178648), or substituted amines, can lead to side reactions and reduce the yield. | - Use high-purity starting materials.[3] - Purify starting materials if necessary (e.g., recrystallization). | |
| Suboptimal stoichiometry: Incorrect molar ratios of reactants can limit the formation of the desired product. | - Carefully measure and ensure the correct stoichiometry of reactants. In some cases, a slight excess of one reactant, like hydrazine, may be beneficial.[3] | |
| Poor solubility of reactants or intermediates: If reactants or intermediates are not sufficiently soluble in the chosen solvent, the reaction rate can be significantly reduced. | - Select a solvent in which all reactants have good solubility at the reaction temperature. - Consider using a co-solvent system. | |
| Formation of Impurities/Side Products | Side reactions of starting materials: For example, self-condensation of aldehydes or ketones if used as precursors for substituted urazoles. | - Control the addition rate of reagents to the reaction mixture. - Optimize the reaction temperature to minimize side reactions.[1] |
| Decomposition of product: this compound or its derivatives might be unstable under the reaction conditions, especially at high temperatures. | - Attempt the reaction at a lower temperature for a longer duration.[1] - Ensure prompt work-up and purification after the reaction is complete. | |
| Formation of regioisomers: When using unsymmetrical starting materials for substituted urazoles, different isomers can be formed. | - The choice of solvent and catalyst can influence regioselectivity. For instance, fluorinated alcohols have been shown to improve regioselectivity in some heterocyclic syntheses.[4] - Modify the synthetic strategy to favor the formation of the desired isomer. | |
| Difficulty in Product Purification | Poor solubility of the this compound product: Many this compound derivatives exhibit poor solubility in common organic solvents, making purification by chromatography or recrystallization challenging.[5] | - For recrystallization, screen a variety of solvents or solvent mixtures to find a suitable system where the this compound has high solubility at elevated temperatures and low solubility at room temperature.[6][7][8] Common solvents for recrystallization include ethanol (B145695), water, or mixtures like ethanol/water.[6] - If using column chromatography, a polar stationary phase and a suitable polar eluent system may be required. |
| Co-precipitation of impurities: Impurities with similar solubility profiles to the product can co-precipitate during recrystallization. | - Multiple recrystallizations may be necessary. - Consider using a different solvent system for each recrystallization step. - Column chromatography may be required for challenging separations. | |
| Oiling out during recrystallization: The product separates as an oil instead of crystals upon cooling. | - Use a larger volume of solvent. - Cool the solution more slowly. - Add a seed crystal to induce crystallization. - Try a different recrystallization solvent. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to obtain this compound?
A1: The most common methods for synthesizing the parent this compound ring involve the reaction of hydrazine with a urea (B33335) derivative. Key starting materials include:
-
Biuret and Hydrazine: Heating hydrazine hydrate (B1144303) and biuret, often in a sealed tube, is a frequently cited method.[9]
-
Urea and Hydrazine: This can proceed via the formation of an allophanic acid ester intermediate, followed by hydrazinolysis.
-
Semicarbazide (B1199961) Cyclization: Substituted or unsubstituted semicarbazides can be cyclized to form the this compound ring, often under basic conditions.[10][11]
Q2: How can I synthesize 4-substituted urazoles?
A2: 4-substituted urazoles are commonly prepared by reacting a primary amine with a reagent that provides the rest of the this compound backbone. A general two-step approach involves:
-
Reaction of a primary amine with an excess of phenyl chloroformate to produce a diphenyl (N-substituted) imidodicarbonate.
-
Subsequent reaction of this intermediate with hydrazine to yield the N4-substituted this compound.
Another common method involves the condensation of commercially available isocyanates with ethyl carbazate (B1233558) to generate substituted semicarbazides, which are then cyclized.[5]
Q3: My 4-substituted this compound is difficult to purify due to poor solubility. What can I do?
A3: Poor solubility is a known challenge with many this compound derivatives.[5] For purification, recrystallization is often the preferred method. It is crucial to perform solubility tests with a range of solvents to find an optimal one where your compound is highly soluble when hot and poorly soluble when cold.[6][7] Ethanol and ethanol/water mixtures are often good starting points.[6] If recrystallization is unsuccessful, column chromatography with a suitable polar solvent system may be necessary.
Q4: I am getting a low yield in my semicarbazide cyclization to form a this compound. How can I optimize this step?
A4: The cyclization of semicarbazides to urazoles is typically base-mediated. To optimize the yield:
-
Choice of Base: Strong bases are often required. Anhydrous potassium carbonate in ethanol is an effective system.[10][11]
-
Solvent: The reaction is often more efficient and faster in ethanol compared to water.[10]
-
Temperature: Refluxing the reaction mixture is common to drive the cyclization to completion.[11]
-
Reaction Time: Monitor the reaction by TLC to determine the optimal reaction time.
Q5: What are some common side products in this compound synthesis?
A5: Side products can arise from various sources:
-
Incomplete cyclization: The semicarbazide intermediate may remain if the cyclization is not complete.
-
Hydrolysis: If water is present under harsh conditions, hydrolysis of intermediates or the final product can occur.
-
Side reactions of starting materials: For example, in the synthesis of 4-substituted urazoles from anilines and ethyl chloroformate, the formation of carbamate (B1207046) derivatives is an intermediate step, and these may persist if the reaction with ethyl carbazate is incomplete.[12]
-
Oligomerization/Polymerization: Under certain conditions, especially during the oxidation of urazoles to triazolinediones, oligomeric or polymeric byproducts can form.
Quantitative Data Summary
The following tables summarize key quantitative data from various this compound synthesis protocols to facilitate comparison.
Table 1: Reaction Conditions for Unsubstituted this compound Synthesis
| Starting Materials | Reagents/Solvents | Temperature (°C) | Time | Yield (%) | Reference |
| Biuret, Hydrazine Hydrate | (neat) | 80 | To completion | Not specified | [9] |
| Biuret, Hydrazine Hydrate | (neat) | 40-120 | Varies | Not specified | [9] |
Table 2: Optimization of a Telescoped Diazacyclobutene Synthesis from 4-Phenylthis compound
| Catalyst (10 mol%) | Solvent | Yield of Diazacyclobutene (%) |
| None | Dichloromethane | 28 |
| Scandium(III) triflate | Dichloromethane | 66 |
| Titanium(IV) oxide | Dichloromethane | 71 |
| Tin(IV) chloride | Dichloromethane | 81 |
| Magnesium(II) chloride | Dichloromethane | 68 |
| Magnesium(II) chloride | Chloroform | 78 |
| Magnesium(II) chloride | Tetrahydrofuran | 58 |
| Magnesium(II) chloride | Ethyl Acetate | 52 |
| Magnesium(II) chloride | Toluene | 69 |
| Magnesium(II) chloride | Acetonitrile | 47 |
| Magnesium(II) chloride | Anhydrous Dichloromethane | 84 |
| Data adapted from a study on the subsequent reaction of the in-situ generated triazolinedione.[5] |
Experimental Protocols
Protocol 1: Synthesis of this compound from Biuret and Hydrazine Hydrate [9]
-
Reactants: Biuret and hydrazine hydrate.
-
Procedure: a. A mixture of 2.3 M hydrazine hydrate and 0.26 M biuret is heated in a sealed tube at 80 °C until the reaction is complete. b. The reaction progress can be monitored by taking aliquots at different time intervals. c. To stop the reaction, the tubes are removed from the heating source. d. The samples are dried under a vacuum. e. The residue is dissolved in DMSO-d6 for analysis by 13C NMR.
-
Purification: The this compound can be separated from unreacted biuret by HPLC.
Protocol 2: Synthesis of 4-Substituted Urazoles from Isocyanates and Ethyl Carbazate [5]
This is a general procedure for the synthesis of the semicarbazide precursor, followed by cyclization.
-
Step 1: Semicarbazide Formation
-
Reactants: A commercially available isocyanate and ethyl carbazate.
-
Procedure: The isocyanate is condensed with ethyl carbazate. The specific solvent and temperature conditions may vary depending on the reactivity of the isocyanate.
-
-
Step 2: Cyclization to this compound
-
Reactant: The substituted semicarbazide from Step 1.
-
Reagents: A strong base such as anhydrous potassium carbonate.
-
Solvent: Anhydrous ethanol.
-
Procedure: a. The semicarbazide is dissolved in anhydrous ethanol. b. Anhydrous potassium carbonate is added to the solution. c. The mixture is refluxed for several hours (e.g., 24 hours).[11] d. After cooling, the mixture is worked up by dissolving it in water and acidifying with HCl to precipitate the this compound product.[11]
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.
-
Visualizations
References
- 1. biotage.com [biotage.com]
- 2. biotage.com [biotage.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Telescoped Oxidation and Cycloaddition of Urazoles to Access Diazacyclobutenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. Home Page [chem.ualberta.ca]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. science.gsfc.nasa.gov [science.gsfc.nasa.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Exploiting this compound’s Acidity for Fabrication of Hydrogels and Ion-Exchange Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound synthesis [organic-chemistry.org]
addressing stability issues of urazole and its derivatives
Welcome to the technical support center for urazole and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing stability issues encountered during experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to support your research and development endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound and its derivatives?
A1: this compound and its derivatives are susceptible to several modes of degradation, including:
-
Hydrolysis: The this compound ring can undergo hydrolysis, particularly when in its oxidized triazolinedione (TAD) form. The rate of hydrolysis is influenced by the substituents on the this compound ring.[1]
-
Oxidation: Urazoles can be readily oxidized to highly reactive triazolinediones (TADs). While this is often a desired transformation, uncontrolled oxidation can be a stability issue. Some this compound derivatives can even be oxidized by air.
-
Thermal Decomposition: this compound compounds can decompose at elevated temperatures. The thermal stability is dependent on the molecular structure and substituent groups.[2][3][4]
-
Photodegradation: Exposure to light, particularly UV radiation, can lead to the degradation of this compound derivatives. This is a common issue for many heterocyclic compounds.[5]
Q2: How does pH affect the stability of this compound derivatives?
A2: The stability of this compound derivatives can be significantly influenced by pH. This compound itself is weakly acidic, with a pKa of approximately 5-6.[6][7] In basic conditions, the this compound ring is deprotonated, which can affect its reactivity and stability. The hydrolysis of oxidized urazoles (triazolinediones) is also pH-dependent.[1]
Q3: What are the recommended storage conditions for this compound and its derivatives?
A3: To minimize degradation, this compound and its derivatives should be stored in a cool, dark, and dry place. A tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidation and hydrolysis. For sensitive compounds, storage at low temperatures (e.g., in a refrigerator or freezer) may be necessary.
Q4: I am observing a bright pink/red color in my this compound sample. What does this indicate?
A4: The appearance of a bright pink or red color is a strong indication that the this compound has been oxidized to its corresponding triazolinedione (TAD).[8] TADs are known for their vibrant colors. This can happen due to exposure to air or other oxidizing agents.
Troubleshooting Guides
Issue 1: Low Yield or Failed Synthesis of this compound Derivatives
| Possible Cause | Troubleshooting Step |
| Poor quality of starting materials | Ensure the purity of your starting amines and other reagents. Impurities can lead to side reactions and lower yields. |
| Incomplete cyclization | The cyclization of semicarbazide (B1199961) precursors to urazoles can sometimes be challenging. Ensure adequate reaction time and temperature. In some cases, using a different base or solvent can improve cyclization efficiency.[9][10] |
| Side reactions | Electron-withdrawing or sterically hindering groups on the starting materials can sometimes lead to undesired side reactions. Modifying the reaction conditions (e.g., temperature, catalyst) or protecting reactive functional groups may be necessary. |
| Poor solubility of this compound precursor | Some this compound precursors have poor solubility in common organic solvents, which can hinder the reaction.[11] Experiment with different solvent systems to improve solubility. |
Issue 2: Degradation of this compound Compound During Storage or Experiment
| Possible Cause | Troubleshooting Step |
| Oxidation to Triazolinedione (TAD) | Store the compound under an inert atmosphere (argon or nitrogen). Avoid exposure to air and oxidizing agents. If the TAD is the desired product, the oxidation step should be performed immediately before use. |
| Hydrolysis | Keep the compound in a dry environment. Use anhydrous solvents for reactions. If working in aqueous solutions, consider buffering the solution to an appropriate pH to minimize hydrolysis.[1] |
| Thermal Decomposition | Avoid high temperatures during reactions and storage. If heating is necessary, use the lowest effective temperature and monitor the reaction closely.[2] |
| Photodegradation | Protect the compound from light by using amber-colored vials or wrapping the reaction vessel in aluminum foil. |
Issue 3: Inconsistent Results in Biological Assays
| Possible Cause | Troubleshooting Step |
| Compound degradation in assay buffer | Assess the stability of your this compound derivative in the assay buffer under the experimental conditions (pH, temperature). Use of co-solvents or formulation strategies may be needed to improve stability. |
| Reaction with assay components | The high reactivity of the this compound ring or its oxidized TAD form can lead to reactions with components of the assay medium or other reagents. Run appropriate controls to test for such interactions. |
| Formation of less active or inactive degradation products | Characterize any degradation products to determine if they are responsible for the observed loss of activity. |
Quantitative Data on this compound Stability
| Parameter | Value | Compound | Conditions | Reference |
| pKa | ~5-6 | This compound | Aqueous solution | [6][7] |
| Thermal Decomposition Onset | ~183 °C | LLM-116 (a dinitropyrazole derivative) | Heating rate of 10 °C/min | [4] |
| Hydrolysis Half-life | Varies significantly with substituents | Oxidized this compound Derivatives | Not specified | [1] |
| Photodegradation Quantum Yield (Φ) | 0.023 - 0.090 mol einstein⁻¹ | Fluconazole (B54011) (an azole fungicide) | pH 2.0-12.0, UV-254 | [5] |
Note: The thermal decomposition and photodegradation data are for related heterocyclic compounds and should be used as a general guide. The stability of a specific this compound derivative will depend on its unique structure and substituents.
Experimental Protocols
Protocol 1: General Synthesis of 4-Substituted Urazoles
This protocol is a general method for the synthesis of 4-substituted urazoles from the corresponding isocyanate.
Materials:
-
Substituted isocyanate
-
Ethyl carbazate (B1233558)
-
Anhydrous solvent (e.g., THF, Dichloromethane)
-
Base (e.g., Potassium Carbonate)
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve the substituted isocyanate in an anhydrous solvent under an inert atmosphere.
-
Add an equimolar amount of ethyl carbazate dropwise to the solution while stirring.
-
Allow the reaction to proceed at room temperature until the formation of the semicarbazide intermediate is complete (monitor by TLC).
-
For cyclization, the semicarbazide can be heated in the presence of a base like potassium carbonate in a suitable solvent such as ethanol.[9][10]
-
After cyclization is complete, cool the reaction mixture and acidify with HCl to precipitate the this compound product.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Protocol 2: Oxidation of this compound to Triazolinedione (TAD)
This protocol describes the oxidation of a this compound to its corresponding highly reactive triazolinedione.
Materials:
-
4-Substituted this compound
-
Oxidizing agent (e.g., N-bromosuccinimide (NBS), tert-butyl hypochlorite, or nickel peroxide)[12][13]
-
Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)
Procedure:
-
Dissolve the 4-substituted this compound in an anhydrous solvent under an inert atmosphere and protect from light.
-
Cool the solution in an ice bath.
-
Slowly add a solution of the oxidizing agent in the same solvent. The reaction mixture will typically turn a bright pink or red color, indicating the formation of the TAD.[8]
-
Stir the reaction at a low temperature until the this compound is completely consumed (monitor by TLC or the disappearance of the starting material).
-
The resulting TAD solution is highly reactive and is often used immediately in the next synthetic step without isolation.
Protocol 3: Troubleshooting this compound-Based Hydrogel Synthesis
This protocol provides troubleshooting steps for common issues encountered during the synthesis of this compound-based hydrogels.
Issue: Formation of bubbles in the gel
-
Cause: High temperatures or exposure to air during polymerization.[9][10]
-
Solution: Conduct the gelation reaction at ambient temperature under an inert atmosphere.[9][10]
Issue: Hydrogel is weak or does not form
-
Cause: Insufficient crosslinking or improper stoichiometry of reagents.
-
Solution: Optimize the ratio of the polymer to the crosslinker. Ensure the starting materials are pure and the reaction conditions are appropriate for the specific monomers being used.
Issue: Damage to the hydrogel during solvent exchange
-
Cause: Rapid changes in solvent can cause stress on the gel network.[9]
-
Solution: Perform solvent exchange slowly and carefully to prevent mechanical stress on the hydrogel.[9]
Visualizations
Caption: A logical workflow for the synthesis of 4-substituted urazoles.
Caption: Reaction pathways involving the oxidation of urazoles to triazolinediones.
Caption: A logical diagram for troubleshooting common this compound stability issues.
References
- 1. Experimental and theoretical study of hydrolysis for some oxidized urazoles [chemistry.semnan.ac.ir]
- 2. researchgate.net [researchgate.net]
- 3. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 4. Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photodegradation of the azole fungicide fluconazole in aqueous solution under UV-254: kinetics, mechanistic investigations and toxicity evaluation [pubmed.ncbi.nlm.nih.gov]
- 6. Exploiting this compound’s Acidity for Fabrication of Hydrogels and Ion-Exchange Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. mdpi.com [mdpi.com]
- 11. Telescoped Oxidation and Cycloaddition of Urazoles to Access Diazacyclobutenes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
identifying and minimizing side reactions in urazole synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing side reactions during urazole synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am synthesizing a 4-substituted this compound from the corresponding isocyanate and ethyl carbazate (B1233558), but my yield is low after the cyclization step. What are the potential causes and how can I improve it?
Potential Causes:
-
Incomplete Cyclization of the Semicarbazide (B1199961) Intermediate: The primary reason for low yields is often the incomplete ring closure of the 4-substituted-1-carbethoxysemicarbazide intermediate. This can be influenced by the reaction conditions and the nature of the substituent.
-
Poor Solubility of the Semicarbazide Intermediate: The intermediate may have poor solubility in the chosen solvent, hindering the cyclization reaction.
-
Thermal Degradation: Prolonged reaction times at high temperatures can lead to the decomposition of the semicarbazide intermediate or the this compound product.
-
Substituent Effects: Electron-withdrawing groups on an aryl substituent can deactivate the nitrogen atom, making the cyclization more difficult and leading to lower yields.
Troubleshooting Steps:
-
Optimize Reaction Temperature: Gently heating the reaction mixture can promote the cyclization. However, excessively high temperatures may lead to degradation. It is crucial to find the optimal temperature for your specific substrate.
-
Select an Appropriate Solvent: While polar protic solvents like ethanol (B145695) are commonly used, high-boiling point aprotic solvents such as DMF or DMAc can be beneficial, especially if the semicarbazide intermediate has low solubility.
-
Use a Suitable Base: The cyclization is typically carried out in the presence of a base like potassium hydroxide (B78521). Ensure the base is of good quality and used in the correct stoichiometric amount.
-
Monitor Reaction Progress: Use analytical techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the semicarbazide intermediate and the formation of the this compound product to determine the optimal reaction time.
Q2: During the synthesis of this compound from urea (B33335) and hydrazine (B178648), I am getting a significant amount of an insoluble white byproduct. What is it and how can I minimize its formation?
Identification of Byproduct:
The primary insoluble byproduct in this synthesis is often hydrazodicarbonamide (HDCA) , also known as biurea. It is formed from the reaction of the intermediate semicarbazide with another molecule of urea. Another common set of byproducts arises from the thermal decomposition of urea itself, leading to the formation of biuret (B89757) , triuret , and cyanuric acid .[1][2]
Minimization Strategies:
-
Control of Reaction Temperature: The formation of biuret and its derivatives is highly dependent on temperature.[3] Maintaining the reaction temperature below 150°C, ideally in the 135-145°C range, can significantly reduce the rate of urea decomposition into isocyanic acid, a precursor to biuret.[3]
-
pH Control: The pH of the reaction medium plays a crucial role. The formation of semicarbazide is favored under neutral to slightly basic conditions (pH 7-9), while acidic conditions (pH 2-6) and higher temperatures (85-95°C) can promote the formation of HDCA.[1]
-
Stoichiometry of Reactants: Carefully controlling the molar ratio of urea to hydrazine is important. Using a slight excess of hydrazine can help to favor the formation of semicarbazide over its subsequent reaction with urea.
-
Removal of Ammonia (B1221849): The formation of biuret from urea is a reversible reaction where ammonia is a byproduct. Conducting the reaction under conditions that facilitate the removal of ammonia can shift the equilibrium away from biuret formation.[2]
Q3: My this compound synthesis from diethyl carbonate and hydrazine is giving a low yield. What are the possible side reactions?
Potential Side Reactions:
-
Incomplete reaction: The reaction between diethyl carbonate and hydrazine to form ethyl carbazate may be incomplete.
-
Formation of byproducts from ethyl carbazate: Ethyl carbazate is a reactive intermediate and can potentially undergo side reactions, although specific examples in this direct synthesis are not extensively documented in the provided results.
-
Subsequent reactions of the this compound product: The newly formed this compound can react further if the reaction conditions are not well-controlled.
Troubleshooting Steps:
-
Ensure Complete Formation of Ethyl Carbazate: The reaction of diethyl carbonate with hydrazine hydrate (B1144303) is a key first step.[4] Monitor this step to ensure complete conversion before proceeding.
-
Optimize Reaction Conditions for Cyclization: The subsequent cyclization to form the this compound ring is critical. This step may require heating, and the choice of solvent can be important.
-
Purification of Intermediates: If possible, isolating and purifying the ethyl carbazate intermediate before the cyclization step can help to improve the purity and yield of the final this compound product.
Data Presentation
Table 1: Effect of Reaction Conditions on this compound Yield and Biuret Formation in Urea-Based Synthesis
| Parameter | Condition | This compound Yield (%) | Biuret/HDCA Formation | Reference |
| Temperature | 130-140°C | Higher | Minimized | [3] |
| > 160°C | Lower | Increased | [3] | |
| pH | 7-9 | Favors Semicarbazide | Lower HDCA | [1] |
| 2-6 | Lower Semicarbazide | Higher HDCA | [1] | |
| Ammonia Pressure | High | Higher | Minimized | [2] |
| Low | Lower | Increased | [2] |
Table 2: Analytical Techniques for Purity Assessment of Urazoles
| Technique | Principle | Application in this compound Synthesis | Reference |
| HPLC | Separation based on partitioning between a mobile and stationary phase. | Quantifying this compound purity and detecting impurities like biuret, triuret, and unreacted starting materials. | [2] |
| NMR Spectroscopy | Provides structural information based on the magnetic properties of atomic nuclei. | Identifying the structure of the desired this compound and characterizing unknown impurities. | [5] |
| Mass Spectrometry | Measures the mass-to-charge ratio of ions. | Confirming the molecular weight of the this compound product and identifying impurities. | [5] |
| FT-IR Spectroscopy | Identifies functional groups based on the absorption of infrared radiation. | Confirming the presence of key functional groups in the this compound ring and intermediates. |
Experimental Protocols
Protocol 1: Synthesis of 4-Phenylthis compound from Phenyl Isocyanate and Ethyl Carbazate
This protocol is adapted from established methods and is designed to minimize side reactions.[4]
-
Formation of 4-Phenyl-1-carbethoxysemicarbazide:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethyl carbazate (1 equivalent) in a suitable dry solvent (e.g., benzene (B151609) or toluene).
-
Cool the solution in an ice bath.
-
Slowly add phenyl isocyanate (1 equivalent) dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours, followed by heating under reflux for 2 hours.
-
Cool the mixture and collect the precipitated 4-phenyl-1-carbethoxysemicarbazide by filtration.
-
-
Cyclization to 4-Phenylthis compound:
-
To a flask containing the 4-phenyl-1-carbethoxysemicarbazide, add an aqueous solution of potassium hydroxide (e.g., 4M).
-
Warm the suspension on a steam bath with occasional swirling for approximately 1.5 hours, or until the solid has dissolved.
-
Filter the hot solution to remove any insoluble impurities.
-
Cool the filtrate to room temperature and acidify with concentrated hydrochloric acid to precipitate the 4-phenylthis compound.
-
Collect the product by suction filtration, wash with water, and dry.
-
The product can be further purified by recrystallization from 95% ethanol.
-
Protocol 2: HPLC Method for Purity Analysis of this compound Samples
This is a general guideline; the specific conditions may need to be optimized for your particular this compound derivative.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate (B84403) buffer, pH 3) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The gradient should be optimized to achieve good separation of the this compound from potential impurities.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength appropriate for the this compound derivative (e.g., 254 nm).
-
Sample Preparation: Dissolve a known amount of the this compound sample in a suitable solvent (e.g., the mobile phase) to a known concentration.
-
Analysis: Inject the sample and compare the retention time and peak area of the main peak with a known standard of the pure this compound. Impurities will appear as separate peaks.
Mandatory Visualization
Caption: Troubleshooting workflow for this compound synthesis.
Caption: General experimental workflow for this compound synthesis and analysis.
References
Technical Support Center: Improving the Selectivity of Urazole Functionalization Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges related to improving the selectivity of urazole functionalization reactions. This compound and its derivatives are important scaffolds in medicinal chemistry and materials science, but their functionalization can often lead to mixtures of regioisomers. This guide is designed to help you navigate these challenges and optimize your synthetic strategies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the functionalization of urazoles, focusing on practical solutions and optimization strategies.
Issue 1: Poor Regioselectivity in N-Alkylation Reactions
Question: My N-alkylation of a substituted this compound is yielding a mixture of N1, N2, and N4-alkylated products. How can I improve the selectivity?
Answer: Poor regioselectivity in this compound alkylation is a common problem arising from the similar nucleophilicity of the three nitrogen atoms. The outcome of the reaction is highly dependent on the interplay of electronic and steric factors of the this compound substrate, the nature of the alkylating agent, and the reaction conditions. Here’s a systematic approach to troubleshooting this issue:
Troubleshooting Steps:
-
Choice of Base and Solvent: The base and solvent system is critical in controlling the regioselectivity. The basicity and the nature of the counter-ion can influence which nitrogen is deprotonated and its subsequent reactivity.
-
For N1-selectivity: Weaker bases like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as DMF often favor N1-alkylation. This is attributed to the formation of a thermodynamically more stable N1-anion.
-
For N4-selectivity: Stronger bases like sodium hydride (NaH) in a non-polar solvent like THF can favor N4-alkylation. The sterically less hindered N4 position is often kinetically favored.
-
Solvent Effects: The polarity of the solvent can influence the reaction pathway by stabilizing or destabilizing the different anionic intermediates. It is advisable to screen a range of solvents from non-polar (e.g., toluene, dioxane) to polar aprotic (e.g., DMF, DMSO).[1][2][3]
-
-
Steric Hindrance: The steric bulk of both the substituents on the this compound ring and the alkylating agent can be exploited to direct the alkylation to a specific nitrogen.
-
Substituents on the this compound: A bulky substituent at a position adjacent to a nitrogen atom will sterically hinder alkylation at that nitrogen. For instance, a large group at C5 might disfavor N1 and N2 alkylation, potentially leading to higher N4 selectivity.
-
Alkylating Agent: Using a bulkier alkylating agent (e.g., isopropyl iodide vs. methyl iodide) can increase selectivity for the most sterically accessible nitrogen, which is often N4.
-
-
Protecting Groups: When other strategies fail, a protecting group strategy can provide definitive control over regioselectivity.
-
Selective Protection: It is possible to selectively protect one or two of the nitrogen atoms, perform the functionalization on the unprotected nitrogen, and then deprotect. For example, a trityl group can be used to protect the more sterically accessible N4 position.
-
Data on Solvent and Base Effects on N-Alkylation of a Model this compound
| Entry | Base | Solvent | N1:N2:N4 Ratio (Product Yield) |
| 1 | K₂CO₃ | DMF | 5 : 1 : 2 (75%) |
| 2 | Cs₂CO₃ | DMF | 6 : 1 : 1 (80%) |
| 3 | NaH | THF | 1 : 2 : 6 (65%) |
| 4 | NaH | Dioxane | 1 : 1 : 7 (60%) |
| 5 | DBU | CH₃CN | 3 : 1 : 3 (70%) |
Note: These are representative data and the actual ratios will be highly dependent on the specific this compound substrate and alkylating agent.
Issue 2: Lack of Selectivity in N-Arylation Reactions
Question: I am attempting a copper- or palladium-catalyzed N-arylation of my this compound, but I am getting a mixture of N1, N2, and N4-arylated products. What can I do to improve the selectivity?
Answer: Achieving regioselectivity in the N-arylation of urazoles is a significant challenge due to the multiple nucleophilic nitrogen centers. The choice of catalyst, ligand, base, and solvent all play a crucial role in determining the outcome.
Troubleshooting Steps:
-
Catalyst and Ligand Screening: The catalyst and ligand system is the most critical factor in controlling regioselectivity in cross-coupling reactions.
-
Palladium Catalysis: For Buchwald-Hartwig type couplings, the choice of phosphine (B1218219) ligand is paramount. Bulky, electron-rich ligands often favor arylation at the less sterically hindered nitrogen atoms. A thorough screening of ligands (e.g., XPhos, SPhos, RuPhos) is highly recommended.
-
Copper Catalysis: In Ullmann-type couplings, the choice of ligand is also important. Diamine ligands have been shown to be effective in promoting the N-arylation of various azoles.[4]
-
It is advisable to perform a high-throughput screening of different catalyst and ligand combinations to identify the optimal system for your specific substrate.[5]
-
-
Optimizing Reaction Conditions:
-
Base: The choice of base can influence the catalytic cycle. Inorganic bases like K₃PO₄ or Cs₂CO₃ are commonly used. The strength and solubility of the base can impact the reaction rate and selectivity.
-
Solvent: The solvent can affect the solubility of the catalyst and substrate, as well as the stability of intermediates. Toluene, dioxane, and DMF are common solvents for N-arylation reactions.
-
Temperature: The reaction temperature should be carefully optimized. Higher temperatures can sometimes lead to a loss of selectivity.
-
Logical Workflow for Troubleshooting Poor N-Arylation Selectivity
Caption: A decision tree for troubleshooting poor N-arylation regioselectivity.
Issue 3: Difficulty in Separating and Identifying Regioisomers
Question: I have a mixture of this compound regioisomers that are very difficult to separate by column chromatography. How can I separate them and confirm their structures?
Answer: The separation and characterization of regioisomers can be challenging due to their similar physical properties.
Troubleshooting Steps for Separation:
-
Chromatography Optimization:
-
Column Chromatography: Experiment with different solvent systems (eluents) and stationary phases. Sometimes a less polar solvent system with a more polar stationary phase (or vice-versa) can improve separation. Preparative TLC can also be an option for small-scale separations.[6]
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly with chiral columns, can often provide the resolution needed to separate closely related isomers.[6][7]
-
-
Crystallization: Attempt fractional crystallization from different solvents or solvent mixtures. Sometimes, one regioisomer will crystallize preferentially, leaving the others in solution.
Methods for Isomer Identification:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for distinguishing between regioisomers.
-
¹H-NMR: The chemical shifts of the protons on the this compound ring and the substituents will be different for each regioisomer.
-
¹³C-NMR: The chemical shifts of the carbon atoms in the this compound ring will also be distinct for each isomer.
-
2D NMR (COSY, HSQC, HMBC): These techniques can be used to establish connectivity and definitively assign the structure of each isomer. For N-substituted urazoles, an HMBC correlation between the N-CH₂ protons and the C5 and C3 carbons of the this compound ring can help distinguish between N1/N2 and N4 isomers.
-
NOESY: Nuclear Overhauser Effect Spectroscopy can show through-space correlations between protons, which can be invaluable for assigning regiochemistry, especially in complex structures.[8][9]
-
-
X-ray Crystallography: If you can obtain a single crystal of one of the isomers, X-ray crystallography will provide an unambiguous structural determination.
Analytical Techniques for this compound Isomer Differentiation
| Technique | Principle | Application for this compound Isomers |
| ¹H-NMR | Measures the chemical environment of protons. | Distinguishes isomers based on different chemical shifts of ring and substituent protons. |
| ¹³C-NMR | Measures the chemical environment of carbon atoms. | Differentiates isomers by the distinct chemical shifts of the this compound ring carbons. |
| 2D-NMR (HMBC) | Shows correlations between protons and carbons separated by 2-3 bonds. | Confirms connectivity and helps assign N1, N2, or N4 substitution patterns. |
| HPLC | Separates compounds based on their differential partitioning between a mobile and stationary phase. | Can separate regioisomers that are difficult to resolve by column chromatography. |
| X-ray Crystallography | Determines the three-dimensional arrangement of atoms in a crystal. | Provides definitive structural proof of a single regioisomer. |
Experimental Protocols
Protocol 1: General Procedure for Selective N1-Alkylation of this compound
This protocol is a starting point and should be optimized for your specific this compound substrate and alkylating agent.
Materials:
-
Substituted this compound (1.0 eq.)
-
Potassium Carbonate (K₂CO₃) (1.5 eq.)
-
Alkyl Halide (1.1 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a stirred solution of the substituted this compound in anhydrous DMF, add potassium carbonate.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkyl halide dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Experimental Workflow for N1-Alkylation
Caption: A typical experimental workflow for the selective N1-alkylation of this compound.
Protocol 2: General Procedure for Catalyst Screening in N-Arylation of this compound
This protocol outlines a parallel screening approach to identify an effective catalyst-ligand combination.
Materials:
-
Substituted this compound (1.0 eq.)
-
Aryl Halide (1.2 eq.)
-
Palladium or Copper Catalyst (e.g., Pd₂(dba)₃, CuI) (2-5 mol%)
-
Ligand (e.g., XPhos, 1,10-phenanthroline) (4-10 mol%)
-
Base (e.g., K₃PO₄, Cs₂CO₃) (2.0 eq.)
-
Anhydrous Solvent (e.g., Toluene, Dioxane)
-
Array of reaction vials
Procedure:
-
In a glovebox, prepare stock solutions of the this compound, aryl halide, base, catalyst, and various ligands in the chosen anhydrous solvent.
-
Dispense the this compound, aryl halide, and base solutions into each reaction vial.
-
Add a different catalyst/ligand combination to each vial.
-
Seal the vials and heat the reaction array to the desired temperature (e.g., 100 °C).
-
After a set time (e.g., 12-24 hours), cool the reactions to room temperature.
-
Analyze the product distribution in each vial by LC-MS to determine the conversion and regioisomeric ratio.
Logical Relationship of Factors Influencing N-Arylation Selectivity
Caption: Key factors influencing the regioselectivity of this compound N-arylation.
This technical support center provides a starting point for addressing selectivity challenges in this compound functionalization. Remember that each substrate is unique, and optimization will likely be required to achieve the desired outcome. Careful analysis of reaction outcomes and systematic variation of reaction parameters are key to success.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Exploratory N‐Protecting Group Manipulation for the Total Synthesis of Zwitterionic Shigella sonnei Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Computational studies on the regioselectivity of metal-catalyzed synthesis of 1,2,3 triazoles via click reaction: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Multitask prediction of site selectivity in aromatic C–H functionalization reactions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 7. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures - PMC [pmc.ncbi.nlm.nih.gov]
strategies for scaling up urazole synthesis from lab to pilot plant
This guide provides researchers, scientists, and drug development professionals with essential strategies, troubleshooting advice, and detailed protocols for scaling up urazole synthesis from the laboratory to a pilot plant.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges encountered during the scale-up process.
Q1: We observed a significant drop in yield when moving our this compound synthesis from a 1L flask to a 100L reactor. What are the likely causes?
A: A decrease in yield during scale-up is a common issue that can be attributed to several factors.[1] Inefficient heat transfer in larger vessels is a primary suspect.[1][2] Large reaction volumes have a lower surface-area-to-volume ratio, which can lead to localized hotspots or inadequate heating, promoting side reactions and reducing overall yield.[1][2] Another key factor is poor mixing; agitation that is effective in a small flask may be insufficient in a large reactor, leading to non-homogeneous mixtures and localized concentration gradients that hinder the reaction.[1][2]
Q2: Our reaction is highly exothermic. How can we safely manage the temperature in a pilot plant setting?
A: Managing exotherms is critical for safety and product quality. For hazardous reactions, only tiny amounts of reactive material should be generated at a time, which can be continuously processed rather than accumulating.[3] In a pilot plant, utilize a jacketed reactor with a reliable temperature control unit. For highly exothermic processes, consider a semi-batch approach where one reactant is added portion-wise to control the rate of heat generation.[1] This allows the cooling system to keep pace with the heat evolved. Continuous flow chemistry is an advanced alternative that offers superior heat transfer and safety by confining the reaction to a small, actively cooled volume at any given moment.[3][4]
Q3: We are observing new impurities in our pilot-scale batch that were not present in the lab. How do we address this?
A: The appearance of new impurities often results from "impurity amplification," where minor side reactions in the lab become significant at a larger scale.[2] This can be caused by extended reaction times or temperature deviations in the larger reactor. The first step is to identify the impurities using analytical techniques like HPLC and mass spectrometry. Once identified, review the reaction mechanism to understand their formation. Mitigation strategies include tighter temperature control, optimizing reactant addition times, and adjusting the solvent or pH to disfavor the side reactions.
Q4: How do we choose the right equipment for scaling up this compound synthesis?
A: The choice of equipment is crucial for a successful scale-up. Pilot plants should use equipment that simulates commercial-scale manufacturing.[5][6] For the reactor, glass-lined or stainless steel jacketed vessels are common, offering good chemical resistance and temperature control.[2] The stirring mechanism should be upgraded from a magnetic stir bar to a mechanical overhead stirrer with an appropriately designed impeller (e.g., anchor, turbine) to ensure efficient mixing in the larger volume.[1][2] All equipment should be validated to ensure it meets cGMP guidelines if applicable.[2]
Data Presentation: Lab vs. Pilot Scale Comparison
The following table provides a hypothetical comparison of parameters for the synthesis of this compound from biuret (B89757) and hydrazine (B178648) hydrate (B1144303), illustrating common changes observed during scale-up.
| Parameter | Laboratory Scale (1 L Flask) | Pilot Plant Scale (100 L Reactor) | Key Considerations for Scale-Up |
| Biuret | 103 g (1.0 mol) | 10.3 kg (100 mol) | Ensure material is free-flowing; may require milling. |
| Hydrazine Hydrate (80%) | 156 mL (2.5 mol) | 15.6 L (250 mol) | Handle with extreme care; use a closed-system charging pump. |
| Solvent (e.g., Water) | 500 mL | 50 L | Solvent volume may need adjustment to aid mixing and heat transfer. |
| Reaction Temperature | 100°C (Reflux) | 95-100°C | Monitor internal temperature closely; jacket temperature may be higher. |
| Addition Time | N/A (All at once) | 1-2 hours | Controlled addition of hydrazine helps manage the exotherm. |
| Reaction Time | 4 hours | 6-8 hours | Reactions often require more time to reach completion at scale.[1] |
| Stirring | Magnetic Stirrer (700 RPM) | Mechanical Stirrer (150-300 RPM) | Impeller design is critical for effective mass and heat transfer.[2] |
| Typical Yield | 85-90% | 78-85% | A slight decrease in yield is common due to transfer losses and side reactions. |
| Purity (Crude) | >98% | 95-98% | Impurity profile may change; requires robust purification methods. |
Experimental Protocols
Laboratory Scale Synthesis of this compound (from Biuret)
This protocol is based on the reaction of biuret with hydrazine.[7][8]
Materials:
-
Biuret (10.3 g, 0.1 mol)
-
Hydrazine hydrate (80% solution, 15.6 mL, 0.25 mol)
-
1 L round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
Procedure:
-
Combine biuret and 50 mL of water in the round-bottom flask.
-
Add the hydrazine hydrate to the flask.
-
Equip the flask with a reflux condenser and place it on a heating mantle with magnetic stirring.
-
Heat the mixture to reflux (approx. 100°C) and maintain for 4 hours.
-
Allow the reaction mixture to cool to room temperature, then cool further in an ice bath for 1 hour to precipitate the product.
-
Collect the white solid product by vacuum filtration and wash with cold water.
-
Dry the product in a vacuum oven at 60°C to a constant weight.
Pilot Plant Scale Synthesis of this compound (from Biuret)
Equipment:
-
100 L glass-lined jacketed reactor
-
Mechanical overhead stirrer with a retreat curve impeller
-
Temperature control unit (TCU)
-
Controlled addition pump
Procedure:
-
Charge the 100 L reactor with 10.3 kg of biuret and 50 L of deionized water.
-
Begin agitation at 150 RPM to form a slurry.
-
Heat the reactor contents to 80°C using the TCU.
-
Using the addition pump, slowly add 15.6 L of 80% hydrazine hydrate over a period of 1.5 hours, maintaining the internal temperature between 95-100°C.
-
Once the addition is complete, hold the batch at 95-100°C for an additional 6 hours. Monitor reaction completion via in-process controls (e.g., HPLC).
-
Cool the reactor contents to 5-10°C over 3 hours to crystallize the product.
-
Filter the product using a centrifuge or Nutsche filter-dryer.
-
Wash the product cake with 10 L of cold deionized water.
-
Dry the this compound under vacuum at 60°C until the loss on drying (LOD) is <0.5%.
Visualizations: Workflows and Pathways
The following diagrams illustrate key aspects of the this compound synthesis and scale-up process.
References
- 1. benchchem.com [benchchem.com]
- 2. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 3. rsc.org [rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. ijprajournal.com [ijprajournal.com]
- 6. bspublications.net [bspublications.net]
- 7. science.gsfc.nasa.gov [science.gsfc.nasa.gov]
- 8. ntrs.nasa.gov [ntrs.nasa.gov]
Technical Support Center: Urazole-Based Cross-Linking in Polymers
This technical support center provides guidance for researchers, scientists, and drug development professionals working with urazole-based cross-linking reactions in polymers. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound-based cross-linking?
A1: this compound-based cross-linking is a chemical method used to form networks in polymers. It typically involves the in-situ oxidation of a this compound group to a highly reactive triazolinedione (TAD). This TAD moiety then rapidly reacts with specific functional groups on the polymer chains, such as dienes or tyrosine residues, to form stable covalent cross-links. This process is often categorized as a "click chemistry" reaction due to its high efficiency and specificity.
Q2: What are the main advantages of using this compound-based cross-linking?
A2: Key advantages include:
-
High Reactivity and Efficiency: The reaction between TADs and suitable functional groups is extremely fast and often proceeds to high conversion under mild conditions.
-
Specificity: TADs exhibit high selectivity towards specific functional groups, minimizing side reactions.
-
Visible Reaction Monitoring: The oxidation of this compound to TAD is accompanied by a distinct color change (typically to a bright red or pink), and the subsequent cross-linking reaction leads to the disappearance of this color, allowing for easy visual monitoring of the reaction progress.[1][2]
-
Bio-orthogonality: The reaction can proceed in the presence of various other functional groups, making it suitable for complex biological environments.
Q3: What are the key stages of a this compound-based cross-linking reaction?
A3: The process generally involves two main stages:
-
Activation Step: The this compound precursor is oxidized to the reactive triazolinedione (TAD) cross-linker. This can be done as a separate step or in-situ.
-
Cross-linking Step: The activated TAD cross-linker is mixed with the polymer containing the target functional groups, leading to the formation of a cross-linked network.
Q4: What analytical techniques are used to characterize the cross-linked polymers?
A4: Common analytical techniques include:
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the disappearance of characteristic peaks of the reactants and the appearance of new peaks corresponding to the cross-linked structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure of the cross-linked polymer and quantify the degree of cross-linking.
-
Rheometry: To measure the viscoelastic properties of the hydrogel, such as storage modulus (G') and loss modulus (G''), which provide information about the cross-link density.[3]
-
Swelling Studies: To determine the swelling ratio, which is inversely related to the cross-link density.[4]
-
Scanning Electron Microscopy (SEM): To visualize the morphology and pore structure of the cross-linked polymer network.
Troubleshooting Guide
This guide addresses specific issues that may arise during this compound-based cross-linking experiments.
Problem 1: Low or No Cross-Linking/Gelation
Question: I am not observing any gel formation, or the resulting gel is very weak. What could be the problem?
Answer: This is a common issue that can stem from several factors related to the reactants and reaction conditions.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Inefficient Oxidation of this compound | The this compound precursor must be efficiently oxidized to the reactive TAD. Confirm the oxidation by observing the characteristic pink/red color. If no color develops, your oxidizing agent may be old or inappropriate for your specific this compound derivative. Consider using a fresh batch of a reliable oxidant like trichloroisocyanuric acid (TCICA).[1] |
| Impure this compound Precursor | Impurities in the this compound starting material can interfere with the oxidation step or the subsequent cross-linking reaction. Purify the this compound precursor before use. |
| Moisture Contamination | This compound-based cross-linking reactions, particularly the isocyanate chemistry often used to synthesize the this compound precursors, can be highly sensitive to moisture.[5] Ensure all glassware is thoroughly dried and use anhydrous solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent atmospheric moisture from interfering.[5] |
| Incorrect Stoichiometry | An incorrect ratio of cross-linker to polymer functional groups can lead to incomplete cross-linking. Carefully calculate and measure the required amounts of each component. |
| Low Polymer Concentration | If the polymer concentration is too low, the polymer chains may be too far apart to form a continuous network. Increase the polymer concentration in a stepwise manner. |
| Incompatible Solvent | The solvent should be able to dissolve both the polymer and the cross-linker without interfering with the reaction. The choice of solvent can also affect the reaction kinetics.[6][7][8] |
Troubleshooting Workflow for Low/No Cross-linking
Problem 2: Premature or Uncontrolled Gelation
Question: The reaction mixture gels too quickly, often before I can properly mix or mold it. How can I slow down the gelation time?
Answer: Rapid gelation is a sign of a very fast cross-linking reaction. While desirable in some applications, it can be problematic for others.
Possible Causes and Solutions:
| Cause | Recommended Action |
| High Reactant Concentration | Higher concentrations of the polymer and/or cross-linker will lead to a faster reaction rate. Systematically decrease the concentrations of your reactants. |
| Elevated Temperature | Higher temperatures increase the rate of reaction.[4] Perform the reaction at a lower temperature. If possible, carry out the initial mixing on an ice bath. |
| High Initiator/Oxidant Concentration | If using an in-situ oxidation, a high concentration of the oxidizing agent can lead to a rapid burst of the reactive TAD species. Reduce the concentration of the oxidant. |
| Fast-Reacting Cross-linker/Polymer Pair | The intrinsic reactivity of your chosen TAD and polymer functional group may be very high. Consider using a "blocked" TAD that only becomes reactive upon a specific trigger, such as heat, to gain better control over the initiation of the cross-linking.[9] |
Logical Relationship for Controlling Gelation Time
Problem 3: Formation of Bubbles in the Gel
Question: My final hydrogel has bubbles trapped inside. What is causing this and how can I prevent it?
Answer: Bubble formation is often due to entrapped air or gaseous byproducts from side reactions.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Air Entrapment During Mixing | Vigorous mixing can introduce air bubbles into the viscous polymer solution. Mix the components gently but thoroughly. Degassing the polymer solution by sonication or applying a vacuum before adding the cross-linker can help remove dissolved air.[2] |
| Reaction with Water (Isocyanate Precursors) | If your this compound precursor is synthesized from isocyanates, residual isocyanate groups can react with any moisture present to produce carbon dioxide gas.[5] Ensure your precursor is fully reacted and purified, and that your cross-linking reaction is performed under anhydrous conditions.[5] |
| High Reaction Temperature | Performing the gelation at high temperatures can sometimes lead to the formation of bubbles.[5] Conducting the reaction at ambient or lower temperatures can mitigate this issue.[5] |
Experimental Protocols
Protocol 1: Synthesis of a this compound Precursor
This protocol is a general guideline for the synthesis of a this compound precursor from a diisocyanate.
Materials:
-
Diisocyanate (e.g., poly(hexamethylene diisocyanate))
-
Ethyl carbazate (B1233558)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Deionized water
Procedure:
-
Under an inert atmosphere (e.g., nitrogen), dissolve the diisocyanate in anhydrous THF in a round-bottom flask.
-
In a separate flask, dissolve an equimolar amount of ethyl carbazate in anhydrous THF.
-
Slowly add the ethyl carbazate solution to the diisocyanate solution with stirring.
-
Allow the reaction to proceed at room temperature for a specified time (e.g., 2 hours) to form the semicarbazide-containing prepolymer.
-
Initiate polymerization and cross-linking by adding a small amount of deionized water.
-
Allow the gel to form, after which it can be washed and cyclized to the this compound.
Protocol 2: Oxidation of this compound to Triazolinedione (TAD)
This protocol describes a general method for oxidizing the this compound-containing polymer to generate the reactive TAD groups.
Materials:
-
This compound-functionalized polymer gel
-
Dichloromethane (DCM)
-
Nitric acid (or another suitable oxidizing agent)
Procedure:
-
Swell the this compound-containing gel in DCM.
-
Add a small amount of concentrated nitric acid to the swollen gel.
-
Shake the mixture vigorously for 3-5 minutes. A color change to pink or red should be observed, indicating the formation of TAD.[5]
-
Filter the gel and wash it thoroughly with DCM to remove any residual acid.[5]
-
The now-activated TAD-containing gel is ready for the cross-linking reaction with a suitable polymer.
Protocol 3: Characterization by FTIR
Objective: To monitor the progress of the cross-linking reaction.
Procedure:
-
Record the FTIR spectrum of the this compound-functionalized polymer.
-
Record the FTIR spectrum of the polymer with the functional groups to be cross-linked (e.g., a diene-containing polymer).
-
After the cross-linking reaction, wash and dry the resulting polymer network.
-
Record the FTIR spectrum of the final cross-linked product.
-
Compare the spectra. Look for the disappearance or significant reduction of the characteristic peaks of the this compound and the diene groups, and the appearance of new peaks corresponding to the newly formed bonds in the cross-linked structure.
Expected Spectral Changes:
| Functional Group | Characteristic Peak Range (cm⁻¹) | Expected Change After Reaction |
| This compound N-H | ~3300 - 3100 | May change upon oxidation |
| Triazole C=N | ~1620 - 1550 | Will be present in the final product |
| Diene C=C | ~1650 - 1600 | Should decrease or disappear |
Note: Specific peak positions can vary depending on the molecular structure.[10]
Quantitative Data Summary
The following table summarizes typical ranges for reaction parameters and resulting properties for this compound-based cross-linked hydrogels. These values are illustrative and may require optimization for specific polymer systems.
| Parameter | Typical Range | Impact on Cross-linking |
| Polymer Concentration | 5 - 20% (w/v) | Higher concentration generally leads to higher cross-link density and faster gelation.[11][12] |
| Cross-linker:Polymer Molar Ratio | 0.1:1 to 1:1 | Higher ratios increase cross-link density, leading to stiffer gels with lower swelling ratios.[13] |
| Reaction Temperature | 25 - 60 °C | Higher temperatures accelerate the reaction rate.[14][15] |
| Reaction Time | 5 minutes - 24 hours | Dependent on reactant concentrations, temperature, and the specific reactivity of the components. |
| Swelling Ratio | 50 - 500% | Inversely proportional to the cross-link density. |
| Young's Modulus | 0.1 - 1 MPa | Directly proportional to the cross-link density.[9] |
Signaling Pathways and Workflows
Chemical Reaction Pathway: this compound to Cross-link
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. tainstruments.com [tainstruments.com]
- 4. researchgate.net [researchgate.net]
- 5. Protocol for the synthesis and activation of hydrogels with photocaged oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of Solvent on the Rate of Ozonolysis: Development of a Homogeneous Flow Ozonolysis Protocol [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Optimization of the Preparation Process of Crosslinked Polyvinyl Alcohol and Its Thermal Stability in Cementing Slurry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
optimizing the mechanical properties of urazole-based hydrogels
Technical Support Center: Urazole-Based Hydrogels
Welcome to the technical support center for this compound-based hydrogels. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to the optimization of the mechanical properties of these hydrogels.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the key parameters that influence the mechanical properties of this compound-based hydrogels?
A1: The mechanical properties of this compound-based hydrogels, such as stiffness, elasticity, and swelling ratio, are primarily influenced by the choice of polymers and crosslinkers. Key parameters that can be adjusted include:
-
Monomer Concentration: Higher monomer concentrations generally lead to a higher crosslinking degree and more chain entanglements, resulting in a significant increase in the hydrogel's storage modulus (stiffness).[1]
-
Crosslinker Type and Concentration: The type and concentration of the crosslinking agent are crucial. Increasing the crosslinker concentration typically enhances the mechanical strength, such as the ultimate tensile strength and Young's modulus.[2] The choice of crosslinker can also affect properties like swelling and elongation at break.[2]
-
pH of the Environment: The pH can influence the cross-linking kinetics and the stability of the hydrogel network, especially for hydrogels with pH-sensitive groups.[3][4][5] For some systems, changes in pH can trigger gelation or decross-linking.[6][7]
-
Temperature: Temperature can affect the gelation process and the final mechanical properties.[8] Some hydrogels are thermo-sensitive and will only form stable gels within a specific temperature range.[8]
-
Solvent: The choice of solvent during synthesis can impact gel formation and the final properties of the hydrogel.[9]
Q2: How can I measure the mechanical properties of my this compound-based hydrogel?
A2: Several techniques are available to characterize the mechanical properties of hydrogels:
-
Rheology: This is a common and powerful method to determine viscoelastic properties like the storage modulus (G') and loss modulus (G''). A standard protocol involves a sequence of time, strain, and frequency sweeps to determine the gelation time and equilibrium modulus.[10][11]
-
Tensile Testing: This method measures the force required to stretch a hydrogel sample to its breaking point, providing information on properties like Young's modulus, ultimate tensile strength, and strain at break.[12]
-
Compression Testing: This involves compressing a hydrogel sample between two plates to determine its compressive modulus.[13]
-
Indentation: This technique measures the force required to indent the hydrogel with a probe of a specific geometry.[13]
Q3: What is the "this compound-ene" reaction and why is it important for these hydrogels?
A3: While not explicitly detailed in the provided search results, "this compound-ene" likely refers to a type of "click chemistry" reaction. Click chemistry reactions are known for their high specificity, rapid reaction rates, and compatibility with biological systems, making them ideal for hydrogel formation.[14][15] These reactions, such as thiol-ene and Diels-Alder, allow for the creation of covalently crosslinked hydrogels with tunable properties.[14][15] Urazoles can be precursors to triazolinediones (TADs), which are known to participate in click and click-like reactions.
Section 2: Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and optimization of this compound-based hydrogels.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Hydrogel fails to form or has very weak mechanical properties. | 1. Incorrect Monomer/Crosslinker Concentration: Insufficient monomer or crosslinker concentration can lead to a loosely formed network.[1][2] 2. Improper pH or Temperature: The reaction conditions may not be optimal for gelation.[3][8] 3. Presence of Contaminants: Impurities in reagents or on glassware can inhibit the polymerization reaction.[9] 4. Inadequate Mixing: Uneven distribution of components can result in patchy or incomplete gelation.[9] | 1. Increase Monomer/Crosslinker Concentration: Systematically increase the concentration of the monomer or crosslinker. A three-fold increase in monomer concentration can lead to a 30-fold increase in storage modulus.[1] 2. Optimize Reaction Conditions: Ensure the pH and temperature are within the optimal range for your specific system.[9] 3. Use Pure Reagents: Ensure all reagents and equipment are clean.[9] 4. Ensure Homogeneous Mixing: Thoroughly mix all components before initiating gelation.[9] |
| Hydrogel is too stiff and brittle. | 1. Excessive Crosslinker Concentration: A high density of crosslinks can reduce the flexibility of the polymer chains.[2] 2. High Monomer Concentration: A very high monomer concentration can also lead to increased stiffness.[1] | 1. Reduce Crosslinker Concentration: Gradually decrease the amount of crosslinking agent.[2] 2. Lower Monomer Concentration: Experiment with lower initial monomer concentrations.[1] |
| Bubbles are present in the final hydrogel. | Reaction Conditions: Conducting the gelation reaction at high temperatures or in an open-air environment can lead to the formation of bubbles.[16][17] | Control the Environment: Carry out the gelation reaction at ambient temperature and under an inert atmosphere (e.g., nitrogen or argon).[18][16][17] |
| Inconsistent mechanical properties between batches. | 1. Variability in Reaction Conditions: Minor fluctuations in temperature, pH, or mixing can lead to batch-to-batch differences. 2. Moisture Sensitivity: Some polymerization reactions are highly sensitive to moisture.[18] | 1. Standardize Protocols: Strictly adhere to a detailed, standardized protocol for all steps of the synthesis. 2. Control for Moisture: If using moisture-sensitive reagents, ensure all glassware is dry and reactions are performed under inert conditions.[18] |
| Hydrogel exhibits an undesirable swelling ratio. | 1. Crosslink Density: The swelling ratio is inversely related to the crosslink density. Higher crosslinking leads to lower swelling.[18] 2. Hydrophilicity of Components: The chemical nature of the monomers and crosslinkers affects the overall hydrophilicity of the network.[12] 3. pH of the Swelling Medium: For pH-sensitive hydrogels, the pH of the surrounding fluid will significantly impact swelling.[1] | 1. Adjust Crosslinker Concentration: To increase swelling, decrease the crosslinker concentration. To decrease swelling, increase the crosslinker concentration.[2] 2. Modify Polymer Backbone: Incorporate more hydrophilic or hydrophobic monomers to tune the swelling behavior. 3. Control pH: For pH-responsive hydrogels, adjust the pH of the buffer to achieve the desired swelling.[1] |
Section 3: Experimental Protocols
Protocol 1: Synthesis of a this compound-Based Hydrogel
This protocol is a general guideline based on the synthesis of a this compound-containing gel from a poly(hexamethylene diisocyanate) precursor.[17]
Materials:
-
Poly(hexamethylene diisocyanate)
-
Anhydrous Tetrahydrofuran (THF)
-
Potassium Carbonate (K₂CO₃)
-
Anhydrous Ethanol (B145695)
-
Deionized (DI) water
-
Hydrochloric Acid (HCl)
Procedure:
-
Synthesis of Semicarbazide Prepolymer:
-
Under an inert atmosphere, dissolve semicarbazide in anhydrous THF.
-
Slowly add poly(hexamethylene diisocyanate) to the solution.
-
Allow the reaction to proceed to form the semicarbazide-containing prepolymer.
-
Initiate polymerization and crosslinking by adding a small amount of water. Conduct this step at ambient temperature to avoid bubble formation.[18][16][17]
-
-
Cyclization to this compound Gel (Potassium Salt):
-
Conversion to this compound Gel (Free Acid):
Protocol 2: Rheological Characterization of Hydrogels
This protocol outlines a standardized approach for analyzing the viscoelastic properties of hydrogels using a rheometer.[10][11]
Instrumentation:
-
Rheometer with parallel plate geometry
Procedure:
-
Time Sweep:
-
Strain Sweep:
-
Frequency Sweep:
-
Final Time Sweep:
Section 4: Data Presentation
Table 1: Influence of Formulation Parameters on Mechanical Properties of a this compound-Based Hydrogel
| Parameter Varied | Change | Effect on Young's Modulus | Effect on Swelling Ratio | Effect on Strain at Break | Reference |
| Gel Composition | Semicarbazide Gel vs. This compound Hydrogel | 2.15 MPa vs. 0.91 MPa | - | 25% vs. 62.5% | [12] |
| Monomer Concentration | Increasing | Significant Increase | Decrease | - | [1] |
| Crosslinker Concentration | Increasing | Increase | Decrease | Decrease | [2] |
| pH | Increasing from 3 to 7 (for a dynamic covalent hydrogel) | Decrease | Increase in mass loss | - | [3][4][5] |
Note: The data presented is illustrative and the exact values will depend on the specific polymer system and experimental conditions.
Section 5: Visualizations
Caption: Experimental workflow for optimizing this compound-based hydrogel mechanical properties.
Caption: Troubleshooting logic for common issues in hydrogel synthesis.
References
- 1. The Effects of Monomer, Crosslinking Agent, and Filler Concentrations on the Viscoelastic and Swelling Properties of Poly(methacrylic acid) Hydrogels: A Comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of crosslinking effects on the physicochemical and drug diffusional properties of cationic hydrogels designed as bioactive urological biomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of pH on the Properties of Hydrogels Cross-Linked via Dynamic Thia-Michael Addition Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. kinampark.com [kinampark.com]
- 5. researchgate.net [researchgate.net]
- 6. scienceopen.com [scienceopen.com]
- 7. Cross-Linked Hydrogel for Pharmaceutical Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Temperature-dependent formulation of a hydrogel based on Hyaluronic acid-polydimethylsiloxane for biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A protocol for rheological characterization of hydrogels for tissue engineering strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 12. mdpi.com [mdpi.com]
- 13. oulu.fi [oulu.fi]
- 14. Click Chemistry-Based Hydrogels for Tissue Engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. chemrxiv.org [chemrxiv.org]
- 18. Exploiting this compound’s Acidity for Fabrication of Hydrogels and Ion-Exchange Materials - PMC [pmc.ncbi.nlm.nih.gov]
purification of urazole precursors with poor organic solvent solubility
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with the purification of urazole precursors, particularly those with poor solubility in common organic solvents.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| My this compound precursor will not fully dissolve in the recrystallization solvent, even at high temperatures. | The chosen solvent has poor solvating power for your specific this compound precursor. The amount of solvent is insufficient. | Solvent Screening: Test a range of solvents with varying polarities. For poorly soluble compounds, consider polar aprotic solvents like DMF, DMAc, NMP, or DMSO.[1] Binary Solvent System: Use a "good" solvent in which your compound is soluble at high temperatures and a "poor" solvent in which it is less soluble. Dissolve the compound in a minimal amount of the hot "good" solvent and then slowly add the "poor" solvent until turbidity appears, then allow it to cool slowly. Increase Solvent Volume: Gradually add more of the hot solvent until the solid dissolves completely. Be mindful that using excessive solvent can lead to lower recovery yields. |
| After cooling the recrystallization solution, no crystals have formed. | The solution is not supersaturated, meaning too much solvent was used. The cooling process was too rapid, preventing crystal nucleation. The presence of impurities is inhibiting crystallization. | Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites. Add a small "seed" crystal of the pure compound. Reduce Solvent Volume: If you suspect too much solvent was used, carefully evaporate some of the solvent to increase the concentration of your compound and attempt to recrystallize again. Slow Cooling: Allow the solution to cool to room temperature slowly, and then place it in an ice bath or refrigerator to encourage crystal formation. |
| The recrystallization yield is very low. | The this compound precursor has significant solubility in the solvent even at low temperatures. Too much solvent was used for dissolution or washing. Premature crystallization occurred during hot filtration. | Optimize Solvent Choice: Select a solvent where your compound has high solubility at elevated temperatures but very low solubility at room temperature or below. Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to dissolve your compound. Wash the collected crystals with a minimal amount of ice-cold solvent. Preheat Glassware: When performing a hot filtration, preheat the funnel and receiving flask to prevent the solution from cooling and crystallizing prematurely. |
| The purified this compound precursor is still impure. | The impurities have similar solubility profiles to the target compound. The cooling process was too fast, trapping impurities within the crystal lattice. | Repeat Recrystallization: A second recrystallization can often significantly improve purity. Alternative Purification Methods: If recrystallization is ineffective, consider other techniques such as column chromatography or preparative HPLC. Slow Crystallization: Ensure the solution cools slowly and undisturbed to allow for the formation of pure crystals. |
| An oil forms instead of crystals during cooling. | The melting point of the this compound precursor is lower than the boiling point of the solvent. The compound is "crashing out" of the solution too quickly. High levels of impurities are present. | Adjust Solvent System: Add more of the "good" solvent to keep the compound dissolved at a lower temperature before it reaches its melting point. Consider switching to a lower-boiling point solvent if possible. Slower Cooling: Allow for a very gradual cooling process to encourage the formation of crystals over oiling out. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound precursor synthesis?
A1: Common impurities can include unreacted starting materials (such as substituted anilines and isocyanates), by-products from side reactions, and residual solvents used in the synthesis.[2] The specific impurities will depend on the synthetic route employed.
Q2: What is the best general approach for purifying a novel this compound precursor with unknown solubility?
A2: Start with small-scale solubility tests in a variety of solvents covering a range of polarities (e.g., water, ethanol, ethyl acetate, dichloromethane, toluene, and a polar aprotic solvent like DMF). Once a suitable solvent or solvent system is identified (one that dissolves the compound when hot but not when cold), proceed with a small-scale trial recrystallization to assess its effectiveness.
Q3: How can I remove colored impurities from my this compound precursor?
A3: If your this compound precursor is stable, you can try adding a small amount of activated charcoal to the hot solution before the filtration step of recrystallization. The charcoal will adsorb many colored impurities. Use it sparingly, as it can also adsorb your desired product and reduce the yield.
Q4: Are there alternatives to recrystallization for purifying poorly soluble this compound precursors?
A4: Yes, other techniques can be employed. Column chromatography using an appropriate stationary and mobile phase can be effective. For very challenging separations or to obtain very high purity material, preparative High-Performance Liquid Chromatography (HPLC) is a powerful option. Sublimation can also be used for volatile solids.
Q5: How can I confirm the purity of my final this compound precursor?
A5: Purity is typically assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), which can quantify the amount of the desired compound and detect impurities. Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure and identify impurities. Melting point analysis is a simpler method; a sharp melting point range close to the literature value suggests high purity.
Data Presentation
| This compound Precursor | Purification Method | Solvent System | Initial Purity | Final Purity (Assay) | Recovery/Yield | Reference |
| 4-Phenylthis compound (B107743) | Recrystallization | 95% Ethanol | Not explicitly stated, assumed to be crude | ≥98.0% (by HPLC) | 90-95% |
Note: The final purity is based on a typical commercial specification for a purified product. The recovery rate is from a documented recrystallization procedure.
Experimental Protocols
Protocol 1: General Recrystallization Procedure for a Poorly Soluble this compound Precursor
This protocol provides a general method for the purification of a this compound precursor by recrystallization.
Materials:
-
Crude this compound precursor
-
Recrystallization solvent (or a binary solvent system)
-
Erlenmeyer flasks
-
Heating source (e.g., hot plate)
-
Buchner funnel and filter paper
-
Vacuum flask and tubing
Procedure:
-
Solvent Selection: In a small test tube, add a small amount of the crude this compound precursor and a few drops of the chosen solvent. Heat the mixture to determine if the compound dissolves. Allow it to cool to see if crystals form. The ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude this compound precursor in an Erlenmeyer flask. Add a minimal amount of the recrystallization solvent and heat the mixture to boiling while stirring. Continue to add small portions of the hot solvent until the compound just dissolves completely.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration by quickly passing the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote further crystallization, you can then place the flask in an ice bath.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals completely. This can be done by air drying or in a vacuum oven at a suitable temperature.
Protocol 2: Electrochemically Promoted Tyrosine-Click (e-Y-CLICK) Chemistry for Protein Labeling
This protocol describes the use of a 4-phenylthis compound precursor for the chemoselective labeling of tyrosine residues on proteins.
Materials:
-
4-Phenylthis compound
-
Target protein with accessible tyrosine residues
-
Phosphate (B84403) buffer (pH 7.4)
-
Electrochemical cell with appropriate electrodes (e.g., glassy carbon working electrode)
-
Potentiostat
-
Labeled azide (B81097) or alkyne for secondary "click" reaction (optional)
Procedure:
-
Preparation of Reaction Mixture: Prepare a solution of the target protein in phosphate buffer. Add the 4-phenylthis compound precursor to this solution.
-
Electrochemical Activation: Place the reaction mixture in an electrochemical cell. Apply a low potential to the working electrode to electrochemically oxidize the 4-phenylthis compound in situ, generating the reactive 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD).
-
Tyrosine Conjugation: The electrochemically generated PTAD will then selectively react with accessible tyrosine residues on the protein surface.
-
Purification (optional): The labeled protein can be purified from excess reagents using standard protein purification techniques such as size-exclusion chromatography.
-
Secondary Labeling (optional): If the 4-phenylthis compound precursor was functionalized with an azide or alkyne, a secondary "click" reaction (e.g., Strain-Promoted Azide-Alkyne Cycloaddition - SPAAC) can be performed to attach a reporter molecule (e.g., a fluorophore).
Mandatory Visualization
Below are diagrams created using the DOT language to illustrate key workflows.
Caption: A general workflow for the purification of a poorly soluble this compound precursor by recrystallization.
Caption: Experimental workflow for protein labeling using electrochemical tyrosine-click (e-Y-CLICK) chemistry with a 4-phenylthis compound precursor.
References
avoiding regioisomer formation in the synthesis of urazole derivatives
Welcome to the technical support center for the synthesis of urazole derivatives. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to regioisomer formation in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the regioselective synthesis of this compound derivatives?
A1: The main challenge in the synthesis of substituted urazoles lies in controlling the site of functionalization on the this compound ring. The this compound anion, formed upon deprotonation, has three nucleophilic nitrogen atoms (N1, N2, and N4). This can lead to the formation of a mixture of regioisomers upon reaction with an electrophile, complicating purification and reducing the yield of the desired product. The relative nucleophilicity of these nitrogen atoms is influenced by a combination of steric and electronic factors, as well as the specific reaction conditions employed.
Q2: Which nitrogen on the this compound ring is the most nucleophilic?
A2: The relative nucleophilicity of the nitrogen atoms in a 4-substituted this compound can be influenced by the substituent at the N4 position. Generally, the N1 and N2 nitrogens are part of an amide-like system. The specific reaction conditions, including the solvent and counter-ion, can significantly influence which nitrogen acts as the primary nucleophile. For many related azole systems, alkylation often occurs at the most sterically accessible and electronically rich nitrogen.
Q3: How can I control the regioselectivity of N-alkylation of a 4-substituted this compound?
A3: Controlling the regioselectivity of N-alkylation is a significant challenge but can be achieved by carefully selecting reaction parameters.[1] Key factors include:
-
Steric Hindrance: Bulky substituents on the this compound ring or a bulky alkylating agent will generally favor alkylation at the less sterically hindered nitrogen atom.[2]
-
Electronic Effects: The electronic properties of the substituent at N4 can influence the relative nucleophilicity of N1 and N2. Electron-withdrawing groups can decrease the nucleophilicity of the adjacent nitrogens.
-
Reaction Conditions:
-
Base: The choice of base can influence the position of deprotonation and the aggregation state of the resulting salt. Common bases include sodium hydride (NaH), potassium carbonate (K2CO3), and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[3]
-
Solvent: The solvent can affect the solubility of the this compound salt and the nature of the transition state. Aprotic polar solvents like DMF and acetonitrile (B52724) are commonly used.
-
Temperature: Temperature can influence the thermodynamic versus kinetic control of the reaction. Lower temperatures often favor the kinetically controlled product.
-
Troubleshooting Guides
Problem 1: My N-alkylation/N-arylation reaction is producing a mixture of regioisomers.
This is a common issue due to the multiple nucleophilic sites on the this compound ring. Here’s a step-by-step guide to troubleshoot this problem:
-
Step 1: Analyze the Regioisomeric Ratio.
-
Before making changes, accurately determine the ratio of your products using techniques like 1H NMR or HPLC. This will provide a baseline to evaluate the effect of any modifications.
-
-
Step 2: Modify Reaction Conditions.
-
Solvent and Base Screening: The choice of solvent and base is critical in controlling regioselectivity. The table below, based on studies of analogous indazole systems, illustrates how these factors can influence the outcome.[1] A similar screening approach is recommended for your this compound system.
-
| Entry | Base | Solvent | Temperature (°C) | N1:N2 Ratio (Analogous Indazole System)[1] |
| 1 | K2CO3 | DMF | 50 | 1:1.1 |
| 2 | Cs2CO3 | DMF | 50 | 1:1.2 |
| 3 | NaH | THF | 50 | >99:1 |
| 4 | DBU | THF | 50 | 1:1.6 |
-
Step 3: Evaluate Steric and Electronic Effects.
-
Steric Hindrance: If possible, consider using a bulkier alkylating or arylating agent, which may favor substitution at the most sterically accessible nitrogen. Conversely, a bulkier substituent on the this compound ring can direct incoming groups to less hindered positions.
-
Protecting Groups: Introducing a bulky, temporary protecting group can block one or more nitrogen atoms, directing functionalization to the desired site.[4]
-
-
Step 4: Consider a Protecting Group Strategy.
-
If modifying reaction conditions does not provide the desired selectivity, a protecting group strategy may be necessary. This involves selectively protecting one or two of the nitrogen atoms, performing the desired reaction, and then removing the protecting group(s).
-
Problem 2: I am observing low or no yield in my regioselective reaction.
Low yields can be due to a variety of factors. Follow these steps to diagnose and solve the issue:
-
Step 1: Verify the Quality of Your Reagents.
-
Ensure that your this compound starting material, alkylating/arylating agent, base, and solvent are pure and anhydrous. Moisture can be particularly detrimental in reactions involving strong bases like NaH.
-
-
Step 2: Optimize Reaction Temperature and Time.
-
Some regioselective reactions may be slow. Monitor the reaction progress over time using TLC or LC-MS to determine the optimal reaction time. If the reaction is sluggish at room temperature, a moderate increase in temperature may improve the yield, but be aware that this can sometimes decrease regioselectivity.[1]
-
-
Step 3: Re-evaluate Your Base and Solvent System.
-
The base may not be strong enough to fully deprotonate the this compound, or the this compound salt may not be soluble in the chosen solvent. Experiment with different base/solvent combinations as outlined in the table above.
-
Experimental Protocols
Protocol 1: General Procedure for Regioselective N-Alkylation of a 4-Substituted this compound (Adapted from Indazole Alkylation)[1]
This protocol is a starting point and may require optimization for your specific this compound derivative.
-
To a stirred suspension of the 4-substituted this compound (1.0 eq) in anhydrous THF, add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add the alkylating agent (1.1 eq) dropwise to the suspension.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or 50 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to separate the regioisomers.
Visualizing Reaction Control
The following diagrams illustrate the key concepts in controlling regioselectivity.
References
Technical Support Center: Optimizing the Oxidation of Urazole to Triazolinediones
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of urazole oxidation to triazolinediones.
Troubleshooting Guide
This guide addresses common issues encountered during the oxidation of urazoles and provides potential solutions based on established experimental findings.
| Problem | Potential Cause | Suggested Solution | Relevant Data/Protocols |
| Low or No Yield of Triazolinedione | Ineffective oxidizing agent. | Several oxidizing systems have proven effective. A combination of sodium nitrite (B80452), oxalic acid dihydrate, and wet SiO2 in dichloromethane (B109758) at room temperature has shown good yields.[1][2] Alternatively, calcium hypochlorite (B82951) in dichloromethane can be used.[3] For a heterogeneous catalytic method, ammonium (B1175870) nitrate (B79036) with catalytic amounts of silica (B1680970) sulfuric acid in the presence of wet SiO2 is also highly effective.[4] | See Experimental Protocols 1 & 2. Refer to Table 1 for a comparison of different oxidizing agents. |
| Poor solubility of the this compound precursor. | The choice of solvent is crucial. Ethyl acetate (B1210297) has been reported to be an excellent solvent for urazoles, leading to high yields and short reaction times.[5] Dichloromethane is also commonly used with various oxidizing agents.[1][3][6] | See Experimental Protocol 2. | |
| Decomposition of the triazolinedione product. | Triazolinediones are known to be sensitive to the oxidizing agent and reaction conditions.[1][6] Using mild and heterogeneous reaction conditions can minimize product degradation. The use of systems like NaNO2/oxalic acid/wet SiO2 or Mg(HSO4)2/NaNO2/wet SiO2 allows for simple filtration to remove byproducts and isolate the product.[1][6] | See Experimental Protocol 1. | |
| Difficult Purification of Triazolinedione | Presence of byproducts from the oxidizing agent. | Many older methods use reagents that are toxic or produce byproducts that are difficult to remove.[1] Heterogeneous systems, where the reagents are on a solid support (e.g., wet SiO2), allow for easy removal of byproducts by simple filtration.[1][6] | See Experimental Protocol 1. |
| Thermal and chemical instability of the product. | The instability of triazolinediones can make isolation and purification challenging.[3] A "telescoped" synthesis, where the oxidation and a subsequent reaction (e.g., cycloaddition) are performed in one pot, can circumvent the need for isolating the sensitive triazolinedione.[3] | See Experimental Protocol 2. | |
| Slow Reaction Rate | Suboptimal reaction conditions. | Reaction times can be significantly influenced by the chosen solvent and oxidizing system. For instance, using ethyl acetate as a solvent has been shown to provide excellent reaction times.[5] The combination of ammonium nitrate and catalytic silica sulfuric acid also results in reasonably short reaction times.[4] | Refer to Table 1 for typical reaction times with different methods. |
Quantitative Data Summary
Table 1: Comparison of Various Oxidizing Agents for the Oxidation of 4-Phenylthis compound
| Oxidizing Agent/System | Solvent | Temperature | Time | Yield (%) | Reference |
| NaNO2 / Oxalic Acid / Wet SiO2 | Dichloromethane | Room Temp. | 1.5 h | 95 | [1] |
| Ca(OCl)2 | Dichloromethane | Room Temp. | 1.5 h | - | [3] |
| Mg(HSO4)2 / NaNO2 / Wet SiO2 | Dichloromethane | Room Temp. | 1 h | 98 | [6] |
| NH4NO3 / Silica Sulfuric Acid / Wet SiO2 | Dichloromethane | Room Temp. | 15 min | 99 | [4] |
| NaNO2 / Acetic Acid | Ethyl Acetate | Room Temp. | - | Good to Excellent | [5] |
| [NO+·crown·H(NO3)2-] | Dichloromethane | Room Temp. | Immediate | 98 | [7] |
Experimental Protocols
Experimental Protocol 1: Heterogeneous Oxidation using Sodium Nitrite and Oxalic Acid
This protocol describes a convenient and mild method for the oxidation of urazoles.[1]
Materials:
-
Substituted this compound
-
Sodium Nitrite (NaNO2)
-
Oxalic Acid Dihydrate (C2H2O4·2H2O)
-
Wet SiO2 (50% w/w)
-
Dichloromethane (CH2Cl2)
-
Anhydrous Na2SO4
Procedure:
-
In a round-bottom flask, suspend the this compound (1 mmol), sodium nitrite (2 mmol), oxalic acid dihydrate (1 mmol), and wet SiO2 (0.5 g) in dichloromethane (15 mL).
-
Stir the heterogeneous mixture vigorously at room temperature.
-
Monitor the reaction progress (typically 1-4 hours).
-
Upon completion, filter the reaction mixture to remove the solid reagents.
-
Wash the solid residue with dichloromethane.
-
Combine the filtrates and dry over anhydrous Na2SO4.
-
Filter the solution and evaporate the solvent under reduced pressure to obtain the triazolinedione.
Experimental Protocol 2: Telescoped this compound Oxidation and Cycloaddition
This protocol describes a method for the in-situ generation of triazolinedione followed by a cycloaddition reaction, avoiding the isolation of the sensitive intermediate.[3]
Materials:
-
4-Substituted this compound
-
Calcium Hypochlorite (Ca(OCl)2)
-
Dichloromethane (CH2Cl2)
-
Anhydrous Sodium Sulfate (B86663) (Na2SO4)
-
Thioalkyne (for cycloaddition)
-
Magnesium Chloride (MgCl2) (catalyst for cycloaddition)
Procedure:
-
To a flame-dried round-bottomed flask, add a solution of the 4-substituted this compound (3 equiv) and calcium hypochlorite (6 equiv) in dichloromethane.
-
Stir the reaction at room temperature for 1.5 hours.
-
Add anhydrous sodium sulfate (9 equiv) to the flask and stir for an additional 30 minutes.
-
Gravity filter the suspension into a clean flask.
-
The resulting solution containing the triazolinedione can be used directly in a subsequent reaction. For the cycloaddition: a. Add MgCl2 to the filtrate. b. Add the thioalkyne. c. Stir until the reaction is complete.
-
Work up the reaction as required for the final product and purify by flash chromatography.
Visualized Workflows
Caption: Experimental workflow for heterogeneous oxidation of urazoles.
Caption: Workflow for telescoped this compound oxidation and cycloaddition.
Frequently Asked Questions (FAQs)
Q1: Why is the oxidation of urazoles to triazolinediones often challenging?
A1: The synthesis of triazolinediones can be difficult for several reasons. The triazolinedione products themselves are highly reactive and can be sensitive to the oxidizing agents and reaction conditions, leading to decomposition.[1][6] Additionally, some this compound precursors have poor solubility in common organic solvents, which can hinder the reaction.[3] Finally, many traditional oxidation methods produce byproducts that are difficult to separate from the sensitive product.[1]
Q2: What are the advantages of using a heterogeneous oxidation system?
A2: Heterogeneous reagent systems, where the oxidizing agent is on a solid support like silica gel, offer several advantages. These include simpler experimental procedures, milder reaction conditions, and minimization of chemical waste.[7] A key benefit is the ease of product isolation; the reagents can be removed by simple filtration, which is advantageous when dealing with sensitive products.[1][6]
Q3: Can I use the triazolinedione without isolating it?
A3: Yes, a "telescoped" approach where the triazolinedione is generated in situ and used immediately in a subsequent reaction is a viable strategy.[3] This is particularly useful given the thermal and chemical instability of many triazolinediones, as it avoids a potentially difficult isolation and purification step.[3]
Q4: What is the visual indicator of a successful oxidation?
A4: The formation of the triazolinedione is often accompanied by the appearance of a bright red-pink color.[8] This distinct color change can be used to visually monitor the progress of the oxidation step.[8]
Q5: Are there any green chemistry approaches for this compound oxidation?
A5: Yes, efforts have been made to develop more environmentally friendly methods. Laccase-catalyzed aerobic oxidation of some this compound derivatives has been reported as a green and mild procedure.[9] Additionally, the use of heterogeneous catalysts that can be easily recovered and potentially reused contributes to a more sustainable process.[4] Electrochemical oxidation methods also represent a green and cost-effective approach, often performed under mild conditions without toxic solvents or catalysts.[10]
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Telescoped Oxidation and Cycloaddition of Urazoles to Access Diazacyclobutenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Exploiting this compound’s Acidity for Fabrication of Hydrogels and Ion-Exchange Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Catalyst Selection for Urazole Synthesis: A Technical Support Center
Welcome to the technical support center for catalyst selection in urazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction yields.
Troubleshooting Guide
This guide addresses specific problems you may encounter during this compound synthesis, providing potential causes and actionable solutions.
Issue 1: Low or No this compound Yield
| Potential Cause | Suggested Solution |
| Inefficient Catalyst | The chosen catalyst may not be optimal for your specific substrates. For syntheses involving the reaction of N-methyl-1,2,4-triazoline-3,5-dione (MeTAD) with aryl ethers, trifluoroacetic acid has been used as a catalyst.[1] For telescoped oxidation and cycloaddition reactions, Lewis acids like MgCl₂ can be effective.[2] Consider screening a panel of acid or base catalysts depending on your reaction mechanism. |
| Suboptimal Reaction Conditions | Temperature, pressure, and reaction time are critical. For the synthesis of this compound from biuret (B89757) and hydrazine (B178648), yields varied significantly with temperature and time (e.g., 35% at 80°C for 5 days vs. 51% at 40°C for 164 days).[3] Monitor your reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time.[4][5][6] |
| Poor Quality Starting Materials | Impurities in reactants, such as the 1,3-dicarbonyl compound or hydrazine derivatives in related pyrazole (B372694) syntheses, can lead to side reactions and reduced yields.[5][6] Ensure the purity of your starting materials. |
| Presence of Water | For condensation reactions, the presence of moisture can lead to undesirable side reactions and lower the yield.[4] It is advisable to use anhydrous solvents and protect the reaction from atmospheric moisture.[4] Adding a drying agent like anhydrous sodium sulfate (B86663) has been shown to improve yields in some cases.[2] |
Issue 2: Formation of Side Products/Impurities
| Potential Cause | Suggested Solution |
| Side Reactions of Starting Materials | Aldehydes, for instance, can undergo self-condensation.[7] To minimize this, try adding the reactive starting material slowly to the reaction mixture.[7] |
| Decomposition of Product | The this compound ring can be susceptible to cleavage under harsh conditions. For example, in related dihydropyrimidine (B8664642) synthesis, harsh basic conditions during workup can cause ring opening.[7] Avoid extreme pH and temperature during the reaction and purification steps. |
| Incomplete Cyclization | The intermediate may not efficiently cyclize to form the this compound ring. Ensure all reactants are fully dissolved; using a co-solvent might be necessary.[7] |
Issue 3: Catalyst Deactivation
| Potential Cause | Suggested Solution |
| Coking | Carbon deposition can block the active sites of a heterogeneous catalyst.[8] |
| Poisoning | Chemical species in the reaction mixture can irreversibly bind to the catalyst's active sites, reducing its activity.[8] |
| Physical Degradation | High temperatures can lead to the degradation of the catalyst's physical structure.[8] |
For catalyst deactivation, consider catalyst regeneration if possible, or using a fresh batch of catalyst. The choice of catalyst and reaction conditions should aim to minimize processes that lead to deactivation.
Frequently Asked Questions (FAQs)
Q1: What types of catalysts are commonly used for this compound synthesis?
A1: The choice of catalyst is highly dependent on the specific synthetic route.
-
Acid Catalysts: Trifluoroacetic acid has been used in the reaction of MeTAD with anisole.[1] Lewis acids such as MgCl₂ have been employed to catalyze the cycloaddition of in situ generated triazolinediones.[2]
-
Base Catalysts: For the cyclization of semicarbazide-containing polymers to form this compound gels, strong bases like potassium carbonate (K₂CO₃) are used.[9][10]
-
Organocatalysts: Chiral phosphoric acids and bifunctional thiourea-based catalysts have been utilized in the enantioselective synthesis of axially chiral urazoles.[11][12]
-
Photocatalysts: Ruthenium-based photocatalysts can be used for the in situ oxidation of urazoles.[10][13]
Q2: How can I improve the yield of my this compound synthesis?
A2: Beyond catalyst selection, optimizing reaction conditions is key.
-
Temperature and Time: As shown in the prebiotic synthesis of this compound, lower temperatures over a longer period can sometimes lead to higher yields.[3]
-
Solvent: The choice of solvent can significantly impact yield. For instance, in a telescoped diazacyclobutene synthesis from a this compound, anhydrous dichloromethane (B109758) was found to be superior to other solvents like THF, ethyl acetate, toluene, and acetonitrile.[2]
-
Stoichiometry: Optimizing the ratio of reactants can be beneficial. In some cases, using a slight excess of one reactant can drive the reaction to completion.[5]
Q3: Are there any sustainable or "green" catalyst options for this compound synthesis?
A3: Yes, research is ongoing into more environmentally friendly synthetic routes. Some methods avoid the use of hazardous reagents like isocyanates and are performed solvent-free, resulting in high yields.[14] The use of heterogeneous catalysts, which can be easily separated and potentially reused, is also a key aspect of green chemistry.[15]
Experimental Protocols & Data
Table 1: Synthesis of this compound from Biuret and Hydrazine [3]
| Hydrazine (M) | Biuret (M) | Temperature (°C) | Time | Yield (%) |
| 2.2 | 0.13 | 80 | 5 days | 35 |
| 2.2 | 0.13 | 40 | 164 days | 51 |
Protocol: Synthesis of 4-substituted Urazoles [16]
This is a general two-step method:
-
Formation of Diphenyl (N-substituted)imidodicarbonates: A primary amine is reacted with 2.5 equivalents of phenyl chloroformate.
-
Cyclization: The resulting imidodicarbonate is reacted with hydrazine to yield the N4-substituted this compound.
These mild conditions allow for the synthesis of N4-oxygenated urazoles, which are not accessible through other methods.[16]
Visual Guides
Caption: Troubleshooting workflow for low this compound yield.
Caption: Catalyst selection based on synthetic pathway.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Telescoped Oxidation and Cycloaddition of Urazoles to Access Diazacyclobutenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. science.gsfc.nasa.gov [science.gsfc.nasa.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. Exploiting this compound’s Acidity for Fabrication of Hydrogels and Ion-Exchange Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Discovery and enantiocontrol of axially chiral urazoles via organocatalytic tyrosine click reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Sustainable synthesis routes towards this compound compounds - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
impact of moisture on the stability and reactivity of urazole compounds
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of moisture on the stability and reactivity of urazole compounds.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound compounds?
A1: this compound (1,2,4-triazolidine-3,5-dione) and its derivatives are generally described as versatile compounds with excellent stability and reactivity, making them valuable in pharmaceuticals, agrochemicals, and polymer science. However, their stability can be compromised by environmental factors, particularly moisture, heat, and light. Like many heterocyclic compounds containing amide and imide functionalities, they are susceptible to hydrolysis.
Q2: How does moisture impact the stability and reactivity of this compound compounds?
A2: Moisture is a critical factor in the degradation of this compound compounds. It can lead to hydrolytic degradation, where the this compound ring is cleaved. This is particularly true for oxidized this compound species, which are unstable and readily participate in hydrolysis reactions. The presence of moisture can also complicate synthetic procedures involving urazoles, such as polymerization reactions, where it can cause undesirable outcomes like bubble formation in gels. For solid-state formulations, moisture absorption can lead to both chemical degradation and detrimental physical changes.
Q3: What are the primary degradation pathways for urazoles in the presence of water?
A3: The primary degradation pathway for urazoles in the presence of moisture is hydrolysis. For some oxidized this compound derivatives, this involves a ring-cleavage reaction. The rate of hydrolysis can be influenced by substituents on the this compound ring. Theoretical studies suggest that water can assist in proton transfer reactions, potentially facilitating tautomerization and subsequent degradation. The functional groups within the this compound ring, being similar to amides and esters, are susceptible to hydrolytic cleavage.
Q4: What are the best practices for handling and storing this compound compounds to minimize moisture-related issues?
A4: To ensure the stability of this compound compounds, proper handling and storage procedures are essential.
-
Storage Conditions: Compounds should be stored in a moisture-free environment, such as in desiccators or under an inert atmosphere (e.g., nitrogen or argon). A dark environment is also recommended to prevent photolytic degradation.
-
Inert Atmosphere: For moisture-sensitive reactions, such as polymerizations, conducting the experiment under an inert and dry atmosphere is crucial to prevent side reactions and ensure product quality.
-
Packaging: For formulated products, especially in solid dosage forms, using packaging with a high moisture barrier (e.g., Aclar or cold-form aluminum blisters) is critical to protect the compound from environmental humidity during its shelf life.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound compounds.
Problem 1: My this compound-based reaction shows low yield and/or unexpected byproducts.
-
Possible Cause: Contamination with water. Moisture can initiate hydrolysis of the this compound starting material or intermediates, leading to the formation of impurities and reducing the yield of the desired product.
-
Troubleshooting Steps:
-
Dry Solvents and Reagents: Ensure all solvents are rigorously dried using appropriate methods (e.g., distillation over a drying agent, use of molecular sieves). Verify the water content of solvents using Karl Fischer titration.
-
Inert Atmosphere: Run the reaction under a dry, inert atmosphere (nitrogen or argon) to prevent exposure to atmospheric moisture.
-
Glassware: Thoroughly dry all glassware in an oven and cool it under a stream of inert gas or in a desiccator before use.
-
Reagent Purity: Check the purity and water content of the starting this compound compound and other reagents. If necessary, purify or dry the reagents before use.
-
Problem 2: I am observing degradation of my this compound compound during analysis (e.g., HPLC, NMR).
-
Possible Cause: The analytical method or sample preparation is introducing moisture, or the compound is inherently unstable under the analytical conditions. Hydrolysis can occur in aqueous mobile phases or protic NMR solvents.
-
Troubleshooting Steps:
-
Solvent Selection: For NMR, use fresh, anhydrous deuterated solvents. For HPLC, minimize the time the sample spends in aqueous mobile phases before injection. Consider using a mobile phase with a lower water content or a non-aqueous reversed-phase method if possible.
-
Sample Preparation: Prepare samples for analysis immediately before running the experiment. If samples are stored in solution, keep them in tightly sealed vials at low temperatures.
-
Method Validation: Develop and validate a stability-indicating analytical method. This involves performing forced degradation studies (see Experimental Protocol 2) to ensure the method can separate the intact this compound compound from its potential degradation products.
-
Problem 3: My solid-state this compound compound has changed in appearance (e.g., color change, clumping) or shows impurities after storage.
-
Possible Cause: Absorption of atmospheric moisture during storage. Hygroscopic solids can absorb water, which can lead to physical changes like caking and act as a medium for chemical degradation.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the compound was stored in a tightly sealed container within a desiccator or a controlled low-humidity environment.
-
Characterize the Material: Re-characterize the compound using techniques like HPLC for purity, Powder X-ray Diffraction (PXRD) to check for changes in crystalline form, and Karl Fischer titration to quantify water content.
-
Improve Storage: If moisture uptake is confirmed, improve the storage conditions. For highly sensitive compounds, consider storing them in a glove box or sealed under an inert atmosphere. For formulated products, evaluate the packaging's moisture barrier properties.
-
Quantitative Data Summary
Table 1: Typical Conditions for Forced Degradation Studies to Assess Moisture Sensitivity
| Stress Condition | Reagent/Condition | Temperature | Duration | Purpose |
| Hydrolysis (Acidic) | 0.1 M HCl | 40-60 °C | 1-7 days | To assess stability in acidic conditions and identify acid-catalyzed hydrolysis products. |
| Hydrolysis (Neutral) | Purified Water | 40-60 °C | 1-7 days | To evaluate the rate of hydrolysis under neutral pH. |
| Hydrolysis (Basic) | 0.1 M NaOH | 40-60 °C | 1-7 days | To assess stability in basic conditions and identify base-catalyzed hydrolysis products. |
| Humidity | 75% RH or greater | 40 °C | Up to 6 months | To evaluate the impact of moisture on the solid-state stability of the drug substance or product. |
Experimental Protocols
Protocol 1: Forced Hydrolysis Study of a this compound Compound
This protocol outlines a general procedure to investigate the stability of a this compound compound in aqueous solutions at different pH values.
-
Preparation of Solutions:
-
Prepare stock solutions of the this compound compound in a suitable organic solvent (e.g., acetonitrile, methanol) at a known concentration (e.g., 1 mg/mL).
-
Prepare the hydrolysis media: 0.1 M HCl (acidic), Purified Water (neutral), and 0.1 M NaOH (basic).
-
-
Stress Conditions:
-
For each condition, add a small aliquot of the this compound stock solution to a larger volume of the pre-heated hydrolysis medium to achieve a final concentration suitable for analysis (e.g., 50-100 µg/mL).
-
Incubate the solutions at a controlled temperature (e.g., 60 °C).
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
-
Sample Analysis:
-
Immediately neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively. Dilute all samples with the mobile phase to stop further degradation.
-
Analyze all samples by a validated stability-indicating HPLC method (see Protocol 2).
-
-
Data Evaluation:
-
Calculate the percentage of the this compound compound remaining at each time point.
-
Identify and quantify any degradation products formed.
-
Determine the degradation kinetics (e.g., pseudo-first-order rate constant) for each condition.
-
Protocol 2: Development of a Stability-Indicating HPLC Method
This protocol describes the steps to develop an analytical method capable of separating the this compound compound from its degradation products.
-
Generate Degraded Samples:
-
Perform forced degradation studies as described in Protocol 1 and Table 1 to generate a mixture of the parent compound and its potential degradation products.
-
-
Method Development:
-
Column Selection: Start with a standard C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Develop a gradient elution method, typically using a mixture of an aqueous buffer (e.g., formic acid in water) and an organic solvent (e.g., acetonitrile).
-
Detection: Use a photodiode array (PDA) detector to monitor the elution at multiple wavelengths and to check for peak purity.
-
-
Method Optimization:
-
Adjust the gradient slope, flow rate, column temperature, and mobile phase pH to achieve adequate resolution (>1.5) between the parent peak and all degradation product peaks.
-
-
Validation:
-
Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for stability testing.
-
Visualizations
A troubleshooting workflow and a conceptual diagram of hydrolysis are provided below to aid in experimental design and problem-solving.
Caption: Troubleshooting workflow for unexpected experimental results.
Caption: Simplified pathway of this compound degradation via hydrolysis.
Validation & Comparative
Urazole vs. Uracil: A Comparative Analysis of Reactivity with Ribose
For researchers, scientists, and drug development professionals, understanding the fundamental reactivity of nucleobase analogs is critical for the design of novel therapeutics and for research into the origins of life. This guide provides a detailed comparison of the reactivity of urazole and uracil (B121893) with ribose, supported by experimental data.
This compound, a five-membered heterocyclic analog of uracil, demonstrates significantly different reactivity with ribose compared to its canonical counterpart. This distinction is primarily attributed to their structural differences, which fundamentally influence their chemical behavior under similar conditions.
Chemical Structures
Uracil is a pyrimidine, one of the four main nucleobases in RNA, and possesses a six-membered ring structure.[1][2][3][4] In contrast, this compound is a five-membered 1,2,4-triazolidine-3,5-dione.[5][6][7] This structural variance, particularly the presence of a hydrazine (B178648) moiety in this compound, is the primary driver of its heightened reactivity.[8][9]
Reactivity with Ribose
A pivotal distinction between this compound and uracil lies in their ability to react directly with ribose in aqueous solutions.
This compound: Experimental evidence has shown that this compound spontaneously reacts with ribose and other aldoses in aqueous solutions at mild temperatures.[8][9] This reaction yields a mixture of four ribosides: α and β pyranosides and furanosides.[8][9] The reaction is first order in both this compound and ribose.[8]
Uracil: Conversely, uracil is completely unreactive with ribose under the same conditions.[8][9] The formation of uridine (B1682114), the ribonucleoside of uracil, in biological systems is not a result of a direct reaction between uracil and ribose. Instead, it is synthesized through a multi-step enzymatic pathway starting from orotate (B1227488) and 5-phosphoribosyl-1-pyrophosphate (PRPP).[10][11][12]
Comparative Data on Reactivity
The following table summarizes the key differences in reactivity between this compound and uracil with ribose based on available experimental data.
| Feature | This compound | Uracil |
| Direct Reaction with Ribose | Reacts spontaneously in aqueous solution[8][9] | No reaction under similar conditions[8][9] |
| Reaction Products | Mixture of α and β pyranosides and furanosides[8][9] | No direct reaction products |
| Key Reactive Moiety | Hydrazine portion of the molecule[8][9] | N/A |
| Biological Synthesis of Riboside | N/A | Enzymatic synthesis of uridine monophosphate from orotate and PRPP[10][11][12] |
Experimental Protocols
Reaction of this compound with Ribose
A typical experimental setup to observe the reaction between this compound and ribose involves the following steps:
-
Solution Preparation: Prepare an aqueous solution containing known concentrations of this compound and D-ribose.
-
Incubation: The solution is maintained at a specific temperature (e.g., 25°C to 80°C) and pH (typically between 3 and 7).[8]
-
Monitoring: The reaction progress can be monitored over time using techniques such as ¹H NMR spectroscopy to identify and quantify the formation of the different riboside products.[8]
-
Kinetic Analysis: By measuring the concentrations of reactants and products at different time points, the second-order rate constants can be determined.[8]
Synthesis of Uridine (Uracil Riboside)
The laboratory synthesis of uridine typically involves more complex procedures than the direct reaction of this compound and ribose. One common method is the silyl-Hilbert-Johnson reaction:
-
Silylation of Uracil: Uracil is first treated with a silylating agent, such as hexamethyldisilazane (B44280) (HMDS), to make it more soluble in organic solvents and to activate the nitrogen atoms for glycosylation.
-
Coupling with Ribose Derivative: The silylated uracil is then coupled with a protected ribose derivative, such as 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, in the presence of a Lewis acid catalyst (e.g., SnCl₄).
-
Deprotection: The protecting groups on the ribose and the silyl (B83357) group on the uracil are removed to yield uridine.
Logical and Experimental Workflows
The following diagrams illustrate the starkly different pathways for the formation of ribosides from this compound and uracil.
Conclusion
The comparative study of this compound and uracil reveals a significant difference in their reactivity towards ribose. This compound's ability to spontaneously form ribosides under plausible prebiotic conditions makes it a molecule of interest in origin-of-life research. In contrast, the inertness of uracil to direct reaction with ribose highlights the necessity of enzymatic pathways for the synthesis of uridine in biological systems. This fundamental chemical distinction is crucial for researchers in medicinal chemistry and biochemistry when designing and synthesizing nucleoside analogs or investigating the evolutionary aspects of nucleic acids.
References
- 1. Uracil - Wikipedia [en.wikipedia.org]
- 2. newworldencyclopedia.org [newworldencyclopedia.org]
- 3. study.com [study.com]
- 4. biologyonline.com [biologyonline.com]
- 5. This compound | C2H3N3O2 | CID 72916 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CAS 3232-84-6: this compound | CymitQuimica [cymitquimica.com]
- 7. This compound [drugfuture.com]
- 8. science.gsfc.nasa.gov [science.gsfc.nasa.gov]
- 9. Alternative bases in the RNA world: the prebiotic synthesis of this compound and its ribosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Uridine - Wikipedia [en.wikipedia.org]
- 11. Uridine Metabolism and Its Role in Glucose, Lipid, and Amino Acid Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Uracil: Structure, Synthesis and Uses [allen.in]
A Comparative Guide to the Biological Activities of Urazole and Pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of urazole and pyrazole (B372694) derivatives, two classes of nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry. While pyrazole derivatives have been extensively studied and exhibit a broad spectrum of pharmacological effects, data on the biological activities of simple this compound derivatives are less abundant in the current scientific literature. This guide aims to summarize the available experimental data, highlight the therapeutic potential of each class, and identify areas for future research.
Introduction to this compound and Pyrazole Scaffolds
This compound, a 1,2,4-triazolidine-3,5-dione, and pyrazole, a 1,2-diazole, are five-membered heterocyclic rings. Their structural differences, particularly the presence of two carbonyl groups in the this compound ring, lead to distinct electronic and steric properties that influence their interactions with biological targets. Pyrazole-based compounds are known for their diverse biological effects, including anticancer, anti-inflammatory, and antimicrobial properties.[1] In contrast, this compound is more commonly utilized as a reactive intermediate in organic synthesis, although some of its derivatives, particularly fused systems like pyrazolourazoles, have shown notable biological activities.[2]
Comparative Biological Activities
This section details the antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory activities of both this compound and pyrazole derivatives, with a focus on quantitative data where available.
Antimicrobial Activity
Pyrazole Derivatives:
A substantial body of evidence supports the potent antimicrobial activity of pyrazole derivatives against a wide range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a key metric used to quantify this activity, with lower values indicating greater potency.
-
Antibacterial Activity: Numerous pyrazole derivatives have demonstrated significant antibacterial effects. For instance, certain novel synthesized tri-substituted pyrazole derivatives have shown measurable antimicrobial activity.[1]
-
Antifungal Activity: Pyrazole derivatives have also been identified as effective antifungal agents. A series of ethyl-1-(5-phenylfuran-2-carbonyl)-5-propyl-1H-pyrazole-3-carboxylate compounds displayed significant fungicidal activity against various fungi.[1]
This compound Derivatives:
Specific quantitative data on the antimicrobial activity of simple this compound derivatives is limited. However, fused heterocyclic systems incorporating the this compound moiety have shown promise.
-
Pyrazolourazoles: These fused derivatives have been reported to possess antibacterial activities, among other biological effects.[2]
| Table 1: Antimicrobial Activity of Pyrazole Derivatives | ||
| Derivative Type | Microorganism | MIC (µg/mL) |
| Tri-substituted pyrazoles | Various bacteria | Measurable activity |
| Ethyl-1-(5-phenylfuran-2-carbonyl)-5-propyl-1H-pyrazole-3-carboxylates | Various fungi | Significant activity |
Anticancer Activity
The development of novel anticancer agents is a critical area of research, and both pyrazole and, to a lesser extent, this compound derivatives have been investigated for their cytotoxic effects against cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness in inhibiting cancer cell growth.
Pyrazole Derivatives:
The pyrazole scaffold is a common feature in many anticancer drugs and experimental compounds. These derivatives can exert their effects through various mechanisms, including the inhibition of protein kinases crucial for cancer cell proliferation and survival.
-
Broad-Spectrum Activity: Pyrazole derivatives have shown cytotoxic activity against a variety of human cancer cell lines.[3]
This compound Derivatives:
While data on simple this compound derivatives is scarce, fused systems containing the this compound ring have demonstrated anticancer potential.
-
Pyrazolourazoles and Spiro-pyrazoles: These compounds have been noted for their cytotoxic activities.[2]
| Table 2: Anticancer Activity of Pyrazole Derivatives | ||
| Derivative Type | Cancer Cell Line | IC50 (µM) |
| Various Pyrazole Derivatives | Various human cancer cell lines | Data available in literature |
Anti-inflammatory Activity
Chronic inflammation is implicated in a wide range of diseases, making the development of effective anti-inflammatory agents a priority.
Pyrazole Derivatives:
Pyrazole-based compounds are well-known for their significant anti-inflammatory properties, with some derivatives acting as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[1]
-
COX-2 Inhibition: Certain pyrazole derivatives exhibit high potency and selectivity for COX-2, with IC50 values in the nanomolar range. For example, compounds A, B, C, and D have shown IC50 values of 39.4, 61.2, 38.7, and 39.1 nM, respectively, against COX-2.[1]
This compound Derivatives:
Information regarding the anti-inflammatory activity of simple this compound derivatives is limited. However, fused derivatives have been reported to possess this activity.
-
Pyrazolourazoles: These compounds are mentioned to have anti-inflammatory properties.[2]
| Table 3: Anti-inflammatory Activity of Pyrazole Derivatives (COX-2 Inhibition) | |
| Derivative | IC50 (nM) |
| Compound A | 39.4 |
| Compound B | 61.2 |
| Compound C | 38.7 |
| Compound D | 39.1 |
Enzyme Inhibition
The ability to selectively inhibit enzymes is a cornerstone of modern drug discovery.
Pyrazole Derivatives:
Pyrazole derivatives have been shown to inhibit a variety of enzymes implicated in different diseases.
This compound Derivatives:
Data on the enzyme inhibitory activity of simple this compound derivatives is not widely available.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and validation of scientific findings. This section outlines the general methodologies used to assess the biological activities discussed above.
Antimicrobial Activity Assay (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
Caption: Workflow for MIC determination using the broth microdilution method.
-
Preparation of Microorganism: A standardized inoculum of the test microorganism is prepared in a suitable broth.
-
Serial Dilution: The test compound is serially diluted in the broth across the wells of a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microorganism suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24-48 hours).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is used to measure cytotoxicity.
Caption: Workflow for determining IC50 values using the MTT assay.
-
Cell Seeding: Cancer cells are seeded into a 96-well plate and allowed to attach overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated, allowing viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.
Anti-inflammatory Activity Assay (COX Inhibition Assay)
This in vitro assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
Caption: Inhibition of the COX pathway by pyrazole derivatives.
-
Enzyme and Substrate Preparation: Purified COX-1 or COX-2 enzyme is incubated with the test compound at various concentrations.
-
Reaction Initiation: The enzymatic reaction is initiated by adding arachidonic acid as the substrate.
-
Quantification of Prostaglandin: The amount of prostaglandin E2 (PGE2) produced is quantified using methods such as ELISA or mass spectrometry.
-
IC50 Determination: The IC50 value, the concentration of the compound required to inhibit 50% of the enzyme activity, is calculated.
Conclusion and Future Directions
The available evidence strongly supports the diverse and potent biological activities of pyrazole derivatives, making them a highly valuable scaffold in drug discovery. Their efficacy as antimicrobial, anticancer, and anti-inflammatory agents is well-documented with quantitative data.
In contrast, the biological activities of simple this compound derivatives are significantly less explored. While fused systems like pyrazolourazoles show promise, a clear understanding of the therapeutic potential of the this compound core itself is lacking. This represents a significant knowledge gap and a promising area for future research. Systematic screening of a library of this compound derivatives against various biological targets could unveil novel therapeutic applications for this understudied class of compounds. Further investigation into the structure-activity relationships of this compound derivatives is warranted to guide the design of new and effective therapeutic agents.
References
A Comparative Guide to Analytical Methods for Urazole Purity Assessment
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity is a critical aspect of quality control for urazole, a key intermediate in the synthesis of various pharmaceutically active compounds. This guide provides an objective comparison of three common analytical techniques for this compound purity assessment: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR). The comparison is supported by representative experimental data and detailed methodologies to assist researchers in selecting the most appropriate method for their specific needs.
Comparison of Analytical Methods
The choice of an analytical method for this compound purity assessment depends on several factors, including the physicochemical properties of this compound, the nature of potential impurities, and the specific requirements of the analysis (e.g., routine quality control versus in-depth impurity profiling).
Potential Impurities in this compound Synthesis:
Based on common synthesis routes, potential impurities in this compound may include:
-
Starting Materials: Biuret, Hydrazine
-
Byproducts: Unreacted intermediates from derivatization if applicable.
-
Degradation Products: this compound may degrade under certain conditions, and potential degradation products should be monitored.[1]
The following tables summarize the performance characteristics of HPLC, GC, and qNMR for the analysis of this compound.
Table 1: Comparison of Method Performance
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Quantification based on the direct proportionality between the NMR signal integral and the number of atomic nuclei. |
| Applicability to this compound | Highly applicable. Can be tailored for this compound and its potential non-volatile impurities. | Applicable, potentially requiring derivatization to increase volatility and thermal stability. | Highly applicable for purity determination without the need for a this compound reference standard of known purity. |
| Typical Stationary Phase | C18, C8 | DB-5ms, HP-5 | Not applicable |
| Common Detector | UV-Vis, Diode Array Detector (DAD) | Flame Ionization Detector (FID), Mass Spectrometry (MS) | Not applicable |
| Sample Preparation | Dissolution in a suitable solvent (e.g., mobile phase). | Dissolution in a volatile solvent, may require derivatization. | Dissolution in a deuterated solvent with a certified internal standard. |
| Analysis Time | 10-30 minutes | 15-45 minutes | 5-15 minutes per sample |
| Selectivity | High | High | High |
| Sensitivity | High (ng to pg range) | Very High (pg to fg range) | Moderate (µg to mg range) |
Table 2: Quantitative Data Summary
| Validation Parameter | HPLC | GC | qNMR |
| Linearity (Correlation Coefficient, r²) | > 0.999 | > 0.998 | > 0.999 |
| Precision (RSD%) | < 2.0% | < 2.5% | < 1.5% |
| Accuracy (Recovery %) | 98.0 - 102.0% | 97.0 - 103.0% | 99.0 - 101.0% |
| Limit of Detection (LOD) | ~0.01% | ~0.005% | ~0.1% |
| Limit of Quantification (LOQ) | ~0.03% | ~0.015% | ~0.3% |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific laboratory conditions and instrumentation.
High-Performance Liquid Chromatography (HPLC) Method
This method is suitable for the routine purity assessment of this compound and the quantification of its non-volatile impurities.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: Isocratic mixture of 20 mM phosphate (B84403) buffer (pH 3.0) and acetonitrile (B52724) (95:5, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve approximately 10 mg of this compound reference standard in the mobile phase to prepare a stock solution of 100 µg/mL. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Solution: Accurately weigh and dissolve approximately 10 mg of the this compound sample in the mobile phase to prepare a solution with a nominal concentration of 100 µg/mL.
Gas Chromatography (GC) Method
This method is suitable for the analysis of this compound and its volatile impurities. Derivatization with a suitable agent (e.g., BSTFA) may be necessary to improve the volatility and thermal stability of this compound.
Chromatographic Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (20:1)
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
-
Detector: Flame Ionization Detector (FID) at 300 °C
-
Injection Volume: 1 µL
Standard and Sample Preparation (with derivatization):
-
Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Standard Solution: Accurately weigh approximately 5 mg of this compound reference standard into a vial. Add 1 mL of anhydrous pyridine (B92270) and 0.5 mL of BSTFA. Cap the vial tightly and heat at 70 °C for 30 minutes. Cool to room temperature and dilute with an appropriate solvent if necessary.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution.
Quantitative Nuclear Magnetic Resonance (qNMR) Method
This method provides a direct measurement of this compound purity without the need for a this compound-specific reference standard.[2][3][4][5][6]
NMR Parameters (500 MHz):
-
Solvent: Dimethyl sulfoxide-d6 (DMSO-d6)
-
Internal Standard: Maleic acid (certified reference material)
-
Pulse Program: A standard 90° pulse sequence
-
Relaxation Delay (d1): 30 s (to ensure full relaxation of all signals)
-
Number of Scans: 16
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample and 5 mg of the internal standard (maleic acid) into an NMR tube.
-
Add approximately 0.75 mL of DMSO-d6.
-
Vortex the tube until both the sample and the internal standard are completely dissolved.
Purity Calculation:
The purity of this compound is calculated using the following formula:
Purity (% w/w) = (I_this compound / I_IS) * (N_IS / N_this compound) * (MW_this compound / MW_IS) * (m_IS / m_this compound) * P_IS
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
Mandatory Visualization
Caption: Workflow for Analytical Method Validation.
References
- 1. researchgate.net [researchgate.net]
- 2. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. google.com [google.com]
- 4. pubsapp.acs.org [pubsapp.acs.org]
- 5. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Urazole in Organic Synthesis: A Comparative Guide to Triazole Precursors
In the landscape of organic synthesis, triazole derivatives are indispensable precursors for a vast array of complex molecules, finding applications from pharmaceuticals to materials science. Among these, urazole (1,2,4-triazolidine-3,5-dione) and its derivatives have emerged as versatile building blocks. This guide provides a comparative analysis of this compound-derived precursors against other common triazoles in key synthetic transformations, supported by experimental data and detailed protocols.
At a Glance: this compound vs. Other Triazoles
| Feature | This compound-Derived Precursors | Other Triazole Precursors (e.g., Azides, Aminotriazoles) |
| Primary Reactive Form | Activated dienophiles (Triazolinediones) | Nucleophiles (Aminotriazoles) or 1,3-dipoles (Azides) |
| Key Reactions | Diels-Alder, Ene reactions, Multicomponent reactions | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Fused heterocycle synthesis |
| Advantages | - Highly reactive dienophiles- Rapid reaction kinetics- Access to complex polycyclic structures | - "Click chemistry" reliability and efficiency- Broad substrate scope- Formation of stable 1,2,3-triazole rings |
| Typical Applications | Synthesis of alkaloids and other natural products, polymer chemistry | Bioconjugation, medicinal chemistry, materials science |
I. This compound as a Precursor to Potent Dienophiles: The Diels-Alder Reaction
Urazoles are most famously utilized as precursors to 4-substituted-1,2,4-triazoline-3,5-diones (TADs), which are exceptionally reactive dienophiles for [4+2] cycloaddition reactions. The oxidation of a this compound, such as 4-phenylthis compound (B107743), generates the highly colored and reactive TAD derivative in situ.
A classic example is the hetero-Diels-Alder reaction of 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) with cyclopentadiene (B3395910). This reaction is notably fast and efficient, proceeding rapidly at room temperature.[1][2][3]
Comparative Performance in Diels-Alder Reactions
While a direct, side-by-side comparison with other triazole-based dienophiles is scarce in the literature, the reactivity of PTAD is widely recognized as superior to many common dienophiles like maleimide.
| Dienophile | Diene | Conditions | Yield | Reference |
| 4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD) | Cyclopentadiene | Ethyl acetate/Hexane, RT, 5 min | High (Qualitative) | [4] |
| N-Phenylmaleimide | Anthracene | Solid phase, grinding | - | [5] |
Experimental Protocol: Synthesis of PTAD and its Diels-Alder Adduct with Cyclopentadiene
Part A: Synthesis of 4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD) [1][2]
-
In a suitable flask, 4-phenylthis compound is suspended in a solvent such as acetone.
-
An oxidizing agent, such as Oxone® in the presence of potassium bromide, is added to the suspension.
-
The reaction mixture is stirred at room temperature. The progress of the oxidation is indicated by the formation of a characteristic red-pink color.
-
The resulting PTAD solution is typically used immediately in the subsequent reaction without isolation.
Part B: Diels-Alder Reaction with Cyclopentadiene [1][2][4]
-
To the freshly prepared solution of PTAD, cyclopentadiene is added dropwise at room temperature.
-
The disappearance of the red-pink color indicates the consumption of PTAD and the formation of the Diels-Alder adduct.
-
The reaction is typically complete within minutes.
-
The product can be isolated by filtration and purified by recrystallization.
Caption: Workflow for the synthesis of a Diels-Alder adduct using PTAD.
II. This compound in Multicomponent Reactions (MCRs)
4-Phenylthis compound has proven to be a valuable component in multicomponent reactions for the synthesis of diverse heterocyclic systems, such as pyrazoles.[6][7][8] These reactions often proceed under environmentally friendly conditions and can offer high yields in a single step.
Comparative Example: Synthesis of Pyrazole Derivatives
A study by Shaabani et al. demonstrates the synthesis of highly functionalized pyrazoles via a one-pot, three-component reaction of isocyanides, dialkyl acetylenedicarboxylates, and 1,2-dibenzoylhydrazines or 4-phenylthis compound.[6] The use of tetrabutylammonium (B224687) bromide (TBAB) as a catalyst under solvent-free conditions at room temperature provides good to excellent yields.
| N-Source | Isocyanide | Dialkyl Acetylenedicarboxylate (B1228247) | Yield (%) | Time (h) |
| 4-Phenylthis compound | Cyclohexyl isocyanide | Dimethyl acetylenedicarboxylate | 82 | 24 |
| 1,2-Dibenzoylhydrazine | Cyclohexyl isocyanide | Dimethyl acetylenedicarboxylate | 86 | 24 |
Data extracted from Shaabani et al. (2015).[6]
Experimental Protocol: Three-Component Synthesis of a Pyrazole Derivative using 4-Phenylthis compound[6]
-
To a well-ground mixture of 4-phenylthis compound (1.0 mmol) and tetrabutylammonium bromide (TBAB, 1.0 mmol), dialkyl acetylenedicarboxylate (1.0 mmol) and then isocyanide (1.0 mmol) are added.
-
The mixture is thoroughly mixed with a glass rod and kept at room temperature.
-
The reaction progress is monitored by TLC.
-
Upon completion, the product is isolated and purified.
Caption: Logical relationship in the three-component synthesis of pyrazoles.
III. Other Triazoles as Precursors: The "Click" Chemistry Approach
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," providing a highly efficient and reliable method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[9][10][11][12][13] This reaction is widely used in drug discovery, bioconjugation, and materials science due to its high yields, mild reaction conditions, and tolerance of a wide range of functional groups.
Typical Performance of CuAAC Reactions
| Alkyne | Azide (B81097) | Conditions | Yield (%) |
| Phenylacetylene | Benzyl azide | CuSO₄·5H₂O, Sodium Ascorbate, t-BuOH/H₂O, RT, 1-24h | >95 |
| Propargyl alcohol | Various azides | CuSO₄, THPTA, Sodium Ascorbate, Buffer, RT | High (Qualitative) |
| Various alkynes | Various azides | CuI, Amine ligand, RT | >85-90 |
Data compiled from various sources.[9][11][12]
Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[9]
-
In a reaction vessel, dissolve the terminal alkyne (1.0 eq) and the azide (1.0 eq) in a suitable solvent system (e.g., a mixture of t-butanol and water).
-
To the stirred solution, add sodium L-ascorbate (0.1 eq) as a solution in water.
-
Add copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O, 0.01-0.05 eq) as a solution in water.
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 1 to 24 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the product is isolated by extraction and purified as necessary.
Caption: Signaling pathway of the Copper-Catalyzed Azide-Alkyne Cycloaddition.
IV. Aminotriazoles as Versatile Building Blocks
3-Amino-1,2,4-triazoles are another important class of triazole precursors, serving as versatile nucleophiles for the synthesis of a variety of fused heterocyclic systems and other substituted triazoles.[14][15][16][17][18][19]
Synthesis of Fused 3-Aminotriazoles
A one-pot protocol for the synthesis of 3-amino-[1][2][14]triazolo[4,3-a]pyridines involves the reaction of a hydrazinopyridine with an isothiocyanate to form a thiosemicarbazide (B42300) intermediate. This is followed by in situ desulfurization and cyclization to yield the fused triazole product in excellent yields.[15]
| Hydrazine Derivative | Isothiocyanate | Yield (%) |
| 2-Hydrazinopyridine | Phenyl isothiocyanate | 98 |
| 2-Hydrazinopyridine | 4-Chlorophenyl isothiocyanate | 99 |
| 2-Hydrazinopyridine | 4-Methoxyphenyl isothiocyanate | 99 |
Data from Comas et al. (2009).[15]
Experimental Protocol: One-Pot Synthesis of 3-Amino-[1][2][14]triazolo[4,3-a]pyridines[15]
-
To a solution of hydrazinopyridine in a suitable solvent, the corresponding isothiocyanate is added.
-
The mixture is stirred to form the thiosemicarbazide intermediate.
-
A desulfurizing agent (e.g., polymer-supported Mukaiyama's reagent) is added to the reaction mixture.
-
The reaction is stirred until completion, promoting cyclization to the fused triazole.
-
The product is isolated by filtration and evaporation of the solvent.
Conclusion
This compound and other triazole precursors offer distinct and complementary pathways in organic synthesis. Urazoles, through their transformation into highly reactive triazolinediones, provide a powerful tool for the rapid construction of complex polycyclic systems via Diels-Alder and ene reactions. Their utility in multicomponent reactions further broadens their synthetic scope. In contrast, the azide-alkyne "click" chemistry approach offers unparalleled efficiency and reliability for the formation of 1,2,3-triazoles, making it a staple in medicinal chemistry and bioconjugation. Aminotriazoles serve as valuable nucleophilic building blocks for the synthesis of fused heterocyclic systems. The choice of precursor ultimately depends on the desired target structure and the specific synthetic strategy employed. Researchers and drug development professionals can leverage the unique reactivity of each class of triazole precursor to access a diverse range of molecular architectures.
References
- 1. researchgate.net [researchgate.net]
- 2. ERIC - EJ920485 - Fast Hetero-Diels-Alder Reactions Using 4-Phenyl-1,2,4-Triazoline-3,5-Dione (PTAD) as the Dienophile, Journal of Chemical Education, 2010-Nov [eric.ed.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. community.wvu.edu [community.wvu.edu]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. The Molecular Diversity Scope of this compound in the Synthesis of Organic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scilit.com [scilit.com]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
- 11. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jenabioscience.com [jenabioscience.com]
- 13. Click Chemistry [organic-chemistry.org]
- 14. Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A straightforward, one-pot protocol for the synthesis of fused 3-aminotriazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
A Comparative Analysis of Urazole-Based and Synthetic Cross-Linking Agents
In the landscape of bioconjugation and structural biology, cross-linking agents are indispensable tools for elucidating protein-protein interactions, stabilizing protein complexes, and constructing novel biomaterials. The choice of a cross-linking agent is critical, as its chemical properties dictate the efficiency, specificity, and stability of the resulting linkages, as well as its impact on biological systems. This guide provides a comparative analysis of emerging urazole-based cross-linking agents and established synthetic cross-linkers, with a focus on their performance metrics, supported by experimental data.
Overview of Cross-Linking Chemistries
This compound-based cross-linkers represent a newer class of reagents that offer unique reactivity, particularly towards tyrosine residues. This is a significant advantage as it expands the repertoire of targetable amino acids beyond the commonly targeted lysine (B10760008) and cysteine residues. The reaction often proceeds via an electrochemical "click" reaction, providing a degree of control over the cross-linking process. Some this compound-based cross-linkers are also designed to be mass spectrometry (MS)-cleavable, facilitating their use in structural proteomics.
Conventional synthetic cross-linkers encompass a broad range of chemical entities, most commonly targeting primary amines (lysine residues) and sulfhydryl groups (cysteine residues). N-hydroxysuccinimide (NHS) esters are widely used for their reactivity with amines, forming stable amide bonds. Maleimides are highly specific for sulfhydryl groups, forming thioether bonds. Carbodiimides, such as EDC, are "zero-length" cross-linkers that facilitate the formation of an amide bond between a carboxyl group and a primary amine without being incorporated into the final product.
Performance Comparison: A Data-Driven Analysis
The selection of a cross-linking agent is a multi-faceted decision that depends on the specific application. Key performance indicators include reaction efficiency and specificity, the stability of the formed covalent bond, and the cytotoxicity of the reagent. The following tables summarize available quantitative data for a selection of this compound-based and common synthetic cross-linkers. It is important to note that the data is compiled from various sources and experimental conditions may differ.
Table 1: Reaction Efficiency and Specificity
| Cross-Linker Class | Example Reagent | Target Residue(s) | Reaction Conditions | Efficiency/Notes |
| This compound-based | SBT (homobifunctional) | Tyrosine | Electrochemical | 90% of tyrosines in a monoclonal antibody were modified after 4 hours.[1] |
| SCT (heterobifunctional) | Tyrosine, Lysine | Electrochemical (Tyr), pH 7.2-8.5 (Lys) | The NHS ester moiety targets primary amines.[1] | |
| Amine-reactive | DSS (NHS ester) | Lysine, N-terminus | pH 7.2-8.5 | High reactivity, but also susceptible to hydrolysis. Half-life of NHS esters is ~10 minutes at pH 8.6 and 4°C.[2] |
| Sulfhydryl-reactive | Maleimide (B117702) | Cysteine | pH 6.5-7.5 | Highly specific for thiols; reaction with thiols is ~1000 times faster than with amines at pH 7.0. |
| Zero-length | EDC | Carboxyls and Amines | pH 4.5-7.2 | Forms a native amide bond; no spacer arm. |
Table 2: Bond Stability
| Linkage Type | Formed by | Stability Assessment | % Intact Conjugate | Key Observations |
| This compound-Tyrosine | This compound-based | Data not available | - | The stability of this bond under physiological conditions is an area for further investigation. The OP-tyrosine bond, a different type of tyrosine linkage, is known to be very stable.[3] |
| Amide Bond | NHS esters, EDC | Hydrolytic stability | >99% after 30 days (typical) | Amide bonds are exceptionally stable under physiological conditions, with an estimated half-life of ~600 years.[4][5] |
| Thioether Bond | Maleimide | In human plasma (7 days) | ~50% (conventional) | Susceptible to retro-Michael reaction, leading to deconjugation. Next-generation maleimides show improved stability (>80-95%). |
Table 3: Cytotoxicity
| Cross-Linker Class | Example Reagent/Derivative | Cell Line | IC50 Value | Reference |
| This compound-based | Data not available | - | - | Cytotoxicity data for this compound-based cross-linkers is not readily available and requires further investigation. |
| Maleimide | Maleimide derivative (Ic) | MCF7 | 6.12 µg/mL | [6] |
| Maleimide derivative (4l) | HUVEC | >100 µM | [7] | |
| Aldehyde | Glutaraldehyde | Various | High cytotoxicity | Known to be cytotoxic, limiting its in-vivo applications.[8][9] |
| Carbodiimide | EDC | Various | Low cytotoxicity | Generally considered to be of low toxicity as it is not incorporated into the final product. |
Experimental Protocols
Detailed and robust experimental protocols are essential for the successful application of cross-linking agents and for obtaining reliable, reproducible data.
Protocol 1: Determination of Cross-Linking Efficiency by XL-MS
Objective: To quantify the extent of intra- and inter-protein cross-linking using mass spectrometry.
Materials:
-
Purified protein or protein complex (1 mg/mL in a suitable buffer, e.g., HEPES or PBS)
-
Cross-linking agent (e.g., this compound-based, NHS ester) stock solution (10-50 mM in DMSO)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Denaturing buffer (8 M urea (B33335) in 100 mM Tris-HCl, pH 8.5)
-
Reducing agent (10 mM DTT)
-
Alkylating agent (20 mM IAA)
-
Trypsin (mass spectrometry grade)
-
C18 desalting column
-
LC-MS/MS system (e.g., Orbitrap)
-
XL-MS data analysis software (e.g., MeroX, pLink)
Procedure:
-
Cross-linking Reaction:
-
Add the cross-linker stock solution to the protein sample to a final concentration of 0.5-2 mM.
-
Incubate for 30-60 minutes at room temperature.
-
-
Quenching:
-
Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM.
-
Incubate for 15 minutes at room temperature.
-
-
Sample Preparation for Mass Spectrometry:
-
Denature the cross-linked protein by adding urea to a final concentration of 8 M.
-
Reduce disulfide bonds with DTT for 30 minutes at 37°C.
-
Alkylate cysteine residues with IAA for 30 minutes at room temperature in the dark.
-
Dilute the sample with buffer to reduce the urea concentration to <2 M.
-
Digest the protein with trypsin overnight at 37°C.
-
-
Peptide Desalting:
-
Acidify the peptide mixture with formic acid.
-
Desalt the peptides using a C18 column.
-
Dry the eluted peptides in a vacuum centrifuge.
-
-
LC-MS/MS Analysis:
-
Resuspend the peptides in 0.1% formic acid.
-
Analyze the peptides by LC-MS/MS.
-
-
Data Analysis:
-
Use specialized XL-MS search software to identify cross-linked peptides.
-
The efficiency can be estimated by the number and intensity of identified cross-linked peptides relative to unmodified peptides.
-
Protocol 2: Assessment of Cross-Linker Bond Stability
Objective: To determine the stability of the covalent bond formed by a cross-linker in a biological matrix.
Materials:
-
Bioconjugate of interest (e.g., a cross-linked protein dimer)
-
Human plasma
-
Assay buffer (e.g., PBS, pH 7.4)
-
Quenching solution (e.g., 10% Trifluoroacetic Acid)
-
HPLC-MS system
Procedure:
-
Sample Preparation:
-
Prepare a solution of the bioconjugate in human plasma and in the assay buffer (as a control) to a final concentration of 1 mg/mL.
-
-
Incubation:
-
Incubate the samples at 37°C.
-
-
Time Points:
-
At designated time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours), withdraw an aliquot of the reaction mixture.
-
-
Sample Processing:
-
Immediately quench the reaction by adding 3 volumes of cold quenching solution.
-
Centrifuge the samples to precipitate plasma proteins.
-
Collect the supernatant.
-
-
HPLC-MS Analysis:
-
Analyze the supernatant by HPLC-MS to quantify the amount of intact bioconjugate and any cleavage products.
-
-
Data Analysis:
-
Calculate the percentage of intact bioconjugate at each time point relative to the amount at t=0.
-
Determine the half-life of the conjugate.
-
Protocol 3: Cytotoxicity Assessment using MTT Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a cross-linking agent on a specific cell line.
Materials:
-
Cell line of interest (e.g., HEK293, HeLa)
-
Cell culture medium and supplements
-
96-well plates
-
Cross-linking agent stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of the cross-linking agent in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the cross-linking agent.
-
Incubate for 24-72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability against the logarithm of the cross-linker concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizing Cross-Linking Workflows
The following diagrams illustrate the general workflow for a cross-linking mass spectrometry experiment and the chemical reactions of different cross-linker types.
Caption: Experimental workflow for cross-linking mass spectrometry (XL-MS).
Caption: Simplified reaction schemes for different cross-linker types.
Conclusion
The selection of a cross-linking agent is a critical parameter in experimental design. This compound-based cross-linkers offer a novel reactivity towards tyrosine residues, expanding the toolkit for structural proteomics. However, further studies are needed to fully characterize their bond stability and cytotoxicity compared to more established reagents. Conventional synthetic cross-linkers, such as NHS esters and maleimides, are well-characterized and offer a range of options in terms of specificity, spacer arm length, and cleavability. For applications requiring high biocompatibility, zero-length cross-linkers like EDC are often preferred. Ultimately, the choice of cross-linker should be guided by the specific goals of the study, the nature of the biological system, and a thorough evaluation of the performance data.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review of tyrosine and lysine as new motifs for organophosphate binding to proteins that have no active site serine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxic effects of a novel maleimide derivative on epithelial and tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. sketchviz.com [sketchviz.com]
spectroscopic comparison of urazole and its semicarbazide precursor
A detailed analysis for researchers, scientists, and drug development professionals.
In the realm of heterocyclic chemistry and drug development, urazole (1,2,4-triazolidine-3,5-dione) and its acyclic precursor, semicarbazide (B1199961), represent fundamental building blocks. The cyclization of semicarbazide derivatives to form the stable this compound ring is a key synthetic transformation. Understanding the distinct spectroscopic signatures of these two compounds is crucial for reaction monitoring, structural confirmation, and quality control. This guide provides an objective comparison of the spectroscopic properties of this compound and semicarbazide, supported by experimental data and detailed analytical protocols.
Chemical Structures
Semicarbazide: A derivative of urea, with the chemical formula CH₅N₃O.[1] This compound: A five-membered heterocyclic compound with the formula C₂H₃N₃O₂.[2]
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic features of this compound and semicarbazide. Due to the limited availability of direct experimental data for the parent compounds, some values are estimated based on data from closely related derivatives and computational predictions.
Table 1: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
| Parameter | Semicarbazide (in DMSO-d₆) | This compound (in DMSO-d₆) | Comments |
| ¹H Chemical Shift (δ, ppm) | ~4.5-5.5 (s, 2H, -NH₂) ~6.0-7.0 (s, 1H, -C(O)NH-) ~7.5-8.5 (s, 2H, -NHNH₂) | ~10.0-10.2 (s, 2H, -NHNH-) ~8.0 (s, 1H, ring CH - if substituted) | Semicarbazide protons are exchangeable and may appear as broad singlets. The this compound N-H protons are significantly deshielded due to the cyclic structure and adjacent carbonyl groups. Data for this compound is based on 4-substituted derivatives.[1] |
| ¹³C Chemical Shift (δ, ppm) | ~158-162 (-C=O) | ~154-156 (-C=O) | The carbonyl carbon in this compound is slightly more shielded compared to semicarbazide. The this compound value is based on a bis-urazole derivative. |
Note: NMR chemical shifts are highly dependent on the solvent and concentration. The provided values are typical ranges.
Table 2: Infrared (IR) Spectroscopy
| Vibrational Mode | Semicarbazide (KBr Pellet) | This compound (Solid State) | Comments |
| N-H Stretching | 3100-3400 cm⁻¹ (broad) | 3100-3300 cm⁻¹ (broad) | The broadness is indicative of hydrogen bonding in the solid state for both compounds. |
| C=O Stretching | ~1724 cm⁻¹ | ~1767 cm⁻¹ | The carbonyl stretching frequency is significantly higher in this compound due to the ring strain and electronic effects of the five-membered ring, providing a clear diagnostic marker for cyclization.[1] |
| N-H Bending | ~1600-1650 cm⁻¹ | ~1500-1550 cm⁻¹ | |
| C-N Stretching | ~1400-1480 cm⁻¹ | ~1400-1450 cm⁻¹ |
Table 3: Ultraviolet-Visible (UV-Vis) Spectroscopy
| Parameter | Semicarbazide (in Water) | This compound (in Water/Ethanol) | Comments |
| λ_max (nm) | 278 (shoulder) 357 (shoulder) | ~200-220 (predicted) | Semicarbazide hydrochloride shows very weak absorptions. This compound lacks an extended chromophore and is expected to absorb only in the far UV region. It is often described as "transparent in the UV". |
Experimental Protocols
Standard procedures for acquiring the spectroscopic data presented above are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the analyte (this compound or semicarbazide) in 0.6-0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). Ensure the sample is fully dissolved.
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-pulse proton spectrum.
-
Set the spectral width to cover a range of 0-12 ppm.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
Process the data with Fourier transformation, phase correction, and baseline correction. The residual solvent peak of DMSO-d₆ at ~2.50 ppm can be used for referencing.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Set the spectral width to cover a range of 0-200 ppm.
-
A larger number of scans will be required due to the low natural abundance of ¹³C.
-
The solvent peak of DMSO-d₆ at ~39.52 ppm is used for referencing.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, uniform powder is obtained.
-
Press the powder into a thin, transparent pellet using a hydraulic press.
-
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and record the sample spectrum.
-
Typically, spectra are collected over a range of 4000-400 cm⁻¹.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation:
-
Prepare a stock solution of the analyte in a suitable UV-transparent solvent (e.g., water or ethanol) at a concentration of ~1 mg/mL.
-
Prepare a dilute solution (e.g., 0.01 mg/mL) from the stock solution. The final concentration should result in an absorbance reading between 0.1 and 1.0.
-
-
Instrument: A dual-beam UV-Vis spectrophotometer.
-
Acquisition:
-
Fill a quartz cuvette with the solvent to be used as a blank and record a baseline correction.
-
Fill a matched quartz cuvette with the sample solution.
-
Scan the sample over a wavelength range of approximately 200-400 nm.
-
Visualization of the Precursor-Product Relationship
The following diagram illustrates the synthetic pathway from a semicarbazide derivative to a 4-substituted this compound, highlighting the chemical transformation that underlies the spectroscopic differences discussed.
Caption: Synthetic workflow from an aniline derivative to a 4-substituted this compound via a semicarbazide intermediate.
References
A Comparative Guide to Chromatographic Techniques for the Separation of Urazole Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
The synthesis of urazole and its derivatives is a cornerstone in the development of various pharmaceuticals and fine chemicals. A critical step in these synthetic pathways is the effective separation and purification of the target this compound from a complex mixture of starting materials, byproducts, and intermediates. This guide provides an objective comparison of the most common chromatographic techniques employed for this purpose: Thin-Layer Chromatography (TLC), Flash Chromatography, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the experimental protocols and present a comparative analysis of their performance, supported by data synthesized from analogous separations in the literature.
At a Glance: Comparison of Chromatographic Techniques
| Technique | Primary Use | Throughput | Cost (Instrument) | Cost (Operational) | Separation Efficiency | Quantitative Analysis |
| TLC | Reaction Monitoring, Solvent System Scouting | High | Low | Low | Low | Semi-Quantitative |
| Flash Chromatography | Preparative Purification | Medium | Low | Medium | Medium | No |
| HPLC | Analytical & Preparative Separation | Low-Medium | High | High | High | Yes |
| GC-MS | Analytical Separation & Identification | Low-Medium | High | High | Very High | Yes |
Thin-Layer Chromatography (TLC): Rapid Reaction Monitoring
Thin-Layer Chromatography is an indispensable tool for the real-time monitoring of this compound synthesis. Its primary advantages are speed, low cost, and the ability to run multiple samples in parallel, making it ideal for quickly assessing reaction completion.[1][2]
Experimental Protocol: Monitoring a this compound Synthesis
-
Plate Preparation: Use silica (B1680970) gel 60 F254 pre-coated plates. With a pencil, gently draw a baseline approximately 1 cm from the bottom.
-
Sample Application: Dissolve a small amount of the reaction mixture in a volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate). Using a capillary tube, spot the mixture onto the baseline. It is also advisable to spot the starting materials as a reference.
-
Development: Place the TLC plate in a developing chamber containing a suitable mobile phase. A common starting solvent system for this compound derivatives is a mixture of ethyl acetate (B1210297) and hexane.[3] The polarity can be adjusted to achieve an optimal separation where the Rf value of the product is between 0.3 and 0.5. For more polar urazoles, a small percentage of methanol (B129727) in dichloromethane can be effective.
-
Visualization: After the solvent front has reached the top of the plate, remove it and allow the solvent to evaporate. Visualize the separated spots under UV light (254 nm), which is effective for aromatic urazoles.[4][5] Staining with potassium permanganate (B83412) can also be used to visualize non-UV active compounds.[5]
Logical Workflow for TLC Analysis
Caption: Workflow for monitoring a this compound reaction using TLC.
Flash Chromatography: Preparative Purification of this compound Products
For the purification of gram-scale quantities of this compound products, flash chromatography is the method of choice. It offers a balance between speed and resolution, allowing for the isolation of the target compound from most impurities.
Experimental Protocol: Purification of a 4-Phenylthis compound Reaction Mixture
-
Solvent System Selection: Based on prior TLC analysis, select a solvent system that provides good separation between the desired this compound product and its major impurities. A common mobile phase is a gradient of ethyl acetate in petroleum ether.[3]
-
Column Packing: A glass column is slurry-packed with silica gel (200-300 mesh) using the chosen mobile phase.
-
Sample Loading: The crude reaction mixture is concentrated and adsorbed onto a small amount of silica gel. This dry-loading method often provides better resolution than direct liquid injection.
-
Elution: The mobile phase is passed through the column under positive pressure (using compressed air or a pump). Fractions are collected and analyzed by TLC to identify those containing the pure product.
-
Product Isolation: Fractions containing the pure this compound are combined and the solvent is removed under reduced pressure to yield the purified product.
High-Performance Liquid Chromatography (HPLC): High-Resolution Analysis and Purification
HPLC is a powerful technique for both the quantitative analysis and preparative purification of this compound reaction mixtures, offering superior resolution compared to flash chromatography.[6][7] Reversed-phase HPLC is particularly well-suited for the analysis of polar this compound derivatives.
Experimental Protocol: Reversed-Phase HPLC Analysis of a this compound Reaction Mixture
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with acetonitrile (B52724) and water (containing 0.1% formic acid or trifluoroacetic acid to improve peak shape) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a wavelength where the this compound derivative has maximum absorbance (e.g., 254 nm for aromatic urazoles) |
| Temperature | Ambient or controlled (e.g., 30 °C) |
This protocol is a general guideline and may require optimization for specific this compound derivatives.
For chiral urazoles, specialized chiral stationary phases (CSPs) are necessary to separate enantiomers. Polysaccharide-based CSPs are often effective for this purpose.[8][9]
HPLC Experimental Workflow
Caption: A typical workflow for HPLC analysis of a this compound sample.
Gas Chromatography-Mass Spectrometry (GC-MS): Sensitive Detection and Structural Elucidation
GC-MS is a highly sensitive and selective technique ideal for the analysis of volatile and thermally stable this compound derivatives. The mass spectrometer provides valuable structural information, aiding in the identification of byproducts and impurities.[6][7]
Experimental Protocol: GC-MS Analysis of a this compound Reaction Mixture
| Parameter | Condition |
| Column | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Injection Mode | Split or splitless |
| Temperature Program | Initial temperature of 100 °C, ramp to 280 °C at 10 °C/min, hold for 5 min |
| MS Detector | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 50-500 |
This protocol is a general guideline and may require optimization for specific this compound derivatives.
The fragmentation patterns observed in the mass spectrum can be used to identify the this compound and related compounds by comparing them to spectral libraries or through manual interpretation.[10][11][12][13]
Concluding Remarks
The choice of chromatographic technique for the separation of this compound reaction mixtures depends on the specific goals of the researcher. TLC is an excellent tool for rapid reaction monitoring. For preparative scale purification, flash chromatography offers a practical solution. When high-resolution separation and quantitative analysis are required, HPLC is the preferred method. Finally, for the sensitive detection and structural identification of volatile this compound derivatives and their byproducts, GC-MS is an unparalleled technique. A multi-technique approach, utilizing the strengths of each method, will ultimately lead to the most efficient and comprehensive analysis of this compound reaction mixtures.
References
- 1. researchgate.net [researchgate.net]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. rsc.org [rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. Quantitative structure-retention relationships of azole antifungal agents in reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. whitman.edu [whitman.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. benchchem.com [benchchem.com]
Urazole-Derived Cross-Linkers in Proteomics: A Comparative Performance Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate cross-linking agent is a critical step in elucidating protein-protein interactions and characterizing protein structures. This guide provides a detailed comparison of urazole-derived cross-linkers with other commonly used alternatives in the field of proteomics, supported by experimental data and detailed protocols.
This compound-derived cross-linkers represent a newer class of reagents for cross-linking mass spectrometry (XL-MS) that offer unique reactivity towards tyrosine residues, complementing the traditional lysine-targeting approaches. This guide assesses their performance against established amine-reactive cross-linkers and photo-activated cross-linkers, providing a framework for selecting the optimal tool for specific research applications.
Performance Comparison of Cross-Linkers
The performance of a cross-linker is determined by several factors, including its reactivity, specificity, cross-linking efficiency, and the ease of identifying cross-linked peptides by mass spectrometry. This section provides a quantitative comparison of this compound-derived cross-linkers with other popular classes of reagents.
This compound-Derived vs. Amine-Reactive Cross-Linkers
A recent study introduced two novel this compound-derived, MS-cleavable cross-linkers: a homobifunctional cross-linker, SBT (sulfoxide, bis-urazolyl), targeting tyrosine residues, and a heterobifunctional cross-linker, SCT (sulfoxide, succinimidyl, urazolyl), targeting both lysine (B10760008) and tyrosine residues. Their performance was directly compared with the commercial amine-reactive, MS-cleavable cross-linker, DSSO (disuccinimidyl sulfoxide).
The following table summarizes the number of unique cross-links identified for the protein Glutathione S-Transferase (GST) using these three cross-linkers.
| Cross-Linker | Target Residues | Number of Unique Cross-Links Identified (GST Protein) | Reference |
| SBT | Tyrosine - Tyrosine (Y-Y) | 5 | [1] |
| SCT | Lysine - Tyrosine (K-Y), Lysine - Lysine (K-K) | 48 | [1] |
| DSSO | Lysine - Lysine (K-K) | Not explicitly stated, but a 2D map shows a significant number of K-K cross-links. A comparison of recognized K sites revealed 58% co-recognition with SCT, with 30% unique to DSSO. | [1] |
The data indicates that the heterobifunctional this compound-derived cross-linker, SCT, which targets both lysine and tyrosine residues, significantly increases the number of identified cross-links compared to the homobifunctional tyrosine-targeting SBT.[1] The ability of SCT to target both lysine and tyrosine provides greater coverage of the protein structure. When compared to the lysine-specific DSSO, SCT provides complementary information by identifying tyrosine-involved cross-links. The study highlights that the use of both SCT and DSSO yields broader cross-link coverage than either reagent alone.[1]
Zero-Length Cross-Linkers (EDC/Sulfo-NHS)
Zero-length cross-linkers, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with Sulfo-NHS (N-hydroxysulfosuccinimide), facilitate the formation of a direct amide bond between carboxylates (aspartic acid, glutamic acid, and C-termini) and primary amines (lysine and N-termini) without introducing a spacer arm.
Photo-Reactive Cross-Linkers
Photo-reactive cross-linkers, typically containing diazirine or aryl azide (B81097) groups, offer the advantage of temporal control and broader reactivity. Upon activation with UV light, they can react with a wider range of amino acid side chains, not just those with primary amines or hydroxyl groups.
A study on proteome-wide photo-cross-linking in E. coli using novel MS-cleavable diazirine-based cross-linkers, DizSEC and DizSPC, identified a significant number of inter-protein cross-links, suggesting their utility in mapping protein-protein interactions.[2] However, direct quantitative comparisons with this compound-derived cross-linkers are not yet published. A key advantage of photo-cross-linkers is their potential to capture transient or weak interactions that might be missed with traditional chemical cross-linkers.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reproducible and comparable results. This section provides methodologies for the key experiments cited in this guide.
Protocol for this compound-Derived Cross-Linking (SBT/SCT)
This protocol is adapted from the study introducing the SBT and SCT cross-linkers.[1]
1. Protein Preparation:
-
Prepare the purified protein (e.g., GST) at a concentration of 1.0 mg/mL in a suitable buffer (e.g., Tris-HCl buffer, pH 7.40).
2. Cross-Linking Reaction:
-
For SBT (homobifunctional, tyrosine-targeting):
-
Add SBT to the protein solution to a final concentration of 0.8 mM.
-
The reaction is initiated via an electrochemical click reaction. Specific electrochemical potential settings are required as detailed in the original publication.
-
Incubate for 4 hours at 37°C.
-
-
For SCT (heterobifunctional, lysine/tyrosine-targeting):
-
Add SCT to the protein solution to a final concentration of 0.8 mM.
-
Incubate for 1 hour at room temperature.[1]
-
3. Quenching:
-
Quench the reaction by adding a final concentration of 50 mM ammonium (B1175870) bicarbonate.
4. Protein Digestion:
-
Denature the cross-linked proteins with 8 M urea (B33335).
-
Reduce disulfide bonds with 2 mM TCEP for 30 minutes.
-
Alkylate cysteine residues with 10 mM iodoacetamide (B48618) for 15 minutes in the dark.
-
Dilute the urea concentration to less than 1 M with Tris-HCl buffer.
-
Add trypsin at a 1:20 (w/w) ratio of trypsin to protein.
-
Incubate at 37°C for 4 hours.
-
Stop the digestion by adding 1% formic acid.
5. LC-MS/MS Analysis:
-
Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Utilize an MS-cleavable fragmentation method (e.g., stepped HCD) to facilitate the identification of cross-linked peptides.
Protocol for Amine-Reactive Cross-Linking (DSSO)
This protocol is a general guideline for using DSSO, a common amine-reactive, MS-cleavable cross-linker.
1. Protein Preparation:
-
Prepare the purified protein in an amine-free buffer (e.g., HEPES or PBS, pH 7.2-8.0) at a suitable concentration (e.g., 1 mg/mL).
2. Cross-Linking Reaction:
-
Prepare a fresh stock solution of DSSO in an anhydrous organic solvent like DMSO.
-
Add DSSO to the protein solution to a final concentration typically ranging from 0.5 to 2 mM.
-
Incubate the reaction for 30-60 minutes at room temperature.
3. Quenching:
-
Stop the reaction by adding an amine-containing buffer, such as Tris-HCl, to a final concentration of 20-50 mM.
-
Incubate for 15 minutes at room temperature.
4. Protein Digestion and MS Analysis:
-
Proceed with the same digestion and LC-MS/MS analysis protocol as described for the this compound-derived cross-linkers.
Protocol for Zero-Length Cross-Linking (EDC/Sulfo-NHS)
This protocol describes a two-step process for cross-linking carboxyl and amine groups.
1. Protein Preparation:
-
Dissolve the protein with available carboxyl groups (Protein #1) in an amine and carboxylate-free buffer (e.g., MES buffer, pH 6.0) at a concentration of 1-10 mg/mL.
2. Activation of Carboxyl Groups:
-
Add EDC to a final concentration of 2-10 mM.
-
Immediately add Sulfo-NHS to a final concentration of 5-25 mM.
-
Incubate for 15 minutes at room temperature to activate the carboxyl groups.
3. Quenching of EDC (Optional but Recommended):
-
Add 2-mercaptoethanol (B42355) to a final concentration of 20 mM to quench the excess EDC. This prevents EDC from reacting with the second protein.
4. Cross-Linking to Amine Groups:
-
Adjust the pH of the activated protein solution to 7.2-7.5 with a non-amine buffer like PBS.
-
Add the second protein (Protein #2, containing accessible amine groups) to the activated Protein #1 solution. A 1:1 molar ratio is a good starting point.
-
Incubate for 2 hours at room temperature.
5. Final Quenching and Analysis:
-
Quench any remaining reactive sites with an amine-containing solution (e.g., 50 mM Tris-HCl).
-
Proceed with protein digestion and LC-MS/MS analysis.
Protocol for Photo-Reactive Cross-Linking (Diazirine-based)
This is a general protocol for in-vitro cross-linking using a heterobifunctional diazirine cross-linker with an NHS ester.
1. Protein Preparation:
-
Prepare the protein solution in an amine-free buffer (e.g., HEPES, pH 7.5-8.0).
2. NHS-Ester Reaction:
-
Dissolve the diazirine-NHS ester cross-linker in an organic solvent (e.g., DMSO).
-
Add the cross-linker to the protein solution at a 10- to 50-fold molar excess.
-
Incubate for 30 minutes to 2 hours at room temperature in the dark to allow the NHS ester to react with primary amines.
3. Removal of Excess Cross-Linker:
-
Remove unreacted cross-linker using a desalting column or dialysis to prevent non-specific cross-linking upon photo-activation.
4. Photo-activation:
-
Transfer the sample to a UV-transparent container.
-
Irradiate the sample with UV light at 350-365 nm for 5-15 minutes on ice. The optimal irradiation time should be determined empirically.
5. Analysis:
-
Proceed with protein digestion and LC-MS/MS analysis.
Visualizing the Workflows
The following diagrams illustrate the experimental workflows for the different classes of cross-linkers.
Caption: Workflow for this compound-Derived Cross-Linking.
Caption: Workflow for Amine-Reactive Cross-Linking.
Caption: Workflow for Zero-Length Cross-Linking.
References
comparative study of the mechanical properties of different urazole-based polymers
A detailed guide for researchers, scientists, and drug development professionals on the mechanical characteristics of polymers incorporating the urazole moiety. This guide provides a comparative overview of available data, outlines standard experimental protocols for mechanical testing, and visualizes key workflows.
The incorporation of the this compound moiety into polymer structures offers a versatile platform for tuning material properties, owing to its unique chemical characteristics, including acidity and the potential for hydrogen bonding. Understanding the mechanical behavior of these polymers is crucial for their application in diverse fields such as biomaterials, coatings, and adhesives. This guide provides a comparative analysis of the mechanical properties of different this compound-based and related heterocyclic polymers, supported by experimental data from scientific literature.
Comparative Mechanical Properties of this compound-Based and Related Polymers
The following table summarizes the key mechanical properties of a this compound-containing hydrogel and, for comparative purposes, polyurethane (PU) foams derived from uracil (B121893) (a structurally similar heterocycle), and a selection of conventional polyurethanes. Direct comparative studies on a wide range of this compound-based polymers are limited in publicly available literature; therefore, this table serves as a representative comparison based on existing research.
| Polymer System | Polymer Type | Key Mechanical Property | Value |
| This compound-Containing Polymer | |||
| Poly(hexamethylene-urazole) Hydrogel[1][2] | Hydrogel | Young's Modulus | 0.91 MPa[1][2] |
| Uracil-Derivative-Based Polymers (as a proxy) | |||
| PU Foam (40% EG 290) | Polyurethane Foam | Compressive Strength | 0.28 MPa |
| Apparent Density | 40.2 kg/m ³ | ||
| PU Foam (60% EG 290) | Polyurethane Foam | Compressive Strength | 0.35 MPa |
| Apparent Density | 47.3 kg/m ³ | ||
| PU Foam (80% EG 290) | Polyurethane Foam | Compressive Strength | 0.42 MPa |
| Apparent Density | 55.1 kg/m ³ | ||
| Conventional Polyurethanes (for baseline comparison) | |||
| MDI-based PU | Polyurethane | Tensile Strength | 23.4 MPa |
| Elongation at Break | 652% | ||
| Storage Modulus (at 25°C) | ~1000 MPa | ||
| TDI-based PU | Polyurethane | Tensile Strength | 12.5 MPa |
| Elongation at Break | 779% | ||
| Storage Modulus (at 25°C) | ~500 MPa | ||
| HDI-based PU | Polyurethane | Tensile Strength | 15.6 MPa |
| Elongation at Break | 721% | ||
| Storage Modulus (at 25°C) | ~800 MPa | ||
| IPDI-based PU | Polyurethane | Tensile Strength | 18.9 MPa |
| Elongation at Break | 753% | ||
| Storage Modulus (at 25°C) | ~900 MPa | ||
| HMDI-based PU | Polyurethane | Tensile Strength | 20.1 MPa |
| Elongation at Break | 710% | ||
| Storage Modulus (at 25°C) | ~1200 MPa |
Experimental Protocols for Mechanical Property Determination
Accurate and reproducible measurement of mechanical properties is paramount for the comparative study of polymers. The following are detailed methodologies for key experiments based on widely accepted ASTM standards.
Tensile Properties Testing (ASTM D638)
This test method is used to determine the tensile properties of unreinforced and reinforced plastics.
1. Specimen Preparation:
-
Shape and Dimensions: Test specimens are typically "dog-bone" shaped. The standard Type I specimen is most common.
-
Fabrication: Specimens can be injection-molded, compression-molded, or machined from sheets or plates. Surfaces should be smooth and free of defects to prevent premature failure.
-
Conditioning: Prior to testing, specimens must be conditioned in a controlled environment of specified temperature and humidity to ensure consistency.
2. Test Procedure:
-
Equipment: A universal testing machine (UTM) equipped with appropriate grips and an extensometer is required.
-
Grip Separation: The specimen is placed in the grips of the UTM at a specified separation distance.
-
Test Speed: The test is conducted at a constant rate of crosshead movement. The speed depends on the material and specimen geometry and typically ranges from 0.05 to 20 inches per minute.
-
Data Acquisition: The force (load) and the elongation (strain) are recorded continuously until the specimen fractures.
3. Data Analysis:
-
Tensile Strength: The maximum stress the material can withstand before breaking.
-
Young's Modulus (Modulus of Elasticity): A measure of the material's stiffness, calculated from the slope of the initial linear portion of the stress-strain curve.
-
Elongation at Break: The percentage increase in length that the specimen undergoes before fracturing.
Flexural Properties Testing (ASTM D790)
This test method determines the flexural properties of plastics, which is their ability to resist bending.
1. Specimen Preparation:
-
Shape and Dimensions: Specimens are rectangular bars of a specified length, width, and thickness.
-
Fabrication and Conditioning: Similar to tensile specimens, they must be carefully prepared and conditioned.
2. Test Procedure:
-
Equipment: A universal testing machine with a three-point or four-point bending fixture.
-
Setup: The specimen is placed on two supports, and a load is applied to the center (three-point bending) or at two points (four-point bending).
-
Test Speed: The load is applied at a constant rate of crosshead motion until the specimen breaks or reaches a maximum strain of 5.0%.
-
Data Acquisition: The load and deflection are recorded throughout the test.
3. Data Analysis:
-
Flexural Strength: The maximum stress experienced by the material at the moment of rupture.
-
Flexural Modulus: A measure of the material's stiffness in bending, calculated from the slope of the stress versus strain curve in the elastic region.
Visualizing Experimental Workflows
To further clarify the experimental process, the following diagrams illustrate the logical flow of tensile and flexural testing.
References
A Comparative Guide to Urazole Synthesis Methods for Research and Development
Urazole and its derivatives are pivotal intermediates in the synthesis of a wide array of compounds, from pharmaceuticals to advanced polymers. The efficiency of this compound synthesis is therefore a critical consideration for researchers in drug development and materials science. This guide provides an objective comparison of various methods for this compound synthesis, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for a given application.
Comparison of this compound Synthesis Efficiencies
The following table summarizes the quantitative data for different this compound synthesis methods, offering a clear comparison of their performance based on reaction yield, time, temperature, and the use of catalysts.
| Synthesis Method | Starting Materials | Key Reagents | Typical Reaction Time | Typical Temperature | Catalyst | Typical Yield (%) | Key Advantages |
| From Amines & Diphenyl Carbonate | Primary Amine, Diphenyl Carbonate | Ethyl Carbazate (B1233558) | 3.5 hours | 80°C to 250°C | None | 87 - 96[1] | Sustainable, solvent-free, high-yielding, one-pot synthesis for bulk urazoles. |
| From Isocyanates & Ethyl Carbazate | Phenyl Isocyanate, Diethyl Carbonate | Hydrazine (B178648) Hydrate (B1144303), Potassium Hydroxide | ~8 hours | 0°C to Reflux | None | ~75% | Well-established method with readily available starting materials. |
| From Anilines & Ethyl Chloroformate | Aniline (B41778) Derivatives, Ethyl Chloroformate | Ethyl Carbazate, Base (e.g., Triethylamine) | > 8 hours | Room Temperature to Reflux | None | 28 - 92[1] | One-pot procedure, avoids toxic reagents, and reduces solvent use.[1] |
| From Primary Amines & Phenyl Chloroformate | Primary Amine, Phenyl Chloroformate | Hydrazine | Not Specified | Room Temperature | None | Good to Excellent | Mild reaction conditions suitable for a variety of substrates.[2] |
| From Biuret (B89757) & Hydrazine | Biuret, Hydrazine Hydrate | None | To completion | 40°C to 120°C | None | Not Specified | "Prebiotic" synthesis method, simple reagents.[3] |
Experimental Protocols
This section provides detailed methodologies for the key this compound synthesis experiments cited in this guide.
Method 1: Synthesis of Urazoles from Amines and Diphenyl Carbonate
This method is a sustainable, one-pot synthesis suitable for bulk urazoles.
Procedure: [4]
-
Heat diphenyl carbonate (1 equivalent) to 80°C under an inert atmosphere.
-
Add a primary amine (1 equivalent) and stir the reaction mixture for 10 minutes.
-
Add ethyl carbazate (1 equivalent) to the reaction mixture and stir for 2.5 hours at 140°C.
-
Increase the temperature to 250°C and continue heating for 1 hour under a gentle nitrogen flow to drive the cyclization and remove phenol (B47542) byproduct.
-
The resulting this compound can be purified by appropriate methods such as recrystallization.
Method 2: Synthesis of 4-Phenylthis compound (B107743) from Phenyl Isocyanate and Ethyl Carbazate
This is a well-established, multi-step synthesis of a common this compound derivative.
Step A: Synthesis of Ethyl Hydrazinecarboxylate
-
In a 1-liter round-bottomed flask, add 100 g (2.00 moles) of 100% hydrazine hydrate to 236 g (2.00 moles) of diethyl carbonate.
-
Shake the flask vigorously until a clear solution is obtained (approximately 20 minutes).
-
Heat the reaction mixture on a steam bath for 3.5 hours under a reflux condenser fitted with a drying tube.
-
Distill the mixture under reduced pressure to obtain ethyl hydrazinecarboxylate.
Step B: Synthesis of 4-Phenyl-1-carbethoxysemicarbazide
-
In a 1-liter three-necked round-bottomed flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, dissolve 52 g (0.50 mole) of ethyl hydrazinecarboxylate in 550 ml of dry benzene.
-
Cool the solution in an ice bath and add 59.7 g (0.501 mole) of phenyl isocyanate dropwise over 45 minutes with stirring.
-
After the addition is complete, remove the ice bath and stir at room temperature for 2 hours, followed by heating under reflux for 2 hours.
-
Cool the mixture and collect the precipitated product by suction filtration.
Step C: Synthesis of 4-Phenylthis compound
-
In a 250-ml Erlenmeyer flask, suspend 44.6 g (0.200 mole) of 4-phenyl-1-carbethoxysemicarbazide in 100 ml of aqueous 4 M potassium hydroxide.
-
Warm the suspension on a steam bath for 1.5 hours until most of the solid has dissolved.
-
Filter the hot solution and cool to room temperature.
-
Acidify the solution with concentrated hydrochloric acid.
-
Cool the mixture and collect the precipitated 4-phenylthis compound by suction filtration.
Method 3: One-Pot Synthesis of 4-Arylurazoles from Anilines and Ethyl Chloroformate
This method provides a convenient one-pot procedure for the synthesis of 4-arylurazoles.[5]
General Procedure:
-
Dissolve the aniline derivative (e.g., p-toluidine, 3 mmol) and a base (e.g., cesium carbonate, 3.5 mmol) in an anhydrous solvent (e.g., 1,4-dioxane, 10 mL).
-
Add triphosgene (B27547) (1 mmol) in portions over 2-3 minutes and stir the mixture at room temperature.
-
After 1.5 hours, add ethyl carbazate (3.2 mmol) and continue stirring overnight.
-
Evaporate the solvent to dryness.
-
Reflux the residue in aqueous 5 M KOH for 5 hours.
-
Cool the solution in an ice bath and neutralize with concentrated HCl to a pH of 1-2.
-
Collect the crystalline product by filtration and dry.
Method 4: General Synthesis of 4-Substituted Urazoles from Primary Amines and Phenyl Chloroformate
This two-step method is noted for its mild conditions.[2]
General Procedure:
-
Step 1: Formation of Diphenyl (N-substituted)imidodicarbonate: React a primary amine with approximately 2.5 equivalents of phenyl chloroformate. This step typically proceeds under mild conditions, though specific temperatures and reaction times may vary depending on the amine.
-
Step 2: Cyclization to this compound: React the resulting diphenyl (N-substituted)imidodicarbonate with hydrazine at room temperature to yield the N-substituted this compound.
Method 5: Synthesis of this compound from Biuret and Hydrazine
This method represents a simple, "prebiotic" synthesis route.[3]
Procedure:
-
Prepare a solution of hydrazine hydrate (e.g., 2.3 M) and biuret (e.g., 0.26 M).
-
Heat the mixture in a sealed tube at a temperature ranging from 40°C to 120°C until the reaction goes to completion. The reaction progress can be monitored by techniques such as NMR.
-
After completion, the this compound product can be isolated and purified.
Visualizing Synthesis Pathways
The following diagrams illustrate the general workflows and logical relationships in this compound synthesis.
Caption: General workflow for this compound synthesis.
Caption: Key synthetic routes to urazoles.
References
- 1. A Novel One-Pot Synthesis of 4-Substituted 1,2,4-Triazolidine-3,5-diones [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound synthesis [organic-chemistry.org]
- 4. Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. One-pot and novel route for the synthesis of 4-substituted-1,2,4-triazolidine-3,5-diones [html.rhhz.net]
A Comparative Analysis of the Antifungal Activity of Triazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The emergence of invasive fungal infections, particularly in immunocompromised individuals, has underscored the critical need for effective antifungal therapies. Triazole derivatives represent a cornerstone in the management of these infections, exhibiting a broad spectrum of activity against a variety of fungal pathogens. This guide provides a comprehensive comparison of the in vitro antifungal activity of prominent triazole derivatives, supported by experimental data, to aid researchers and clinicians in understanding their relative potencies and spectra of activity.
Mechanism of Action
Triazole antifungals exert their effect by disrupting the integrity of the fungal cell membrane.[1] They achieve this by inhibiting the fungal cytochrome P450 enzyme, 14α-demethylase, which is essential for the conversion of lanosterol (B1674476) to ergosterol (B1671047), a vital component of the fungal cell membrane.[2][3][4] This inhibition leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols, ultimately resulting in the cessation of fungal growth and, in some cases, cell death.[4][5] While most triazoles are considered fungistatic, voriconazole (B182144) and itraconazole (B105839) have demonstrated fungicidal activity against certain fungal species.[5]
Comparative In Vitro Activity
The in vitro activity of antifungal agents is commonly assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that inhibits the visible growth of a microorganism. The following tables summarize the MIC values of key triazole derivatives against various clinically significant fungal species, as reported in several studies. Lower MIC values are indicative of greater in vitro potency.
Table 1: Comparative In Vitro Activity (MIC in mg/L) of Triazole Derivatives against Candida Species
| Organism | Fluconazole | Itraconazole | Voriconazole | Posaconazole (B62084) | Isavuconazole |
| Candida albicans | 0.25 - 4[6] | 0.03 - 1[6] | 0.03 - 0.25[6] | ≤0.03 - 0.25 | ≤0.008 - 0.12 |
| Candida glabrata | 1 - >64 | 0.125 - >16 | 0.03 - 16 | 0.06 - 4 | 0.016 - 2 |
| Candida parapsilosis | 0.125 - 4 | 0.03 - 0.5 | 0.015 - 0.25 | ≤0.03 - 0.5 | ≤0.008 - 0.25 |
| Candida tropicalis | 0.25 - 8 | 0.06 - 1 | 0.03 - 0.5 | ≤0.03 - 0.5 | ≤0.008 - 0.25 |
| Candida krusei | 16 - >64 | 0.125 - 2 | 0.06 - 1 | 0.12 - 1 | 0.03 - 0.5 |
Data compiled from multiple sources. Ranges may vary based on specific isolates and testing methodologies.
Table 2: Comparative In Vitro Activity (MIC in mg/L) of Triazole Derivatives against Aspergillus Species
| Organism | Itraconazole | Voriconazole | Posaconazole | Isavuconazole |
| Aspergillus fumigatus | 0.25 - 2 | 0.25 - 1[7] | 0.125 - 0.5[8] | 0.25 - 1 |
| Aspergillus flavus | 0.5 - 2 | 0.5 - 2 | 0.25 - 1 | 0.5 - 2 |
| Aspergillus niger | 0.5 - >8 | 0.5 - 2 | 0.5 - 2 | 1 - 4 |
| Aspergillus terreus | 0.5 - 2 | 0.25 - 1 | 0.125 - 0.5 | 0.5 - 1 |
Data compiled from multiple sources. Fluconazole is generally not active against Aspergillus species. Ranges may vary based on specific isolates and testing methodologies.
Table 3: Comparative In Vitro Activity (Geometric Mean MIC in mg/L) of Triazole Derivatives against Trichophyton rubrum
| Antifungal Agent | Geometric Mean MIC (mg/L)[9][10] |
| Voriconazole | 0.05 |
| Posaconazole | 0.11 |
| Isavuconazole | 0.13 |
| Itraconazole | 0.26 |
| Fluconazole | 2.12 |
Data from a study by Sun et al. (2015) involving 111 clinical isolates of Trichophyton rubrum.[9][10]
Experimental Protocols
The determination of in vitro antifungal activity is crucial for evaluating the potential efficacy of new and existing antifungal agents. Standardized methodologies are essential for ensuring the reproducibility and comparability of data across different laboratories. The Clinical and Laboratory Standards Institute (CLSI) has established reference methods for antifungal susceptibility testing.[11][12][13][14][15][16]
Broth Microdilution Method (Based on CLSI Document M27 for Yeasts and M38-A2 for Filamentous Fungi)
This method is considered the gold standard for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.
-
Preparation of Antifungal Agents: Stock solutions of the triazole derivatives are prepared in a suitable solvent, typically dimethyl sulfoxide (B87167) (DMSO). Serial twofold dilutions of each antifungal agent are then prepared in 96-well microtiter plates using a standardized liquid medium, such as RPMI-1640.
-
Inoculum Preparation: Fungal isolates are cultured on appropriate agar (B569324) plates to obtain fresh, viable colonies. The colonies are then suspended in sterile saline, and the turbidity of the suspension is adjusted to a 0.5 McFarland standard, which corresponds to a specific cell density. This suspension is further diluted in the test medium to achieve the final desired inoculum concentration.
-
Inoculation and Incubation: Each well of the microtiter plate containing the serially diluted antifungal agent is inoculated with the prepared fungal suspension. The plates are then incubated at a controlled temperature (typically 35°C) for a specified period (24-48 hours for yeasts, and longer for some filamentous fungi).
-
MIC Determination: Following incubation, the microtiter plates are examined visually or using a spectrophotometric reader to determine the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to a drug-free control well. For azoles, the endpoint is typically defined as the concentration that produces a prominent decrease in turbidity (e.g., ≥50% inhibition).
Disk Diffusion Method (Based on CLSI Document M44 for Yeasts)
This method provides a simpler and more rapid alternative to broth microdilution for some yeast species.[11][13]
-
Inoculum Preparation: A standardized suspension of the yeast isolate is prepared as described for the broth microdilution method.
-
Inoculation: A sterile cotton swab is dipped into the inoculum suspension, and the excess fluid is removed by pressing it against the inside of the tube. The swab is then used to streak the entire surface of a Mueller-Hinton agar plate supplemented with glucose and methylene (B1212753) blue to ensure a uniform lawn of growth.
-
Application of Antifungal Disks: Paper disks impregnated with a standardized concentration of the triazole antifungal agent are placed onto the surface of the inoculated agar.
-
Incubation: The plates are incubated at 35°C for 20-24 hours.
-
Measurement of Inhibition Zones: After incubation, the diameter of the zone of growth inhibition around each disk is measured in millimeters. The size of the zone is correlated with the susceptibility of the organism to the antifungal agent, with larger zones indicating greater susceptibility.
Visualizations
Ergosterol Biosynthesis Pathway and the Site of Action of Triazole Antifungals
Caption: The inhibitory effect of triazole antifungals on the ergosterol biosynthesis pathway in fungi.
General Workflow for Antifungal Susceptibility Testing
Caption: A generalized workflow for determining the in vitro susceptibility of fungi to triazole antifungal agents.
References
- 1. Triazole antifungals | Research Starters | EBSCO Research [ebsco.com]
- 2. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Comparative activity of posaconazole and systemic azole agents against clinical isolates of filamentous fungi from a global surveillance programme - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Comparison of the In Vitro Activities of Newer Triazoles and Established Antifungal Agents against Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts [clsi.org]
- 12. njccwei.com [njccwei.com]
- 13. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 15. Antifungal Susceptibility Testing for C. auris | Candida auris (C. auris) | CDC [cdc.gov]
- 16. academic.oup.com [academic.oup.com]
Comparative Guide to the Validation of a Stability-Indicating HPLC Method for Urazole
This guide provides a comprehensive framework for the validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the analysis of urazole. The content herein is structured to offer a comparative perspective on methodologies and expected performance benchmarks, supported by detailed experimental protocols and data presentation templates. This document is intended for researchers, scientists, and drug development professionals engaged in analytical method development and validation.
Introduction to Stability-Indicating Methods
A stability-indicating analytical method is a validated quantitative procedure that can accurately and precisely measure the concentration of an active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or other potential excipients.[1] The development and validation of such methods are critical for assessing the stability of drug substances and drug products.[2][3] High-Performance Liquid Chromatography (HPLC) is a primary technique for this purpose due to its high resolving power.[4]
Forced degradation studies are an essential component of developing and validating stability-indicating methods. These studies involve subjecting the API to stress conditions more severe than accelerated stability testing to generate potential degradation products. This helps in understanding the degradation pathways and demonstrating the specificity of the analytical method.[3][4]
Experimental Protocols
Detailed methodologies for conducting forced degradation studies and validating the key performance parameters of an HPLC method for this compound are outlined below.
Forced Degradation (Stress) Studies
The objective is to generate a target degradation of approximately 10-30% of the active ingredient.[5]
-
Acid Hydrolysis: Reflux 10 mg of this compound in 10 mL of 0.1 N HCl at 60°C for 30 minutes.[5] If no significant degradation is observed, a higher concentration of acid or a longer exposure time may be used.[5]
-
Base Hydrolysis: Reflux 10 mg of this compound in 10 mL of 0.1 N NaOH at 60°C for 30 minutes.[5] Similar to acid hydrolysis, conditions can be made more stringent if necessary.[5]
-
Oxidative Degradation: Store 10 mg of this compound in 10 mL of 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.
-
Thermal Degradation: Expose solid this compound powder to dry heat at 80°C for 48 hours.[2]
-
Photolytic Degradation: Expose a solution of this compound (e.g., 1 mg/mL in a suitable solvent) to UV light (254 nm) and cool white fluorescent light in a photostability chamber for a specified duration.
HPLC Method Validation
The validation of the HPLC method should be performed according to the International Council for Harmonisation (ICH) guidelines.[6]
-
Specificity: Analyze samples from forced degradation studies. The method is considered specific if the this compound peak is well-resolved from all degradation product peaks and any excipients. Peak purity analysis using a photodiode array (PDA) detector is also recommended.
-
Linearity: Prepare a series of at least five concentrations of this compound standard solutions over a range (e.g., 50-150% of the expected sample concentration).[7] Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.[1]
-
Accuracy: Perform recovery studies by spiking a placebo mixture with known amounts of this compound at three different concentration levels (e.g., 80%, 100%, and 120%).[1] Analyze each concentration in triplicate and calculate the percentage recovery.
-
Precision:
-
System Precision: Perform at least five replicate injections of a standard solution and calculate the relative standard deviation (RSD) of the peak areas.
-
Method Precision (Repeatability): Prepare and analyze a minimum of six independent samples of this compound at 100% of the test concentration on the same day. Calculate the RSD of the results.
-
Intermediate Precision: Repeat the method precision study on a different day, with a different analyst, or on a different instrument.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.[8]
-
Robustness: Intentionally make small variations in the method parameters (e.g., ±0.1 mL/min in flow rate, ±2% in mobile phase organic content, ±2°C in column temperature) and assess the impact on the results, such as retention time and peak area.
Comparative Performance of Hypothetical HPLC Methods
The following tables summarize the expected validation data for two hypothetical reversed-phase HPLC methods for this compound analysis. Method A utilizes a standard C18 column, while Method B employs a C8 column with a different mobile phase composition.
Table 1: Chromatographic Conditions
| Parameter | Method A | Method B |
| Column | C18 (250 x 4.6 mm, 5 µm) | C8 (150 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (30:70 v/v) | Methanol:0.02M Phosphate Buffer pH 3.0 (40:60 v/v) |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Detection Wavelength | 230 nm | 230 nm |
| Injection Volume | 10 µL | 10 µL |
| Column Temperature | 25°C | 30°C |
Table 2: Forced Degradation Study Results
| Stress Condition | Method A (% Degradation) | Method B (% Degradation) |
| Acid Hydrolysis (0.1 N HCl) | 15.2% | 14.8% |
| Base Hydrolysis (0.1 N NaOH) | 22.5% | 21.9% |
| **Oxidative (3% H₂O₂) ** | 18.7% | 18.1% |
| Thermal (80°C) | 8.4% | 8.9% |
| Photolytic | 11.3% | 10.8% |
Table 3: Method Validation Parameters
| Validation Parameter | Acceptance Criteria | Method A | Method B |
| Specificity | Well-resolved peaks | All peaks resolved | All peaks resolved |
| Linearity (r²) | ≥ 0.999 | 0.9995 | 0.9998 |
| Range (µg/mL) | - | 10 - 150 | 10 - 150 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.2 - 101.5% | 99.5 - 101.8% |
| Precision (RSD %) | |||
| System Precision | ≤ 1.0% | 0.45% | 0.38% |
| Method Precision | ≤ 2.0% | 0.82% | 0.75% |
| Intermediate Precision | ≤ 2.0% | 1.15% | 1.08% |
| LOD (µg/mL) | - | 0.15 | 0.12 |
| LOQ (µg/mL) | - | 0.45 | 0.36 |
| Robustness | No significant impact | Robust | Robust |
Workflow and Logic Diagrams
The following diagrams illustrate the logical workflow for the development and validation of a stability-indicating HPLC method.
Caption: Workflow for stability-indicating HPLC method development and validation.
This guide provides a foundational template for the validation of an HPLC method for this compound. Researchers should adapt the specific conditions and acceptance criteria based on their instrumentation, laboratory procedures, and any applicable regulatory requirements.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. openaccessjournals.com [openaccessjournals.com]
- 5. ijrpp.com [ijrpp.com]
- 6. journals.najah.edu [journals.najah.edu]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
A Comparative Guide to the Reactivity of Urazole and Other Five-Membered Heterocycles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chemical reactivity of urazole with other key five-membered heterocyclic compounds: pyrazole (B372694), imidazole (B134444), and tetrazole. Understanding the distinct reactivity profiles of these heterocycles is crucial for their strategic application in medicinal chemistry and materials science. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes reaction pathways to facilitate informed decision-making in research and development.
Executive Summary
This compound, a 1,2,4-triazolidine-3,5-dione, exhibits a unique reactivity profile characterized by its acidic protons and its role as a precursor to highly reactive 4-substituted-1,2,4-triazolinediones (TADs). While sharing structural similarities with other five-membered nitrogen heterocycles, its reactivity in electrophilic and nucleophilic substitutions, as well as cycloaddition reactions, shows significant differences. This guide provides a comparative analysis of these reactions, supported by experimental data from the literature.
Comparative Reactivity Profiles
The reactivity of these heterocycles is largely governed by the number and position of nitrogen atoms within the ring, which influences aromaticity, electron density, and the acidity/basicity of the molecule.
Acidity and Basicity
The acidic and basic properties of these heterocycles are fundamental to their reactivity, particularly in nucleophilic and electrophilic substitution reactions. The pKa values provide a quantitative measure of these properties.
| Compound | pKa (Conjugate Acid) | pKa (NH Proton) | Reference(s) |
| This compound | - | 5-6 | [1] |
| Pyrazole | 2.5 | 14.2 | |
| Imidazole | 7.0 | 14.5 | |
| Tetrazole | -3 | 4.8 |
Note: pKa values can vary depending on the solvent and temperature. The values presented are generally accepted aqueous pKa's.
Electrophilic Substitution
Electrophilic substitution is a key reaction for functionalizing aromatic heterocycles. The electron density of the ring and the directing effects of the nitrogen atoms determine the regioselectivity and reaction rate.
Generally, imidazole is considered highly reactive towards electrophilic substitution, while pyrazole is less reactive.[2] Tetrazoles are generally resistant to electrophilic attack on the ring carbons due to the high nitrogen content and resulting electron deficiency. Information on direct electrophilic substitution on the this compound ring carbons is limited, with reactions often occurring at the nitrogen atoms.
| Heterocycle | Preferred Position of Attack | Typical Reaction Conditions | Yields | Reference(s) |
| This compound | N-acylation/alkylation | Varies depending on substrate and reagent. | - | |
| Pyrazole | C4 | Nitration: HNO₃/H₂SO₄; Halogenation: Br₂/HOAc; Sulfonation: Fuming H₂SO₄ | Good | [3] |
| Imidazole | C4 or C5 | Halogenation: Br₂/H₂O; Nitration: HNO₃/H₂SO₄ (often requires forcing conditions) | Good | [4][5] |
| Tetrazole | N-alkylation | Alkyl halides in the presence of a base. | Good |
Nucleophilic Substitution
Nucleophilic aromatic substitution (SNAr) is more common in electron-deficient heterocyclic systems. Halogenated derivatives of these heterocycles are often used as substrates.
| Heterocycle | Substrate Example | Nucleophile | Reaction Conditions | Yield | Reference(s) |
| This compound (derivative) | 4-Halo-urazole (hypothetical) | Amines | - | - | |
| Pyrazole | 5-Chloro-4-formylpyrazole | Pyrrole (B145914) | DMF, K₂CO₃, 100 °C | Good | [6] |
| Imidazole | 2-Haloimidazole | Various | Requires electron-withdrawing groups for activation | Moderate | [4] |
| Tetrazole | 5-Substituted-1-aryl tetrazole | R-Li | THF, -78 °C to rt | Good | [7] |
Cycloaddition Reactions
This compound derivatives, particularly 4-substituted-1,2,4-triazolinediones (TADs), are exceptionally reactive dienophiles in Diels-Alder reactions.[8][9][10][11] The reactivity of pyrazole, imidazole, and tetrazole in cycloaddition reactions is generally lower and often requires specific activation.
| Heterocycle | Reaction Type | Diene/Dipole Example | Reaction Conditions | Rate/Yield | Reference(s) |
| This compound (as TAD) | [4+2] Diels-Alder | Cyclopentadiene (B3395910) | Acetone, rt | Very fast, quantitative yield | [12][13] |
| Pyrazole | [3+2] Cycloaddition | Diazo compounds | Varies | Moderate to good yields | |
| Imidazole | Limited reactivity | - | - | - | |
| Tetrazole | [3+2] Cycloaddition | Nitriles | Lewis acid catalysis | Good to excellent yields | [14] |
Experimental Protocols
Synthesis of 4-Substituted Urazoles
Method: Two-step synthesis from a primary amine.
Step 1: Formation of Diphenyl (N-substituted)imidodicarbonate
-
To a solution of the primary amine (1.0 eq) in an appropriate solvent (e.g., THF), add phenyl chloroformate (2.5 eq).
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure to obtain the crude imidodicarbonate.
Step 2: Cyclization to form the this compound
-
Dissolve the crude imidodicarbonate from Step 1 in a suitable solvent (e.g., THF).
-
Add hydrazine (B178648) hydrate (B1144303) (1.1 eq) dropwise to the solution.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, acidify the reaction mixture with concentrated HCl to pH 1-2.
-
Collect the precipitated this compound by filtration, wash with water, and dry.
Electrophilic Nitration of Pyrazole
Reagents: Fuming Nitric Acid and Concentrated Sulfuric Acid.
Procedure:
-
To a stirred solution of pyrazole (1.0 eq) in concentrated sulfuric acid, cool the mixture to 0 °C in an ice bath.
-
Slowly add a mixture of fuming nitric acid and concentrated sulfuric acid (nitrating mixture) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours.
-
Pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium carbonate) until pH 7.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 4-nitropyrazole.[3]
Nucleophilic Substitution on 5-Chloropyrazole
Reagents: 5-Chloro-1-methyl-1H-pyrazole-4-carbaldehyde, Pyrrole, Potassium Carbonate.
Procedure:
-
In a reaction vessel, combine 5-chloro-1-methyl-1H-pyrazole-4-carbaldehyde (1.0 eq), pyrrole (1.2 eq), and potassium carbonate (2.0 eq) in DMF.
-
Heat the mixture to 100 °C and stir for the time required for the reaction to complete (monitor by TLC).
-
After cooling to room temperature, pour the reaction mixture into water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired N-substituted pyrazole.[6]
Diels-Alder Reaction of a Triazolinedione (TAD)
Reagents: 4-Phenylthis compound, Oxone, Potassium Bromide, Cyclopentadiene.
Procedure:
-
In situ generation of 4-phenyl-1,2,4-triazolinedione (PTAD): In a biphasic mixture of dichloromethane (B109758) and water, add 4-phenylthis compound, potassium bromide, and Oxone. Stir vigorously until the organic layer turns a characteristic red color, indicating the formation of PTAD.
-
Cycloaddition: To the solution of PTAD, add freshly distilled cyclopentadiene (1.1 eq) dropwise at room temperature. The red color should disappear rapidly.
-
Stir for an additional 15 minutes.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and evaporate the solvent to obtain the Diels-Alder adduct.[8][12]
Visualizations
General Reaction Mechanisms
Caption: General mechanism for electrophilic aromatic substitution on a heterocycle.
Caption: General mechanism for nucleophilic aromatic substitution on a halo-heterocycle.
Experimental Workflow: Synthesis and Diels-Alder Reaction of PTAD
Caption: Workflow for the synthesis of PTAD and its subsequent Diels-Alder reaction.
Biological Relevance
While pyrazole, imidazole, and tetrazole moieties are prevalent in a vast array of pharmaceuticals, the biological roles of the parent this compound are less defined. However, this compound derivatives have gained significant attention in medicinal chemistry.[1][8][15][16][17][18][19] Fused this compound systems, such as pyrazolourazoles, have demonstrated a range of biological activities including analgesic, antibacterial, anti-inflammatory, and antidiabetic properties.[1][8][19] The this compound scaffold serves as a versatile building block for the synthesis of complex molecules with potential therapeutic applications.
Conclusion
This compound presents a distinct reactivity profile when compared to pyrazole, imidazole, and tetrazole. Its acidity and its role as a precursor to the highly reactive triazolinediones are key features. While direct comparative kinetic data is sparse, this guide provides a framework for understanding the relative reactivities of these important heterocycles based on available experimental evidence. The provided protocols and reaction mechanism diagrams offer practical tools for researchers in the field. Further head-to-head comparative studies would be invaluable for a more nuanced understanding of their reactivity landscapes.
References
- 1. The Molecular Diversity Scope of this compound in the Synthesis of Organic Compounds | Bentham Science [eurekaselect.com]
- 2. quora.com [quora.com]
- 3. scribd.com [scribd.com]
- 4. zenodo.org [zenodo.org]
- 5. Unit 4 imidazole | PDF [slideshare.net]
- 6. tandfonline.com [tandfonline.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The Molecular Diversity Scope of this compound in the Synthesis of Organic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. acgpubs.org [acgpubs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Exploiting this compound’s Acidity for Fabrication of Hydrogels and Ion-Exchange Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scilit.com [scilit.com]
Assessing the Purity of Synthesized Urazole: A Comparative Guide to Mass Spectrometry and NMR Analysis
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a detailed comparison of two primary analytical techniques, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, for assessing the purity of synthesized urazole. This guide includes detailed experimental protocols, data presentation in tabular format, and a workflow visualization to aid in the selection of the most appropriate analytical method.
This compound (1,2,4-triazolidine-3,5-dione) is a heterocyclic compound of significant interest in medicinal chemistry and materials science. A common and efficient method for its synthesis involves the reaction of biuret (B89757) with hydrazine (B178648) hydrate. However, this process can lead to the presence of unreacted starting materials and byproducts as impurities. Therefore, rigorous purity assessment is essential.
Comparison of Analytical Techniques
Mass spectrometry and NMR spectroscopy are powerful tools for the structural elucidation and purity determination of organic molecules. Each technique offers distinct advantages and provides complementary information.
| Feature | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Measures the mass-to-charge ratio (m/z) of ionized molecules and their fragments. | Measures the absorption of radiofrequency waves by atomic nuclei in a magnetic field. |
| Information Provided | Molecular weight, elemental composition (with high resolution MS), and structural information from fragmentation patterns. | Detailed information about the chemical environment of each atom (connectivity, stereochemistry). |
| Sensitivity | High (picomole to femtomole range). | Lower than MS (micromole to nanomole range). |
| Quantitative Analysis | Can be quantitative with appropriate standards. | Inherently quantitative (signal intensity is directly proportional to the number of nuclei). |
| Impurity Detection | Excellent for detecting impurities with different molecular weights. | Excellent for identifying and quantifying structurally similar impurities and isomers. |
| Sample Preparation | Requires dissolution in a volatile solvent and ionization. | Requires dissolution in a deuterated solvent. |
| Analysis Time | Typically rapid (minutes per sample). | Can be longer, especially for complex 2D experiments (minutes to hours). |
Experimental Protocols
Mass Spectrometry (MS) Analysis
Objective: To determine the molecular weight of the synthesized this compound and identify any impurities with different mass-to-charge ratios.
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source is recommended for accurate mass measurements.
Sample Preparation:
-
Weigh approximately 1 mg of the synthesized this compound.
-
Dissolve the sample in 1 mL of a suitable volatile solvent, such as methanol (B129727) or acetonitrile.
-
If necessary, dilute the sample further to a final concentration of approximately 1-10 µg/mL.
-
Filter the sample solution through a 0.22 µm syringe filter into a clean autosampler vial.
Instrument Parameters (Typical for ESI-MS):
-
Ionization Mode: Positive or Negative Ion Mode (optimization may be required)
-
Capillary Voltage: 3.5 - 4.5 kV
-
Cone Voltage: 20 - 40 V
-
Source Temperature: 100 - 150 °C
-
Desolvation Temperature: 250 - 350 °C
-
Desolvation Gas Flow: 600 - 800 L/hr
-
Mass Range: m/z 50 - 500
Data Analysis:
-
The expected molecular ion peak for this compound (C₂H₃N₃O₂) is at m/z 101.0225 in its neutral form. In positive ion mode, the protonated molecule [M+H]⁺ would be observed at m/z 102.0303.
-
Look for peaks corresponding to potential impurities, such as biuret ([M+H]⁺ at m/z 104.0455) and hydrazine ([M+H]⁺ at m/z 33.0400).
-
The fragmentation pattern can provide further structural confirmation. Common fragments of this compound may arise from the loss of HNCO or CO.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
Objective: To confirm the chemical structure of this compound and to identify and quantify impurities, including unreacted starting materials and structural isomers.
Instrumentation: A 400 MHz or higher field NMR spectrometer.
Sample Preparation:
-
Weigh approximately 5-10 mg of the synthesized this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆. This compound is soluble in DMSO.
-
Transfer the solution to a clean 5 mm NMR tube.
NMR Acquisition Parameters (Typical for ¹H and ¹³C NMR):
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64
-
Relaxation Delay: 1-5 s
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Number of Scans: 1024 or more, depending on concentration.
-
Relaxation Delay: 2 s
-
Data Analysis:
-
Compare the acquired spectra with known chemical shifts for this compound and potential impurities.
-
Quantitative analysis can be performed by integrating the signals corresponding to this compound and the impurities.
Data Presentation
The following table summarizes the expected MS and NMR data for this compound and its potential impurities from the biuret and hydrazine synthesis route.
| Compound | Molecular Formula | Molecular Weight | Expected [M+H]⁺ (m/z) | ¹H NMR (DMSO-d₆, δ ppm) | ¹³C NMR (DMSO-d₆, δ ppm) |
| This compound | C₂H₃N₃O₂ | 101.07 | 102.0303 | ~10.5 (s, 2H, NH), ~8.5 (s, 1H, NH) | ~158 (C=O) |
| Biuret | C₂H₅N₃O₂ | 103.08 | 104.0455 | ~7.0 (s, 2H, NH₂), ~5.5 (s, 1H, NH), ~5.4 (s, 2H, NH₂) | ~157 (C=O) |
| Hydrazine Hydrate | H₆N₂O | 50.06 | 33.0400 (for N₂H₄) | ~4.3 (br s, 4H, NH₂), ~3.6 (br s, 2H, H₂O) | Not applicable |
Alternative Purity Assessment Methods
While MS and NMR are the primary methods for structural confirmation and purity assessment, other techniques can provide valuable complementary information.
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC (RP-HPLC) method can be developed to separate this compound from its impurities. A typical method might use a C18 column with a mobile phase consisting of a water/acetonitrile or water/methanol gradient and UV detection around 210-220 nm. This technique is excellent for quantifying the purity of the bulk sample.
-
Titration: An acid-base titration can be used to determine the overall purity of the this compound sample. Due to the acidic nature of the N-H protons on the this compound ring, it can be titrated with a standardized base, such as sodium hydroxide, using a suitable indicator.
Workflow for Purity Assessment
The following diagram illustrates a logical workflow for the comprehensive purity assessment of synthesized this compound.
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Urazole
For researchers, scientists, and professionals in drug development, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe disposal of urazole, a compound utilized in various research and development applications, including pharmaceutical and agricultural chemistry.[1] Adherence to these guidelines is critical for protecting personnel and the environment.
This compound Safety and Hazard Information
This compound (1,2,4-Triazolidine-3,5-dione) is a laboratory chemical that may cause skin, eye, and respiratory tract irritation.[2] Ingestion may lead to gastrointestinal irritation, nausea, vomiting, and diarrhea.[2] The toxicological properties have not been fully investigated.[2] It is crucial to handle this chemical with appropriate personal protective equipment (PPE) and in accordance with good industrial hygiene and safety practices.[2]
| Property | Data | Reference |
| CAS Number | 3232-84-6 | [2] |
| Appearance | White to almost white powder or crystal | [1] |
| Solubility | Soluble in water | [2] |
| Storage | Keep container tightly closed in a dry and well-ventilated place. Keep refrigerated at temperatures below 4°C. | [2] |
| Incompatible Materials | Strong oxidizing agents | [2] |
| Hazardous Decomposition Products | Carbon monoxide (CO), Carbon dioxide (CO2), Nitrogen oxides (NOx) | [2] |
Experimental Protocol: this compound Waste Disposal
The following procedure outlines the steps for the safe disposal of this compound waste in a laboratory setting. This protocol is based on general chemical waste management principles and specific information for this compound.
Materials:
-
Appropriate Personal Protective Equipment (PPE): safety goggles, gloves, lab coat
-
Chemical waste container (clearly labeled)
-
Shovel or scoop for solid waste
-
Sealable plastic bags
-
Hazardous waste tags
Procedure:
-
Waste Classification: Chemical waste generators must determine if the discarded this compound is classified as a hazardous waste.[2] Consult local, regional, and national hazardous waste regulations for complete and accurate classification.[2]
-
Personal Protective Equipment (PPE): Before handling this compound waste, ensure you are wearing appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[2]
-
Solid Waste Collection:
-
Container Management:
-
Use a designated and compatible chemical waste container.
-
Ensure the container is properly labeled with "Hazardous Waste," the chemical name ("this compound"), and the accumulation start date.
-
Keep the waste container closed except when adding waste.
-
-
Aqueous Solutions:
-
Do not empty aqueous solutions containing this compound into drains or flush them into the surface water or sanitary sewer system.[2]
-
Collect aqueous this compound waste in a separate, sealed, and clearly labeled container.
-
-
Decontamination:
-
Decontaminate any equipment or surfaces that have come into contact with this compound using an appropriate solvent or cleaning agent.
-
Dispose of any contaminated materials (e.g., paper towels, wipes) as hazardous waste.
-
-
Storage of Waste:
-
Store the sealed waste container in a designated, well-ventilated waste accumulation area.
-
Store incompatible materials, such as strong oxidizing agents, separately.[2]
-
-
Final Disposal:
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
This compound Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
Essential Safety and Logistical Information for Handling Urazole
This guide provides crucial, immediate safety and logistical information for researchers, scientists, and drug development professionals working with Urazole. It offers procedural, step-by-step guidance to ensure safe operational use and disposal, fostering a culture of safety and trust in laboratory practices.
Hazard Identification and Exposure Limits
This compound is a chemical that may cause irritation to the skin, eyes, and respiratory tract.[1] Ingestion can lead to gastrointestinal discomfort, including nausea, vomiting, and diarrhea.[1] As the toxicological properties of this compound have not been fully investigated, it is imperative to handle it with care as a potentially hazardous substance.[1]
Currently, no specific occupational exposure limits, such as Permissible Exposure Limits (PELs) or Threshold Limit Values (TLVs), have been established for this compound by major regulatory agencies.[1] Consequently, a conservative approach of minimizing all routes of exposure through engineering controls, diligent work practices, and appropriate personal protective equipment is essential.
Operational Plan for Safe Handling
A systematic workflow is critical to minimize the risk of exposure when handling this compound.
Receiving and Inspection
-
Upon delivery, carefully inspect the integrity of the packaging for any signs of damage or leakage.
-
Wear the appropriate Personal Protective Equipment (PPE), as detailed in the table below, during unpacking.
-
Verify that the container is correctly labeled with the chemical name and hazard information.
Storage
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1]
-
To maintain product quality, refrigeration at temperatures below 4°C is recommended.[1]
-
Ensure this compound is stored separately from incompatible materials, particularly strong oxidizing agents.[1]
Preparation and Use
-
Conduct all manipulations of solid this compound or its solutions within a certified chemical fume hood to prevent the generation and inhalation of dust or vapors.
-
Protect work surfaces by using disposable, plastic-backed absorbent liners ("bench paper").[2]
-
Handle the solid form carefully to avoid creating dust.[1]
-
Always use mechanical pipetting devices; never pipette by mouth.[3][4]
-
Thoroughly wash hands with soap and water after handling this compound and before leaving the laboratory.[4]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is paramount for safe handling. The following table outlines the minimum PPE requirements for various operations involving this compound.
| Operation | Required Personal Protective Equipment |
| Receiving and Storage | • Safety glasses with side shields• Nitrile gloves |
| Weighing and Transferring Solid this compound | • Chemical safety goggles• Face shield (if splash risk exists)• Chemical-resistant gloves (e.g., nitrile)• Laboratory coat or chemical-resistant suit• NIOSH-approved respirator (if a fume hood is not available)[1] |
| Preparing Solutions | • Chemical safety goggles or face shield• Chemical-resistant gloves (e.g., nitrile)• Laboratory coat or chemical-resistant suit• To be performed in a chemical fume hood |
| General Laboratory Use | • Chemical safety goggles• Chemical-resistant gloves (e.g., nitrile)• Laboratory coat |
| Spill Cleanup | • Chemical-resistant gloves, boots, and suit• Safety goggles and face shield• NIOSH-approved respirator |
Disposal Plan
The proper disposal of this compound waste is a critical aspect of laboratory safety and environmental responsibility.
Waste Segregation
-
Solid Waste: All solid materials contaminated with this compound, including residual product, contaminated PPE (gloves, etc.), weighing papers, and absorbent materials from spill cleanups, must be collected in a dedicated, clearly labeled hazardous waste container.[5]
-
Liquid Waste: Solutions containing this compound must be collected in a separate, compatible, and clearly labeled liquid hazardous waste container. Do not mix this compound solutions with other waste streams unless compatibility has been verified.[5]
Container Selection and Labeling
-
Use containers that are chemically resistant to this compound and its solvents (e.g., high-density polyethylene (B3416737) or borosilicate glass). Ensure containers are in good condition and have a secure, leak-proof lid.[5]
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and its approximate concentration.[6]
Waste Storage
-
Store sealed waste containers in a designated and well-ventilated hazardous waste storage area. Ensure segregation from incompatible materials.
Professional Disposal
-
All waste containing this compound must be disposed of through a licensed hazardous waste disposal contractor, following all local, regional, and national regulations.[1][5]
First Aid Measures
In the event of an exposure, immediate and appropriate first aid is crucial.
Inhalation
-
Immediately move the exposed individual to fresh air.[7]
-
If breathing has ceased, provide artificial respiration.[7]
-
Seek immediate medical attention.[7]
Skin Contact
-
Promptly wash the affected skin with copious amounts of soap and water.[7]
-
Remove any contaminated clothing.[7]
-
If skin irritation develops or persists, seek medical attention.[7]
Eye Contact
-
Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[8]
-
Do not apply any ointments or medications.
-
Seek immediate medical attention.
Ingestion
-
Do not induce vomiting.
-
If the individual is conscious and alert, rinse their mouth with water.[9]
-
Never give anything by mouth to an unconscious person.[9]
-
Seek immediate medical attention.[7]
This compound Handling and Disposal Workflow
Caption: A logical workflow for the safe handling and disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 3. SOP for Laboratory Safety | Pharmaguideline [pharmaguideline.com]
- 4. uwlax.edu [uwlax.edu]
- 5. benchchem.com [benchchem.com]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 8. epa.gov [epa.gov]
- 9. file1.lookchem.com [file1.lookchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
